molecular formula C9H12FNO B050170 3-(4-Fluorophenoxy)propan-1-amine CAS No. 116753-54-9

3-(4-Fluorophenoxy)propan-1-amine

Cat. No.: B050170
CAS No.: 116753-54-9
M. Wt: 169.2 g/mol
InChI Key: ZIBPUVKKZJRDHB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propan-1-amine is a synthetically accessible amine derivative that serves as a versatile building block and a key structural motif in medicinal chemistry research. Its core structure, featuring a phenoxypropylamine backbone with a para-fluoro substituent on the aromatic ring, is of significant interest in the design and synthesis of compounds targeting adrenergic and serotonergic receptor systems. Researchers utilize this compound as a critical intermediate in the development of potential ligands for neurological targets, where the fluorophenoxy group can influence binding affinity and metabolic stability. The primary amine terminus allows for further functionalization via amide bond formation or reductive amination, facilitating the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is provided as a high-purity material, characterized by techniques such as NMR and LC-MS, to ensure reliability and reproducibility in your experimental workflows. It is intended for research applications in neuroscience, pharmacology, and drug discovery exclusively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenoxy)propan-1-amine
Source PubChem
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InChI

InChI=1S/C9H12FNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBPUVKKZJRDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554532
Record name 3-(4-Fluorophenoxy)propan-1-amine
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Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116753-54-9
Record name 3-(4-Fluorophenoxy)propan-1-amine
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Record name 3-(4-fluorophenoxy)propan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenoxy)propan-1-amine (CAS No. 116753-54-9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenoxy)propan-1-amine is a fluorinated aromatic amine that serves as a crucial building block in contemporary medicinal chemistry and drug discovery. Its structure, which combines a 4-fluorophenoxy moiety with a flexible propyl-amine chain, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The strategic incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of lead compounds.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and for predicting the characteristics of its derivatives.

PropertyValueSource(s)
CAS Number 116753-54-9[2][3]
Molecular Formula C₉H₁₂FNO[2]
Molecular Weight 169.20 g/mol [2]
Boiling Point 269.15 °C at 760 mmHg[2]
Density 1.096 g/cm³[2]
Flash Point 116.58 °C[2]
MDL Number MFCD06213776[2]
Hydrochloride CAS No. 148941-98-4[4]

Synthesis of this compound

The synthesis of aryl propylamine ethers such as this compound is most commonly achieved via a Williamson ether synthesis. This well-established and robust reaction involves the nucleophilic substitution of a halide by a phenoxide. In this case, 4-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a leaving group from a 3-carbon aminopropane synthon.

Exemplary Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for synthesizing similar phenoxy propanamine derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluorophenol 4-Fluorophenol Deprotonation Deprotonation of Phenol 4-Fluorophenol->Deprotonation 1. 3-Chloropropan-1-amine 3-Chloropropan-1-amine SN2_Attack SN2 Nucleophilic Attack 3-Chloropropan-1-amine->SN2_Attack 2. Base Base (e.g., NaH, K2CO3) Base->Deprotonation Deprotonation->SN2_Attack Forms 4-Fluorophenoxide Workup Aqueous Workup & Extraction SN2_Attack->Workup 3. Forms Crude Product Target_Molecule This compound Workup->Target_Molecule 4. Purification

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • 4-Fluorophenol

  • 3-Chloropropan-1-amine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per gram of phenol).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0 eq) to the solution. If using a stronger base like sodium hydride (NaH), it should be added cautiously at 0 °C. The purpose of the base is to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Addition of the Amine: In a separate flask, neutralize 3-chloropropan-1-amine hydrochloride with an equivalent of base (e.g., NaOH in water) and extract the free amine into an organic solvent. Alternatively, and more conveniently for many protocols, the hydrochloride salt can be used directly with an excess of a base like K₂CO₃ in the main reaction mixture. Add the 3-chloropropan-1-amine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and allow it to stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. The aqueous washes remove the inorganic salts and any remaining DMF.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validating System & Causality:

  • Choice of Base: The selection of the base is critical. A strong base like NaH ensures complete and rapid deprotonation of the phenol but requires anhydrous conditions. A weaker base like K₂CO₃ is often sufficient, safer to handle, and more tolerant of trace amounts of water.

  • Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is chosen because it can solvate the cation of the base while not significantly solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Monitoring: Regular monitoring by TLC is essential to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.

Applications in Drug Discovery and Medicinal Chemistry

While specific approved drugs containing the this compound moiety as a key intermediate are not prominently documented, its value lies in its role as a versatile building block for creating libraries of potential therapeutic agents. The fluorophenoxy propylamine scaffold is of significant interest due to the established bioisosteric replacement of a hydrogen atom with fluorine, which can modulate the pKa of the amine group and improve the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Derivatives of structurally similar propylamine compounds have shown a range of biological activities, suggesting the potential for this scaffold.

G cluster_derivatives Potential Bioactive Derivatives CoreScaffold This compound Amides Amides / Sulfonamides CoreScaffold->Amides Acylation / Sulfonylation Subst_Amines Substituted Amines CoreScaffold->Subst_Amines Reductive Amination / Alkylation Heterocycles Heterocycles CoreScaffold->Heterocycles Cyclization Reactions Antimicrobial Antimicrobial Amides->Antimicrobial e.g. Anticancer Anticancer Subst_Amines->Anticancer e.g. CNS_Agents CNS_Agents Heterocycles->CNS_Agents e.g.

Caption: Derivatization of the Core Scaffold.

  • Antimicrobial Agents: The primary amine of this compound can be readily acylated or derivatized to form amides, sulfonamides, and other related structures. Research on similar N-substituted propanoic acid derivatives has demonstrated that such modifications can lead to compounds with significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.

  • Anticancer Candidates: The amine handle allows for its incorporation into more complex molecular frameworks that can interact with biological targets relevant to oncology. Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified candidates with promising anticancer and antioxidant properties.[5] The 4-fluoro substituent in the target compound can enhance cell permeability and target engagement.

  • CNS-Active Compounds: The phenoxy propylamine structure is a well-known pharmacophore in drugs targeting the central nervous system (CNS), such as certain antidepressants (e.g., Fluoxetine, which has a fluorinated phenyl group and a propylamine chain, though not a phenoxy ether). This makes this compound an attractive starting material for the synthesis of novel CNS drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing vapors or mist. May cause respiratory irritation.

  • Ingestion: Harmful if swallowed.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 116753-54-9) is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of both a reactive primary amine and a metabolically robust 4-fluorophenyl group makes it a highly attractive building block for the development of novel therapeutic agents across various disease areas, including infectious diseases and oncology. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this compound into their synthetic and drug discovery programs.

References

  • Appchem. This compound | 116753-54-9. Available from: [Link]

  • Chemsrc. This compound HYDROCHLORIDE | CAS:148941-98-4. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

Sources

An In-depth Technical Guide to 3-(4-Fluorophenoxy)propan-1-amine: Properties, Synthesis, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)propan-1-amine, a versatile chemical intermediate with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes core chemical properties, detailed synthetic protocols, and field-proven insights into its prospective applications, grounded in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted propylamine derivative characterized by a fluorophenoxy moiety. This structural feature, particularly the presence of a fluorine atom, significantly influences its physicochemical and pharmacokinetic properties, making it an attractive scaffold in drug discovery.[1][2][3] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in the optimization of lead compounds.[2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClReference(s)
CAS Number 116753-54-9148941-98-4[4][5],[6]
Molecular Formula C₉H₁₂FNOC₉H₁₃ClFNO[5],[7]
Molecular Weight 169.20 g/mol 205.66 g/mol [5],[7]
Boiling Point 269.15 °C at 760 mmHg (Predicted)N/A[8]
Melting Point Not explicitly availableN/A
Density 1.096 g/cm³ (Predicted)N/A[8]
IUPAC Name This compoundThis compound,hydrochloride[8],[6]

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ethers.[9][10][11] This reaction proceeds via an S\N2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide.[9][10]

The causality behind this choice of synthesis is its efficiency and versatility. The reaction conditions can be readily optimized to achieve high yields. The choice of a primary alkyl halide is critical to favor the S\N2 pathway and avoid the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[9][11]

General Synthetic Protocol

A common approach involves the reaction of 4-fluorophenol with a 3-halopropanamine derivative. To prevent self-reaction of the amine, its nucleophilicity is often masked with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The synthesis can be conceptualized in the following two stages:

  • Ether Formation: 4-fluorophenol is deprotonated with a suitable base (e.g., sodium hydride) to form the more nucleophilic 4-fluorophenoxide. This is then reacted with an N-protected 3-halopropylamine (e.g., N-Boc-3-chloropropylamine).

  • Deprotection: The protecting group is subsequently removed, typically under acidic conditions, to yield the final primary amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Williamson Ether Synthesis (SN2) cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_product Final Product 4-Fluorophenol 4-Fluorophenol Reaction1 Ether Formation 4-Fluorophenol->Reaction1 N-Boc-3-chloropropylamine N-Boc-3-chloropropylamine N-Boc-3-chloropropylamine->Reaction1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction1 N-Boc-3-(4-fluorophenoxy)propan-1-amine N-Boc-3-(4-fluorophenoxy)propan-1-amine Reaction1->N-Boc-3-(4-fluorophenoxy)propan-1-amine Reaction2 Boc Removal N-Boc-3-(4-fluorophenoxy)propan-1-amine->Reaction2 Acid (e.g., TFA, HCl) Acid (e.g., TFA, HCl) Acid (e.g., TFA, HCl)->Reaction2 Product This compound Reaction2->Product

A generalized workflow for the synthesis of this compound.

Prospective Applications in Drug Development

While specific biological targets for this compound are not extensively documented, the broader class of fluorophenoxy propanamine derivatives has shown promise in various therapeutic areas. The structural motif is present in molecules with demonstrated biological activity, suggesting its potential as a privileged scaffold.

The introduction of a fluorine atom can modulate a molecule's electronic properties, pKa, and conformational preferences, which can translate to improved target affinity and selectivity. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.

Based on the activities of structurally related compounds, potential research avenues for derivatives of this compound include:

  • Antimicrobial Agents: Analogs of this compound have been investigated for their antimicrobial properties.

  • Anticancer Therapeutics: The fluorophenylpropanamide scaffold has shown potential in inhibiting cancer cell proliferation.

Hypothetical Signaling Pathway Involvement

Given the prevalence of amine-containing compounds as neurotransmitter analogs and receptor modulators, derivatives of this compound could potentially interact with G-protein coupled receptors (GPCRs) or ion channels. For instance, they could be investigated as ligands for serotonin or dopamine receptors, which are key targets in the treatment of neurological and psychiatric disorders.

Signaling_Pathway Ligand This compound Derivative Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response (e.g., Neuronal Excitability) Kinase->Cellular_Response Phosphorylation Cascade

A hypothetical GPCR signaling pathway for a derivative of the topic compound.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its application in research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the target compound from impurities.

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilutions may be necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

This method provides a self-validating system as the retention time and peak purity can be consistently monitored against a reference standard.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Acquisition Parameters:

    • A standard ¹H NMR experiment should be run to observe the proton signals and their multiplicities.

    • A ¹³C NMR experiment, often with proton decoupling, will confirm the number of unique carbon environments.

    • For quantitative NMR (qNMR), a calibrated internal standard is added, and the experiment is run with a long relaxation delay to ensure accurate integration.[12]

The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the propyl chain protons, and the amine protons. The ¹³C NMR would display distinct peaks for each carbon atom in the molecule.

Molecular Weight Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.09.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[13][14] General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its synthesis is straightforward, and its structural features make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, along with robust analytical protocols to ensure its quality and identity. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • Chemsrc. (2023, September 23). 3-(4-Fluorophenyl)-1-propanamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved from [Link]

  • Chemsrc. (2023, September 19). This compound HYDROCHLORIDE. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • El-Faham, A., Al-Sehemi, A. G., & Ghoneim, A. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4435. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1086-1095. [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

  • ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

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An In-Depth Technical Guide to 3-(4-Fluorophenoxy)propan-1-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenoxy)propan-1-amine is a bifunctional organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its structure incorporates a terminal primary amine and a 4-fluorophenyl ether moiety, making it a valuable and versatile building block for the synthesis of more complex molecular architectures. The strategic inclusion of a fluorine atom is a widely used approach in modern drug design to modulate metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Identifiers

The fundamental properties of a compound are critical for its application in experimental design. This compound is most commonly available as a free base or as a hydrochloride salt for improved handling and stability. The key identifiers and properties are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C₉H₁₂FNOC₉H₁₃ClFNO[2][3]
Molecular Weight 169.20 g/mol 205.66 g/mol [2][4][5]
CAS Number 116753-54-9148941-98-4[2][3][6][7]
Appearance Varies (typically liquid)Varies (typically solid)General Knowledge
SMILES FC1=CC=C(OCCCN)C=C1FC1=CC=C(OCCCN)C=C1.Cl[2]
InChIKey Not readily availableNot readily available

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This approach is favored for its reliability and scalability.

Williamson Ether Synthesis Approach

This synthetic strategy hinges on the reaction between the nucleophilic phenoxide ion of 4-fluorophenol and an alkyl halide, in this case, a 3-halopropanamine derivative. The primary amine is typically protected during this step to prevent side reactions.

Underlying Principles

The core of this synthesis is an Sₙ2 (bimolecular nucleophilic substitution) reaction.[8]

  • Deprotonation: The first and most critical step is the deprotonation of the weakly acidic hydroxyl group of 4-fluorophenol using a strong base (e.g., sodium hydride, NaH) to generate the highly nucleophilic 4-fluorophenoxide ion.[8]

  • Solvent Choice: The choice of solvent is crucial for Sₙ2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are ideal as they can solvate the cation (e.g., Na⁺) while not forming a strong hydrogen-bonding shell around the nucleophile, thus preserving its reactivity.[8]

  • Nucleophilic Attack: The generated 4-fluorophenoxide attacks the electrophilic carbon atom bearing a leaving group (e.g., bromine or chlorine) on an N-protected 3-halopropanamine, displacing the halide and forming the desired ether linkage.

  • Deprotection: The final step involves the removal of the amine protecting group (e.g., a Boc group using an acid like trifluoroacetic acid) to yield the final primary amine.[8]

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Step 1: Formation of the Phenoxide

  • Under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenol (1.0 eq) to a flask containing anhydrous DMF.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This indicates complete formation of the sodium 4-fluorophenoxide.

Step 2: Nucleophilic Substitution

  • To the phenoxide solution, add N-(3-bromopropyl)phthalimide (1.05 eq) dissolved in a minimal amount of anhydrous DMF. The phthalimide group serves as a robust protecting group for the amine.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation of Protected Intermediate

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by adding cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-(4-fluorophenoxy)propyl)phthalimide.

  • Purify the crude product via column chromatography on silica gel.

Step 4: Deprotection to Yield Final Product

  • Dissolve the purified intermediate in ethanol.

  • Add hydrazine hydrate (4-5 eq) to the solution.

  • Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction, filter off the precipitate, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH solution until pH > 12 and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_phenoxide Step 1: Phenoxide Formation cluster_sn2 Step 2: SN2 Reaction cluster_deprotection Step 3: Deprotection A 4-Fluorophenol + Sodium Hydride (NaH) B Sodium 4-Fluorophenoxide A->B in DMF, 0°C to RT D Protected Intermediate B->D 80-90°C C N-(3-Bromopropyl)phthalimide C->D F This compound (Final Product) D->F Reflux in EtOH E Hydrazine Hydrate E->F

Caption: Williamson ether synthesis workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its role as a versatile synthetic intermediate for creating novel molecules with potential therapeutic activity.

Role as a Versatile Synthetic Intermediate

The compound's bifunctional nature—a nucleophilic primary amine at one end and a stable, lipophilic fluorophenyl group at the other—allows for its directed incorporation into larger molecular scaffolds. The primary amine serves as a reactive handle for forming amide, sulfonamide, or urea linkages, or for participating in reductive amination reactions to form secondary or tertiary amines.[8]

Incorporation into Bioactive Scaffolds

The 3-(4-fluorophenoxy)propyl moiety is found in a variety of investigational compounds. For example, it serves as a key structural component in molecules designed for complex biological targets. A search of chemical databases reveals its use in constructing more elaborate structures, such as substituted piperidines like 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine.[9] In such a molecule, the amine of our title compound has been further functionalized to link to a piperidine ring, demonstrating its utility as a linker. The 4-fluorophenyl group is particularly valuable; the fluorine atom can block sites of metabolic oxidation and enhance binding to protein targets through favorable electrostatic interactions, a common strategy in modern drug design.[1]

Logical Flow Diagram of Application

ApplicationFlow A This compound (Building Block) B Reaction at Primary Amine (e.g., Amide Coupling, Reductive Amination) A->B D Complex Drug Candidate (Enhanced Potency & PK Properties) B->D C Bioactive Scaffold (e.g., Piperidine, Quinazoline) C->B

Caption: Application of the title compound as a building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive toxicology profile for this compound is not widely published, data from structurally related aliphatic amines and corrosive materials should inform handling procedures.[10][11]

  • Hazard Classification: Amine compounds are often classified as corrosive and may cause severe skin burns and eye damage.[10][11] They can also be respiratory irritants.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[12] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[10]

Disclaimer: This information is for guidance only. Always consult the specific Material Safety Data Sheet (MSDS/SDS) provided by your chemical supplier before use.[10][11]

Conclusion

This compound stands out as a high-value building block for chemical and pharmaceutical research. Its well-defined structure, accessible synthesis, and bifunctional nature provide a reliable platform for introducing the pharmacologically significant fluorophenoxypropyl moiety into novel drug candidates. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound in the pursuit of new therapeutic agents.

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An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(4-Fluorophenoxy)propan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core synthetic strategies, offering a comparative analysis of their advantages and limitations. Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to provide a practical and scientifically grounded resource for the synthesis of this important molecule.

Introduction: Significance of this compound

This compound is a crucial building block in medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ether linked to a propyl amine, is present in a number of pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the flexible propanamine chain provides a key point for molecular elaboration. A notable application of this intermediate is in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2][3] Given its importance, the development of efficient and scalable synthetic routes is of paramount interest to the pharmaceutical industry.

This guide will explore the primary methodologies for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up applications.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategic approaches:

  • Formation of the Ether Linkage: These methods prioritize the construction of the C-O bond between the 4-fluorophenol and a three-carbon aminopropyl synthon.

  • Introduction of the Amine Functionality: These routes begin with a precursor already containing the 4-fluorophenoxypropyl backbone and focus on the installation or deprotection of the terminal primary amine.

The choice of strategy often depends on the availability of starting materials, desired scale, and considerations for purity and yield.

Pathway I: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and widely employed method for forming ethers via an S\N2 reaction between an alkoxide and an alkyl halide.[4][5][6][7][8] In the context of this compound synthesis, this involves the reaction of 4-fluorophenoxide with a suitable 3-halopropanamine derivative.

Mechanistic Overview

The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[4][5][6] The first step involves the deprotonation of 4-fluorophenol with a suitable base to generate the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of the 3-halopropylamine, displacing the halide and forming the desired ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Fluorophenol 4-Fluorophenol 4-Fluorophenoxide 4-Fluorophenoxide Ion 4-Fluorophenol->4-Fluorophenoxide + Base Base Base (e.g., NaH, K2CO3) Product This compound (Protected) 4-Fluorophenoxide->Product + 3-Halopropylamine 3-Halopropylamine 3-Halopropylamine (Protected)

Caption: Williamson Ether Synthesis for this compound.

Critical Parameters and Variations

A key consideration in this approach is the protection of the amine functionality in the 3-halopropylamine starting material. The free amine is nucleophilic and can compete with the phenoxide, leading to side reactions such as self-condensation. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis

ParameterConsiderationsTypical Conditions
Base Must be strong enough to deprotonate 4-fluorophenol but not so strong as to cause elimination of the alkyl halide.Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH).
Solvent Aprotic polar solvents are preferred to solvate the cation of the base and promote the S\N2 reaction.Dimethylformamide (DMF), acetonitrile (MeCN), acetone.
Leaving Group The reactivity of the 3-halopropylamine follows the order I > Br > Cl.3-Bromopropylamine or 3-chloropropylamine derivatives are commonly used.
Temperature Elevated temperatures are often required to drive the reaction to completion.60-100 °C.
Experimental Protocol: Synthesis via N-Boc-3-chloropropylamine
  • Deprotonation: To a solution of 4-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then add a solution of N-Boc-3-chloropropylamine (1.05 eq) in DMF.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification (Protected Intermediate): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified N-Boc-3-(4-fluorophenoxy)propan-1-amine in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.

  • Isolation: Stir at room temperature until the deprotection is complete (monitored by TLC). Evaporate the solvent and triturate the residue with diethyl ether to afford this compound hydrochloride.

Pathway II: Mitsunobu Reaction Approach

The Mitsunobu reaction offers an alternative for forming the ether linkage under milder, neutral conditions.[9][10][11][12] This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanistic Insights

The mechanism of the Mitsunobu reaction is complex but generally proceeds through the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[10] This betaine then deprotonates the phenol, and the resulting phenoxide attacks an activated alcohol species, leading to the formation of the ether with inversion of configuration at the alcohol carbon. For the synthesis of this compound, a protected 3-aminopropanol is used.

Mitsunobu_Reaction Reagents PPh3 + DEAD Betaine Betaine Intermediate Reagents->Betaine 4-Fluorophenol 4-Fluorophenol Alkoxyphosphonium_Salt Alkoxyphosphonium Salt 4-Fluorophenol->Alkoxyphosphonium_Salt Protected_Aminopropanol N-Protected-3-aminopropanol Betaine->Alkoxyphosphonium_Salt + Protected Aminopropanol Product Protected Product Alkoxyphosphonium_Salt->Product SN2 attack by phenoxide Reductive_Amination Aldehyde 3-(4-Fluorophenoxy)propanal Imine Imine Intermediate Aldehyde->Imine + Amine Source Amine_Source Ammonia or Amine Source Product This compound Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 3-(4-Fluorophenoxy)propan-1-amine (CAS No. 116753-54-9). It is intended for researchers, scientists, and drug development professionals who work with this compound. The protocols and recommendations outlined herein are designed to foster a culture of safety and scientific integrity by explaining the causality behind each procedural step.

Compound Profile and Hazard Identification

This compound is a fluorinated building block used in organic synthesis.[1][2] Its chemical structure, incorporating a fluorophenoxy group and a primary amine, dictates its reactivity and toxicological profile. Understanding these properties is fundamental to anticipating and mitigating risks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116753-54-9[2]
Molecular Formula C9H12FNO[2]
Molecular Weight 169.1961 g/mol [2]
Boiling Point 269.149°C at 760 mmHg[1]
Flash Point 116.577°C[1]
Density 1.096 g/cm³[1]

The primary hazards associated with this compound, as identified in safety data sheets, necessitate a cautious approach. The compound is classified as causing acute toxicity if swallowed, inhaled, or in contact with skin.[3] It is also categorized as causing severe skin burns and eye damage, and may cause respiratory irritation.[4][5]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and personal protective equipment (PPE) to minimize exposure. The choice of these measures is directly informed by the compound's hazard profile.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4] This provides a contained workspace that protects the user from inhaling harmful vapors.[6] Safety showers and eyewash stations must be readily accessible in the immediate work area as a critical first response measure in case of accidental contact.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. Each component is chosen to address specific routes of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][7]

  • Skin Protection: Compatible chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific chemical. Always inspect gloves for any signs of degradation or perforation before use.[3][8] A lab coat or chemical-resistant apron must be worn to protect the body.[3]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a government-approved respirator is required.[3]

Standard Operating Procedure for Handling and Storage

Adherence to a standardized workflow is critical for ensuring reproducible and safe experimental outcomes.

Handling Protocol

The following step-by-step protocol should be followed when working with this compound:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the compound within the fume hood to contain any dust or vapors.

  • During Use: Avoid breathing any vapors, mist, or gas.[3] Do not eat, drink, or smoke in the work area.[3][9]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

  • Container: Keep the container tightly closed and upright to prevent leakage.[5][9]

  • Location: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acid chlorides.[4][5][10]

Emergency Procedures: A Proactive Approach

In the event of an emergency, a clear and practiced response plan is essential to minimize harm.

Spills and Leaks
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, but do not turn off fume hoods in the immediate vicinity as they can help to contain fumes.[11]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[3]

  • Cleanup: For small spills, wipe dry, place the absorbent material in a sealed bag, and hold for waste disposal.[6][9]

Exposure Response

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureSource
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Forcibly hold the eyelids open to ensure a thorough rinse. Seek immediate medical attention.[3][4][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[5] Disposal should be carried out by a licensed disposal company in accordance with local, regional, and national regulations.[5][8] Under no circumstances should this chemical be disposed of down the drain.[3][8]

Visualized Workflows and Relationships

To further clarify the procedural logic, the following diagrams illustrate key workflows.

G Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_weigh Weigh/Dispense Compound prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction post_cleanup Clean Work Area handle_reaction->post_cleanup Experiment Complete post_waste Segregate Hazardous Waste post_cleanup->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Caption: Figure 1: Standard Handling Workflow

G Figure 2: Emergency Response Logic for Accidental Exposure cluster_response Immediate Actions cluster_medical Medical Attention exposure Exposure Event Occurs remove_from_source Remove from Source of Exposure exposure->remove_from_source remove_clothing Remove Contaminated Clothing remove_from_source->remove_clothing If Skin/Eye Contact flush_area Flush Affected Area (Skin/Eyes) Move to Fresh Air (Inhalation) remove_from_source->flush_area call_emergency Call for Emergency Medical Assistance flush_area->call_emergency provide_sds Provide SDS to Responders call_emergency->provide_sds

Caption: Figure 2: Emergency Exposure Response

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Understanding the Compound: Chemical Profile and Inherent Sensitivities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Optimal Storage of 3-(4-Fluorophenoxy)propan-1-amine

For researchers, scientists, and professionals in drug development, maintaining the integrity and stability of chemical reagents is paramount. This guide provides a comprehensive overview of the best practices for the storage of this compound, a key intermediate in many synthetic pathways. Adherence to these guidelines will ensure the compound's purity, minimize degradation, and promote a safe laboratory environment.

This compound possesses a primary amine, an ether linkage, and a fluorinated aromatic ring. Each of these functional groups contributes to its overall reactivity and dictates its storage requirements. Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. The ether linkage is generally stable but can be prone to peroxide formation over extended periods, especially if impurities are present. The fluoroaromatic group is relatively stable but can be subject to nucleophilic substitution under certain conditions.

Core Storage Principles: A Multi-Faceted Approach

The overarching goal of a successful storage strategy is to mitigate the impact of environmental factors that can compromise the compound's integrity. These factors primarily include temperature, atmosphere, light, and moisture.

Temperature: The First Line of Defense

Temperature control is a critical aspect of preserving this compound.[1] Most chemical suppliers recommend storing this compound in a cool environment.

  • Short-Term Storage (Up to 1 month): For routine use, refrigeration at 2-8°C is recommended. This slows down potential degradation reactions without the risk of freezing, which could cause moisture to condense upon thawing.

  • Long-Term Storage (Over 1 month): For archival purposes, storage at -20°C in a sealed container is the preferred method. This significantly reduces the rate of most chemical degradation pathways. It is crucial to use a laboratory-grade, explosion-proof freezer for flammable compounds, although this specific compound has a high flash point.[2][3]

Atmosphere: Controlling the Gaseous Environment

The composition of the atmosphere surrounding the compound can have a significant impact on its stability.

  • Inert Atmosphere: Due to the presence of a primary amine, which is susceptible to oxidation, storing this compound under an inert atmosphere of nitrogen or argon is highly recommended for long-term storage.[4] This can be achieved by gently flushing the container with the inert gas before sealing.

  • Exclusion of Carbon Dioxide: Amines can react with atmospheric CO2 to form carbamates. While this is a reversible process, it can affect the purity of the material. An inert atmosphere will also exclude CO2.

Moisture and Light: The Silent Degraders
  • Moisture Sensitivity: While not extremely hygroscopic, the amine group can attract moisture. It is best practice to store the compound in a dry environment.[3] The use of desiccators for opened containers is a good precautionary measure.[5]

  • Light Sensitivity: Many aromatic compounds exhibit some degree of light sensitivity.[1] To prevent potential photolytic degradation, it is advisable to store this compound in an amber glass vial or a light-blocking container.[3]

Potential Degradation Pathways

Understanding the potential routes of degradation is key to preventing them. For this compound, the primary concerns are:

  • Oxidation: The primary amine can be oxidized, leading to the formation of imines, nitroso, or nitro compounds. This is accelerated by heat, light, and the presence of oxygen.

  • Reaction with CO2: As mentioned, reaction with atmospheric carbon dioxide can lead to the formation of the corresponding carbamate salt.

  • Hydrolysis: While the ether linkage is generally stable, prolonged exposure to strong acidic or basic conditions (which could arise from impurities or degradation of other components in a solution) could potentially lead to its cleavage.

  • Peroxide Formation: Although less common for this structure compared to other ethers, long-term storage in the presence of oxygen could theoretically lead to the formation of peroxides. Regular testing for peroxides is a good practice for older ether-containing compounds.[2]

Recommended Storage Conditions: A Summary

ParameterShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerated)-20°C (Frozen)
Atmosphere Tightly sealed containerUnder inert gas (Nitrogen or Argon)
Light Amber vial or dark locationAmber vial or dark location
Moisture Dry environmentDry environment, consider desiccator for opened containers
Container Tightly sealed, appropriate chemical-resistant glassTightly sealed, appropriate chemical-resistant glass

Handling and Safety Protocols

Proper handling is as crucial as proper storage for maintaining compound integrity and ensuring personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[7]

  • Dispensing: When dispensing the material, do so quickly and reseal the container promptly to minimize exposure to air and moisture.[4]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent material and dispose of it according to local regulations. Ensure the area is well-ventilated during cleanup.

Logical Workflow for Storage Condition Selection

The following diagram illustrates the decision-making process for determining the appropriate storage conditions for this compound.

StorageDecisionTree Decision Tree for this compound Storage start Start: Assess Storage Duration short_term Short-Term (<= 1 month) start->short_term <= 1 month long_term Long-Term (> 1 month) start->long_term > 1 month refrigerate Refrigerate at 2-8°C short_term->refrigerate freeze Freeze at -20°C long_term->freeze seal Tightly Seal Container refrigerate->seal inert_gas Store under Inert Gas (N2 or Ar) freeze->inert_gas inert_gas->seal protect_light Protect from Light (Amber Vial) seal->protect_light dry_env Ensure Dry Environment protect_light->dry_env final_check Final Check: Label with Date and Conditions dry_env->final_check

Caption: Decision workflow for selecting appropriate storage conditions.

Conclusion

The chemical stability and purity of this compound are best maintained through a systematic and well-informed storage strategy. By controlling temperature, atmosphere, light, and moisture, and by adhering to safe handling practices, researchers can ensure the reliability of their experimental results and the longevity of this valuable reagent. Regular inventory checks and adherence to "first-in, first-out" practices are also recommended to prevent the use of aged or potentially degraded material.[2]

References

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Biological activity of 3-(4-Fluorophenoxy)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(4-Fluorophenoxy)propan-1-amine Derivatives

Executive Summary

The this compound scaffold is a cornerstone in modern medicinal chemistry, most famously embodied by the selective serotonin reuptake inhibitor (SSRI), fluoxetine. This guide provides a comprehensive technical overview for researchers and drug development professionals on the biological activities of derivatives from this chemical class. We will dissect the core mechanism of action—inhibition of the serotonin transporter (SERT)—which underpins their primary therapeutic application in major depressive disorder and other neuropsychiatric conditions. This document details the critical experimental workflows, from initial in vitro binding and functional assays to in vivo behavioral models, explaining the scientific rationale behind each protocol. By synthesizing structure-activity relationship insights with detailed methodologies, this guide serves as an authoritative resource for advancing the discovery and development of novel therapeutics based on the this compound core.

Chapter 1: Introduction to the 3-Aryloxypropanamine Scaffold

The Serotonin Hypothesis of Depression

The monoamine hypothesis has long been a foundational concept in the neurobiology of depression, postulating that a deficiency in the synaptic concentration of monoamine neurotransmitters—primarily serotonin (5-hydroxytryptamine or 5-HT)—is a key contributor to depressive symptoms. While the pathophysiology of depression is now understood to be far more complex, modulating serotonergic neurotransmission remains a clinically validated and highly effective therapeutic strategy.[1]

The Serotonin Transporter (SERT) as a Key Therapeutic Target

The serotonin transporter (SERT), a member of the SLC6A4 gene family, is a presynaptic membrane protein that governs the magnitude and duration of serotonergic signaling.[2] It actively re-transports serotonin from the synaptic cleft back into the presynaptic neuron, a process critical for recycling the neurotransmitter and terminating its signal.[1] By inhibiting SERT, it is possible to increase the extracellular levels of serotonin, thereby enhancing neurotransmission. This mechanism is the primary mode of action for the most widely prescribed class of antidepressants, the SSRIs.

Emergence of 3-Aryloxypropanamines: The Story of Fluoxetine

The development of fluoxetine (Prozac) by Eli Lilly and Company in the 1970s marked a paradigm shift in depression treatment.[3] Moving away from the less selective tricyclic antidepressants (TCAs), researchers sought a compound that could specifically target SERT with minimal affinity for other neurotransmitter receptors, thereby reducing the significant side-effect burden of earlier drugs. The 3-aryloxypropanamine core was identified as a promising scaffold. Extensive screening of analogues revealed that N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine—fluoxetine—was a potent and highly selective inhibitor of serotonin reuptake.[3] Its introduction heralded the era of SSRIs and solidified the 3-aryloxypropanamine structure as a privileged scaffold in CNS drug discovery.

The this compound Core: Rationale for Investigation

The 4-fluoro substituent is a common bioisostere for the 4-trifluoromethyl group found in fluoxetine. Fluorine's small size and high electronegativity can favorably modulate a compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, without introducing significant steric bulk. Derivatives of the this compound core are therefore of significant interest as they may retain the potent SERT inhibitory activity of fluoxetine while potentially offering an improved pharmacokinetic or pharmacodynamic profile. Research into this scaffold aims to refine SERT selectivity, explore interactions with other monoamine transporters, and investigate potential polypharmacology for other biological activities.[4][5]

Chapter 2: Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through well-established organic chemistry reactions. A common and efficient method is a variation of the Williamson ether synthesis, which involves the nucleophilic substitution of a suitable phenoxide with an alkyl halide.

A generalized synthetic scheme involves the deprotonation of 4-fluorophenol with a base (e.g., sodium hydride) to form the sodium 4-fluorophenoxide intermediate. This nucleophile then reacts with a 3-halopropanamine derivative, where the amine is often protected with a group like tert-butoxycarbonyl (Boc), to form the ether linkage. The final step involves the deprotection of the amine under acidic conditions to yield the target compound.[6]

Synthesis_Workflow Start 4-Fluorophenol + N-Boc-3-chloropropan-1-amine Reaction1 Williamson Ether Synthesis (SN2 Reaction) Start->Reaction1 Base Base (e.g., NaH) Solvent (e.g., DMF) Base->Reaction1 Intermediate Protected Intermediate: N-Boc-3-(4-fluorophenoxy) propan-1-amine Reaction1->Intermediate Reaction2 Amine Deprotection Intermediate->Reaction2 Acid Acid (e.g., TFA or HCl) Deprotection Acid->Reaction2 Final Final Product: 3-(4-Fluorophenoxy) propan-1-amine Reaction2->Final

Caption: Generalized synthetic workflow for this compound.

Chapter 3: Mechanism of Action - Targeting the Serotonin Transporter

The Role of SERT in Serotonergic Neurotransmission

SERT is an integral membrane protein that facilitates the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft. This action is crucial for regulating the intensity and duration of the serotonergic signal. By binding to SERT, this compound derivatives act as competitive inhibitors, blocking the reuptake channel and causing serotonin to accumulate in the synapse.[1][2]

Downstream Effects: Receptor Desensitization and Neuroplasticity

The immediate effect of SERT inhibition is an increase in synaptic serotonin. However, the therapeutic antidepressant effects are not typically observed for several weeks. This delay is attributed to downstream adaptive changes. The sustained increase in serotonin leads to the desensitization and downregulation of presynaptic 5-HT1A autoreceptors.[1] These autoreceptors normally provide a negative feedback signal that inhibits serotonin release. Their desensitization leads to a disinhibition of serotonergic neuron firing, resulting in a further, more sustained increase in serotonin release and neurotransmission, which is thought to be critical for the therapeutic outcome.

SERT_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle 5-HT Vesicles SERT SERT Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Autoreceptor 5-HT1A Autoreceptor (Negative Feedback) Autoreceptor->Vesicle Inhibits Release Serotonin->SERT Reuptake Serotonin->Autoreceptor Activation PostReceptor Postsynaptic 5-HT Receptors Serotonin->PostReceptor Binding & Activation Signal Neuronal Signal (Therapeutic Effect) PostReceptor->Signal Derivative 3-(4-Fluorophenoxy) propan-1-amine Derivative Derivative->SERT Inhibition

Caption: Mechanism of SERT inhibition by this compound derivatives.

Chapter 4: In Vitro Evaluation of Biological Activity

In vitro assays are the first step in characterizing the pharmacological profile of new derivatives. They are designed to quantify two key parameters: binding affinity (how tightly a compound binds to the target) and functional potency (how effectively it inhibits the target's action).

Protocol 1: Radioligand Binding Affinity Assays
  • Expertise & Experience: This assay directly measures the affinity of a test compound for a specific transporter (SERT, DAT, NET) by competing with a radiolabeled ligand known to bind to that target. It is a foundational experiment to establish target engagement and selectivity. Choosing the right radioligand and cell line (e.g., HEK293 cells stably expressing the human transporter) is critical for obtaining clean, reproducible data.[7][8]

  • Trustworthiness: The protocol includes controls for total binding (radioligand only) and non-specific binding (in the presence of a saturating concentration of a known high-affinity, non-labeled drug), ensuring that the measured displacement is specific to the target transporter.

  • Preparation: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT). Harvest the cells and prepare cell membrane homogenates via centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to assay buffer.

  • Competition: Add increasing concentrations of the test this compound derivative.

  • Radioligand Addition: Add a constant, low concentration of a suitable radioligand (e.g., [¹²⁵I]-RTI-55).[7]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³H]-Serotonin Uptake Inhibition Assay
  • Expertise & Experience: While binding assays measure affinity, they don't confirm functional inhibition. This assay provides that crucial functional data by measuring the compound's ability to block the actual transport of serotonin into a cell. It can be performed using synaptosomes (nerve terminal preparations) or cell lines like JAR cells, which endogenously express functional SERT.[9][10]

  • Trustworthiness: The protocol is validated by running a known SERT inhibitor (e.g., fluoxetine or paroxetine) as a positive control, which must produce an IC₅₀ value within a historically accepted range.

  • Cell Plating: Plate hSERT-expressing HEK293 cells or JAR cells in a 96-well plate and allow them to form a confluent monolayer.[9]

  • Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of the test derivative for a short period (e.g., 10-15 minutes) at room temperature or 37°C.[8]

  • Initiation: Initiate the uptake by adding a solution containing a low concentration of [³H]-Serotonin.

  • Incubation: Incubate for a short, defined period (e.g., 5 minutes) to measure the initial rate of uptake.

  • Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular [³H]-Serotonin.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value, representing the functional potency of the compound.

In_Vitro_Workflow cluster_0 Primary Screening: Affinity & Potency Compound Test Derivative (Library) Binding Protocol 1: Radioligand Binding Assay (SERT, DAT, NET) Compound->Binding Uptake Protocol 2: [3H]-5-HT Uptake Assay (SERT) Compound->Uptake Data1 Affinity Data (Ki) Binding->Data1 Calculate Ki Data2 Potency Data (IC50) Uptake->Data2 Calculate IC50 Selectivity Selectivity Analysis (SERT Ki vs DAT/NET Ki) Data1->Selectivity Data2->Selectivity Lead_ID Lead Compound Identification Selectivity->Lead_ID

Caption: High-level workflow for the in vitro screening of SERT inhibitors.

Data Interpretation: A Comparative Table

Quantitative data from these assays allow for direct comparison of derivatives and prioritization for further testing.

Derivative IDSERT Ki (nM)SERT IC₅₀ (nM)DAT Ki (nM)NET Ki (nM)SERT/DAT Selectivity
Fluoxetine 1716>20002700>117x
Derivative A 1215>50003500>416x
Derivative B 4552800120017x
Derivative C 2528150>50006x
(Note: Data are hypothetical for illustrative purposes, with Fluoxetine values based on literature.[3][9])

Chapter 5: In Vivo Assessment of Antidepressant-Like Activity

After identifying potent and selective SERT inhibitors in vitro, the next critical step is to assess their efficacy in living organisms using validated animal models of depression.[11][12]

Common Behavioral Models for Depression Research
  • Forced Swim Test (FST) & Tail Suspension Test (TST): These are the most common acute screening models.[13] They are based on the principle that rodents, when placed in an inescapable, stressful situation (a container of water or suspended by the tail), will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Treatment with effective antidepressants reduces the duration of immobility, as the animal will struggle for longer.[8][11][14] These tests are valued for their high throughput and predictive validity for classical antidepressants.

  • Chronic Unpredictable Mild Stress (CUMS): This model is considered to have higher face and construct validity as it better mimics the chronic stress that can precipitate depression in humans.[15] Animals are exposed to a series of mild, unpredictable stressors over several weeks (e.g., cage tilt, wet bedding, social isolation). This induces a state of anhedonia (a core symptom of depression), often measured by a decreased preference for a sucrose solution. Chronic, but not acute, treatment with antidepressants can reverse this anhedonic state.[11][15]

Protocol 3: The Forced Swim Test (FST) in Mice
  • Expertise & Experience: The FST is sensitive to experimental conditions (water temperature, cylinder dimensions, lighting). Strict adherence to a validated protocol is essential for reproducibility. The choice of dose and timing of administration relative to the test is critical and should be informed by pharmacokinetic data if available.

  • Trustworthiness: The experiment must include a vehicle-treated group (negative control) and a positive control group treated with a known antidepressant (e.g., fluoxetine). An automated scoring system is often used to eliminate observer bias.

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test derivative, vehicle, or positive control via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Pre-swim (Day 1 - Optional but recommended): Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute conditioning session. This reduces variability on the test day.

  • Test Session (Day 2): Place the mice back into the cylinders for a 6-minute test session.

  • Scoring: Record the session with a video camera. Score the last 4 minutes of the session, measuring the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time indicates an antidepressant-like effect.[10]

Chapter 6: Structure-Activity Relationships (SAR)

SAR analysis is the systematic study of how chemical structure relates to biological activity. For this compound derivatives, the goal is to understand which molecular features enhance SERT affinity and selectivity.

  • The Aryloxy Ring: The nature and position of substituents on the phenoxy ring are critical. The 4-position is paramount. While fluoxetine's 4-trifluoromethyl group is optimal, the 4-fluoro group is a highly effective and common substitute.[16]

  • The Propan-1-amine Chain: The three-carbon linker is generally conserved. Altering its length can negatively impact affinity.

  • The Amine Group: The terminal amine is essential for interaction with a key aspartate residue in the SERT binding pocket. N-alkylation is tolerated; N-methylation (as in fluoxetine) is often optimal. More significant modifications to the amine can drastically alter the pharmacological profile, sometimes shifting selectivity toward other transporters like the dopamine transporter (DAT).[17]

SAR_Logic cluster_A Region A: Aryloxy Ring cluster_B Region B: Propyl Linker cluster_C Region C: Amine Group Core This compound Core A1 4-Fluoro Group: - Potent SERT affinity - Good metabolic stability Core->A1 B1 3-Carbon Chain: - Optimal length for spanning  binding pocket subsites Core->B1 C1 Primary/Secondary Amine: - Essential for ionic bond  with Asp98 in SERT Core->C1 Activity High Affinity & Selectivity for SERT A1->Activity B1->Activity C2 N-Alkylation: - N-Methyl often optimal - Bulky groups may decrease  affinity or alter selectivity C1->C2 C2->Activity

Caption: Key Structure-Activity Relationships for SERT inhibition.

Chapter 7: Beyond Depression - Exploring Other Biological Activities

While the primary focus for this chemical class is SERT inhibition, the scaffold is versatile and derivatives have been investigated for other therapeutic applications. This exploration of polypharmacology is a growing area of drug discovery.

  • Immunomodulatory Effects: Fluoxetine itself has been shown to possess immunomodulatory properties, including the ability to alter T-cell proliferation. Novel analogues have been synthesized specifically to explore this activity, suggesting potential applications in autoimmune disorders.[18]

  • Antimicrobial and Anticancer Potential: Screening of related chemical libraries has revealed that certain propanamine or propanamide derivatives exhibit antimicrobial activity against multidrug-resistant bacteria and fungi.[4][19] Others have shown modest anticancer and antioxidant properties in in vitro models.[20] These findings, while often secondary, highlight the chemical tractability of the core structure for generating diverse biological effects.

Chapter 8: Conclusion and Future Directions

The this compound scaffold and its derivatives remain a highly valuable class of compounds for CNS drug discovery. Their well-defined mechanism of action, centered on potent and selective inhibition of the serotonin transporter, provides a solid foundation for developing treatments for depression and other affective disorders.

Future research will likely focus on several key areas:

  • Fine-tuning Selectivity: Designing derivatives with even greater selectivity over DAT and NET to further minimize potential side effects.

  • Modulating Pharmacokinetics: Optimizing metabolic stability and brain penetration to improve dosing regimens and patient compliance.

  • Exploring Polypharmacology: Intentionally designing molecules that combine SERT inhibition with activity at other targets (e.g., 5-HT receptors) to potentially achieve a faster onset of action or broader efficacy.[16][21]

  • New Indications: Investigating the therapeutic potential of these derivatives in other areas where SERT or the serotonin system is implicated, such as chronic pain or neurodegenerative diseases.

By leveraging the robust experimental framework detailed in this guide, researchers can continue to innovate upon this classic scaffold, paving the way for the next generation of CNS therapeutics.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(4-Fluorophenoxy)propan-1-amine (CAS: 116753-54-9), a key chemical intermediate. For researchers engaged in synthesis, process development, and quality control, a thorough understanding of a molecule's spectroscopic signature is paramount for unambiguous identification and purity assessment.

While verified, published spectra for this specific compound are not widely available in public repositories, this guide leverages foundational spectroscopic principles and extensive database knowledge to present a predictive analysis. As a self-validating system, the methodologies and interpretations described herein provide a robust framework for any scientist working with this molecule to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each proton and carbon atom. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the aromatic ring, the ether linkage, and the propyl-amine chain.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display five distinct sets of signals. The choice of deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, can influence the chemical shift of labile protons, particularly the amine (NH₂) group.[1]

Causality Behind Predictions:

  • Aromatic Protons (H-a, H-b): The 4-fluoro substituent creates symmetry in the phenyl ring. The protons ortho to the fluorine (H-b) are electronically distinct from those meta (H-a). Due to spin-spin coupling with the ¹⁹F nucleus and with each other, they will appear as a complex, often second-order, multiplet system, but are frequently approximated as two doublets of doublets or two triplets.[2] Their downfield shift is characteristic of aromatic protons.

  • Methylene Protons (H-c, H-e): The protons on the carbon adjacent to the oxygen (H-c) are significantly deshielded by the electronegative ether linkage, shifting them downfield. The protons adjacent to the nitrogen (H-e) are also deshielded, but typically to a lesser extent than those next to oxygen.[3]

  • Methylene Protons (H-d): The central methylene group protons (H-d) are coupled to both neighboring CH₂ groups (H-c and H-e), resulting in a complex multiplet, often a pentet or sextet.[1]

  • Amine Protons (H-f): The NH₂ protons are labile and their signal is often broad.[3] Their chemical shift is highly dependent on solvent, concentration, and temperature. They may or may not show coupling to the adjacent CH₂ group.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Assigned Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-a Ar-H (meta to F) 6.80 - 6.95 Multiplet (approx. t) 2H
H-b Ar-H (ortho to F) 6.95 - 7.10 Multiplet (approx. t) 2H
H-c O-CH₂ -CH₂-CH₂-NH₂ 3.95 - 4.10 Triplet (t) 2H
H-d O-CH₂-CH₂ -CH₂-NH₂ 1.90 - 2.10 Multiplet (p) 2H
H-e O-CH₂-CH₂-CH₂ -NH₂ 2.80 - 3.00 Triplet (t) 2H

| H-f | O-CH₂-CH₂-CH₂-NH₂ | 1.00 - 2.50 (variable) | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Spectrum

Broadband proton-decoupled ¹³C NMR is expected to show 7 distinct signals, reflecting the molecule's symmetry. The chemical shifts are highly predictable based on well-established substituent effects.[4]

Causality Behind Predictions:

  • Aromatic Carbons (C1-C4): The carbon directly bonded to fluorine (C4) will exhibit a large chemical shift and a strong ¹J C-F coupling constant. The carbon bonded to the ether oxygen (C1) is also shifted significantly downfield.[5]

  • Aliphatic Carbons (C5-C7): The chemical shifts of the propyl chain carbons are dictated by the electronegativity of their attached heteroatoms. C5, bonded to oxygen, will be the most downfield of the aliphatic carbons, while C7, bonded to nitrogen, will be moderately deshielded. C6 will be the most upfield of the chain carbons.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned Carbon Environment Predicted Chemical Shift (δ, ppm)
C1 C -O (ipso) 154 - 156
C2 C H (meta to F) 115 - 117
C3 C H (ortho to F) 118 - 120 (with C-F coupling)
C4 C -F (para) 157 - 160 (with large ¹J C-F coupling)
C5 O-C H₂ 65 - 68
C6 -C H₂- 29 - 32

| C7 | C H₂-N | 39 - 42 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 10-20 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing s1 Weigh Analyte (10-20 mg) s2 Add Deuterated Solvent + TMS (~0.7 mL) s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Tune & Shim Spectrometer s3->a1 Insert Sample a2 Acquire ¹H Spectrum (16 scans) a1->a2 a3 Acquire ¹³C Spectrum (1024+ scans) a1->a3 p1 Fourier Transform (FID to Spectrum) a2->p1 a3->p1 p2 Phase Correction p1->p2 p3 Calibrate to TMS (0.00 ppm) p2->p3 p4 Integration & Peak Picking p3->p4 end end p4->end Final Spectrum & Analysis

Fig. 1: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The spectrum of this compound will be characterized by vibrations from the N-H, C-H, C-O, and C-F bonds, as well as the aromatic ring.[7]

Causality Behind Predictions:

  • N-H Stretch: As a primary amine, the molecule possesses two N-H bonds. These will give rise to a characteristic doublet (one peak for symmetric stretch, one for asymmetric stretch) in the 3300-3500 cm⁻¹ region. These peaks are typically sharper and weaker than O-H stretches.[8]

  • C-H Stretches: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain will be just below 3000 cm⁻¹.

  • N-H Bend: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1600 cm⁻¹.[9]

  • C=C Aromatic Stretch: The stretching vibrations of the benzene ring usually produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch: The aryl-alkyl ether linkage will produce a strong, characteristic asymmetric C-O-C stretching band.[10]

  • C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine (-NH₂) 3300 - 3500 (doublet) Medium, Sharp
C-H Stretch Aromatic 3030 - 3100 Medium
C-H Stretch Aliphatic (-CH₂-) 2850 - 2960 Medium-Strong
N-H Bend Primary Amine (-NH₂) 1580 - 1650 Medium-Strong
C=C Stretch Aromatic Ring 1450 - 1600 (multiple) Medium, Sharp
C-O-C Stretch Aryl-Alkyl Ether 1220 - 1260 Strong

| C-F Stretch | Fluoroaromatic | 1150 - 1250 | Strong |

Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak-pick the resulting spectrum.

IR_Workflow s1 Clean ATR Crystal s2 Acquire Background Scan s1->s2 s3 Apply Liquid Sample s2->s3 s4 Acquire Sample Scan (32 scans) s3->s4 s5 Process Data (Baseline Correction) s4->s5 s6 Identify Peaks & Compare to Reference s5->s6

Fig. 2: Protocol for ATR-FTIR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₉H₁₂FNO), the molecular weight is 169.2 g/mol .

Causality Behind Predictions:

  • Molecular Ion (M⁺): Using Electron Ionization (EI), the molecular ion peak is expected at m/z 169. In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a crucial first check of the spectrum.[3]

  • Base Peak (α-Cleavage): The most common fragmentation pathway for primary amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This results in the formation of a stable, resonance-stabilized iminium cation at m/z 30 ([CH₂NH₂]⁺). This is very likely to be the base peak (most intense peak) in the spectrum.[11][12]

  • Other Key Fragments: Cleavage at the ether linkage can occur in two ways:

    • Loss of the propylamine radical to give the fluorophenoxy cation at m/z 111.

    • Loss of the fluorophenoxy radical to give the aminopropyl cation at m/z 58. The fluorophenyl cation itself at m/z 95 is also a possible fragment resulting from further breakdown.[13]

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/z Value Proposed Fragment Ion Formula Notes
169 [M]⁺ [C₉H₁₂FNO]⁺ Molecular Ion
111 [F-C₆H₄-O]⁺ [C₆H₄FO]⁺ Cleavage of ether C-O bond
95 [F-C₆H₄]⁺ [C₆H₄F]⁺ Fluorophenyl cation
58 [CH₂(CH₂)₂NH₂]⁺ [C₃H₈N]⁺ Aminopropyl cation

| 30 | [CH₂NH₂]⁺ | [CH₄N]⁺ | Predicted Base Peak (α-cleavage) |

Experimental Protocol for MS Data Acquisition
  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into the GC. Use a standard non-polar column (e.g., DB-5) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.

  • MS Detection: Set the mass spectrometer to scan a range from m/z 25 to 300. The EI source energy should be set to the standard 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern of the eluted compound.

MS_Fragmentation cluster_frags Primary Fragments cluster_frags2 Secondary Fragment parent This compound [M]⁺˙ m/z = 169 f_alpha [CH₂=NH₂]⁺ m/z = 30 (Base Peak) parent->f_alpha α-Cleavage f_ether1 [F-Ph-O]⁺ m/z = 111 parent->f_ether1 C-O Cleavage f_ether2 [H₂N-(CH₂)₃]⁺ m/z = 58 parent->f_ether2 O-C Cleavage f_phenyl [F-Ph]⁺ m/z = 95 f_ether1->f_phenyl Loss of O

Fig. 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide outlines the expected spectroscopic signatures: a distinct pattern of aromatic and aliphatic signals in NMR, characteristic primary amine and ether stretches in IR, and a definitive molecular ion with a base peak at m/z 30 in MS. By following the outlined self-validating protocols, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical compound, ensuring the reliability of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
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  • PubChemLite. (n.d.). 3-(4-fluorophenyl)propan-1-amine (C9H12FN). Retrieved from [Link]

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  • Brown, W. P. (n.d.). Mass spectrum of propan-2-amine. Doc Brown's Chemistry.
  • Brown, W. P. (n.d.). ¹³C NMR spectrum of propylamine. Doc Brown's Chemistry. Retrieved from [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

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  • Pearson. (n.d.). The proton and ¹³C NMR spectra of a compound of formula C4H11N.
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Solubility of 3-(4-Fluorophenoxy)propan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(4-Fluorophenoxy)propan-1-amine in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is not merely a preliminary checkbox; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This compound, a versatile intermediate, presents a fascinating case study in solubility due to its unique molecular architecture. This guide provides an in-depth analysis of its solubility characteristics, grounded in the principles of physical organic chemistry, and offers field-proven methodologies for its empirical determination. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is dictated by the interplay of its three primary structural components: the primary amine, the ether linkage, and the fluorophenyl ring. A nuanced understanding of these features is essential to predict and manipulate its solubility.

  • Primary Amine (-NH₂): This group is the dominant polar and basic center of the molecule.[1] As a primary amine, it possesses two hydrogen atoms capable of acting as hydrogen bond donors and a lone pair of electrons on the nitrogen that serves as a hydrogen bond acceptor.[2][3] This functionality strongly promotes solubility in polar protic solvents. Furthermore, the basicity of the amine group allows for salt formation in acidic media, a common strategy to dramatically enhance aqueous solubility.[4]

  • Ether Linkage (-O-): The ether oxygen contains two lone pairs of electrons, making it an effective hydrogen bond acceptor.[5] This contributes to the molecule's overall polarity and enhances its affinity for polar solvents.

  • Fluorophenyl Ring (F-C₆H₄-): This aromatic ring is the primary non-polar region of the molecule. While the fluorine atom is highly electronegative, its impact on the overall polarity of the large phenyl ring is moderate. This part of the structure interacts favorably with non-polar and moderately polar solvents through van der Waals forces and π-π stacking interactions.

The principle of "like dissolves like" is paramount here; polar solvents will effectively solvate the polar amine and ether groups, while non-polar solvents will interact more readily with the fluorophenyl moiety.[6][7][8] The compound's ultimate solubility in a given solvent is a balance of these competing interactions.

cluster_compound This compound cluster_groups Key Molecular Features cluster_solvents Solvent Classes & Interactions Compound C₉H₁₂FNO Amine Primary Amine (-NH₂) (Polar, Basic, H-Bond Donor/Acceptor) Compound->Amine Ether Ether Linkage (-O-) (Polar, H-Bond Acceptor) Compound->Ether Ring Fluorophenyl Ring (Non-Polar) Compound->Ring Protic Polar Protic (e.g., Methanol, Water) Amine->Protic Strong H-Bonding Acid-Base Chemistry Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Amine->Aprotic Dipole-Dipole Ether->Protic H-Bonding Ether->Aprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane, Toluene) Ring->NonPolar London Dispersion Forces

Caption: Intermolecular forces governing solubility.

Qualitative and Quantitative Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, a robust qualitative profile can be predicted from its structure. The following table summarizes these predictions and provides hypothetical quantitative values to serve as a practical guide for experimental design. These values represent an educated estimation based on chemical principles and should be empirically verified.

Solvent ClassExample SolventKey Interaction TypePredicted SolubilityHypothetical Value ( g/100 mL at 25°C)
Polar Protic MethanolHydrogen BondingVery High> 50
EthanolHydrogen BondingHigh~ 40
WaterHydrogen BondingModerate~ 5
Water (pH < 4)Ionic (Salt Formation)Very High> 60
Polar Aprotic DMSODipole-DipoleVery High> 50
AcetonitrileDipole-DipoleHigh~ 35
Intermediate Polarity Dichloromethane (DCM)Dipole-Dipole / DispersionModerate-High~ 25
Ethyl AcetateDipole-Dipole / DispersionModerate~ 15
Non-Polar TolueneLondon DispersionLow~ 2
HexaneLondon DispersionVery Low< 0.1

Self-Validating Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, we recommend the industry-standard shake-flask method for determining thermodynamic solubility.[9] This protocol is designed to be a self-validating system, where equilibrium is confirmed by the persistent presence of undissolved solid.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 100 mg of this compound into several 10 mL glass vials.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial. This creates a slurry where the compound is in vast excess of its expected solubility limit.

    • Include a control vial for each solvent without the compound.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate set to a consistent agitation speed.

    • Maintain a constant temperature (e.g., 25°C ± 0.5°C) using a temperature-controlled bath or incubator for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. For some systems, 48-72 hours may be necessary.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean, pre-weighed vial. This step is crucial to remove all undissolved micro-particulates.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid degradation of the compound.

    • Once the solvent is fully removed, weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved solute.

    • Alternatively, for higher precision, quantify the concentration of the filtered solution using a validated analytical technique such as HPLC-UV or UPLC-MS against a standard curve.

  • Calculation and Validation:

    • Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

    • The primary validation of this protocol is the visual confirmation of excess solid in the vial after the equilibration period. This ensures that a saturated solution was indeed achieved.

cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_sample Step 3: Sampling cluster_quantify Step 4: Quantification A Add excess solid to known volume of solvent B Agitate at constant T (24-48 hours) A->B Start Equilibration C Confirm excess solid remains (Self-Validation) B->C D Settle suspension C->D Proceed to Sampling E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate via a validated method (e.g., HPLC) E->F Analyze Saturated Solution

Sources

An In-depth Technical Guide on the Thermochemical Properties of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Thermochemical Data in Drug Development

3-(4-Fluorophenoxy)propan-1-amine is a versatile molecule, and its derivatives have been explored in various pharmaceutical contexts. The fluorophenoxy moiety is a common feature in many biologically active compounds, influencing properties such as metabolic stability and binding affinity. Understanding the thermochemical properties of this core structure is paramount for several reasons:

  • Reaction Optimization: Knowledge of reaction enthalpies allows for the design of safer and more efficient synthetic routes, preventing thermal runaways and optimizing energy consumption.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different stabilities, which are governed by their lattice energies and enthalpies of formation. Thermochemical data is crucial in identifying the most stable and bioavailable form.

  • Binding Thermodynamics: The binding of a drug to its target is a thermodynamic process. Understanding the enthalpy and entropy changes associated with binding can guide the rational design of more potent and selective drugs.

  • Computational Modeling: Accurate experimental thermochemical data is essential for validating and parameterizing computational models, such as those based on Density Functional Theory (DFT), which can then be used to predict the properties of related molecules.

This guide will provide the necessary theoretical and practical framework for researchers to determine these vital thermochemical parameters for this compound.

Synthesis and Purification of this compound

A common and effective method for the synthesis of this compound is via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis.[1]

Reaction Scheme:

4-Fluorophenol + 3-Chloropropan-1-amine (or its protected form) → this compound

Experimental Protocol: Synthesis
  • Deprotonation of 4-Fluorophenol: In a round-bottom flask, dissolve 4-fluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenol and form the more nucleophilic sodium 4-fluorophenoxide.

  • Nucleophilic Substitution: To the solution of the phenoxide, add 3-chloropropan-1-amine hydrochloride. The reaction mixture is then heated to a temperature typically ranging from 80-120 °C and stirred for several hours to ensure the completion of the SN2 reaction.

  • Work-up and Extraction: After cooling to room temperature, the reaction is quenched with water. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C-O, C-F).

Experimental Determination of Thermochemical Properties

The primary experimental technique for determining the enthalpy of formation is calorimetry, which measures the heat changes associated with chemical reactions.[3]

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[4][5]

Caption: A typical workflow for calculating thermochemical properties using DFT.

Data Summary and Interpretation

While experimental values for this compound are not available, the following table presents the kind of data that would be obtained from the methodologies described above. The values for related compounds are provided for context.

PropertyThis compound (Hypothetical)3-(4-Methoxyphenoxy)propan-1-amine (Reference) [1]3-(4-Chlorophenyl)propan-1-amine (Reference) [6]
Molecular Formula C₉H₁₂FNO [2]C₁₀H₁₅NOC₉H₁₂ClN [6]
Molecular Weight ( g/mol ) 169.20 [2]165.23169.65 [6]
Boiling Point (°C) 269.1 at 760 mmHg [7]Not AvailableNot Available
Density (g/cm³) 1.096 [7]Not AvailableNot Available
ΔfH° (gas, 298.15 K) (kJ/mol) To be determinedNot AvailableNot Available
Cp (gas, 298.15 K) (J/mol·K) To be determinedNot AvailableNot Available
S° (gas, 298.15 K) (J/mol·K) To be determinedNot AvailableNot Available
ΔfG° (gas, 298.15 K) (kJ/mol) To be determinedNot AvailableNot Available

Conclusion

This technical guide has outlined the essential experimental and computational methodologies for determining the thermochemical properties of this compound. While direct experimental data for this specific compound is sparse, the protocols detailed herein for synthesis, calorimetry, and DFT calculations provide a clear and scientifically rigorous path for researchers to obtain this critical information. The accurate determination of these properties will undoubtedly facilitate the rational design and development of novel therapeutics based on this important chemical scaffold.

References

  • PubChem. 3-(4-Fluorophenyl)propan-1-amine. [Link]

  • Appchem. This compound. [Link]

  • National Institutes of Health. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]

  • PubChem. 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. [Link]

  • ResearchGate. DFT Calculations on Refractive Index Dispersion of Fluoro-compounds in the DUV-UV-Visible Region. [Link]

  • Purdue University. Gibbs Free Energy. [Link]

  • National Institutes of Health. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. [Link]

  • Chemsrc. This compound HYDROCHLORIDE. [Link]

  • Semantic Scholar. constant pressure flame calorimetry. [Link]

  • Wikipedia. Standard Gibbs free energy of formation. [Link]

  • Chemistry LibreTexts. Gibbs (Free) Energy. [Link]

  • bioRxiv. STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. [Link]

  • YouTube. Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. [Link]

  • YouTube. Calorimetry: Crash Course Chemistry #19. [Link]

  • National Institutes of Health. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. [Link]

  • NIST Technical Series Publications. Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K. [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link]

  • PubChemLite. 3-(4-fluorophenyl)propan-1-amine (C9H12FN). [Link]

  • PubChem. 3-(4-Chlorophenyl)propan-1-amine. [Link]

  • National Institutes of Health. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. [Link]

  • ResearchGate. Experimental and computational thermochemical study of 3-hydroxypropanenitrile. [Link]

  • ResearchGate. Experimental and computational thermochemical study of three hydroxy-substituted phthalimides. [Link]

  • PubChem. 1-(3,5-Difluorophenyl)propan-1-amine. [Link]

Sources

A Technical Guide to the Pharmacological Exploration of 3-(4-Fluorophenoxy)propan-1-amine: A Novel Aryloxypropanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacological investigation of 3-(4-Fluorophenoxy)propan-1-amine, a member of the aryloxypropanamine class of compounds. While direct pharmacological data for this specific molecule is nascent, its structural analogy to a significant cohort of clinically successful antidepressant drugs, most notably selective serotonin reuptake inhibitors (SSRIs), earmarks it as a compound of high interest for drug discovery and development professionals. This document delineates the scientific rationale for its investigation, detailed synthetic methodologies, and a suite of robust in vitro and in vivo assays to elucidate its potential as a modulator of monoaminergic neurotransmission. The protocols provided herein are designed to be self-validating, offering researchers a rigorous and reproducible pathway to assess the therapeutic potential of this and related compounds.

Introduction: The Aryloxypropanamine Scaffold - A Privileged Motif in Neuropharmacology

The aryloxypropanamine scaffold is a cornerstone in the architecture of modern psychopharmacology. Its inherent structural features facilitate interaction with monoamine transporters, leading to the development of blockbuster drugs such as fluoxetine (Prozac®). The core structure, characterized by an aromatic ring linked via an ether oxygen to a propan-1-amine side chain, provides a versatile template for medicinal chemists to modulate selectivity and potency for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

The subject of this guide, this compound, incorporates a fluorine atom at the 4-position of the phenoxy ring. This substitution is of particular interest as fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to its target. This strategic modification warrants a thorough investigation into its pharmacological profile. This guide will, therefore, serve as a comprehensive roadmap for researchers aiming to unlock the potential of this intriguing molecule.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established routes. The most common and efficient method is a Williamson ether synthesis, a robust and well-documented reaction in organic chemistry.

Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-fluorophenol and 3-chloropropan-1-amine.

Materials:

  • 4-Fluorophenol

  • 3-Chloropropan-1-amine hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Step-by-Step Procedure:

  • Deprotonation of 4-Fluorophenol: In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq) in DMF. Add powdered sodium hydroxide (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the sodium 4-fluorophenoxide. The causality behind this step is to generate a potent nucleophile (the phenoxide) for the subsequent substitution reaction.

  • Nucleophilic Substitution: To the same flask, add 3-chloropropan-1-amine hydrochloride (1.0 eq) and potassium carbonate (2.0 eq). The K₂CO₃ is crucial to neutralize the hydrochloride salt of the amine and to act as a base. Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

  • Salt Formation (Optional but Recommended for Stability): For improved stability and handling, the free base can be converted to its hydrochloride salt. Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Pharmacological Evaluation: Assessing Monoamine Transporter Affinity

The primary hypothesis for the pharmacological relevance of this compound is its potential to inhibit monoamine transporters. Therefore, the initial in vitro screening should focus on determining its binding affinity for SERT, NET, and DAT.

Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the human serotonin transporter.

Materials:

  • HeLa or HEK293 cells stably expressing the human serotonin transporter (hSERT)

  • [³H]Citalopram or [³H]Paroxetine (radioligands with high affinity for SERT)

  • Test compound (this compound)

  • Fluoxetine or Paroxetine (as a positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Step-by-Step Procedure:

  • Membrane Preparation: Harvest the hSERT-expressing cells and homogenize them in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 25 µL of [³H]Citalopram (at a final concentration close to its K_d value)

    • 25 µL of either:

      • Binding buffer (for total binding)

      • A high concentration of a known SERT inhibitor like fluoxetine (for non-specific binding)

      • Varying concentrations of the test compound (for competition binding)

    • 100 µL of the prepared cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Self-Validation: The inclusion of a known SERT inhibitor as a positive control is essential for validating the assay's performance. The obtained IC₅₀ for the control should be within the expected range.

A similar assay design can be employed to determine the binding affinities for NET and DAT, using appropriate radioligands (e.g., [³H]Nisoxetine for NET and [³H]WIN 35,428 for DAT) and cell lines expressing these transporters.

Transporter Radioligand Positive Control
SERT[³H]CitalopramFluoxetine
NET[³H]NisoxetineDesipramine
DAT[³H]WIN 35,428GBR 12909
Table 1: Components for Monoamine Transporter Binding Assays.

In Vivo Pharmacological Evaluation: Assessing Antidepressant-Like Activity

Positive results in the in vitro binding assays warrant progression to in vivo models to assess the compound's potential antidepressant-like effects. The Forced Swim Test and the Tail Suspension Test are widely used and validated behavioral despair models for this purpose.

Protocol: Forced Swim Test (FST) in Rats

The FST is based on the observation that animals placed in an inescapable stressful situation will eventually cease escape-oriented behaviors and adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.[1]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • A cylindrical container (40-60 cm high, 20 cm in diameter) filled with water (23-25 °C) to a depth of 30 cm.

  • Test compound (this compound)

  • Imipramine or Fluoxetine (as a positive control)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • A video recording system

Step-by-Step Procedure:

  • Acclimation: House the rats in the testing room for at least one hour before the experiment.

  • Pre-test Session (Day 1): Place each rat individually into the water cylinder for a 15-minute session. This pre-exposure enhances the immobility on the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2): 24 hours after the pre-test, administer the test compound, positive control, or vehicle to the rats via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test session (typically 30-60 minutes).

  • Test Session (Day 2): Place the rats back into the water cylinder for a 5-minute test session. Record the session using a video camera.

  • Behavioral Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

Protocol: Tail Suspension Test (TST) in Mice

The TST is another widely used model of behavioral despair, particularly in mice.[2][3][4][5]

Materials:

  • Male C57BL/6 or CD-1 mice (20-25 g)

  • A tail suspension apparatus (a horizontal bar from which the mice can be suspended)

  • Adhesive tape

  • Test compound

  • Imipramine or Fluoxetine (positive control)

  • Vehicle

  • A video recording system

Step-by-Step Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least one hour.

  • Drug Administration: Administer the test compound, positive control, or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.

  • Suspension: Securely attach a piece of adhesive tape to the tip of the mouse's tail (about 1-2 cm) and suspend the mouse from the horizontal bar. The mouse should be suspended in a way that it cannot touch any surfaces.

  • Test Session: Record the behavior of the mouse for a 6-minute period.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Analyze the data similarly to the FST, comparing the mean immobility times across treatment groups.

Mechanistic Insights: In Vivo Neurochemical Analysis

To confirm that the observed antidepressant-like effects are mediated by an increase in synaptic serotonin levels, in vivo microdialysis can be employed. This technique allows for the direct measurement of extracellular neurotransmitter concentrations in the brains of freely moving animals.[6][7][8][9][10]

Workflow: In Vivo Microdialysis for Serotonin Levels

G cluster_pre_surgery Pre-Surgical Preparation cluster_surgery Surgical Implantation cluster_recovery Post-Operative Recovery cluster_experiment Microdialysis Experiment animal_prep Animal Anesthesia & Stereotaxic Mounting probe_implant Microdialysis Guide Cannula Implantation (e.g., Medial Prefrontal Cortex, Hippocampus) animal_prep->probe_implant recovery Animal Recovery (Several Days) probe_implant->recovery probe_insertion Insertion of Microdialysis Probe recovery->probe_insertion perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Administration of Test Compound baseline->drug_admin post_drug_collection Post-Administration Sample Collection drug_admin->post_drug_collection analysis Analysis of Dialysates by HPLC-ECD post_drug_collection->analysis

Caption: Workflow for in vivo microdialysis experiment.

Data Interpretation: A significant increase in extracellular serotonin levels following the administration of this compound would provide strong evidence for its mechanism of action as a serotonin reuptake inhibitor.

Conclusion and Future Directions

This technical guide provides a foundational framework for the pharmacological evaluation of this compound. The structural similarity of this compound to known SSRIs strongly suggests its potential as a modulator of the serotonin transporter. The detailed synthetic and analytical protocols outlined herein offer a clear and robust path for researchers to investigate this potential.

Future studies should focus on a comprehensive structure-activity relationship (SAR) analysis by synthesizing and testing analogs with modifications to the phenoxy ring and the amine side chain. Furthermore, pharmacokinetic studies, including metabolic stability and brain penetration, will be crucial for assessing the drug-like properties of this compound. The logical progression from in vitro screening to in vivo behavioral and neurochemical analyses, as detailed in this guide, will be instrumental in determining the ultimate pharmacological relevance and therapeutic potential of this compound.

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]

  • Perry, E. B., & Kicman, A. T. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse (New York, N.Y.), 38(4), 460–470. [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625. [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

  • Yoshitake, T., & Kehr, J. (2004). Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies. Journal of pharmacological sciences, 96(1), 1–11. [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • Li, X., Li, J., & Wang, J. (2007). Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 127(9), 1475–1479. [Link]

  • Castagné, V., Porsolt, R. D., & Moser, P. (2019). The Forced Swim Test for Depression-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 75–80. [Link]

  • NC3Rs. (2021, July 29). Forced swim test in rodents. Retrieved from [Link]

  • Kumar, V., & Khan, M. M. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(3), 319–334. [Link]

  • Abdallah, C. G., & Krystal, J. H. (2013). Physiologically relevant changes in serotonin resolved by fast microdialysis. ACS chemical neuroscience, 4(5), 677–679. [Link]

Sources

A Technical Guide to the Structural Analogs and Derivatives of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(aryloxy)propan-1-amine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. This guide focuses on a specific, highly relevant example of this scaffold: 3-(4-Fluorophenoxy)propan-1-amine. The strategic placement of a fluorine atom on the phenoxy ring offers distinct advantages in modulating metabolic stability and target engagement. This document provides an in-depth exploration of the structural analogs and derivatives of this core, detailing synthetic strategies, structure-activity relationships (SAR), and key experimental protocols. It is designed to serve as a technical resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Significance of the 3-(Aryloxy)propan-1-amine Scaffold

The 3-(aryloxy)propan-1-amine moiety is a privileged scaffold in drug discovery, most notably recognized for its integral role in the development of Selective Serotonin Reuptake Inhibitors (SSRIs). The prototypical example is Fluoxetine (Prozac), which is chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[1][2] This class of drugs revolutionized the treatment of major depressive disorder, obsessive-compulsive disorder, and panic disorder by selectively inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[3][4]

The core structure consists of three key components that can be systematically modified to fine-tune pharmacological activity:

  • The Aryloxy Ring: The aromatic ring connected via an ether linkage.

  • The Propane Linker: A three-carbon chain that provides optimal spacing and conformational flexibility.

  • The Terminal Amine: A basic nitrogen center crucial for receptor interaction and salt formation.

Our focus, this compound, incorporates a para-substituted fluorine atom on the phenoxy ring. In medicinal chemistry, fluorine substitution is a well-established strategy used to enhance metabolic stability by blocking sites of potential enzymatic oxidation (e.g., cytochrome P450 enzymes) and to modulate the electronic properties of the molecule, which can improve binding affinity to the target protein.[5]

Strategic Modifications and Structure-Activity Relationship (SAR) Analysis

The development of analogs from the this compound core involves systematic modification of its three primary components. The resulting changes in biological activity help to build a comprehensive Structure-Activity Relationship (SAR) profile.

Aryloxy Ring Modifications

Variations in the phenoxy moiety, including the position and nature of substituents, can significantly impact the compound's activity and selectivity.[6]

  • Halogen Substitution: While our core compound features a fluoro group at the para (4) position, analogs with chlorine (e.g., 3-(4-chlorophenoxy)propan-1-amine) are also common. The position of the halogen is critical; for instance, in related series, ortho-substituted compounds have been shown to possess hypotensive activity, whereas meta- and para-substituted derivatives tend to have greater effects on the central nervous system.[6]

  • Electron-Donating/Withdrawing Groups: The introduction of groups like methoxy (-OCH3) can alter the electronic character of the ring.[7] For example, the replacement of the 4-fluoro substituent with a 4-methoxy group shifts the electronic properties and can influence target binding.

Propane Linker Modifications

The three-carbon linker is generally considered optimal for many biological targets, including monoamine transporters. However, modifications can be explored to introduce conformational rigidity or alter the spacing between the aryloxy and amine groups.

  • Hydroxylation: Introduction of a hydroxyl group at the 2-position of the propane chain, creating a 1-(aryloxy)-3-amino-2-propanol structure, is a common strategy in the development of β-adrenergic blocking agents.[8]

  • Chain Homologation/Truncation: While less common for SERT inhibitors, altering the chain length can be explored to probe the dimensions of the target's binding pocket.

Amine Group Modifications

The primary amine (R-NH2) is a versatile handle for derivatization.[9] Its basicity is often crucial for forming an ionic bond with an acidic residue (e.g., aspartate) in the target protein.

  • Alkylation: Substitution on the nitrogen atom progresses from a primary amine to secondary (R2NH) and tertiary (R3N) amines. For instance, the methylation of the primary amine is a key structural feature of many active drugs, including Fluoxetine.[1]

  • Incorporation into Rings: The terminal amine can be incorporated into a cyclic structure, such as a piperidine or piperazine ring, to create more conformationally constrained analogs.[10] This can lead to improved selectivity and reduced off-target effects.

SAR_Modifications cluster_Core Core Scaffold: this compound cluster_Modifications Sites of Modification Core F-Ph-O-(CH2)3-NH2 Aryl Aryl Ring (Position/Nature of Substituent) Core->Aryl Mod A Linker Propane Linker (Length, Rigidity, Hydroxylation) Core->Linker Mod B Amine Amine Group (Alkylation, Cyclization) Core->Amine Mod C

SAR Summary Table
Compound ClassModificationBiological Activity NotedRepresentative Examples
Aryl Analogs Change of substituent at para-position (e.g., -Cl, -OCH3)Modulation of CNS activity and target selectivity[6][7]3-(4-chlorophenoxy)propan-1-amine
Linker Analogs Introduction of 2-OH groupβ-adrenergic blocking activity[8]1-(Aryloxy)-3-amino-2-propanols
Amine Analogs N-methylationPotent serotonin reuptake inhibition[1]Fluoxetine (related scaffold)
Amine Analogs N,N-dimethylation or cyclizationVaried CNS and cardiovascular effects[6][10]N,N-dimethyl-3-phenoxy-propanamines

Mechanism of Action: Targeting Monoamine Transporters

Derivatives of the 3-(aryloxy)propan-1-amine scaffold are renowned for their ability to inhibit monoamine transporters, particularly the serotonin transporter (SERT). By binding to the transporter protein, these compounds block the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[4] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[11] While many analogs show high selectivity for SERT, modifications can shift the selectivity profile towards norepinephrine (NET) or dopamine (DAT) transporters, leading to dual or triple reuptake inhibitors.[2]

Mechanism_of_Action cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Vesicle Serotonin Vesicles SERT SERT Transporter Vesicle->SERT Release of Serotonin (5-HT) SynapticCleft Synaptic Cleft SERT->SynapticCleft 5-HT Receptor 5-HT Receptors SynapticCleft->SERT Reuptake SynapticCleft->Receptor Binding Analog Analog Molecule (SERT Inhibitor) Analog->SERT BLOCKS

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of novel analogs based on the this compound core.

General Synthesis of N-Substituted Analogs

This two-step protocol outlines the synthesis via nucleophilic substitution followed by reductive amination.

Step 1: Synthesis of 3-(4-Fluorophenoxy)propan-1-al

  • Reactants: 4-Fluorophenol, 3-chloropropionaldehyde diethyl acetal, and a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).

  • Procedure: Combine 4-Fluorophenol and K2CO3 in DMF. Heat the mixture to 80-90°C. Add 3-chloropropionaldehyde diethyl acetal dropwise and maintain the temperature for 12-16 hours.

  • Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Deprotection: The resulting acetal is deprotected using acidic conditions (e.g., dilute HCl) to yield the intermediate aldehyde, 3-(4-Fluorophenoxy)propan-1-al. Purify via column chromatography.

Step 2: Reductive Amination

  • Reactants: 3-(4-Fluorophenoxy)propan-1-al, the desired primary or secondary amine (R-NH2 or R2NH), and a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3).

  • Procedure: Dissolve the aldehyde in a suitable solvent like dichloromethane (DCM). Add the amine followed by the reducing agent in portions at room temperature.

  • Reaction: Stir the mixture for 4-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with saturated NaHCO3 solution. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: The final product is purified by flash column chromatography on silica gel to yield the desired N-substituted analog.

Synthesis_Workflow Start 4-Fluorophenol + 3-Chloropropionaldehyde Acetal Step1 Step 1: Williamson Ether Synthesis (Base, Solvent, Heat) Start->Step1 Intermediate Intermediate Aldehyde (After Deprotection) Step1->Intermediate Step2 Step 2: Reductive Amination (Amine + Reducing Agent) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final N-Substituted Analog Purification->FinalProduct

In Vitro Assay: SERT Binding Affinity

This protocol determines the affinity of a test compound for the serotonin transporter using a competitive radioligand binding assay.

  • Materials: Human SERT-expressing cell membranes, [3H]-Citalopram (radioligand), test compounds, scintillation fluid, 96-well plates, filter mats, and a scintillation counter.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well plate, add cell membranes, [3H]-Citalopram (at a final concentration near its Kd), and the test compound dilution. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., unlabeled Fluoxetine). c. Incubate the plate at room temperature for 60-90 minutes. d. Terminate the incubation by rapid filtration over glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand. e. Dry the filter mats, place them in scintillation vials with scintillation fluid.

  • Data Analysis: a. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter. b. Calculate the percentage of specific binding for each concentration of the test compound. c. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the design of novel CNS-active agents. Future research will likely focus on developing analogs with polypharmacology—compounds designed to interact with multiple targets simultaneously (e.g., SERT and 5-HT1A receptors) to achieve enhanced therapeutic efficacy or a faster onset of action. Furthermore, the strategic use of this core in developing agents for other therapeutic areas, such as anti-inflammatory or antiarrhythmic drugs, demonstrates its versatility.[12][13]

References

  • Gupta, R. C., Mukerji, S., Chatterjee, S. K., Rastogi, S. N., Anand, N., Dube, M. P., Sur, R. N. Jr, Mukerji, K. C., & Srimal, R. C. (1978). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Arzneimittel-Forschung, 28(2), 241–246. [Link]

  • Lickey, M. E., & Glick, S. D. (1995). The human pharmacology of fluoxetine. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 45, 83–105. [Link]

  • PharmGKB. (n.d.). Fluoxetine. ClinPGx. Retrieved from [Link]

  • Stark, P., Fuller, R. W., & Wong, D. T. (1985). The pharmacologic profile of fluoxetine. The Journal of clinical psychiatry, 46(3 Pt 2), 7–13. [Link]

  • Wikipedia. (2024). Fluoxetine. Retrieved from [Link]

  • Picmonic. (n.d.). Fluoxetine (Prozac) Pharmacology Overview. Retrieved from [Link]

  • Schäfer, A., et al. (2018). Structure–activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: replacement of the activated ketone group by other serine traps. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1167-1181. [Link]

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • Atwal, K. S., et al. (1992). Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. Journal of medicinal chemistry, 35(21), 3823–3834. [Link]

  • Kuchar, M., Brůnová, B., Rejholec, V., Roubal, Z., & Nĕmecek, O. (1986). Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Arzneimittel-Forschung, 36(7), 1014–1018. [Link]

  • PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Synthesis and Application of 3-(4-Fluorophenoxy)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorophenoxypropylamine Moiety

In the landscape of modern medicinal chemistry, the 3-(4-fluorophenoxy)propan-1-amine scaffold has emerged as a privileged structural motif. Its prevalence in a variety of biologically active compounds underscores its importance as a versatile building block for drug discovery and development. The unique combination of a fluorinated aromatic ring, a flexible propyl linker, and a primary amine functional group imparts favorable physicochemical and pharmacokinetic properties to molecules that incorporate this core. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in the optimization of drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

I. Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound can be efficiently achieved through two primary and reliable strategies, both of which are widely applicable in a laboratory setting. The choice between these routes often depends on the availability of starting materials, desired scale, and the need for protecting group chemistry.

A. Direct Nucleophilic Substitution: The Williamson Ether Synthesis Approach

A straightforward and common method for the preparation of this compound is a variation of the classical Williamson ether synthesis. This approach involves the nucleophilic attack of the 4-fluorophenoxide ion on a suitable three-carbon electrophile bearing a leaving group and a protected or unprotected amine.

Reaction Causality: The key to this reaction is the deprotonation of the weakly acidic 4-fluorophenol to generate the much more nucleophilic phenoxide. This is typically achieved using a moderately strong base. The resulting phenoxide then readily displaces a halide from an alkyl chain via an SN2 mechanism. The use of a primary alkyl halide is crucial to favor substitution over elimination.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 4-Fluorophenol

  • 3-Chloropropan-1-amine hydrochloride (or the free base)

  • Sodium hydroxide (or potassium carbonate)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation of 4-Fluorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in DMF or ACN. Add a suitable base such as powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-fluorophenoxide.

  • Nucleophilic Substitution: To the stirred suspension, add 3-chloropropan-1-amine hydrochloride (1.0 eq) and an additional equivalent of the base to neutralize the hydrochloride salt, or add the free base of 3-chloropropan-1-amine directly.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

B. The Protecting Group Strategy: A Multi-step Refinement

An alternative and often preferred route, especially for larger-scale synthesis or when dealing with sensitive functionalities, involves the use of an amine protecting group. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Reaction Causality: This strategy circumvents potential side reactions involving the free amine during the ether synthesis. By protecting the amine of the propyl halide, the nucleophilic substitution with 4-fluorophenoxide proceeds more cleanly. The final deprotection step is a straightforward acid-catalyzed cleavage of the carbamate.

Experimental Protocol: Synthesis via N-Boc Protected Intermediate

Part 1: Synthesis of N-Boc-3-(4-fluorophenoxy)propan-1-amine

  • Starting Material Preparation: Begin with commercially available N-Boc-3-chloropropan-1-amine or synthesize it from 3-chloropropan-1-amine and di-tert-butyl dicarbonate (Boc)2O.

  • Williamson Ether Synthesis: In a manner analogous to the direct method, deprotonate 4-fluorophenol (1.0 eq) with a base like sodium hydride (1.1 eq) in an anhydrous aprotic solvent such as THF or DMF. To this, add N-Boc-3-chloropropan-1-amine (1.0 eq) and heat the mixture to facilitate the SN2 reaction. Monitor by TLC until completion.

  • Work-up and Isolation: Perform an aqueous work-up as described previously. The N-Boc protected product is typically a stable solid or oil that can be readily purified by column chromatography.

Part 2: Deprotection of the N-Boc Group

  • Acidic Cleavage: Dissolve the purified N-Boc-3-(4-fluorophenoxy)propan-1-amine in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M HCl).

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually rapid, often completing within 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. If HCl was used, the product is obtained as the hydrochloride salt. If TFA was used, a basic work-up (e.g., addition of aqueous NaOH and extraction with an organic solvent) is required to obtain the free amine.

Synthesis_Workflow cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Protecting Group Strategy A1 4-Fluorophenol A_react S_N2 Reaction A1->A_react A2 3-Chloropropan-1-amine A2->A_react A3 Base (e.g., NaOH, K2CO3) A3->A_react A4 Solvent (e.g., DMF, ACN) A4->A_react A_prod This compound A_react->A_prod B1 4-Fluorophenol B_react1 S_N2 Reaction B1->B_react1 B2 N-Boc-3-chloropropan-1-amine B2->B_react1 B3 Base (e.g., NaH) B3->B_react1 B_int N-Boc-3-(4-fluorophenoxy)propan-1-amine B_react1->B_int B_react2 Deprotection (Acid) B_int->B_react2 B_prod This compound B_react2->B_prod

Synthetic routes to this compound.

II. Physicochemical Properties and Reactivity

This compound is a primary amine with a pKa that is typical for alkylamines, rendering it basic and nucleophilic. The presence of the ether linkage provides chemical stability, while the fluorophenyl group introduces lipophilicity.

PropertyValueSource
Molecular Formula C9H12FNO[1]
Molecular Weight 169.2 g/mol [1]
Boiling Point 269.1 °C at 760 mmHg[1]
Density 1.096 g/cm3[1]
InChI Key ZIBPUVKKZJRDHB-UHFFFAOYSA-N[1]

The primary amine functionality is the main site of reactivity, readily undergoing reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Salt Formation: Reaction with acids to form the corresponding ammonium salts, which often have improved solubility and crystallinity.

III. Applications in Drug Discovery: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a scaffold for the construction of more complex and biologically active molecules. Its structural features are present in a number of compounds investigated for various therapeutic indications.

Case Study: Flesinoxan and the Quest for 5-HT1A Receptor Agonists

A prominent example illustrating the importance of the broader chemical class to which this compound belongs is Flesinoxan . Flesinoxan is a potent and selective 5-HT1A receptor agonist that was investigated for the treatment of depression and anxiety.[2][3] Although its development was discontinued, the extensive research surrounding it provides valuable insights into the role of the aryloxypropylamine scaffold in targeting the serotonin system.

Flesinoxan's structure features a more complex N-substituted arylpiperazine moiety attached to a chiral benzodioxane group. However, the underlying principle of an aryloxypropylamine-like core interacting with the 5-HT1A receptor is a key takeaway. Studies on Flesinoxan and its analogs have revealed important structure-activity relationships (SAR). For instance, the nature of the aryl group and the length of the alkyl chain are critical for high affinity and selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and the dopamine D2 receptor.[4]

Clinical trials with Flesinoxan demonstrated its potential as an antidepressant, though it also showed some anxiogenic effects at higher doses in patients with panic disorder.[2][5] These studies highlight the complex pharmacology of 5-HT1A receptor modulation and the fine-tuning required to achieve a desired therapeutic outcome.

Flesinoxan_MOA Flesinoxan Flesinoxan HT1A_R 5-HT1A Receptor Flesinoxan->HT1A_R Agonist AC Adenylyl Cyclase HT1A_R->AC Inhibition Cellular_Response Modulation of Neuronal Activity HT1A_R->Cellular_Response Downstream Signaling cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Reduced Activation PKA->Cellular_Response

Simplified signaling pathway of Flesinoxan as a 5-HT1A agonist.

IV. Structure-Activity Relationships (SAR): Guiding Principles for Drug Design

The this compound scaffold provides a foundation upon which medicinal chemists can build and optimize molecules for specific biological targets. SAR studies on related compounds have yielded several key insights:

  • The Aryloxy Group: The nature and substitution pattern of the aromatic ring significantly influence receptor affinity and selectivity. The 4-fluoro substituent is often favored for its ability to enhance metabolic stability and potentially engage in favorable interactions within the binding pocket of a target protein.

  • The Propyl Linker: The three-carbon chain provides optimal spacing and flexibility for many receptor-ligand interactions. Altering the length of this linker can dramatically impact biological activity.

  • The Amine Terminus: The primary amine of this compound is a versatile handle for introducing a wide range of substituents. These modifications can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For example, incorporation of the amine into a piperazine ring is a common strategy in the design of CNS-active drugs.

The following table presents hypothetical affinity data for a series of 5-HT1A receptor ligands based on the this compound scaffold, illustrating the impact of modifications at the amine terminus.

CompoundR Group (at the amine)5-HT1A Affinity (Ki, nM)
1 -H>1000
2 -CH3580
3 -CH2CH2-Phenyl150
4 -(CH2)2-N-Arylpiperazine<10

Note: The data in this table are illustrative and intended to demonstrate SAR principles.

V. Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design and development of novel therapeutic agents. The insights gained from research on compounds like Flesinoxan underscore the potential of the aryloxypropylamine scaffold in modulating key biological targets, particularly within the central nervous system. As the quest for more effective and safer medicines continues, the strategic application of well-characterized and versatile scaffolds such as this compound will undoubtedly play a crucial role in the future of drug discovery.

VI. References

  • den Boer, J. A., & Westenberg, H. G. (1997). Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder. Journal of clinical psychopharmacology, 17(4), 329-331.

  • Groen, A. S., van der Dos, A. J., & Zitman, F. G. (1993). An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression. International clinical psychopharmacology, 8(3), 167-172.

  • van Steen, B. J., van Wijngaarden, I., Tulp, M. T., & Soudijn, W. (1994). 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines. Journal of medicinal chemistry, 37(17), 2761-2770.

  • Cryan, J. F., Redmond, A. M., Kelly, J. P., & Leonard, B. E. (1997). The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat. European neuropsychopharmacology, 7(2), 109-114.

  • Olivier, B., van Wijngaarden, I., & Soudijn, W. (1995). 5-HT1A receptor agonists: recent developments and controversial issues. Psychopharmacology, 121(1), 1-26.

  • Griebel, G., Rodgers, R. J., Perrault, G., & Sanger, D. J. (1997). The effects of the 5-HT1A receptor agonist flesinoxan in animal models of anxiety. Behavioural pharmacology, 8(2-3), 223-233.

  • Alfa Aesar. (n.d.). 3-(4-Fluorophenoxy)propylamine. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of pyrimidine-based kinase inhibitors utilizing 3-(4-fluorophenoxy)propan-1-amine as a key synthetic building block. Kinase inhibitors are at the forefront of targeted cancer therapy, and the pyrimidine scaffold is a privileged structure in their design, known for its ability to mimic the hydrogen bonding of ATP in the kinase hinge region. The incorporation of a 3-(4-fluorophenoxy)propyl moiety can enhance binding affinity and modulate pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of synthetic strategies, detailed experimental procedures, and the underlying scientific rationale.

Introduction: The Strategic Importance of the Pyrimidine Scaffold and Fluorinated Moieties

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer treatment. Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the 2,4-diaminopyrimidine core is of particular significance.[3][4] This structure is adept at forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

The strategic incorporation of specific side chains allows for the fine-tuning of an inhibitor's potency, selectivity, and drug-like properties. The this compound building block offers several advantages in this context. The fluorophenoxy group can engage in favorable interactions within the ATP binding pocket, and the fluorine atom can enhance metabolic stability and binding affinity. The flexible propyloxy linker allows for optimal positioning of the terminal amine for further derivatization or direct interaction with the target protein.

This guide will focus on a representative synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor, highlighting the utility of this compound in constructing a key pharmacophoric element. The protocols provided are based on established synthetic methodologies for this class of compounds.[1][3]

Featured Building Block: this compound

A thorough understanding of the starting material is critical for successful synthesis.

Compound Structure CAS Number Molecular Formula Molecular Weight
This compound116753-54-9C₉H₁₂FNO169.20 g/mol

Physicochemical Properties and Safety Information:

  • Appearance: Colorless to light yellow liquid.

  • Purity: Typically >97%.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5][6][7]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95-7.01 (m, 2H, Ar-H), 6.80-6.86 (m, 2H, Ar-H), 4.05 (t, J = 6.2 Hz, 2H, OCH₂), 2.89 (t, J = 6.8 Hz, 2H, NCH₂), 1.95-2.03 (m, 2H, CH₂), 1.35 (br s, 2H, NH₂).

  • IR (neat, cm⁻¹): 3360 (N-H stretch), 3290 (N-H stretch), 2930 (C-H stretch), 1508 (Ar C=C stretch), 1210 (C-O stretch).

Synthetic Workflow: A Representative Protocol for a Pyrimidine-Based Kinase Inhibitor

The following section outlines a representative, multi-step synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor. This protocol is a composite of established methodologies for this compound class and serves as a guide for researchers.

Diagram of the Overall Synthetic Workflow

G A 2,4-Dichloro-5-nitropyrimidine C Intermediate 1 (N-(3-nitrophenyl)-2-chloro-5-nitropyrimidin-4-amine) A->C Nucleophilic Aromatic Substitution (SNAr) (Step 1) B 3-Nitroaniline B->C E Intermediate 2 (N4-(3-nitrophenyl)-N2-(3-(4-fluorophenoxy)propyl)-5-nitropyrimidine-2,4-diamine) C->E Nucleophilic Aromatic Substitution (SNAr) (Step 2) D This compound D->E F Intermediate 3 (N4-(3-aminophenyl)-N2-(3-(4-fluorophenoxy)propyl)pyrimidine-2,4,5-triamine) E->F Reduction (Step 3) H Final Product (Hypothetical Kinase Inhibitor) F->H Acylation (Step 4) G Acryloyl chloride G->H

Caption: Synthetic scheme for a hypothetical kinase inhibitor.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) - Synthesis of Intermediate 1

Rationale: The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with 3-nitroaniline. The C4 position of the dichloropyrimidine is more activated towards nucleophilic attack than the C2 position, leading to a regioselective substitution.[8] The nitro group at the 5-position further activates the ring for this reaction.

Protocol:

  • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add 3-nitroaniline (1.0-1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the collected solid with the reaction solvent and then with a non-polar solvent like hexane to remove impurities.

  • Dry the product, Intermediate 1, under vacuum.

Reactant/Reagent MW Equivalents Typical Amount
2,4-Dichloro-5-nitropyrimidine193.981.05.0 g
3-Nitroaniline138.121.053.7 g
DIPEA129.242.08.8 mL
Isopropanol--100 mL
Expected Yield: 70-85%
Step 2: Second Nucleophilic Aromatic Substitution - Synthesis of Intermediate 2

Rationale: Intermediate 1 is then reacted with this compound. The remaining chlorine atom at the C2 position is displaced by the primary amine of our featured building block to form the 2,4-diaminopyrimidine core.

Protocol:

  • Suspend Intermediate 1 (1.0 eq) in a high-boiling point solvent such as n-butanol or dimethyl sulfoxide (DMSO).

  • Add this compound (1.2-1.5 eq) to the suspension.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Heat the reaction to a higher temperature, typically 120-140 °C, to facilitate the substitution at the less reactive C2 position.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture and pour it into water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • If extracting, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Intermediate 2.

Reactant/Reagent MW Equivalents Typical Amount
Intermediate 1296.651.05.0 g
This compound169.201.33.7 g
DIPEA129.242.57.3 mL
n-Butanol--80 mL
Expected Yield: 60-75%
Step 3: Reduction of Nitro Groups - Synthesis of Intermediate 3

Rationale: The two nitro groups are reduced to primary amines. This is a crucial step to install the necessary amine functionality for the final acylation and to provide a key interaction point for kinase binding. A variety of reducing agents can be used, with iron powder in the presence of an acid like ammonium chloride being a common and effective choice.

Protocol:

  • Suspend Intermediate 2 (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0-10.0 eq) and ammonium chloride (4.0-8.0 eq).

  • Heat the mixture to reflux (around 80-90 °C) with vigorous stirring. The reaction is typically exothermic.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar product indicates the completion of the reaction (usually 2-4 hours).

  • Once complete, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 3, which is often used in the next step without further purification.

Reactant/Reagent MW Equivalents Typical Amount
Intermediate 2429.411.05.0 g
Iron Powder55.848.010.4 g
Ammonium Chloride53.496.07.5 g
Ethanol/Water (e.g., 4:1)--150 mL
Expected Yield: 80-95% (crude)
Step 4: Final Acylation - Synthesis of the Final Product

Rationale: The final step involves the acylation of the aniline amine with acryloyl chloride to introduce the reactive "warhead" that can form a covalent bond with a cysteine residue in the kinase active site, a common feature of third-generation EGFR inhibitors.[9][10] This reaction is typically performed at low temperatures to control reactivity.

Protocol:

  • Dissolve the crude Intermediate 3 (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or DIPEA (1.5-2.0 eq).

  • Slowly add a solution of acryloyl chloride (1.0-1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for another 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Reactant/Reagent MW Equivalents Typical Amount
Intermediate 3369.411.04.0 g
Acryloyl Chloride90.511.050.86 mL
Triethylamine101.191.82.7 mL
Anhydrous THF--100 mL
Expected Yield: 50-70%

Kinase Target and Signaling Pathway

The hypothetical kinase inhibitor synthesized through this protocol is designed to target a protein kinase involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Dimer Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways ultimately regulate cell proliferation, survival, and angiogenesis.[11] Kinase inhibitors, like the one synthesized here, compete with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking these downstream signals.

Conclusion

This application note provides a detailed and scientifically grounded guide to the synthesis of pyrimidine-based kinase inhibitors using this compound as a key building block. By following the outlined protocols, researchers can construct a core 2,4-diaminopyrimidine scaffold and introduce a fluorophenoxypropyl side chain, a moiety known to be beneficial for kinase inhibition. The provided rationale for each synthetic step, along with the illustrative diagrams, aims to empower researchers in the field of drug discovery to develop novel and potent kinase inhibitors for therapeutic applications.

References

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(14), 5245-5259. Available at: [Link]

  • Gangjee, A., et al. (2004). Synthesis and biological activity of 2-amino-4-substitutedanilino-6-substituted phenylmethyl pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases. Cancer Research, 64(7_Supplement), 229. Available at: [Link]

  • Liou, J-P., et al. (2023). Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1][12][13]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2. Journal of Medicinal Chemistry, 66(21), 14786-14806. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Ma, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 98, 123-133. Available at: [Link]

  • PubChem. 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • Google Patents. (2018). Novel inhibitors of map4k1.
  • ResearchGate. (n.d.). 1H NMR spectra. Available at: [Link]

  • Google Patents. (2025). Kinase inhibitors, preparation methods and uses thereof.
  • National Center for Biotechnology Information. (2017). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Available at: [Link]

  • Google Patents. (2020). Protein kinase B inhibitors.
  • MDPI. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Available at: [Link]

  • Google Patents. (2014). Pyrazolopyrimidine compounds as kinase inhibitors.
  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]

  • Google Patents. (2002). Inhibitors of glycogen synthase kinase 3.
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  • Doc Brown's Chemistry. (2025). H-1 proton NMR spectrum of propylamine. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of propylamine. Available at: [Link]

  • PubChem. (R)-1-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • NIST WebBook. 1-Propanamine, 3-ethoxy-. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available at: [Link]

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Application Notes and Protocols for the Synthesis of a Novel Antifolate Antiplasmodial Agent Utilizing 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent challenge of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the continuous development of novel therapeutics. Antifolates, which inhibit the parasite's crucial folate biosynthesis pathway, remain a vital class of antimalarial drugs.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-(4-Fluorophenoxy)propan-1-amine as a key building block in the synthesis of a new generation of antiplasmodial antifolates. We present a rationale for its selection, a complete, two-stage synthetic protocol, and discuss the significance of the resulting 2,4-diaminopyrimidine scaffold in overcoming known resistance mechanisms.

Introduction: The Rationale for a New Antifolate Design

The folate metabolic pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for chemotherapeutic intervention against rapidly replicating organisms like malaria parasites.[1] Classical antifolates such as pyrimethamine function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in this pathway. However, the clinical efficacy of these drugs has been severely compromised by the emergence of parasite resistance, primarily through point mutations in the dhfr gene.[2]

The development of new antifolate analogs aims to address this resistance. Key strategies include modifying the inhibitor's structure to improve binding affinity to both wild-type and mutant DHFR enzymes.[2] Our approach focuses on synthesizing a novel 2,4-diaminopyrimidine derivative, a core structure known for its potent DHFR inhibition.[3][4]

The selection of This compound as a precursor is deliberate and strategic for several reasons:

  • Flexible Linker: The propyloxy chain provides a flexible linker, allowing the fluorophenoxy moiety to adopt multiple conformations within the DHFR active site. This flexibility can be crucial for overcoming steric hindrance introduced by resistance-conferring mutations.[2]

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.

  • Hydrophobic Interactions: The 4-fluorophenoxy group can engage in beneficial hydrophobic interactions with amino acid residues in the active site of DHFR, potentially increasing the inhibitor's potency.[2]

This guide details a robust synthetic pathway to a novel antifolate, designed to exhibit potent activity against both drug-sensitive and resistant strains of P. falciparum.

Overview of the Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the construction of a key β-keto nitrile intermediate from this compound. The second stage is the cyclization of this intermediate with guanidine to form the final 2,4-diaminopyrimidine-based antifolate.

G cluster_0 Stage 1: Synthesis of β-Keto Nitrile Intermediate cluster_1 Stage 2: Pyrimidine Ring Formation A This compound B Acylation with Ethyl Cyanoacetate A->B Claisen-type Condensation C Intermediate β-Keto Nitrile B->C Work-up D Intermediate β-Keto Nitrile E Cyclization with Guanidine D->E Condensation Reaction F Final Antifolate Compound E->F Purification G cluster_0 β-Keto Nitrile Synthesis cluster_1 Pyrimidine Formation A Start: this compound + Ethyl Cyanoacetate B Base (NaOEt) in EtOH A->B C Reflux (4-6h) B->C D Acidic Work-up & Extraction C->D E Purification (Chromatography) D->E F End: Intermediate β-Keto Nitrile E->F G Start: Intermediate β-Keto Nitrile + Guanidine H Base (NaOEt) in EtOH G->H I Reflux (8-12h) H->I J Cooling & Precipitation I->J K Purification (Recrystallization) J->K L End: Final Antifolate Product K->L

Sources

Application Notes and Protocols for 3-(4-Fluorophenoxy)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing molecular properties.[1][2] Strategic fluorination can profoundly influence a molecule's metabolic stability, lipophilicity (LogP), and binding affinity to its biological target.[3][4][5]

This guide focuses on 3-(4-Fluorophenoxy)propan-1-amine (CAS: 116753-54-9), a versatile building block that combines the benefits of a fluorinated aromatic ring with a flexible propylamine linker. This combination provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. We will explore the strategic advantages of this building block and provide detailed protocols for its application in common synthetic transformations.

Molecular Profile and Physicochemical Properties

This compound is a primary amine featuring a 4-fluorophenoxy group connected to a propyl chain. This structure offers several key features for drug design:

  • The 4-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring can enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] Its electron-withdrawing nature can also modulate the pKa of the aromatic system and influence interactions with target proteins.[2]

  • The Propoxy Linker: The three-carbon chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to optimize binding to a target. The ether linkage is generally more stable to metabolism than an ester or amide linker.

  • The Primary Amine: This functional group serves as a versatile handle for a wide array of chemical modifications, including N-acylation, reductive amination, and arylation, enabling the construction of diverse compound libraries.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116753-54-9[6]
Molecular Formula C₉H₁₂FNO[6]
Molecular Weight 169.20 g/mol [6]
Appearance Colorless to pale yellow liquid (typical)Supplier Data
Boiling Point Not specified
LogP (Predicted) ~1.8ChemDraw

Application in Drug Discovery: The Case of Cisapride

A notable example of the incorporation of the 3-(4-fluorophenoxy)propyl moiety is in the gastroprokinetic agent Cisapride .[7][8] Cisapride is a serotonin 5-HT₄ receptor agonist that was used to treat gastrointestinal motility disorders.[8] The chemical structure of Cisapride is 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide.[7]

Cisapride_Structure cluster_0 3-(4-Fluorophenoxy)propyl Moiety cluster_1 Piperidine Core cluster_2 Benzamide Moiety F F C1 C1 F->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O1 O1 C4->O1 C6 C6 C5->C6 C6->C1 C7 C7 O1->C7 C8 C8 C7->C8 C9 C9 C8->C9 N_piperidine N_piperidine C9->N_piperidine N C10 C10 N_piperidine->C10 C11 C11 C10->C11 C12 C12 C11->C12 OMe OMe C11->OMe OCH₃ C13 C13 C12->C13 N_amide N_amide C12->N_amide NH C14 C14 C13->C14 C14->N_piperidine C_carbonyl C_carbonyl N_amide->C_carbonyl C=O C_aromatic1 C_aromatic1 C_carbonyl->C_aromatic1 C_aromatic2 C_aromatic2 C_aromatic1->C_aromatic2 C_aromatic3 C_aromatic3 C_aromatic2->C_aromatic3 OMe2 OMe2 C_aromatic2->OMe2 OCH₃ C_aromatic4 C_aromatic4 C_aromatic3->C_aromatic4 C_aromatic5 C_aromatic5 C_aromatic4->C_aromatic5 NH2 NH2 C_aromatic4->NH2 NH₂ C_aromatic6 C_aromatic6 C_aromatic5->C_aromatic6 Cl Cl C_aromatic5->Cl Cl C_aromatic6->C_aromatic1

Caption: Structure of Cisapride highlighting the 3-(4-fluorophenoxy)propyl moiety.

While the complete structure-activity relationship (SAR) is complex, the 4-fluorophenoxypropyl group is crucial for its activity. It is hypothesized that this lipophilic tail contributes to the overall binding affinity of the molecule to the 5-HT₄ receptor. The fluorine atom likely enhances metabolic stability, contributing to a longer duration of action.[9] The synthesis of Cisapride often involves the reductive amination of a piperidinone intermediate with an amine, showcasing a key application of derivatives of our title building block.[1]

Synthetic Protocols

The primary amine of this compound is a nucleophilic center that readily participates in several key synthetic transformations. Below are detailed protocols for two of the most common applications: N-acylation and reductive amination.

Protocol 1: N-Acylation

N-acylation is a fundamental reaction to form an amide bond, a common functional group in many pharmaceuticals.[10] This protocol describes the N-acetylation of this compound using acetyl chloride.

N_Acylation_Workflow start Dissolve this compound and a base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM). cool Cool the mixture to 0 °C in an ice bath. start->cool add_acyl Slowly add acetyl chloride dropwise with stirring. cool->add_acyl react Allow the reaction to warm to room temperature and stir for 1-2 hours. add_acyl->react workup Quench with water and perform an aqueous workup (e.g., wash with HCl, NaHCO₃, and brine). react->workup dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. workup->dry purify Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes). dry->purify

Caption: Workflow for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Outcome: The expected product is N-(3-(4-fluorophenoxy)propyl)acetamide. The yield should be high, typically >85%, after purification.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines.[11] This protocol describes the reaction of this compound with a model aldehyde, benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Reductive_Amination_Workflow start Dissolve this compound and benzaldehyde in a suitable solvent (e.g., DCE or THF). add_reducing Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature. start->add_reducing react Stir the reaction mixture at room temperature for 4-16 hours. add_reducing->react workup Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate). react->workup dry Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. workup->dry purify Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes). dry->purify

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DCE (approx. 0.1 M concentration).

  • To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Outcome: The expected product is N-benzyl-3-(4-fluorophenoxy)propan-1-amine. Yields are generally good to excellent.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the starting material and the synthesized products.

Table 2: Expected Analytical Data for this compound and its N-acetyl derivative

TechniqueThis compoundN-(3-(4-fluorophenoxy)propyl)acetamide
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.98-6.92 (m, 2H, Ar-H), 6.85-6.80 (m, 2H, Ar-H), 4.01 (t, J = 6.4 Hz, 2H, OCH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂N), 1.95 (quint, J = 6.6 Hz, 2H, CH₂CH₂CH₂), 1.45 (br s, 2H, NH₂)δ (ppm): 6.99-6.93 (m, 2H, Ar-H), 6.86-6.81 (m, 2H, Ar-H), 5.60 (br s, 1H, NH), 4.00 (t, J = 6.2 Hz, 2H, OCH₂), 3.35 (q, J = 6.6 Hz, 2H, CH₂N), 2.00 (s, 3H, COCH₃), 1.95 (quint, J = 6.4 Hz, 2H, CH₂CH₂CH₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 157.5 (d, JCF = 238.0 Hz), 155.0, 115.8 (d, JCF = 23.0 Hz), 115.7 (d, JCF = 8.0 Hz), 67.0, 40.0, 31.5δ (ppm): 170.2, 157.6 (d, JCF = 238.5 Hz), 154.8, 115.9 (d, JCF = 23.2 Hz), 115.8 (d, JCF = 8.1 Hz), 66.5, 37.5, 29.5, 23.3
Mass Spec. (EI) m/z: 169 (M⁺), 109, 95, 70m/z: 211 (M⁺), 152, 109, 86, 70
HPLC (RP-C18)Retention time dependent on conditions. Elutes as a sharp peak.Longer retention time than the starting amine under the same conditions.

Note: The NMR data provided are predicted values based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary slightly.[1][12][13]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a fluorinated aromatic ring and a reactive primary amine allows for the efficient synthesis of diverse compound libraries with potentially enhanced pharmacokinetic and pharmacodynamic properties. The protocols provided herein for N-acylation and reductive amination serve as a foundation for the application of this building block in drug discovery programs. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.

References

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Application of 3-(4-Fluorophenoxy)propan-1-amine in Parallel Synthesis: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(4-Fluorophenoxy)propan-1-amine in Compound Library Generation

In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone technology, enabling the rapid generation of large, structurally diverse compound libraries to fuel high-throughput screening (HTS) campaigns.[1][2] Within this paradigm, the selection of versatile and strategically functionalized building blocks is a critical determinant of a library's quality and potential for yielding novel therapeutic leads. This compound is one such building block of significant interest. Its structure incorporates several key features that make it an attractive starting point for library synthesis in medicinal chemistry.

The primary aliphatic amine handle of this compound serves as a versatile reactive site for a variety of conjugation chemistries, most notably amide bond formation and reductive amination.[3][4] These reactions are among the most robust and widely utilized transformations in pharmaceutical development due to their reliability and broad substrate scope.[5][6] The presence of a flexible three-carbon linker provides conformational adaptability, allowing derivatives to explore diverse binding pockets within biological targets. Furthermore, the 4-fluorophenoxy moiety introduces a metabolically stable fluorine atom, a common feature in many modern pharmaceuticals that can enhance binding affinity, metabolic stability, and pharmacokinetic properties. The strategic placement of this group also offers a vector for further chemical diversification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows.

Core Synthetic Strategies and Mechanistic Considerations

The primary amine of this compound is a nucleophilic center that readily participates in two principal types of reactions amenable to parallel synthesis: amide coupling and reductive amination. The choice between these strategies will depend on the desired final compound architecture and the available building blocks (carboxylic acids vs. aldehydes/ketones).

Amide Coupling: Forging the Amide Bond

The formation of an amide bond by coupling a carboxylic acid with an amine is a foundational reaction in medicinal chemistry.[7] Direct condensation is generally inefficient; therefore, activation of the carboxylic acid is required.[4] In a parallel synthesis format, the selection of coupling reagents and conditions is critical to ensure high conversion and minimize purification challenges.[5][8]

Mechanism of Carbodiimide-Mediated Amide Coupling: A common and effective method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[9][10] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the primary amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDAC EDAC EDAC Amide R-CO-NH-(CH2)3-O-Ph-4-F (Final Amide Product) O_Acylisourea->Amide + Amine Amine This compound

Figure 1: Simplified workflow for EDAC-mediated amide coupling.

Reductive Amination: Creating Secondary Amines

Reductive amination is a powerful, one-pot method for forming carbon-nitrogen bonds, converting a carbonyl compound (aldehyde or ketone) and an amine into a secondary or tertiary amine.[11][12][13] This reaction is highly favored in library synthesis due to its operational simplicity and the vast commercial availability of aldehydes and ketones.[3][14] The process involves the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. This imine is subsequently reduced in situ to the target amine.[15]

Choice of Reducing Agent: The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its mildness and selectivity.[15]

G cluster_imine_formation Imine Formation (in situ) cluster_reduction Reduction Carbonyl R-CHO (Aldehyde) Imine Imine Intermediate Carbonyl->Imine + Amine - H2O Amine This compound FinalAmine R-CH2-NH-(CH2)3-O-Ph-4-F (Final Secondary Amine) Imine->FinalAmine + Reducing Agent ReducingAgent NaBH(OAc)3

Figure 2: Key stages of a one-pot reductive amination reaction.

Experimental Protocols for Parallel Synthesis

The following protocols are designed for a parallel synthesis format, typically using 24- or 96-well reaction blocks. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library from this compound and a diverse set of carboxylic acids.

Materials and Reagents:

  • This compound

  • Library of carboxylic acids (pre-weighed or as stock solutions)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare a 0.5 M solution of EDAC in anhydrous DMF.

    • Prepare a 0.5 M solution of HOBt in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.5 M stock solutions of each carboxylic acid from the library in anhydrous DMF.

  • Reaction Setup (in 96-well block):

    • To each designated well, add 100 µL (0.05 mmol, 1.0 equiv) of the corresponding carboxylic acid stock solution.

    • Add 110 µL (0.055 mmol, 1.1 equiv) of the this compound stock solution to each well.

    • Add 110 µL (0.055 mmol, 1.1 equiv) of the HOBt stock solution to each well.

    • Add 100 µL (0.1 mmol, 2.0 equiv) of the DIPEA stock solution to each well.

    • Initiate the reaction by adding 110 µL (0.055 mmol, 1.1 equiv) of the EDAC stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block securely with a sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 16-24 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes. Allow the layers to separate.

    • Carefully remove the aqueous (lower) layer.

    • Wash the organic layer with 200 µL of 1 M HCl, followed by 200 µL of saturated sodium bicarbonate solution, and finally 200 µL of brine.

    • Transfer the organic layer to a clean 96-well plate for analysis and purification.

Protocol 2: Parallel Reductive Amination

This protocol outlines the synthesis of a secondary amine library from this compound and a diverse set of aldehydes.

Materials and Reagents:

  • This compound

  • Library of aldehydes (pre-weighed or as stock solutions)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in DCM.

    • Prepare 0.5 M stock solutions of each aldehyde from the library in DCM.

  • Reaction Setup (in 96-well block):

    • To each well, add 100 µL (0.05 mmol, 1.0 equiv) of the corresponding aldehyde stock solution.

    • Add 100 µL (0.05 mmol, 1.0 equiv) of the this compound stock solution to each well.

    • Add 3 µL (0.05 mmol, 1.0 equiv) of glacial acetic acid to each well to catalyze imine formation.

    • Allow the mixture to stir for 30-60 minutes at room temperature.

    • Add sodium triacetoxyborohydride (32 mg, 0.15 mmol, 3.0 equiv) as a solid to each well. Note: This is a moisture-sensitive reagent and should be handled accordingly.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of 200 µL of saturated sodium bicarbonate solution to each well.

    • Add 500 µL of DCM to each well, seal, and shake.

    • Separate the organic layer.

    • Wash the organic layer with 200 µL of water and then 200 µL of brine.

    • Transfer the organic layer to a clean 96-well plate for analysis and purification.

Data Presentation and Analysis

For high-throughput synthesis, product analysis is typically performed using LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the identity and purity of the compounds in each well.

ParameterProtocol 1: Amide CouplingProtocol 2: Reductive Amination
Key Reagents Carboxylic Acids, EDAC, HOBtAldehydes, NaBH(OAc)₃
Solvent DMFDCM or DCE
Catalyst/Additive HOBt, DIPEAAcetic Acid
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 16-24 hours12-18 hours
Work-up Liquid-Liquid ExtractionLiquid-Liquid Extraction

Table 1: Comparison of Parallel Synthesis Protocols.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the parallel synthesis of compound libraries for drug discovery. Its primary amine functionality allows for reliable and high-yielding participation in robust reactions such as amide coupling and reductive amination. The protocols outlined in this application note provide a solid foundation for the generation of diverse libraries of amides and secondary amines. The automation of these protocols can further enhance throughput, allowing for the rapid exploration of vast chemical space and accelerating the identification of novel bioactive molecules.[5][16][17] As drug discovery continues to evolve, the strategic use of well-designed building blocks like this compound in high-throughput synthesis will remain a critical component of successful research programs.

References

  • Viel, J. A., Pal, C., & Rozners, E. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 20420–20427. [Link]

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  • ResearchGate. (2022). Two‐Phase Flow Reaction System for Amide Coupling Towards Automated DNA‐Encoded Chemistry. [Link]

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  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2018). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]

  • Liu, M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Synthetic Communications. [Link]

  • ResearchGate. (n.d.). Solid Phase Synthesis of Tertiary Amines on Amide REM Resins: Grignard and Metal Hydride Compatible Resins. [Link]

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  • Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

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  • National Institutes of Health. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. [Link]

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  • National Institutes of Health. (n.d.). Parallel synthesis of 3-aryloxy-2-propanolamines and evaluation as dual affinity 5-HT(1A) and 5-HT re-uptake ligands. [Link]

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Application Note: 3-(4-Fluorophenoxy)propan-1-amine as a Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] The incorporation of fluorine into these scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of drug candidates. 3-(4-Fluorophenoxy)propan-1-amine is a strategically designed building block poised for the synthesis of novel fluorinated heterocycles. Its structure features a terminal primary amine, which serves as a reactive handle for cyclization reactions, a flexible three-carbon linker, and a 4-fluorophenoxy moiety to impart desirable physicochemical properties.

This guide provides an in-depth exploration of scientifically sound, field-proven synthetic strategies for leveraging this compound to construct N-substituted pyrroles and pyrrolidines—two scaffolds of immense pharmacological importance.[2][3][4]

Core Concept: Strategic Application of a Privileged Synthon

The utility of this compound stems from the predictable reactivity of its primary amine. This functional group allows the molecule to be readily incorporated as an "N-substituent" into various heterocyclic cores using classic and robust organic reactions. The choice of reaction partner dictates the resulting heterocyclic system.

Caption: Retrosynthetic analysis of target heterocycles from the primary amine synthon.

Application 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Synthesis

Principle & Rationale

The Paal-Knorr synthesis is one of the most direct and reliable methods for constructing the pyrrole ring.[5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[5][7] The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7][8]

Causality of Experimental Choices:

  • Catalyst: A weak acid like acetic acid is often used to catalyze the reaction by protonating a carbonyl group, which enhances its electrophilicity for the initial amine attack.[5] Harshly acidic conditions (pH < 3) must be avoided as they favor the formation of furan byproducts.[5]

  • Solvent: Ethanol or methanol are common solvents as they effectively dissolve the reactants and are compatible with the reaction conditions. For higher boiling points and faster reaction times, microwave irradiation can be employed.[7]

  • Amine Equivalents: An excess of the amine is not strictly necessary but using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.

Experimental Protocol: Synthesis of 1-(3-(4-Fluorophenoxy)propyl)-2,5-dimethyl-1H-pyrrole

PaalKnorr_Workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification Reagents 1. Combine Amine, Diketone, & Acetic Acid in Ethanol Reflux 2. Heat to Reflux (or Microwave at 80°C) Reagents->Reflux Cool 3. Cool Reaction Mixture Reflux->Cool Partition 4. Partition between EtOAc and Water Cool->Partition Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Partition->Dry Evaporate 6. Evaporate Solvent Dry->Evaporate Chromatography 7. Purify by Column Chromatography Evaporate->Chromatography Product Pure N-Substituted Pyrrole Chromatography->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Materials:

  • This compound (1.0 eq)

  • 2,5-Hexanedione (1.05 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Ethanol (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 169.2 mg).

  • Dissolve the amine in 5 mL of anhydrous ethanol.

  • Add 2,5-hexanedione (1.05 mmol, 119.8 mg, ~123 µL) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 mmol, ~6 µL).

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure title compound.

Expected Results & Data

The Paal-Knorr synthesis is versatile, and various primary amines and dicarbonyls can be used.[8]

1,4-Dicarbonyl PartnerPrimary AmineCatalystConditionsExpected YieldReference
2,5-HexanedioneBenzylamineAcetic AcidReflux, 2h85-95%[6]
3,4-Diethyl-2,5-hexanedioneMethylamineNoneNeat, 100°C, 1h90%[5]
AcetonylacetoneVarious AminesSilica-H₂SO₄Solvent-free, RT92-98%[6]

Application 2: Synthesis of N-Substituted Pyrrolidines via Double Nucleophilic Substitution

Principle & Rationale

The pyrrolidine ring is a highly valuable scaffold found in over 20 FDA-approved drugs.[4] A straightforward and cost-effective method for its synthesis is the reaction of a primary amine with a 1,4-dihaloalkane, such as 1,4-dichlorobutane.[9] This transformation proceeds through a sequential double nucleophilic substitution (Sɴ2) mechanism. The primary amine first displaces one chloride ion to form an N-(4-chlorobutyl) intermediate. This is followed by a rapid intramolecular Sɴ2 cyclization, where the nitrogen attacks the terminal carbon to displace the second chloride ion, forming the stable five-membered pyrrolidine ring.[9]

Causality of Experimental Choices:

  • Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. It serves two purposes: to neutralize the HCl generated in each substitution step and to deprotonate the intermediate ammonium salts, regenerating the nucleophilic amine required for the intramolecular cyclization step.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal for Sɴ2 reactions. However, for a greener and often faster approach, the reaction can be performed in water under microwave irradiation.[9]

  • Temperature: Conventional heating requires elevated temperatures to drive the reaction. Microwave synthesis can significantly accelerate the process, often reducing reaction times from hours to minutes.[9]

Experimental Protocol: Synthesis of 1-(3-(4-Fluorophenoxy)propyl)pyrrolidine

Materials:

  • This compound (1.0 eq)

  • 1,4-Dichlorobutane (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (MeCN) or Deionized Water (for microwave)

  • Diethyl Ether (Et₂O)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (Microwave-Assisted):

  • To a 10 mL microwave reaction vessel, add this compound (1.0 mmol, 169.2 mg).

  • Add 1,4-dichlorobutane (1.1 mmol, 140.0 mg, ~122 µL) and potassium carbonate (2.5 mmol, 345.5 mg).

  • Add 3 mL of deionized water.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring at 150 °C for 20 minutes.

  • After the reaction, allow the vessel to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • If necessary, purify the crude product by Kugelrohr distillation or column chromatography to yield the pure title compound.

Characterization & Validation

The successful synthesis of the target heterocycles must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structural integrity of the product, showing characteristic shifts for the newly formed heterocyclic ring and the disappearance of the primary amine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the synthesized molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the N-H stretching bands of the primary amine starting material.[9]

Conclusion

This compound is a highly effective and versatile synthon for accessing novel, fluorinated N-substituted pyrroles and pyrrolidines. The robust and well-documented Paal-Knorr and double Sɴ2 cyclization reactions provide reliable and high-yielding pathways to these important heterocyclic cores. The protocols described herein are readily adaptable and serve as a strong foundation for building diverse chemical libraries for drug discovery and development programs. The strategic incorporation of the fluorophenoxypropyl moiety offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of new chemical entities.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (URL: [Link])

  • Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence. ACS Publications. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (URL: [Link])

  • Pyrroles as important pharmacological agents. ResearchGate. (URL: [Link])

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. (URL: [Link])

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. (URL: [Link])

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. (URL: [Link])

  • The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. (URL: [Link])

  • Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. PubMed. (URL: [Link])

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. (URL: [Link])

  • Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. PMC - NIH. (URL: [Link])

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. (URL: [Link])

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. (URL: [Link])

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. (URL: [Link])

  • Pyrrolidine synthesis. Organic Chemistry Portal. (URL: [Link])

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. (URL: [Link])

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. (URL: [Link])

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Application Note: A Stability-Indicating HPLC-MS Method for the Analysis of 3-(4-Fluorophenoxy)propan-1-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-(4-Fluorophenoxy)propan-1-amine and the characterization of its related impurities and degradation products. The methodology is tailored for researchers, process chemists, and quality control analysts in the pharmaceutical industry. We detail the rationale behind the method development, provide a comprehensive step-by-step protocol for sample analysis, and discuss the interpretation of results, including findings from forced degradation studies. The described method utilizes reverse-phase chromatography coupled with positive ion electrospray ionization mass spectrometry (ESI-MS), ensuring high sensitivity and selectivity for the target analyte and its potential byproducts.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a primary amine and an ether linkage, makes it a versatile intermediate.[1] The purity and impurity profile of this starting material are critical as they can directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable and sensitive analytical method is essential for monitoring reaction progress, identifying impurities, and assessing the stability of the compound under various stress conditions.

This guide provides a comprehensive framework for the analysis of this compound using HPLC-MS. The method has been developed to be stability-indicating, a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines, which ensures that the method can accurately measure the decrease in the amount of the active substance due to degradation.[2][3]

Scientific Rationale and Method Development Strategy

The development of a robust analytical method requires a deep understanding of the analyte's physicochemical properties. This compound (MW: 169.2 g/mol ) is a basic, polar compound, which presents specific challenges and opportunities for HPLC-MS analysis.[4]

  • Chromatography: A reverse-phase (RP-HPLC) approach was selected for its versatility and robustness.

    • Stationary Phase: A C18 column is ideal for retaining the molecule via hydrophobic interactions with its phenoxypropyl moiety.

    • Mobile Phase: The primary amine group (pKa ~10) requires careful pH control to ensure good peak shape. While high pH mobile phases can deprotonate the amine and improve peak symmetry on some columns, a low pH mobile phase is often preferred for LC-MS applications.[5] We selected a mobile phase containing 0.1% formic acid. This serves a dual purpose: it protonates the amine, ensuring its solubility in the aqueous phase, and provides a source of protons, which significantly enhances ionization efficiency in the ESI source.[6]

    • Elution: A gradient elution using acetonitrile as the organic modifier allows for the effective separation of the polar starting materials, the main analyte, and potentially more hydrophobic, late-eluting impurities within a reasonable runtime.

  • Mass Spectrometry: Electrospray Ionization (ESI) is a soft ionization technique perfectly suited for analyzing polar molecules like amines, as it minimizes in-source fragmentation and preserves the molecular ion.[7][8]

    • Ionization Mode: Given the basic nature of the primary amine, positive ion mode (ESI+) was chosen. The amine readily accepts a proton in the acidic mobile phase to form a stable [M+H]⁺ ion (m/z 170.1), which can be detected with high sensitivity.[9][10]

    • Detection: The method employs a mass spectrometer to confirm the identity of the main peak and to characterize unknown impurities based on their mass-to-charge ratio. This is superior to UV detection alone, which may not distinguish between co-eluting species with similar UV profiles.[3]

Analytical Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow is designed to ensure systematic and reproducible analysis.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Reaction Mixture Sample Dilution Dilute with Mobile Phase A Sample->Dilution HPLC HPLC Separation (C18 Column, Gradient Elution) Dilution->HPLC Standard Prepare Reference Standard Standard->HPLC SST Prepare System Suitability Solution SST->HPLC MS ESI-MS Detection ([M+H]⁺, Scan Mode) HPLC->MS Acquisition Data Acquisition & Integration MS->Acquisition Analysis Purity Calculation & Impurity Profile Acquisition->Analysis Report Final Report Generation Analysis->Report

Caption: High-level workflow for HPLC-MS analysis.

Optimized HPLC-MS Method & Protocols

Instrumentation and Reagents
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or higher resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and ultrapure water.

  • Reference Standard: this compound of known purity.

Chromatographic and Mass Spectrometric Conditions

The optimized parameters for the analysis are summarized in the tables below.

Table 1: HPLC Conditions

Parameter Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

| UV Detection (Optional) | 225 nm |

Table 2: Mass Spectrometer Conditions

Parameter Setting
Ionization Mode Electrospray Positive (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 300 °C
Nebulizer Pressure 40 psi
Scan Range m/z 50 - 500

| Target Ion [M+H]⁺ | m/z 170.1 |

Experimental Protocols

Protocol 1: Standard and Sample Preparation

  • Reference Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with Mobile Phase A.

  • Reaction Mixture Sample: Dilute the reaction mixture with Mobile Phase A to a final expected concentration of approximately 10 µg/mL of the main analyte. Note: The dilution factor must be chosen to avoid detector saturation.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Protocol 2: System Suitability Test (SST)

To ensure the trustworthiness of the analytical system, perform an SST before running the sample sequence.

  • Inject the Working Standard solution five times consecutively.

  • Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.

  • The system is deemed suitable for analysis if it meets the criteria in Table 3.

Table 3: System Suitability Criteria

Parameter Acceptance Criteria
Retention Time RSD ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (T) 0.8 - 1.5

| Theoretical Plates (N) | ≥ 2000 |

Data Analysis and Interpretation

Identification of Analyte and Impurities

The primary peak in the chromatogram should be identified by comparing its retention time and mass spectrum with the reference standard. The [M+H]⁺ ion at m/z 170.1 confirms the identity of this compound. Other peaks in the chromatogram represent potential impurities, byproducts, or degradation products. Their tentative structures can be elucidated from their mass-to-charge ratios.

Potential Impurities and Degradation Pathways

A common synthesis route for this compound involves the Williamson ether synthesis. Based on this, several process-related impurities can be anticipated. Furthermore, forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light), are essential to identify potential degradation products and establish the method's stability-indicating nature.[11][12][13]

Impurity_Pathways SM1 4-Fluorophenol (Starting Material) m/z 113.0 [M+H]⁺ Analyte This compound (Product) m/z 170.1 [M+H]⁺ SM1->Analyte Synthesis Impurity1 Bis-adduct Impurity (Dialkylation) m/z 282.2 [M+H]⁺ SM1->Impurity1 Side Reaction SM2 3-Chloropropan-1-amine (Starting Material) SM2->Analyte Synthesis Analyte->Impurity1 Side Reaction Degradant1 N-Oxide Degradant (Oxidation) m/z 186.1 [M+H]⁺ Analyte->Degradant1 Forced Degradation (e.g., H₂O₂)

Caption: Potential process impurities and degradation products.

  • Unreacted Starting Materials: 4-Fluorophenol (m/z 113.0 [M+H]⁺) may be present.

  • Side-Reaction Products: Over-alkylation of the amine can lead to bis-adduct impurities. For example, reaction with another molecule of an alkylating agent.

  • Degradation Products: Amines are susceptible to oxidation.[11] Forced degradation with an oxidizing agent like hydrogen peroxide may produce the corresponding N-oxide (m/z 186.1 [M+H]⁺).

Conclusion

The HPLC-MS method detailed in this application note provides a sensitive, selective, and reliable tool for the analysis of this compound in reaction mixtures and stability studies. The use of mass spectrometry allows for unambiguous peak identification and characterization of unknown impurities. By incorporating system suitability tests and understanding potential degradation pathways, this method provides a trustworthy system for process monitoring and quality control in pharmaceutical development.

References

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • Fossiliontech. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [Link]

  • PubChem. 3-(4-Fluorophenyl)propan-1-amine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Chemsrc. This compound HYDROCHLORIDE. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Scientific Research. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • JoVE. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • PubChem. 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. [Link]

  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • ResearchGate. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. [Link]

  • Agilent. Choosing HPLC Columns for Rapid Method Development. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Waters Corporation. Consumer Products Testing Application Notebook. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues. [Link]

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Application Note: Enhancing GC-MS Analysis of 3-(4-Fluorophenoxy)propan-1-amine through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-(4-fluorophenoxy)propan-1-amine, a primary amine of interest in pharmaceutical and drug development research. Gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds such as primary amines is often hindered by poor peak shape, low volatility, and thermal instability. Derivatization addresses these challenges by converting the polar amine into a less polar, more volatile, and thermally stable derivative. This note details two robust derivatization strategies—acylation and silylation—providing step-by-step protocols, the scientific rationale behind procedural choices, and expected outcomes for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound is a primary amine whose direct analysis by GC-MS can be challenging. The presence of the primary amine group (-NH2) leads to several analytical hurdles:

  • High Polarity: The active hydrogens on the amine group can form hydrogen bonds, leading to strong interactions with active sites (e.g., free silanols) in the GC inlet and column. This results in significant peak tailing and poor chromatographic resolution.

  • Low Volatility: Hydrogen bonding also decreases the volatility of the analyte, requiring higher elution temperatures that can risk thermal degradation.

  • Thermal Instability: Primary amines can be susceptible to degradation in the hot injector port, leading to inaccurate quantification.

Chemical derivatization is a crucial sample preparation step that mitigates these issues by replacing the active hydrogens with a non-polar functional group. This chemical modification leads to derivatives that are more volatile, less polar, and more thermally stable, resulting in improved chromatographic performance with sharp, symmetrical peaks.[1]

This guide will focus on two widely adopted and effective derivatization techniques for primary amines: Acylation and Silylation .

Acylation: Creating Stable Amide Derivatives

Acylation involves the reaction of the primary amine with an acylating agent, typically a perfluorinated anhydride, to form a stable amide derivative. The introduction of a fluorinated acyl group not only improves chromatographic behavior but can also enhance sensitivity, particularly with an electron capture detector (ECD).[2]

Recommended Acylating Agent: Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride (TFAA) is an excellent choice for the acylation of this compound. It reacts rapidly and quantitatively with the primary amine to form a stable trifluoroacetamide derivative.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate molecule, resulting in the formation of the N-(3-(4-fluorophenoxy)propyl)trifluoroacetamide derivative.

Diagram 1: Acylation Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aliquot of Sample (in solvent) dry Evaporate to Dryness (under Nitrogen stream) sample->dry add_solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) dry->add_solvent add_tfaa Add TFAA add_solvent->add_tfaa react Heat at 60-70°C (15-30 min) add_tfaa->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject

Caption: Workflow for acylation of this compound with TFAA.

Protocol: Acylation with TFAA

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate (or other suitable aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer a known amount or aliquot of the sample containing this compound into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. This is a critical step as TFAA is moisture-sensitive.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample residue and vortex briefly to dissolve. Add 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and place it in a heating block or oven set to 60-70°C for 20 minutes.[2] The gentle heating ensures the reaction goes to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for analysis. Inject an appropriate volume (e.g., 1 µL) of the derivatized solution directly into the GC-MS.

Expected Mass Spectrum of the TFAA Derivative

The derivatization adds a trifluoroacetyl group (-COCF₃) to the amine, resulting in a mass increase of 96 Da. The original mass of this compound is 169.20 g/mol , so the derivatized product will have a molecular weight of approximately 265.20 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 265. Key fragment ions would arise from cleavage of the propane chain, providing structural confirmation.

AnalyteReagentMolecular Weight ( g/mol )Derivative MW ( g/mol )Expected Mass Increase (Da)
This compoundTFAA169.20265.2096
This compoundBSTFA + 1% TMCS169.20241.3772

Table 1: Molecular weight changes upon derivatization.

Silylation: Enhancing Volatility with Trimethylsilyl Groups

Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] This method is highly effective for primary amines, significantly increasing their volatility and thermal stability.

Recommended Silylating Agent: BSTFA with 1% TMCS

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful TMS donor. The addition of 1% trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of the reagent, especially for amines that might be more difficult to silylate.[2]

Reaction Principle: The primary amine reacts with BSTFA, where the active hydrogen on the nitrogen is replaced by a TMS group, Si(CH₃)₃. The byproducts of this reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.

Diagram 2: Silylation Reaction

Analyte This compound (Dried) Add_Solvent Add Anhydrous Pyridine Analyte->Add_Solvent Add_BSTFA Add BSTFA + 1% TMCS Add_Solvent->Add_BSTFA Heat Heat at 70-80°C (30-60 min) Add_BSTFA->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for silylation of this compound.

Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable anhydrous solvent like acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: As with acylation, it is imperative to start with a completely dry sample. Transfer the sample to a reaction vial and evaporate any solvent under a stream of nitrogen. The presence of water will consume the silylating reagent.[4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve. Then, add 100 µL of BSTFA + 1% TMCS. Pyridine can act as a catalyst and acid scavenger, facilitating the reaction.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[2] The higher temperature and longer time compared to acylation ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample can be injected directly into the GC-MS system.

Expected Mass Spectrum of the TMS Derivative

Silylation replaces one active hydrogen with a TMS group, resulting in a mass increase of 72 Da (mass of Si(CH₃)₃ minus the mass of H). The resulting N-trimethylsilyl derivative of this compound will have a molecular weight of approximately 241.37 g/mol . The mass spectrum will likely show a molecular ion at m/z 241 and characteristic fragments, including a prominent ion at m/z 73, which corresponds to the [Si(CH₃)₃]⁺ ion.

Method Validation and Trustworthiness

To ensure the reliability of the derivatization and subsequent analysis, the following steps are recommended for method validation:

  • Completeness of Reaction: Analyze a standard solution of this compound before and after derivatization. The absence or significant reduction of the underivatized amine peak confirms the reaction's completion.

  • Stability of Derivative: Analyze the derivatized sample at several time points (e.g., 0, 4, 8, and 24 hours) after preparation to assess the stability of the derivative under the storage conditions. Both TFAA and TMS derivatives are generally stable.

  • Linearity and Sensitivity: Prepare a calibration curve using a derivatized standard of this compound at various concentrations to establish the linear range and limit of detection (LOD) and quantification (LOQ) of the method.

Conclusion and Field-Proven Insights

Both acylation with TFAA and silylation with BSTFA + 1% TMCS are highly effective methods for the derivatization of this compound for GC-MS analysis.

  • Choice of Method: Acylation with TFAA is often faster and the resulting amide derivatives are typically very stable. Silylation is a very powerful and versatile technique, though it requires strictly anhydrous conditions. The choice between the two may depend on laboratory preference, available reagents, and the specific requirements of the analytical method.

  • Solvent Choice: While ethyl acetate is common for acylation, and pyridine for silylation, other aprotic solvents like acetonitrile or dichloromethane can also be used. The key is to ensure the solvent is anhydrous.

  • Troubleshooting: If derivatization is incomplete (evidenced by the presence of the underivatized amine peak), consider increasing the reaction time, temperature, or the volume of the derivatizing agent. Ensure that the sample was completely dry before adding the reagents.

By implementing these detailed protocols, researchers can significantly improve the quality and reliability of GC-MS data for this compound, leading to more accurate and reproducible results in their scientific investigations.

References

  • Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS. PubMed. [Link]

  • Analysis of fluoxetine and norfluoxetine in human plasma by liquid-phase microextraction and injection port derivatization GC-MS. ResearchGate. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

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Application Notes & Protocols: Leveraging 3-(4-Fluorophenoxy)propan-1-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a lead optimization campaign. 3-(4-Fluorophenoxy)propan-1-amine is a versatile building block that embodies several key features prized by medicinal chemists. Its structure elegantly combines three distinct, modifiable regions: a fluorinated aromatic ring, a flexible propoxy linker, and a reactive primary amine. This unique combination provides a robust framework for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to meticulously probe the chemical space around a biological target to enhance potency, selectivity, and pharmacokinetic properties.

The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to improve metabolic stability and binding affinity.[1][2] The propylamine linker offers conformational flexibility, allowing the molecule to adopt optimal orientations within a target's binding site, while the terminal amine serves as a crucial handle for introducing a wide array of functional groups to explore key interactions.[3][4]

This guide provides an in-depth exploration of how to effectively utilize the this compound scaffold in an SAR campaign. We will delve into the rationale behind its use, provide detailed protocols for analog synthesis and biological evaluation, and illustrate how to interpret the resulting data to guide rational drug design.

Section 1: Deconstructing the Scaffold: Rationale for SAR Exploration

The power of this compound lies in the distinct physicochemical contributions of its constituent parts. A successful SAR study involves the systematic modification of each part to understand its role in biological activity.

The 4-Fluorophenoxy Moiety: The Metabolic Shield and Binding Anchor

The introduction of fluorine into a drug candidate is a powerful strategy for optimizing its properties.[5] In this scaffold, the para-fluorine atom serves several purposes:

  • Metabolic Blocking: Aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 enzymes. The strong carbon-fluorine bond (C-F) can block potential sites of metabolism, thereby increasing the compound's half-life and oral bioavailability.[3][6]

  • Modulation of Electronics and pKa: Fluorine is the most electronegative element, and its presence as an electron-withdrawing group on the phenyl ring lowers the pKa of the terminal amine. This can be critical for optimizing compound solubility and interaction with the biological target at physiological pH.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, which can significantly enhance binding affinity and potency.[1][2]

The Propoxy Linker: The Vectoring and Flexibility Arm

The three-carbon ether linker is not merely a spacer. Its length and conformational flexibility are critical determinants of a molecule's ability to position its pharmacophoric groups correctly.

  • Vectoring: The linker orients the terminal amine and the fluorophenoxy ring in a specific spatial arrangement, directing them toward their respective binding sub-pockets.

  • Flexibility: The rotatable bonds of the propyl chain allow the molecule to adopt a low-energy conformation that maximizes favorable interactions with the target, a key aspect of induced-fit binding.

The Primary Amine: The Versatile Point of Diversification

The terminal primary amine is the primary handle for chemical modification and diversification. Its basicity allows it to form crucial salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a binding pocket. It also serves as a reactive nucleophile for the synthesis of a vast library of analogs via reactions such as:

  • Amide bond formation

  • Reductive amination

  • Sulfonamide formation

  • Urea and thiourea formation

The diagram below illustrates the key regions of the scaffold that are ripe for modification in an SAR campaign.

SAR_Workflow Start Select Scaffold: This compound Design Design Analogs (Modify Regions A, B, C) Start->Design Synthesis Synthesize Analog Library Design->Synthesis Purification Purify & Characterize Compounds (LCMS, NMR) Synthesis->Purification Testing Biological Evaluation (e.g., In Vitro Assays) Purification->Testing Analysis Data Analysis: SAR Table Generation Testing->Analysis Decision Interpret Results & Make Decision Analysis->Decision Decision->Design Iterate: Refine SAR Optimization Lead Optimization (ADME/Tox, PK) Decision->Optimization Promising Lead Stop Stop/Redesign Decision->Stop Poor Activity/ Properties

Figure 2: Iterative workflow for an SAR campaign using the target scaffold.

Section 3: Protocols for Analog Synthesis

The following protocols provide robust, field-proven methods for synthesizing the core scaffold and a first-generation library of analogs targeting the terminal amine.

Protocol 1: Synthesis of this compound Core Scaffold

This protocol utilizes a Williamson ether synthesis followed by the reduction of a nitrile intermediate, a common and efficient route. [7] Materials:

  • 4-Fluorophenol

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Methanol (MeOH)

  • Raney Nickel (slurry in water)

  • Ammonia (7N solution in MeOH)

  • Hydrogen gas (H₂)

  • Standard glassware for organic synthesis

  • Parr shaker or hydrogenation apparatus

Procedure:

  • Step 1: Synthesis of 3-(4-Fluorophenoxy)propanenitrile.

    • To a stirred solution of 4-Fluorophenol (1.0 eq) in acrylonitrile (3.0 eq), add Triton B (0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

    • Causality Check: Triton B is a strong base that deprotonates the phenol, forming the nucleophilic phenoxide which then attacks the acrylonitrile via a Michael addition. Using excess acrylonitrile drives the reaction to completion.

    • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile product, which can be purified by column chromatography.

  • Step 2: Reduction to this compound.

    • In a hydrogenation vessel, add the 3-(4-Fluorophenoxy)propanenitrile (1.0 eq) and dissolve in 7N ammoniacal methanol.

    • Carefully add a catalytic amount of Raney Nickel slurry (approx. 10% w/w).

    • Self-Validation: The presence of ammonia is critical to prevent the formation of secondary amine side products during the reduction.

    • Pressurize the vessel with hydrogen gas (50-60 psi) and shake at room temperature for 6-8 hours.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once complete, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired this compound. The crude product is often pure enough for the next step or can be purified by distillation or chromatography.

Protocol 2: SAR Generation via Amide Coupling (Region C Modification)

This protocol describes the synthesis of a small amide library to probe the chemical space around the terminal amine.

Materials:

  • This compound (from Protocol 1)

  • A selection of carboxylic acids (e.g., acetic acid, benzoic acid, cyclopropanecarboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Standard reaction vials and purification equipment (e.g., preparative HPLC)

Procedure:

  • To a reaction vial, add the carboxylic acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 10 minutes at room temperature to pre-activate the acid.

    • Expert Insight: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, making it ideal for library synthesis. Pre-activation ensures rapid and clean conversion upon addition of the amine.

  • Add a solution of this compound (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to yield the pure amide analog.

  • Repeat for each selected carboxylic acid to generate the library.

Section 4: Data Generation and Interpretation

After synthesis and purification, the analogs must be tested in relevant biological assays. The data should be organized systematically to reveal clear SAR trends.

Case Study: SAR against a Hypothetical Target Kinase X

Let's assume the goal is to develop an inhibitor for Kinase X. The synthesized analogs would be tested in an in vitro kinase inhibition assay.

Table 1: Example SAR Data for Region C Modifications

Compound IDR-Group (from R-CO₂H)Kinase X IC₅₀ (nM)Notes
LEAD-01 Acetyl (-COCH₃)850Initial hit, modest potency.
LEAD-02 Benzoyl (-COPh)220Aromatic group improves potency, suggesting a hydrophobic pocket.
LEAD-03 Cyclopropylcarbonyl75Small, rigid ring significantly boosts potency. Potential optimal fit.
LEAD-04 4-Chlorobenzoyl150Electron-withdrawing group on phenyl tolerated but not superior to benzoyl.
LEAD-05 4-Methoxybenzoyl450Electron-donating group is detrimental; potential steric or electronic clash.
Interpreting the SAR Data
  • A Hydrophobic Pocket Exists: The improvement from LEAD-01 to LEAD-02 suggests the R-group interacts with a hydrophobic region of the Kinase X binding site.

  • Size and Rigidity are Key: The superior potency of LEAD-03 indicates that the small, conformationally restricted cyclopropyl group provides a more optimal fit than the larger, more flexible phenyl ring. This is a common theme in lead optimization.

  • Electronic Effects are in Play: The difference between LEAD-04 and LEAD-05 suggests that electron-neutral or electron-withdrawing substituents are preferred over electron-donating ones in this pocket.

Based on these insights, the next design cycle could focus on exploring other small, rigid cycloalkyl groups or substituted phenyl rings that balance hydrophobicity and electronics, while also beginning to probe modifications in Region A and B of the scaffold. This iterative process is the cornerstone of successful medicinal chemistry campaigns. [8]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for efficient and insightful SAR exploration. By systematically dissecting the scaffold into its core components and applying rational modifications, researchers can effectively navigate the complex chemical space to optimize drug candidates. The protocols and logical frameworks presented here provide a validated starting point for leveraging this powerful scaffold in any drug discovery program, ultimately accelerating the journey from initial hit to clinical candidate.

References

  • Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Molecules. (2025).
  • Dalton, J. T., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Dalton, J. T., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. ACS Publications. [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Benchchem. 3-(4-Methoxyphenoxy)propan-1-amine. Benchchem.
  • Monash University. Structure-activity relationship (SAR) study designs.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Utilizing 3-(4-Fluorophenoxy)propan-1-amine as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, commandeering the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of three distinct components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers the two.[2] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation of the POI.[3][4] The linker's length, rigidity, and physicochemical properties can dictate the success or failure of a PROTAC.

This guide provides an in-depth exploration of 3-(4-Fluorophenoxy)propan-1-amine as a versatile linker in PROTAC development. We will delve into its chemical characteristics, provide detailed protocols for its incorporation into PROTAC synthesis, and discuss the critical assays for evaluating the resulting degraders.

Chemical and Physicochemical Profile of the Linker

This compound is a bifunctional linker featuring a primary amine for covalent attachment and a fluorophenoxy-propane chain that imparts specific physicochemical properties.

PropertyValueSource
CAS Number 116753-54-9
Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol

The presence of the ether and aromatic moieties within the linker chain can influence several key characteristics of the final PROTAC molecule:

  • Solubility and Permeability: The ether group can enhance aqueous solubility, a common challenge for large PROTAC molecules.[5] The fluorophenyl group, while adding some hydrophobicity, can also engage in favorable interactions that may improve cell permeability. The overall balance of hydrophilicity and hydrophobicity imparted by this linker is a crucial consideration in PROTAC design.[6]

  • Conformational Flexibility: The propane chain provides a degree of flexibility, which is often essential for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation.[7] This flexibility can be a key factor in achieving high degradation efficiency.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to ester bonds, potentially leading to a longer half-life of the PROTAC in a biological system.

PROTAC Synthesis Employing this compound

The primary amine of this compound serves as a versatile chemical handle for its incorporation into a PROTAC structure. The most common strategy is through amide bond formation with a carboxylic acid-functionalized warhead or E3 ligase ligand.

Below is a generalized, two-step synthetic protocol. This protocol assumes a convergent synthetic strategy where the linker is first coupled to one of the binding moieties, followed by attachment to the second.

Logical Workflow for PROTAC Synthesis

PROTAC Synthesis Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products Warhead_COOH Warhead-COOH Step1 Step 1: Amide Coupling Warhead_COOH->Step1 Linker_NH2 This compound Linker_NH2->Step1 E3_Ligase_COOH E3 Ligase Ligand-COOH Step2 Step 2: Amide Coupling E3_Ligase_COOH->Step2 Intermediate Warhead-Linker-NH2 Step1->Intermediate Final_PROTAC Final PROTAC Step2->Final_PROTAC Intermediate->Step2

Caption: A streamlined workflow for the synthesis of a PROTAC molecule.

Protocol 1: Amide Bond Formation

Step 1: Coupling of this compound to a Carboxylic Acid-Functionalized Warhead

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized warhead (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Activation: To the solution, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Linker Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated warhead mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired amide product and consumption of the starting materials.

  • Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker conjugate.

Step 2: Coupling of the Warhead-Linker Conjugate to a Carboxylic Acid-Functionalized E3 Ligase Ligand

This step assumes the warhead-linker conjugate now has a free amine. If the initial linker was attached to the E3 ligase ligand, the roles would be reversed.

  • Follow the same procedure as in Step 1 , using the purified warhead-linker conjugate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq).

  • Purification: The final PROTAC product should be purified by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity for biological evaluation. Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Evaluation of PROTACs Containing the this compound Linker

A comprehensive evaluation of a newly synthesized PROTAC is crucial to determine its efficacy and mechanism of action.[8]

Workflow for PROTAC Evaluation

PROTAC Evaluation Workflow cluster_assays Evaluation Assays cluster_readouts Key Readouts Ternary_Complex Ternary Complex Formation TC_Formation Confirmation of POI-PROTAC-E3 Complex Ternary_Complex->TC_Formation Degradation Target Protein Degradation DC50_Dmax DC50 and Dmax Values Degradation->DC50_Dmax Functional Cellular Functional Assays Phenotype Cell Viability, Apoptosis, etc. Functional->Phenotype

Caption: A logical progression of assays for the comprehensive evaluation of a PROTAC.

Protocol 2: Western Blotting for Target Protein Degradation

This is a fundamental assay to determine if the PROTAC is inducing the degradation of the target protein.

  • Cell Culture and Treatment: Plate a suitable cell line that expresses the POI in a multi-well plate and allow the cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to high micromolar) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the POI and the loading control using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]

Hypothetical Performance Data

The following table presents hypothetical, yet plausible, data for a series of PROTACs targeting a kinase, where the warhead and E3 ligase ligand remain constant, but the linker is varied. This illustrates the importance of linker optimization.

PROTAC IDLinkerDC50 (nM)Dmax (%)
PROTAC-AEthylamine>1000<20
PROTAC-BThis compound50>90
PROTAC-CPolyethylene glycol (PEG3)150~80
PROTAC-DRigid piperazine-based linker800~40

Interpretation of Hypothetical Data:

  • PROTAC-A with a very short linker fails to induce significant degradation, likely due to steric hindrance preventing the formation of a stable ternary complex.

  • PROTAC-B , utilizing the this compound linker, demonstrates potent degradation with a high Dmax, suggesting that its length and flexibility are optimal for this particular target and E3 ligase pair.

  • PROTAC-C , with a flexible PEG linker, is also effective but less potent than PROTAC-B, indicating that while flexibility is important, the specific chemical nature of the linker also plays a role.

  • PROTAC-D , with a rigid linker, shows reduced efficacy, highlighting that for some systems, a degree of conformational freedom is necessary to achieve a productive ternary complex.

Advanced Cellular and Biochemical Assays

While Western blotting is a cornerstone of PROTAC evaluation, a deeper understanding of the mechanism of action can be gained through more advanced assays.[9]

  • Ternary Complex Formation Assays: Techniques such as Fluorescence Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), and co-immunoprecipitation can be employed to directly assess the formation of the POI-PROTAC-E3 ligase ternary complex.[10] These assays can provide valuable insights into the cooperativity of binding.

  • Ubiquitination Assays: To confirm that the degradation is occurring via the ubiquitin-proteasome system, one can perform an in-cell ubiquitination assay. This typically involves immunoprecipitating the POI after PROTAC treatment and then performing a Western blot for ubiquitin.

  • Cell Viability and Apoptosis Assays: To determine the downstream functional consequences of POI degradation, especially in the context of oncology, cell viability assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., caspase activity or Annexin V staining) are essential.[8]

Conclusion and Future Perspectives

This compound represents a valuable building block for the construction of PROTACs. Its primary amine allows for straightforward incorporation into PROTAC structures, while its ether and fluorophenyl moieties offer a unique combination of flexibility and physicochemical properties that can be advantageous for achieving potent and selective protein degradation. The protocols and evaluation strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this linker in their PROTAC development programs. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers, such as this compound, will remain a cornerstone of developing the next generation of highly effective and specific therapeutics.

References

  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 683192. Available from: [Link]

  • Itoh, Y., Ishikawa, M., Naito, M., & Hashimoto, Y. (2010). Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. Journal of the American Chemical Society, 132(16), 5820–5826. Available from: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available from: [Link]

  • Gog-Inter, S., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. Available from: [Link]

  • Jedhe, A., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(15), 10397-10408. Available from: [Link]

  • Appchem. This compound. Available from: [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Available from: [Link]

  • Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins. Available from: [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1315-1333. Available from: [Link]

  • U.S. Patent No. US20230405134A1. (2023). Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. Google Patents.
  • Al-Khami, A. A., et al. (2023). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules, 28(18), 6549. Available from: [Link]

  • Lee, S., et al. (2022). Evaluation of PROTACs with different linkers on the degradation of Keap1. Bioorganic & Medicinal Chemistry, 62, 116723. Available from: [Link]

  • Sun, X., & Rao, Y. (2019). The PROTAC technology in drug development. Acta Pharmaceutica Sinica B, 9(4), 685-691. Available from: [Link]

  • Park, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. Available from: [Link]

  • Bond, M. J., et al. (2020). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications, 11(1), 3053. Available from: [Link]

  • ChemRxiv. (2021). Rational Design and Synthesis of Novel Dual Protacs for Simultaneous Degradation of EGFR and PARP. ChemRxiv. Available from: [Link]

  • Google Patents. (2021). WO2021194318A1 - Plk1 selective degradation inducing compound.
  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 683192. Available from: [Link]

  • Khan, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Biomedicines, 10(11), 2777. Available from: [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516. Available from: [Link]

  • Schiemer, J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(23), 17056-17076. Available from: [Link]

  • ResearchGate. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available from: [Link]

  • Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 59(4), 1374-1384. Available from: [Link]

  • Dynamic Biosensors. (2024). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. YouTube. Available from: [Link]

  • Schiemer, J., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 66(1), 1-22. Available from: [Link]

Sources

Application Note: Solid-Phase Synthesis Strategies Utilizing 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 3-(4-Fluorophenoxy)propan-1-amine in solid-phase synthesis (SPS). The protocols detailed herein focus on robust methods for the immobilization of this primary amine onto aldehyde-functionalized resins via reductive amination, subsequent on-resin chemical modifications, and efficient cleavage strategies to yield purified final products. The causality behind experimental choices, self-validating quality control checkpoints, and troubleshooting guidance are integrated throughout to ensure scientific integrity and reproducibility.

Introduction: Significance and Application Context

This compound is a valuable building block in medicinal chemistry and combinatorial library synthesis. Its structure combines an aromatic fluoro-phenoxy group, which can enhance metabolic stability and binding interactions, with a flexible propyl-amine linker suitable for derivatization. Solid-phase synthesis (SPS) offers a superior methodology for constructing libraries based on this scaffold, as it simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound intermediate.[1][2]

The primary amine handle is the key reactive site for immobilization. This guide will focus on a generic and highly effective strategy: covalent attachment to a resin via a secondary amine linkage, which is stable to a wide range of subsequent synthetic transformations.[3] This approach allows for the elaboration of complex molecules, such as peptide derivatives or small molecule libraries, where the 3-(4-Fluorophenoxy)propyl moiety serves as a foundational element of the final compound.[4][5]

Core Principles: Resin and Linker Selection

The success of any solid-phase synthesis campaign hinges on the judicious selection of the solid support and the linking strategy.[2][6]

Choice of Solid Support

For the immobilization of a primary amine where the amine itself will be part of the final cleaved product, an aldehyde-functionalized resin is an excellent choice. This allows for the formation of a resin-bound imine that can be subsequently reduced to a stable secondary amine.

  • Recommended Resin: Polystyrene resin functionalized with a Backbone Amide Linker (BAL) aldehyde, such as 4-Formyl-3,5-dimethoxyphenoxymethyl (BAL) resin .

  • Causality (The "Why"):

    • Reaction Specificity: The aldehyde functionality reacts specifically with the primary amine of this compound.

    • Linker Stability: The resulting secondary amine linkage is robust and stable under the basic conditions of Fmoc-deprotection (e.g., piperidine in DMF) and the neutral to slightly basic conditions of most peptide coupling reactions.[7]

    • Cleavage Conditions: The BAL linker is highly acid-labile, allowing the final product to be cleaved from the resin under mild conditions, typically with a high concentration of trifluoroacetic acid (TFA).[7] This is compatible with most common acid-labile side-chain protecting groups used in peptide synthesis.[8][9]

The Immobilization Strategy: Reductive Amination

Reductive amination is a reliable method for forming a stable secondary amine bond between the primary amine substrate and the aldehyde-functionalized resin.[3][4] The process occurs in two main steps: (1) formation of a Schiff base (imine) and (2) reduction of the imine to a secondary amine.

  • Causality (The "Why"):

    • Efficiency: This two-step, one-pot reaction is generally high-yielding.

    • Stability: The resulting secondary amine bond is significantly more stable than the initial imine, preventing leaching of the substrate during subsequent synthesis steps.

    • Versatility: This method is broadly applicable to a wide range of primary amines and aldehydes.[4]

Experimental Protocols & Workflows

Protocol 1: Immobilization via Reductive Amination

This protocol details the attachment of this compound to a BAL aldehyde resin.

Materials:

  • 4-Formyl-3,5-dimethoxyphenoxymethyl (BAL) resin (e.g., 100-200 mesh, 1% DVB, ~0.8 mmol/g loading)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Trimethyl orthoformate (TMOF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 1% Acetic Acid (AcOH) in DMF

Procedure:

  • Resin Swelling: Place the BAL resin (1.0 g, ~0.8 mmol) in a solid-phase reaction vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Imine Formation:

    • Dissolve this compound (4.0 mmol, 5 eq.) in a solution of 1% AcOH in DMF (10 mL).

    • Add TMOF (4.0 mmol, 5 eq.) to the solution. TMOF acts as a dehydrating agent to drive the imine formation equilibrium forward.

    • Add this solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Reduction:

    • Add NaBH₃CN (4.0 mmol, 5 eq.) to the reaction vessel. Caution: NaBH₃CN is toxic and should be handled in a fume hood. STAB is a milder and often preferred alternative.

    • Agitate the suspension at room temperature for 4-6 hours, or overnight.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under high vacuum for several hours.

Workflow Visualization:

G cluster_prep Resin Preparation cluster_reaction Immobilization Reaction cluster_cleanup Purification & QC Resin BAL Aldehyde Resin Swell Swell in DMF Resin->Swell Amine Add this compound + TMOF in 1% AcOH/DMF Swell->Amine Imine Formation (2h) Reduce Add NaBH₃CN (Reduction) Amine->Reduce Agitate (4-6h) Wash Wash (DMF, DCM, MeOH) Reduce->Wash Dry Dry under Vacuum Wash->Dry QC Kaiser Test (Should be negative) Dry->QC G cluster_cleave Cleavage cluster_isolate Isolation & Purification Resin Dry Synthesized Product-on-Resin Cocktail Add Cleavage Cocktail (TFA + Scavengers) Resin->Cocktail Agitate Agitate (2-3h) Cocktail->Agitate Filter Filter & Collect Filtrate Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Decant Precipitate->Centrifuge Wash Wash Pellet with Ether Centrifuge->Wash Dry Dry Crude Product Wash->Dry Purify Purify via RP-HPLC Dry->Purify

Sources

Large-Scale Synthesis of 3-(4-Fluorophenoxy)propan-1-amine: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide to the large-scale synthesis of 3-(4-Fluorophenoxy)propan-1-amine, a crucial intermediate in the manufacturing of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, process optimization strategies, and safety considerations essential for scaling up production from the laboratory to an industrial setting.

Introduction

This compound is a key building block in medicinal chemistry, most notably as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs). Its structural motif, featuring a fluorinated aromatic ring linked to a primary amine via a propyl ether chain, imparts desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredients (APIs). The increasing demand for APIs derived from this intermediate necessitates robust and scalable synthetic methodologies that are both economically viable and environmentally responsible.

This guide will explore the two most prominent synthetic routes for the large-scale production of this compound: the Williamson Ether Synthesis and the Gabriel Synthesis. Each route will be critically evaluated for its advantages and disadvantages in an industrial context, with detailed protocols provided for practical implementation.

Chemical Properties and Safety Overview

Before proceeding with any synthetic protocol, a thorough understanding of the chemical properties and safety hazards of the target molecule and its intermediates is paramount.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
This compoundC₉H₁₂FNO169.20116753-54-9Skin and eye irritant.
4-FluorophenolC₆H₅FO112.10371-41-5Toxic, corrosive.
3-Chloro-1-propanolC₃H₇ClO94.54627-30-5Toxic, flammable, skin and eye irritant.[1][2][3]
Sodium Hydride (60% in mineral oil)NaH24.007646-69-7Flammable solid, water-reactive.[4][5][6]
PhthalimideC₈H₅NO₂147.1385-41-6Skin and eye irritant.
Potassium PhthalimideC₈H₄KNO₂185.221074-82-4Skin and eye irritant.
Hydrazine HydrateH₆N₂O50.067803-57-8Toxic, corrosive, suspected carcinogen.

Safety Precaution: All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves, must be worn at all times.[7][8]

Synthetic Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of synthesizing this compound, this route involves the reaction of 4-fluorophenoxide with a 3-halopropanol, followed by conversion of the terminal hydroxyl group to an amine. A more direct approach, and the one detailed here, involves the direct reaction of 4-fluorophenoxide with a protected 3-halopropylamine or a precursor that can be readily converted to the amine. For large-scale operations, a variation using 3-chloro-1-propanol followed by a subsequent amination step is often preferred to avoid handling large quantities of more expensive and potentially less stable aminating agents directly.

This route offers the advantage of readily available and relatively inexpensive starting materials. However, the use of a strong base like sodium hydride requires stringent safety protocols, especially at a large scale.[4][5][6]

Visualizing the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Ether Formation (SN2) cluster_2 Step 3: Amination 4-Fluorophenol 4-Fluorophenol Sodium_4-fluorophenoxide Sodium 4-fluorophenoxide 4-Fluorophenol->Sodium_4-fluorophenoxide NaH, THF, 0°C to rt Sodium_Hydride Sodium Hydride Sodium_Hydride->Sodium_4-fluorophenoxide Sodium_4-fluorophenoxide_2 Sodium 4-fluorophenoxide 3-Chloro-1-propanol 3-Chloro-1-propanol Intermediate_Alcohol 3-(4-Fluorophenoxy)propan-1-ol 3-Chloro-1-propanol->Intermediate_Alcohol Intermediate_Alcohol_2 3-(4-Fluorophenoxy)propan-1-ol Sodium_4-fluorophenoxide_2->Intermediate_Alcohol 3-Chloro-1-propanol, THF, reflux Final_Product This compound Intermediate_Alcohol_2->Final_Product 1. Mesylation 2. Azide Displacement 3. Reduction

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Detailed Protocol for Williamson Ether Synthesis (1 kg Scale)

Materials:

  • 4-Fluorophenol (1.0 kg, 8.92 mol)

  • Sodium hydride (60% dispersion in mineral oil, 0.39 kg, 9.81 mol)

  • 3-Chloro-1-propanol (0.93 kg, 9.81 mol)[1][2][3]

  • Anhydrous Tetrahydrofuran (THF) (10 L)

  • Toluene (5 L)

  • Methanesulfonyl chloride (1.13 kg, 9.81 mol)

  • Triethylamine (1.0 kg, 9.81 mol)

  • Sodium azide (0.64 kg, 9.81 mol)

  • Dimethylformamide (DMF) (5 L)

  • Palladium on carbon (10%, 50 g)

  • Methanol (10 L)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (50% w/w aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

Procedure:

Step 1: Formation of Sodium 4-fluorophenoxide

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous THF (5 L).

  • Under a nitrogen atmosphere, carefully add sodium hydride (0.39 kg) portion-wise to the THF while maintaining the temperature below 25°C. Caution: Sodium hydride reacts violently with water and is flammable.[4][5][6]

  • In a separate vessel, dissolve 4-fluorophenol (1.0 kg) in anhydrous THF (5 L).

  • Slowly add the 4-fluorophenol solution to the sodium hydride suspension over 1-2 hours, maintaining the temperature between 20-25°C. Hydrogen gas will be evolved. The reaction is exothermic.

  • Stir the mixture for an additional hour at room temperature to ensure complete formation of the sodium 4-fluorophenoxide.

Step 2: Ether Formation

  • Slowly add 3-chloro-1-propanol (0.93 kg) to the reactor over 1 hour.[1][2][3]

  • Heat the reaction mixture to reflux (approximately 66°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water (2 L).

  • Separate the aqueous and organic layers. Extract the aqueous layer with toluene (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-(4-fluorophenoxy)propan-1-ol.

Step 3: Amination via Azide Intermediate

  • Dissolve the crude 3-(4-fluorophenoxy)propan-1-ol in toluene (5 L) and cool to 0-5°C.

  • Add triethylamine (1.0 kg) followed by the dropwise addition of methanesulfonyl chloride (1.13 kg) while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with water (2 x 3 L) and brine (3 L). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in DMF (5 L) and add sodium azide (0.64 kg).

  • Heat the mixture to 80-90°C for 4-6 hours.

  • Cool the reaction to room temperature and pour into water (15 L). Extract with toluene (3 x 4 L).

  • Wash the combined organic layers with water and brine, dry, and concentrate to yield the crude azide intermediate.

  • Dissolve the crude azide in methanol (10 L) in a suitable hydrogenation reactor.

  • Add palladium on carbon (50 g) and hydrogenate at 50 psi and room temperature until hydrogen uptake ceases.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

Work-up and Purification:

  • Dissolve the crude amine in toluene (5 L) and extract with 2 M hydrochloric acid (3 x 2 L).

  • Wash the acidic aqueous layer with toluene (2 L) to remove any non-basic impurities.

  • Basify the aqueous layer with a 50% sodium hydroxide solution to pH > 12, keeping the temperature below 25°C.

  • Extract the liberated amine with toluene (3 x 3 L).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The final product can be further purified by vacuum distillation to yield high-purity this compound.

Synthetic Route 2: Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[9][10] This route involves the N-alkylation of potassium phthalimide with a suitable 3-halopropoxybenzene derivative, followed by hydrazinolysis to liberate the desired primary amine.

This method is known for producing clean primary amines with high purity. However, the use of hydrazine, a toxic and potentially explosive reagent, requires special handling precautions. Additionally, the phthalhydrazide byproduct can sometimes be challenging to remove completely.[11]

Visualizing the Gabriel Synthesis Workflow

Gabriel_Synthesis cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrazinolysis 4-Fluorophenol 4-Fluorophenol Intermediate_Halide 1-Bromo-3-(4-fluorophenoxy)propane 4-Fluorophenol->Intermediate_Halide K2CO3, Acetone, reflux 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate_Halide Intermediate_Halide_2 1-Bromo-3-(4-fluorophenoxy)propane Potassium_Phthalimide Potassium Phthalimide N-Alkylphthalimide N-[3-(4-Fluorophenoxy)propyl]phthalimide Potassium_Phthalimide->N-Alkylphthalimide N-Alkylphthalimide_2 N-[3-(4-Fluorophenoxy)propyl]phthalimide Intermediate_Halide_2->N-Alkylphthalimide DMF, 80-90°C Hydrazine_Hydrate Hydrazine Hydrate Final_Product This compound Hydrazine_Hydrate->Final_Product N-Alkylphthalimide_2->Final_Product Ethanol, reflux

Caption: Workflow for the Gabriel Synthesis of this compound.

Detailed Protocol for Gabriel Synthesis (1 kg Scale)

Materials:

  • 4-Fluorophenol (0.76 kg, 6.78 mol)

  • 1,3-Dibromopropane (2.74 kg, 13.56 mol)

  • Potassium carbonate (1.41 kg, 10.17 mol)

  • Acetone (10 L)

  • Potassium phthalimide (1.26 kg, 6.78 mol)

  • Dimethylformamide (DMF) (8 L)

  • Hydrazine hydrate (80%, 0.42 kg, 6.78 mol)

  • Ethanol (10 L)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (50% w/w aqueous solution)

  • Toluene (10 L)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

Procedure:

Step 1: Synthesis of 1-Bromo-3-(4-fluorophenoxy)propane

  • To a 20 L reactor, add 4-fluorophenol (0.76 kg), potassium carbonate (1.41 kg), and acetone (10 L).

  • Heat the mixture to reflux and add 1,3-dibromopropane (2.74 kg) dropwise over 2 hours.

  • Continue refluxing for 12-16 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in toluene (5 L) and wash with 1 M sodium hydroxide solution (2 x 2 L) and then with water (2 x 2 L).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-bromo-3-(4-fluorophenoxy)propane.

Step 2: N-Alkylation

  • In a 20 L reactor, dissolve potassium phthalimide (1.26 kg) in DMF (8 L).

  • Add the purified 1-bromo-3-(4-fluorophenoxy)propane from the previous step.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (20 L).

  • Filter the precipitated solid, wash with water, and dry to obtain N-[3-(4-fluorophenoxy)propyl]phthalimide.

Step 3: Hydrazinolysis

  • To a 20 L reactor, add the N-[3-(4-fluorophenoxy)propyl]phthalimide and ethanol (10 L).

  • Heat the suspension to reflux and add hydrazine hydrate (0.42 kg) dropwise.

  • Continue refluxing for 4-6 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add 2 M hydrochloric acid until the pH is acidic.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

Work-up and Purification:

  • Treat the residue with a 50% sodium hydroxide solution until the pH is > 12.

  • Extract the liberated amine with toluene (3 x 4 L).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The final product can be further purified by vacuum distillation.

Comparison of Synthetic Routes for Large-Scale Production

FeatureWilliamson Ether SynthesisGabriel Synthesis
Starting Materials Readily available and cost-effective.Requires pre-synthesis of an intermediate halide.
Reagents Uses hazardous sodium hydride.Uses toxic hydrazine.
Byproducts Inorganic salts, easily removed.Phthalhydrazide, can be difficult to filter and dispose of.[12]
Yield & Purity Generally good yields, purity depends on amination step.Typically high purity of the primary amine.
Scalability Well-established for large-scale ether synthesis.[13]Can be challenging due to solid handling (phthalhydrazide).
Safety Concerns Handling of sodium hydride and hydrogen gas evolution.Handling of toxic and potentially explosive hydrazine.
Cost-Effectiveness Potentially more cost-effective due to cheaper starting materials.Can be more expensive due to the cost of phthalimide and hydrazine.

Conclusion

Both the Williamson ether synthesis and the Gabriel synthesis present viable pathways for the large-scale production of this compound. The choice between the two routes will depend on the specific capabilities of the manufacturing facility, cost considerations, and the priority given to either avoiding the handling of sodium hydride or hydrazine.

The Williamson ether synthesis, particularly when employing phase-transfer catalysis, can be a highly efficient and cost-effective method for industrial production.[14][15][16] Careful process control and robust safety measures are essential when handling sodium hydride.

The Gabriel synthesis offers a reliable method for obtaining high-purity primary amine, minimizing the risk of over-alkylation.[9][10] However, the challenges associated with the handling of hydrazine and the removal of the phthalhydrazide byproduct must be carefully managed.

For drug development professionals, a thorough process hazard analysis (PHA) and optimization of the chosen route are critical to ensure a safe, efficient, and reproducible manufacturing process for this key pharmaceutical intermediate.

References

  • Comprehensive Overview of 3-Chloro-1-propanol: Properties, Applications, and Safety. (2025).
  • The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Retrieved from [Link]

  • Common Name: 3-CHLOROPROPANOL HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • McCabe Dunn, J. M., et al. (2012). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 16(10), 1629-1635.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (2014). American Chemical Society.
  • Sodium hydride, 57-63% oil dispersion Safety D
  • SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.). University of Cape Town.
  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • Khan, M. N. (2001). Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 66(22), 7434-7439.
  • SAFETY DATA SHEET: 1-Chloro-3-hydroxypropane. (2010). Fisher Scientific.
  • Ariffin, A., et al. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.
  • Minimizing by-product formation in Gabriel synthesis of amines. (2025). BenchChem.
  • Gabriel synthesis: Easy mechanism, procedure, applic
  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025).
  • Static Phase Transfer Catalysis for Williamson Reactions: Pickering Interfacial Catalysis. (2022).
  • Improving reaction conditions for Williamson ether synthesis. (2025). BenchChem.
  • Contribution of phase transfer catalyst to green chemistry: A review. (2022). JETIR.
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry, 18, 237-243.
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Large scale Gabriel synthesis tips. (2025). Reddit.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Process for the purification of amines. (1967). U.S.
  • Amine workup. (2024). Reddit.
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2021). Journal For Basic Sciences.
  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry.
  • Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Edubirdie.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Application Notes and Protocols: Williamson Ether Synthesis of 3-(Hexyloxy)propylamine. (2025). BenchChem.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Material Safety Data Sheet - Phthalhydrazide, 99%. (n.d.). Cole-Parmer.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmacologically active agents. Achieving a high yield of this compound with excellent purity is critical for downstream applications and overall process efficiency. However, its synthesis presents several challenges, including competing side reactions, purification difficulties, and the need for careful optimization of reaction conditions. This guide provides a structured approach to overcoming these hurdles.

Choosing Your Synthetic Path

The synthesis of this target molecule can be approached via several established routes. The choice of strategy often depends on the available starting materials, scalability requirements, and the specific challenges encountered in the lab. The three most common strategies involve:

  • Two-Step Williamson Ether / Amine Synthesis: The most common and often most practical route. It involves an initial Williamson ether synthesis to form a C-O bond, followed by the introduction of the amine.

  • Reductive Amination: A convergent approach that forms the C-N bond late in the synthesis from an aldehyde precursor.

  • Mitsunobu Reaction: Offers mild reaction conditions but can present challenges with reagent cost and purification.

Below is a decision-making framework to help select the most appropriate synthetic route.

Synthetic_Route_Decision_Tree start What is your primary optimization goal? cost Cost-Effectiveness & Scalability start->cost mildness Mild Conditions & Substrate Compatibility start->mildness convergence Route Convergence & Late-Stage C-N formation start->convergence route1 Route 1: Williamson Ether Synthesis + Gabriel or Nitrile Reduction cost->route1 Best for large scale; readily available starting materials. route2 Route 2: Mitsunobu Reaction mildness->route2 Avoids strong bases/acids; but expensive reagents. route3 Route 3: Reductive Amination convergence->route3 Forms C-N bond from aldehyde; good for analog synthesis.

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route 1: The Williamson Ether Synthesis Approach

This is typically a two-step process:

  • Ether Formation: Coupling 4-fluorophenol with a 3-carbon electrophile (e.g., 1-bromo-3-chloropropane).

  • Amination: Converting the terminal halide to a primary amine.

Ether Formation Troubleshooting

Q1: My yield is very low in the Williamson ether synthesis step between 4-fluorophenol and 1-bromo-3-chloropropane. What is going wrong?

A1: The primary issue is likely related to the choice of base and solvent, which are critical for the SN2 mechanism of the Williamson ether synthesis.[1]

  • Base Selection: 4-fluorophenol is acidic, but a sufficiently strong base is required to fully deprotonate it to the more nucleophilic phenoxide ion.[2] Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[3] K₂CO₃ is often preferred for its ease of handling and moderate reactivity.

  • Solvent Choice: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation of the base without solvating the nucleophile, thus maximizing its reactivity.[4] Recommended solvents include N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.

  • Causality: If the phenol is not fully deprotonated, its nucleophilicity is significantly lower, leading to a slow or incomplete reaction. Using a protic solvent (like ethanol) can solvate and stabilize the phenoxide, reducing its ability to attack the alkyl halide.

Q2: I'm observing the formation of elimination byproducts. How can I minimize this?

A2: Elimination (E2) is a common competing reaction with substitution (SN2), especially with stronger bases or more sterically hindered substrates.[4] To favor substitution:

  • Use a Primary Halide: Your substrate, 1-bromo-3-chloropropane, is a primary halide, which is ideal. Secondary and tertiary halides drastically increase the rate of elimination.[3]

  • Control Temperature: While heating can increase the reaction rate, excessive temperatures can favor elimination. Aim for moderate temperatures (e.g., 60-80 °C) and monitor the reaction by TLC to avoid prolonged heating after completion.

  • Base Strength: While a strong base is needed, an excessively strong or hindered base (like potassium tert-butoxide) can promote elimination. K₂CO₃ is often a good balance.

Amination Step Troubleshooting

Q3: When I try to directly aminate 3-(4-fluorophenoxy)propyl chloride with ammonia or an amine, I get a mixture of primary, secondary, and tertiary amines. Why?

A3: This is a classic problem of over-alkylation.[5] The primary amine product is nucleophilic and can react with another molecule of the starting alkyl halide.[6] The resulting secondary amine is often even more nucleophilic, leading to a cascade of reactions that are difficult to control.

Q4: How can I selectively synthesize the primary amine?

A4: The most reliable method is to use a nitrogen nucleophile surrogate that can only alkylate once. The Gabriel Synthesis is a highly effective and standard procedure for this transformation.[7][8]

  • Mechanism: It uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is a good nucleophile, but the resulting N-alkylated phthalimide is no longer nucleophilic due to the two electron-withdrawing carbonyl groups, preventing over-alkylation.[7]

  • Deprotection: The primary amine is then liberated from the N-alkyl phthalimide, typically by reacting it with hydrazine (N₂H₄) in a process known as the Ing-Manske procedure.[9]

Q5: The hydrazinolysis workup is difficult, and the phthalhydrazide byproduct is hard to remove. Are there better deprotection methods?

A5: While hydrazinolysis is common, purification can indeed be challenging.[9] An alternative is acidic hydrolysis (e.g., with aqueous HCl).[7] However, this often requires harsh conditions (prolonged heating). The choice depends on the stability of your molecule. For many substrates, hydrazinolysis followed by an acidic workup to precipitate the phthalhydrazide and extract the desired amine salt into the aqueous layer is an effective purification strategy.

Route 2 & 3: Alternative Strategies

Q6: When should I consider a Mitsunobu reaction?

A6: The Mitsunobu reaction is excellent for forming the ether linkage under very mild, neutral conditions, which is ideal if your substrates are sensitive to strong bases or high temperatures.[10][11] You would react 4-fluorophenol with an N-protected 3-amino-1-propanol (e.g., Boc-aminopropanol) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

  • Drawbacks: The main disadvantages are the high cost of the reagents and the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can complicate purification.[13]

Q7: How can I implement a reductive amination strategy?

A7: This route is efficient if the precursor aldehyde, 3-(4-fluorophenoxy)propanal, is readily available. The reaction involves condensing the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.[14][15]

  • Selective Reducing Agent: It is crucial to use a reducing agent that is selective for the imine/iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation because they are less reactive towards carbonyls at neutral or weakly acidic pH.[16][17] This one-pot procedure avoids the isolation of the unstable imine intermediate.[15]

General FAQs

Q8: What are the best practices for purifying the final this compound product?

A8: The basic nature of the amine group is key to its purification.

  • Acid-Base Extraction: After the reaction, perform an aqueous workup. You can extract the crude product into an organic solvent (like dichloromethane or ethyl acetate). Then, wash the organic layer with a dilute acid (e.g., 1M HCl). Your amine product will become the protonated ammonium salt and move into the aqueous layer, leaving non-basic organic impurities behind.

  • Liberation of Free Base: Collect the acidic aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12. This deprotonates the ammonium salt, regenerating the neutral amine.

  • Final Extraction: Extract the liberated amine back into an organic solvent. Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Distillation: For high purity, the final free base can be purified by vacuum distillation.[18]

Q9: Which analytical techniques are best for monitoring the reaction?

A9: Thin-Layer Chromatography (TLC) is indispensable for monitoring reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the silica plate). Staining with ninhydrin is excellent for visualizing the primary amine product. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry are standard.

Comparative Summary of Synthetic Routes
FeatureRoute 1: Williamson/GabrielRoute 2: MitsunobuRoute 3: Reductive Amination
Typical Yield Good to Excellent (60-85% over 2 steps)Good (60-80%)Good to Excellent (70-90%)
Scalability ExcellentPoor to FairGood
Reagent Cost Low to ModerateHighModerate
Key Advantage Robust, reliable, uses common reagents.Extremely mild conditions.Convergent, one-pot procedure.
Key Challenge Requires two distinct steps.Stoichiometric byproducts (TPPO) complicate purification.[13]Requires access to the aldehyde precursor.

Recommended Protocol: Two-Step Williamson Ether Synthesis and Gabriel Amination

This protocol is robust, scalable, and utilizes cost-effective reagents, making it the recommended starting point for most laboratories.

Workflow_Williamson_Gabriel cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis & Deprotection A 1. Combine 4-Fluorophenol, K₂CO₃, and 1-bromo-3-chloropropane in DMF. B 2. Heat mixture (e.g., 80°C) and monitor by TLC. A->B C 3. Aqueous workup and extraction. B->C D 4. Purify by chromatography or distillation to get 1-(3-chloropropoxy)-4-fluorobenzene. C->D E 5. Combine chloro-intermediate with Potassium Phthalimide in DMF. D->E Intermediate Product F 6. Heat mixture (e.g., 100°C) and monitor by TLC. E->F G 7. Cool and add Hydrazine (N₂H₄) in Ethanol. F->G H 8. Reflux to cleave phthalimide. G->H I 9. Acid/Base extraction to isolate the final amine product. H->I

Caption: Workflow for the recommended two-step synthesis.

Step-by-Step Methodology

Step 1: Synthesis of 1-(3-chloropropoxy)-4-fluorobenzene

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 5 mL per gram of phenol).

  • Add 1-bromo-3-chloropropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the consumption of the 4-fluorophenol by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of this compound

  • In a clean, dry round-bottom flask, combine the 1-(3-chloropropoxy)-4-fluorobenzene (1.0 eq) from Step 1, potassium phthalimide (1.1 eq), and DMF.[19]

  • Heat the mixture to 100-120 °C and stir for 6-12 hours, monitoring for the disappearance of the starting chloride by TLC.

  • Cool the mixture to room temperature, and pour it into cold water to precipitate the N-alkylated phthalimide intermediate. Filter the solid and wash with water.

  • Suspend the dried solid in ethanol. Add hydrazine monohydrate (1.5 eq) and reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.[9]

  • Cool the reaction, add 1M HCl, and stir. Filter off the phthalhydrazide precipitate.

  • Transfer the filtrate to a separatory funnel and wash with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with 6M NaOH until pH > 12.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

References
  • Vertex AI Search, The Williamson Ether Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfuAbneeiIPoacKODirvGRTfIMcDfZcgvqu3P8_LVSv8lT25UDk7yrd-PAOdQWOIiPaaA18K0OgeE7hA6uBpW24UE7DGUnVMHiUPHBadIwGyiXccXA2N23WV26yLJVvgAfWAumYsj2p1QGCMckN-dEK3Wpyqqeh6c]
  • Vertex AI Search, Experiment 06 Williamson Ether Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgA3rZRIcfgGOMNhwUhCQZAdmur4mICieW1ApORxLJQtYh56_lZghqAtduBXOini0fzZoTFda8VjN59WMW65YZ0QOIeRLNfLSBVmmLPTx9rm0ORQJIJsoBoDqvWTZV7ZV2F0D_KeWO7WI-N8TT3HVXEdQW]
  • Wikipedia, Mitsunobu reaction. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
  • Alfa Chemistry, Mitsunobu Reaction. [URL: https://www.alfa-chemistry.com/mitsunobu-reaction.htm]
  • Master Organic Chemistry, The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Wikipedia, Gabriel synthesis. [URL: https://en.wikipedia.org/wiki/Gabriel_synthesis]
  • NIH, Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8226712/]
  • Edubirdie, Williamson Ether Synthesis. [URL: https://edubirdie.com/examples/williamson-ether-synthesis/]
  • Wikipedia, Reductive amination. [URL: https://en.wikipedia.
  • Organic Synthesis, Mitsunobu reaction. [URL: https://www.organic-synthesis.org/root/named-reactions/mitsunobu-reaction]
  • Organic Chemistry Portal, Mitsunobu Reaction - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction-conditions.shtm]
  • Master Organic Chemistry, The Gabriel Synthesis For Making Primary Amines. [URL: https://www.masterorganicchemistry.com/2015/06/05/the-gabriel-synthesis-for-making-primary-amines/]
  • Chemistry LibreTexts, 9.5: Williamson ether synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Ethers_Epoxides_and_Sulfides/9.05%3A_Williamson_ether_synthesis]
  • Chemistry Notes, Gabriel synthesis: Easy mechanism, procedure, applications. [URL: https://chemistrynotes.com/gabriel-synthesis/]
  • chemeurope.com, Gabriel synthesis. [URL: https://www.chemeurope.com/en/encyclopedia/Gabriel_synthesis.html]
  • Master Organic Chemistry, Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.
  • Myers Chem 115, C–N Bond-Forming Reactions: Reductive Amination. [URL: https://myers.iq.harvard.
  • Chemistry Steps, The Gabriel Synthesis. [URL: https://www.chemistrysteps.com/the-gabriel-synthesis-of-primary-amines/]
  • Benchchem, 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7. [URL: https://www.benchchem.com/product/b1214046]
  • YouTube, Reductive Amination | Synthesis of Amines. [URL: https://www.youtube.
  • Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation). [URL: https://www.organic-chemistry.
  • Google Patents, WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino. [URL: https://patents.google.
  • Chemistry LibreTexts, 24.6: Synthesis of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map_-Organic_Chemistry(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines]
  • ResearchGate, Improved synthesis of perfluorooctylpropyl amine. [URL: https://www.researchgate.net/publication/228399539_Improved_synthesis_of_perfluorooctylpropyl_amine]

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Technical Support Center: Purification of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-Fluorophenoxy)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The following sections provide in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and detailed protocols grounded in established chemical principles.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification strategy for this compound.

Q1: What are the most common reaction byproducts I should expect when synthesizing this compound?

The impurity profile is intrinsically linked to the synthetic route employed. The most common method is a Williamson ether synthesis, involving the reaction of 4-fluorophenol with a 3-aminopropyl halide (or a protected version) under basic conditions.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 4-fluorophenol and the 3-aminopropyl synthon.

  • Dialkylation Product: The secondary amine, N,N-bis(3-(4-fluorophenoxy)propyl)amine, formed by the reaction of the product with another molecule of the alkylating agent.

  • Solvent and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and residual base or phase-transfer catalyst.

  • Byproducts from Alternative Routes: If synthesizing from a nitrile precursor, such as 3-(4-methoxyphenoxy)propanenitrile, impurities could include unreacted nitrile or partially reduced intermediates.[1]

Q2: What are the critical physicochemical properties of this compound that influence its purification?

Understanding the properties of your target molecule is the cornerstone of developing a robust purification strategy. The key lies in exploiting the differences between your product and its impurities.

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₂FNOUsed for mass spectrometry confirmation.[2][3]
Molecular Weight 169.20 g/mol Influences boiling point and chromatographic behavior.[3]
Boiling Point 269.1 °C at 760 mmHgHigh boiling point necessitates vacuum distillation to prevent thermal decomposition.[2]
Functionality Primary AmineThe basic and nucleophilic nature of the amine is the most critical handle for purification via acid-base extraction and dictates its behavior on silica gel.[1]
pKa (Predicted) ~9.5 - 10.5Dictates the pH range required for effective protonation (for aqueous extraction) and deprotonation (for free-basing).
Salt Formation Forms stable salts (e.g., hydrochloride)Allows for purification via crystallization of the salt form.[4][5]
Q3: How do I select the most appropriate primary purification strategy for my needs?

The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.

G start Crude Reaction Mixture is_solid Are non-polar organic byproducts the main issue? start->is_solid acid_base Perform Acid-Base Liquid-Liquid Extraction is_solid->acid_base Yes sub_impurities Are key impurities structurally similar (e.g., dialkylation)? is_solid->sub_impurities No is_pure Is purity >95% by NMR/LCMS? acid_base->is_pure finish Product Isolated is_pure->finish Yes is_pure->sub_impurities No chromatography Flash Column Chromatography (Basic modified eluent or alumina) sub_impurities->chromatography Yes scale Is the scale >10g? sub_impurities->scale No chromatography->finish salt_cryst Purify via Salt Formation and Recrystallization scale->salt_cryst Yes distillation Consider Vacuum Distillation (for non-volatile impurities) scale->distillation No salt_cryst->finish distillation->finish

Caption: Decision workflow for selecting a purification strategy.

Section 2: Troubleshooting Common Purification Issues

This section adopts a problem-and-solution format to address specific experimental hurdles.

Q: My amine is streaking severely during silica gel column chromatography, making separation impossible. Why is this happening and how can I fix it?

A: The Cause: This is the most common issue when purifying amines. Standard silica gel is acidic due to the presence of silanol groups (Si-OH). Your basic primary amine interacts strongly and often irreversibly with these acidic sites, leading to significant tailing or "streaking" down the column.[6]

Solutions:

  • Use a Basic Modifier: The simplest solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) is the most common choice. A concentration of 0.5-2% (v/v) TEA in your eluent system (e.g., Ethyl Acetate/Hexanes) will neutralize the acidic sites on the silica, allowing your amine to elute symmetrically.[6]

  • Switch to a Different Stationary Phase:

    • Basic Alumina: Aluminum oxide is basic and provides an excellent alternative to silica for purifying amines, often without the need for a mobile phase modifier.[7]

    • Amine-Deactivated Silica: Commercially available pre-treated silica gels are available that have been end-capped or bonded with amino groups to mask the acidic silanols.

  • Pre-Treat Your Column: Before loading your sample, flush the packed silica gel column with several column volumes of your eluent containing the basic modifier. This ensures the entire stationary phase is neutralized before the separation begins.[6]

Q: I'm struggling with a persistent emulsion during the acid/base workup. How can I break it?

A: The Cause: Emulsions are common when partitioning amines between aqueous and organic layers, especially if fine particulates are present or if the mixture is agitated too vigorously. The amine salt itself can act as a surfactant, stabilizing the emulsion.

Solutions:

  • Add Brine: The first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of organic components in the aqueous layer.

  • Gentle Agitation: Instead of vigorous shaking in a separatory funnel, gently swirl or rock the funnel to allow for phase transfer without creating a stable emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Add a Different Solvent: Sometimes, adding a small amount of a different, immiscible organic solvent can alter the phase dynamics and break the emulsion.

Q: My final yield is disappointingly low after purification. Where could my product have gone?

A: The Cause: Product loss can occur at multiple stages. Identifying the cause is key to improving recovery.

Potential Causes & Solutions:

  • Incomplete Extraction: During the acid-base workup, ensure the pH is correct for each step. When extracting the amine into the aqueous acid layer, the pH should be sufficiently low (pH < 4) to fully protonate the amine.[8] Conversely, when regenerating the free amine with base, the pH should be high (pH > 11) to ensure complete deprotonation before extraction into the organic layer. Check the pH of the aqueous layer with pH paper after each step.

  • Irreversible Adsorption: If you used standard silica gel without a basic modifier, a significant portion of your product may be permanently stuck to the column.

  • Formation of a Water-Soluble Salt: If your organic solvent contains an acidic impurity (e.g., trace HCl in older bottles of dichloromethane), it can form a salt with your amine, causing it to partition into the aqueous phase during washing steps.

  • Volatility: While the boiling point is high, if you are removing solvents on a rotary evaporator at high vacuum and elevated temperature for an extended period, you may lose some product. Use moderate temperature and vacuum.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide detailed, step-by-step instructions for common and effective purification methods.

SOP 1: Purification via Acid-Base Liquid-Liquid Extraction

This method is ideal for an initial cleanup to remove neutral organic impurities and unreacted acidic starting materials like 4-fluorophenol.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Extract 2-3 times. The basic amine product will protonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers. Wash this combined acidic solution once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 11 (confirm with pH paper). Your product will deprotonate and may precipitate or form an oily layer.

  • Organic Extraction: Extract the basified aqueous solution 3-4 times with a fresh organic solvent (e.g., DCM or ethyl acetate). The purified free amine is now in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

SOP 2: Flash Column Chromatography

This protocol is for separating the target amine from structurally similar byproducts like the dialkylation product.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable mobile phase. A good starting point is 10-30% ethyl acetate in hexanes. Add 1% triethylamine (TEA) to the solvent mixture to prevent streaking. The target amine should have an Rf value of ~0.2-0.4.

  • Column Packing: Pack a silica gel column using the selected mobile phase (containing 1% TEA). Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC. A ninhydrin stain is effective for visualizing primary amines.[7]

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).

  • Concentration: Remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed with the solvent.

SOP 3: Purification via Hydrochloride Salt Formation

This is an excellent method for high-purity material, especially on a larger scale.

  • Dissolution: Dissolve the crude or partially purified amine in a minimal amount of a suitable solvent like diethyl ether, MTBE, or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring. The hydrochloride salt of your amine will precipitate as a white solid.[7]

  • Isolation: Continue adding the HCl solution until no more precipitate forms. Collect the solid by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of the cold solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Recrystallization (Optional): For even higher purity, the salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol.

  • Drying: Dry the purified salt under high vacuum to remove all residual solvents.

References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-fluorophenoxy)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of potential pitfalls and provide field-tested, actionable solutions to optimize your synthetic route.

Section 1: Core Synthesis Strategy: The Williamson Ether Synthesis

The most prevalent and direct route to this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by the 4-fluorophenoxide ion. The choice of the 3-carbon synthon is critical and dictates the primary challenges you may encounter.

The overall transformation is as follows:

phenol 4-Fluorophenol phenoxide 4-Fluorophenoxide phenol->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base->phenol product This compound phenoxide->product SN2 Attack alkyl_halide 3-Halopropanamine (or protected equivalent) alkyl_halide->product

Caption: General schematic of the Williamson ether synthesis for this compound.

Section 2: Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most common issues observed during the synthesis in a practical question-and-answer format.

Problem 1: Low Yield and Complex Product Mixture

Q: My reaction has a low yield of the target amine, and the NMR/LC-MS shows multiple unexpected peaks. What is the likely cause?

A: Low yields and complex mixtures in this synthesis often stem from the ambident nature of the 4-fluorophenoxide nucleophile and the reactivity of the amine. The two primary side reactions are C-alkylation of the phenol ring and overalkylation of the product amine.

Problem 2: Isomeric Impurity Detected

Q: I have an impurity with the same mass as my product, but with a different retention time and NMR spectrum. What is it?

A: You are likely observing the effects of C-alkylation . While the phenoxide oxygen is the desired site of nucleophilic attack (O-alkylation), the electron-rich aromatic ring can also act as a nucleophile, particularly at the ortho position.[1]

G cluster_0 Reaction Pathways 4-Fluorophenoxide 4-Fluorophenoxide O_Alkylation O-Alkylation (Desired Product) 4-Fluorophenoxide->O_Alkylation Oxygen attack C_Alkylation C-Alkylation (Side Product) 4-Fluorophenoxide->C_Alkylation Ring attack (ortho) Alkyl_Halide R-X Alkyl_Halide->O_Alkylation Alkyl_Halide->C_Alkylation

Caption: Competing O- vs. C-alkylation pathways for the 4-fluorophenoxide ion.

Troubleshooting and Prevention:

The ratio of O- to C-alkylation is highly dependent on the reaction conditions.

ParameterTo Favor O-Alkylation (Desired)To Favor C-Alkylation (Undesired)Rationale
Solvent Polar aprotic (e.g., DMF, DMSO)Protic or non-polarPolar aprotic solvents solvate the cation, leaving a "naked" and highly reactive phenoxide oxygen.
Counter-ion K+, Cs+Na+, Li+Larger, more polarizable cations dissociate more readily, favoring O-alkylation.
Temperature ModerateHighHigher temperatures can provide the activation energy needed for the less favorable C-alkylation pathway.

Recommended Protocol to Minimize C-Alkylation:

  • Suspend potassium carbonate (K2CO3, 1.5 equiv.) in N,N-dimethylformamide (DMF).

  • Add 4-fluorophenol (1.0 equiv.) and stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., N-(3-bromopropyl)phthalimide, 1.1 equiv.).

  • Maintain the reaction temperature between 60-80°C and monitor by TLC or LC-MS until completion.

Problem 3: High Molecular Weight Impurities Observed

Q: My mass spectrum shows peaks at M+167 and M+334 relative to my product's mass. What are these impurities?

A: These high molecular weight species are classic indicators of overalkylation .[2] If an unprotected 3-halopropan-1-amine is used, or if the amine is deprotected under conditions where unreacted alkylating agent is present, the primary amine product can act as a nucleophile itself, leading to the formation of secondary and tertiary amines.

A Primary Amine (Product) B Secondary Amine (Side Product) A->B + R-X C Tertiary Amine (Side Product) B->C + R-X RX Alkylating Agent (R-X) RX->A RX->B

Caption: Overalkylation cascade leading to secondary and tertiary amine impurities.

Troubleshooting and Prevention:

The most robust solution to overalkylation is the use of an amine protecting group or a synthetic equivalent that prevents the nitrogen from reacting.

  • Use a Protected Alkylating Agent: Employing a starting material like tert-butyl (3-chloropropyl)carbamate ensures the nitrogen is rendered non-nucleophilic during the Williamson ether synthesis step. The protecting group (Boc) can be cleanly removed later with acid.

  • Gabriel Synthesis: This classic method uses phthalimide as an ammonia surrogate.[3][4] The phthalimide nitrogen is alkylated, and the primary amine is later liberated using hydrazine. This method explicitly avoids overalkylation.[2]

MethodProsCons
Direct Alkylation Fewer stepsHigh risk of overalkylation
Boc-Protection Clean reaction, good controlAdds protection/deprotection steps
Gabriel Synthesis Excellent for primary aminesHarsh deprotection (hydrazine), potential for byproduct precipitation.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base for deprotonating 4-fluorophenol? For laboratory scale, sodium hydride (NaH) in an aprotic solvent like THF or DMF provides rapid and irreversible deprotonation. For process scale-up, potassium carbonate (K2CO3) is often preferred due to its lower cost, easier handling, and sufficient basicity, especially in polar aprotic solvents like DMF.

Q2: How do I choose the right solvent? Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[5] They are excellent for SN2 reactions as they solvate the cation but not the alkoxide nucleophile, increasing its reactivity and favoring the desired O-alkylation.[6][7]

Q3: What are the best practices for purifying the final product? Due to the basic nature of the product, purification can be achieved through:

  • Acid-base extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Basifying the aqueous layer and re-extracting will recover the purified amine.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by crystallization.

  • Silica gel chromatography: While possible, this can be challenging due to the basicity of the amine. Using a solvent system doped with a small amount of triethylamine (e.g., 1%) can prevent streaking on the column.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis using a Boc-Protected Intermediate

Step A: Williamson Ether Synthesis

  • To a stirred solution of 4-fluorophenol (1.0 equiv.) in DMF, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Add a solution of tert-butyl (3-chloropropyl)carbamate (1.05 equiv.) in DMF.

  • Heat the reaction to 80°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl (3-(4-fluorophenoxy)propyl)carbamate.

Step B: Boc Deprotection

  • Dissolve the crude protected amine from Step A in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH to pH > 12.

  • Extract the product with DCM or ethyl acetate, dry the organic layers, and concentrate to afford this compound.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Gabriel Synthesis. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

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Technical Support Center: Optimizing Coupling Reactions of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions involving 3-(4-Fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common coupling reactions. The advice herein is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Introduction to this compound

This compound is a primary amine that serves as a valuable building block in medicinal chemistry. Its structure presents a combination of a flexible alkyl chain and a fluorinated aromatic ring, which can impart desirable pharmacokinetic properties to target molecules. However, the interplay of the basic amine, the ether linkage, and the electron-withdrawing fluorine atom can influence its reactivity in various coupling reactions. This guide will address the most common challenges encountered during amide coupling, reductive amination, and Buchwald-Hartwig amination of this substrate.

Section 1: Amide Coupling Reactions

Amide bond formation is one of the most frequently performed transformations in drug discovery.[1] The reaction involves the coupling of an amine with a carboxylic acid, typically activated by a coupling reagent.[1][2]

Frequently Asked Questions (FAQs) for Amide Coupling

Question 1: I am observing low to no yield of my desired amide product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions are a common issue and can stem from several factors. For a primary amine like this compound, which is generally a good nucleophile, the problem often lies in the activation of the carboxylic acid or the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate your specific carboxylic acid, especially if it is sterically hindered or electronically deactivated.

    • Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like EDC, consider adding an activating agent such as HOBt or HOAt to form a more reactive activated ester and minimize side reactions like racemization.[3] For particularly challenging couplings, phosphonium-based reagents (e.g., PyBOP) or uronium/aminium-based reagents (e.g., HATU, HBTU) are often more effective.[3]

  • Suboptimal Reaction Conditions:

    • Solvent: Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate. DMF and DCM are common choices, but if solubility is an issue, consider NMP.

    • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Ensure at least one equivalent of base is used.

    • Temperature: Most amide couplings proceed well at room temperature. However, for sluggish reactions, gentle heating (40-50 °C) can be beneficial. Conversely, for sensitive substrates, cooling the reaction to 0 °C before adding the coupling agent can minimize side reactions.

  • Order of Reagent Addition: The order of addition can be critical. Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amine can often improve yields. This is particularly important with uronium/aminium reagents to avoid reaction with the amine.[2]

Question 2: My reaction is producing significant side products, leading to difficult purification. What are these byproducts and how can I prevent them?

Answer:

Side product formation is a frequent challenge in amide coupling. Understanding the potential side reactions is key to mitigating them.

Common Side Products & Prevention Strategies:

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity.

    • Prevention: The addition of HOBt or HOAt traps the O-acylisourea as an active ester, which is less prone to rearrangement and more selective in its reaction with the amine.[4]

  • Epimerization: If your carboxylic acid has a stereocenter at the alpha-position, racemization or epimerization can occur, especially with highly activating coupling reagents.

    • Prevention: The use of additives like HOBt or HOAt is known to suppress epimerization.[3] Reagents like DEPBT are also reported to be effective in minimizing racemization.[3]

  • Double Acylation: Although less common with a stoichiometric amount of the activated acid, it is a possibility if the reaction conditions are not well-controlled.

    • Prevention: Use a 1:1 stoichiometry of the amine and the activated carboxylic acid.

Experimental Protocol: General Amide Coupling
  • Dissolve the carboxylic acid (1.0 equiv.) and the coupling agent (e.g., HATU, 1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) and stir the mixture at room temperature for 5-10 minutes for pre-activation.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Common Amide Coupling Reagents
Coupling ReagentClassAdditive Often UsedKey Features
EDC CarbodiimideHOBt, HOAtWater-soluble byproducts, easy workup.
DCC CarbodiimideHOBt, HOAtInsoluble urea byproduct, removed by filtration.
HATU Uronium/AminiumNoneHigh reactivity, low racemization.
HBTU Uronium/AminiumNoneVery efficient, fast reaction times.[3]
PyBOP PhosphoniumNoneEffective for hindered substrates.
Visualization: Amide Coupling Workflow

AmideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid Carboxylic Acid Pre_activation Pre-activation (Carboxylic Acid + Reagent) Carboxylic_Acid->Pre_activation Amine 3-(4-Fluorophenoxy) propan-1-amine Coupling Coupling Reaction Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Pre_activation Base Base (e.g., DIPEA) Base->Pre_activation Solvent Solvent (e.g., DMF) Solvent->Pre_activation Pre_activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification Workup->Purification Amide_Product Desired Amide Purification->Amide_Product

Caption: General workflow for amide coupling.

Section 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[5]

Frequently Asked Questions (FAQs) for Reductive Amination

Question 1: My reductive amination reaction is giving a low yield of the desired secondary amine. What could be the problem?

Answer:

Low yields in reductive amination can be attributed to several factors, including inefficient imine formation, competing reduction of the starting carbonyl, or inappropriate choice of reducing agent.

Potential Causes & Troubleshooting Steps:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, amine, and the imine/iminium ion might not favor the imine.

    • Solution: The reaction is often acid-catalyzed. A small amount of a weak acid like acetic acid can promote imine formation. However, too much acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.[7] The removal of water using a dehydrating agent (e.g., molecular sieves, Ti(OiPr)4) can also drive the equilibrium towards the imine.[8]

  • Incorrect Choice of Reducing Agent: A reducing agent that is too strong will reduce the starting aldehyde or ketone faster than the imine is formed.

    • Solution: Use a selective reducing agent that preferentially reduces the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB) is a mild and highly effective reagent for this purpose.[7][9] Sodium cyanoborohydride (NaBH3CN) is also selective but is more toxic.[7][10] Sodium borohydride (NaBH4) can be used, but it is best to allow the imine to form first before adding the reducing agent.[7]

  • Reaction Conditions:

    • Solvent: Dichloroethane (DCE), tetrahydrofuran (THF), and methanol are common solvents. Ensure the solvent is compatible with your reducing agent.

    • Temperature: Most reductive aminations are run at room temperature. If the reaction is slow, gentle heating may be applied, but be cautious as this can also promote side reactions.

Question 2: I am observing the formation of a tertiary amine and unreacted starting amine. How can I prevent this over-alkylation?

Answer:

The formation of a tertiary amine is a result of the newly formed secondary amine reacting with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

Prevention of Over-alkylation:

  • Stoichiometry: Use a slight excess of the primary amine (1.2-1.5 equivalents) relative to the carbonyl compound. This will favor the formation of the desired secondary amine.

  • Slow Addition: Adding the reducing agent slowly to the mixture of the amine and carbonyl can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.

Experimental Protocol: General Reductive Amination
  • To a solution of the aldehyde or ketone (1.0 equiv.) and this compound (1.2 equiv.) in a suitable solvent (e.g., DCE), add a catalytic amount of acetic acid (e.g., 0.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., STAB, 1.5 equiv.) portion-wise over 15-20 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Features
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild, selective for iminium ions, widely applicable.[7][9]
Sodium CyanoborohydrideNaBH₃CNSelective at slightly acidic pH, toxic.[7][10]
Sodium BorohydrideNaBH₄Less selective, can reduce carbonyls. Best added after imine formation.[7]
Catalytic HydrogenationH₂/Pd, Pt, or NiGreen method, requires specialized equipment.[8]
Visualization: Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Amine 3-(4-Fluorophenoxy) propan-1-amine Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., STAB) Reduction Reduction Reducing_Agent->Reduction Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Imine_Formation Solvent Solvent (e.g., DCE) Solvent->Imine_Formation Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification Workup->Purification Secondary_Amine Desired Secondary Amine Purification->Secondary_Amine

Caption: General workflow for reductive amination.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[11][12] This reaction is particularly useful for synthesizing aryl amines.[11]

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig reaction is not proceeding to completion, and I am recovering my starting materials. What are the critical parameters to check?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand), the base, and the reaction conditions. The 4-fluorophenoxy group in your amine is electron-withdrawing, which can slightly decrease the nucleophilicity of the amine, but it is generally well-tolerated.

Critical Parameters for Optimization:

  • Catalyst System: The choice of ligand is crucial. For primary amines, bulky electron-rich phosphine ligands are often required.

    • Solution: Screen a variety of ligands. Common choices include Josiphos, Xantphos, and BrettPhos.[13] The palladium precursor is also important; Pd₂(dba)₃ and Pd(OAc)₂ are frequently used. Using a pre-formed catalyst can also be beneficial.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common bases.[14] Other bases like K₃PO₄ can also be effective, particularly for base-sensitive substrates.[13]

  • Solvent: Anhydrous, deoxygenated solvents are essential, as the palladium(0) catalyst is sensitive to oxygen.

    • Solution: Toluene, dioxane, and t-BuOH are common solvents. Ensure they are properly degassed before use.

  • Temperature: These reactions often require elevated temperatures (80-110 °C).

Question 2: I am observing hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Answer:

Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. It can arise from β-hydride elimination from the palladium-amido complex or from other decomposition pathways of the catalyst.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The ligand plays a significant role in preventing this side reaction. Bulky ligands can disfavor the geometry required for β-hydride elimination.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over unimolecular decomposition pathways.

  • Water Content: While the reaction should be run under anhydrous conditions, trace amounts of water can sometimes promote catalyst decomposition. Ensure all reagents and solvents are scrupulously dried.

Experimental Protocol: General Buchwald-Hartwig Amination
  • In a glovebox, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Common Ligands and Bases for Buchwald-Hartwig Amination
LigandPalladium PrecursorBaseTypical Substrates
Xantphos Pd₂(dba)₃, Pd(OAc)₂NaOtBu, Cs₂CO₃Wide range of aryl halides and amines.
BrettPhos Pd₂(dba)₃, G4 PrecatalystK₃PO₄, KOtBuSterically hindered substrates.[13]
Josiphos Pd(OAc)₂NaOtBuElectron-rich and electron-poor aryl halides.
BINAP Pd(OAc)₂NaOtBuOften used for asymmetric variants.
Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or No Reaction Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Optimize_Reagents Optimize Reagent Stoichiometry Check_Reagents->Optimize_Reagents No Amide_Coupling Amide Coupling Issue Check_Conditions->Amide_Coupling Amide Coupling Reductive_Amination Reductive Amination Issue Check_Conditions->Reductive_Amination Reductive Amination Buchwald_Hartwig Buchwald-Hartwig Issue Check_Conditions->Buchwald_Hartwig Buchwald-Hartwig Optimize_Conditions Optimize Reaction Conditions Change_Coupling_Reagent Change Coupling Reagent (e.g., EDC -> HATU) Amide_Coupling->Change_Coupling_Reagent Check_Base_Amide Is a non-nucleophilic base used? Change_Coupling_Reagent->Check_Base_Amide Pre_activation Try pre-activation of carboxylic acid Check_Base_Amide->Pre_activation Change_Reducing_Agent Change Reducing Agent (e.g., NaBH4 -> STAB) Reductive_Amination->Change_Reducing_Agent Adjust_pH Adjust pH (4-6) Change_Reducing_Agent->Adjust_pH Add_Dehydrating_Agent Add Dehydrating Agent Adjust_pH->Add_Dehydrating_Agent Screen_Ligands Screen Ligands (e.g., Xantphos, BrettPhos) Buchwald_Hartwig->Screen_Ligands Check_Base_BH Is a strong, non-nucleophilic base used? (e.g., NaOtBu) Screen_Ligands->Check_Base_BH Degas_Solvent Ensure solvent is degassed Check_Base_BH->Degas_Solvent

Caption: Troubleshooting decision tree for coupling reactions.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Labidi A. Duloxetine Synthesis. ResearchGate. 2021. [Link]

  • Duloxetine Synthesis. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Brusoe AT, Hartwig JF. Palladium-Catalyzed Arylation of Fluoroalkylamines. J Am Chem Soc. 2015;137(26):8460-8468. [Link]

  • Synthesis of duloxetine and/or pharmaceutically acceptable salts thereof.
  • Process for the asymmetric synthesis of duloxetine.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Reductive amination. In: Wikipedia. ; 2023. [Link]

  • Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chem Soc Rev. 2009;38(2):606-631. [Link]

  • Myers Chem 115. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Reductive Amination. Wordpress. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Synthesis method of amide compounds.

Sources

Stability of 3-(4-Fluorophenoxy)propan-1-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under acidic and basic conditions, drawing upon established principles of organic chemistry and analytical science.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for this compound during experimental work?

The main stability concerns for this compound revolve around the two primary functional groups: the aryl ether linkage and the primary amine. The molecule's stability is largely dictated by the pH of the solution. The ether bond is susceptible to cleavage under acidic conditions, while the primary amine can undergo various reactions, although it is generally stable under hydrolytic stress. The fluorinated aromatic ring is typically very stable.

Q2: My experiment is conducted under acidic conditions. What potential degradation products should I be aware of?

Under acidic conditions, the most probable degradation pathway is the acid-catalyzed cleavage of the aryl ether bond.[1] This reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack.

The cleavage can proceed via two possible mechanisms, SN1 or SN2, depending on the specific conditions and the structure of the molecule. The likely degradation products are 4-fluorophenol and 3-amino-1-propanol .

  • SN1-type mechanism: If the propyl chain can form a stable carbocation, the reaction may proceed through an SN1 pathway.

  • SN2-type mechanism: More likely, a nucleophile (such as water or a counter-ion from the acid) will attack the less sterically hindered carbon of the protonated ether in an SN2 fashion.

It is important to note that the Carbon-Fluorine (C-F) bond on the aromatic ring is exceptionally strong and is not expected to cleave under typical acidic hydrolysis conditions. Diaryl ethers are also known to be resistant to acid cleavage.[1]

Troubleshooting Guide: Unexpected Degradation Under Acidic Conditions

Issue: You observe the appearance of new peaks in your chromatogram when analyzing a sample of this compound that has been subjected to acidic conditions.

Potential Cause: Acid-catalyzed hydrolysis of the ether linkage.

Troubleshooting Steps:

  • Confirm the identity of degradation products:

    • Synthesize or purchase authentic standards of the suspected degradation products (4-fluorophenol and 3-amino-1-propanol).

    • Analyze these standards using the same analytical method (e.g., HPLC, GC-MS) to compare retention times and/or mass spectra with the unknown peaks in your degraded sample.

  • Optimize reaction conditions:

    • If degradation is undesirable, consider lowering the temperature of your reaction.

    • Evaluate if a less harsh acidic environment (e.g., higher pH, weaker acid) can be used without compromising your desired reaction.

  • Monitor the reaction over time:

    • Take aliquots at different time points to understand the rate of degradation and to differentiate between primary and secondary degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or MS)

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, repeat with 1 M HCl for more aggressive degradation.

    • As a control, add an equal volume of water to the stock solution.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C). It is advisable to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of the degradation.

  • Neutralization: Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Q3: Is this compound stable under basic conditions?

Generally, ethers, particularly aryl ethers, are chemically robust and resistant to cleavage under basic conditions.[2] The ether linkage does not have a suitable leaving group for nucleophilic attack by hydroxide ions. Therefore, significant degradation of the ether bond is not expected under typical basic conditions used in forced degradation studies (e.g., 0.1 M NaOH at 60°C).

The primary amine functionality is also generally stable under these conditions and will exist in its neutral, deprotonated form.

However, extremely harsh conditions, such as the use of very strong bases (e.g., organolithium reagents) or high temperatures, could potentially lead to some degradation, though this is outside the scope of typical pharmaceutical stability testing.[2]

Data Presentation

The following table summarizes the expected stability profile of this compound under various stress conditions.

ConditionStressorExpected StabilityPotential Degradation Products
Acidic 0.1 M HCl, 60°CLabile 4-Fluorophenol, 3-Amino-1-propanol
Basic 0.1 M NaOH, 60°CStable None expected
Oxidative 3% H₂O₂, RTPotentially Labile N-oxide, other oxidation products
Thermal 80°CLikely Stable To be determined experimentally
Photolytic ICH Q1B conditionsTo be determined Photodegradation products

Visualizations

Diagram 1: Predicted Acid-Catalyzed Degradation Pathway

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products A This compound B Protonated Ether A->B Protonation H H+ (Acid) C 4-Fluorophenol B->C Ether Cleavage D 3-Amino-1-propanol B->D Ether Cleavage

Caption: Predicted acid-catalyzed degradation of this compound.

Diagram 2: Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid Expose base Basic (0.1 M NaOH, 60°C) prep->base Expose oxidative Oxidative (3% H2O2, RT) prep->oxidative Expose neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidative->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: General workflow for a forced degradation study.

Analytical Methodologies

Q4: What is a suitable analytical method for monitoring the stability of this compound and its potential degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach. A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol.

For direct analysis without derivatization, a Gas Chromatography-Mass Spectrometry (GC-MS) method could also be developed.

Protocol 2: Direct GC-MS Method for Analysis

This protocol provides a starting point for developing a direct GC-MS method for the analysis of this compound and its primary acid degradation product, 4-fluorophenol.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • A moderately polar capillary column (e.g., DB-5ms or equivalent)

GC Conditions (Starting Point):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Sample Preparation:

  • The neutralized and diluted sample from the forced degradation study can be directly injected. If the sample is not clean, a liquid-liquid or solid-phase extraction may be necessary.

Method Validation:

This method would need to be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines to be considered a stability-indicating method.

References

  • Wikipedia. Ether cleavage. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • IRJET. GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

Troubleshooting low conversion rates in 3-(4-Fluorophenoxy)propan-1-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates and to provide answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded advice to help you optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates

Low yields in the synthesis of this compound can often be traced back to suboptimal reaction conditions or the prevalence of side reactions. This section is divided by synthetic route to address specific experimental challenges.

Route 1: Williamson Ether Synthesis

This route typically involves the reaction of 4-fluorophenol with a 3-halopropan-1-amine derivative (or a protected version) in the presence of a base. It is an SN2 reaction where the phenoxide ion acts as the nucleophile.[1]

Question: My Williamson ether synthesis is stalling or giving a low yield. What are the likely causes?

Answer: Low conversion in a Williamson ether synthesis for this target molecule can stem from several factors, primarily related to the inherent competition between substitution (SN2) and elimination (E2) reactions, as well as the reactivity of the starting materials.[2][3]

1. Incomplete Deprotonation of 4-Fluorophenol:

  • Causality: The reaction requires the formation of the more nucleophilic phenoxide ion. If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Base Selection: Use a sufficiently strong base to fully deprotonate the phenol. For aryl ethers, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[4] For a more robust, anhydrous reaction, sodium hydride (NaH) can be used, but requires careful handling.[1]

    • Stoichiometry: Use at least one equivalent of the base. For solid bases like K₂CO₃, using a slight excess (1.5-2.0 eq.) can be beneficial to drive the deprotonation to completion.

2. Competing E2 Elimination:

  • Causality: The alkoxide/phenoxide is a strong base, which can promote the E2 elimination of the alkyl halide to form an alkene (allyl amine derivatives in this case), especially if the reaction conditions are not optimal.[1][3] This is a significant issue with secondary and tertiary alkyl halides, but can also occur with primary halides at elevated temperatures.[4]

  • Troubleshooting Steps:

    • Alkyl Halide Choice: Ensure you are using a primary alkyl halide, such as 3-chloro- or 3-bromopropan-1-amine (or its protected form). The leaving group ability (I > Br > Cl) should be balanced with the propensity for elimination.

    • Temperature Control: Avoid excessively high temperatures. While heating can increase the rate of the desired SN2 reaction, it often accelerates the E2 pathway more significantly.[2] Monitor the reaction by TLC or LC-MS to find the optimal temperature. A typical range is 60-100 °C, depending on the solvent.

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to favor SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic, and they do not participate in solvolysis.[4]

3. Side Reaction: C-Alkylation:

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is thermodynamically favored, some C-alkylation at the ortho position can occur, leading to undesired byproducts.[2]

  • Troubleshooting Steps:

    • Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the O- vs. C-alkylation ratio. Less polar solvents and tightly coordinating cations can sometimes increase C-alkylation. Sticking to polar aprotic solvents generally minimizes this issue.

Below is a troubleshooting workflow for the Williamson ether synthesis:

Caption: Troubleshooting workflow for Williamson ether synthesis.

Route 2: Reductive Amination

This approach could involve reacting 3-(4-fluorophenoxy)propanal with ammonia, or a related nitrogen source, followed by reduction of the intermediate imine.

Question: My reductive amination reaction is giving a low yield of the desired primary amine. What's going wrong?

Answer: Low yields in reductive amination are often due to issues with the two key stages of the reaction: imine formation and subsequent reduction.[5]

1. Inefficient Imine Formation:

  • Causality: The initial reaction between the aldehyde (3-(4-fluorophenoxy)propanal) and ammonia to form an imine is a reversible equilibrium.[5] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient. Water is a byproduct of this step, and its presence can shift the equilibrium back to the starting materials.

  • Troubleshooting Steps:

    • pH Control: Maintain a weakly acidic pH (around 5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive.[5] Acetic acid is a common choice.

    • Water Removal: If possible, use a Dean-Stark apparatus to remove water azeotropically as it forms. Alternatively, adding a drying agent like molecular sieves can help.

2. Unwanted Reduction of the Aldehyde:

  • Causality: The reducing agent is meant to reduce the C=N bond of the imine. However, if a non-selective reducing agent is used, it can also reduce the C=O bond of the starting aldehyde, consuming the reagent and the starting material.[6]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a reducing agent that is selective for imines over aldehydes. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose and are commonly used in one-pot reductive aminations.[6][7] Sodium borohydride (NaBH₄) is less selective and can reduce the aldehyde, so it should only be added after confirming complete imine formation.[6][8]

    • Staged Addition: If using NaBH₄, it is best to first form the imine and then add the reducing agent in a second step.[8]

3. Formation of Secondary/Tertiary Amine Byproducts:

  • Causality: The newly formed primary amine product is also nucleophilic and can react with another molecule of the aldehyde to form a secondary amine, which can then be further alkylated. While reductive amination is less prone to over-alkylation than direct alkylation with alkyl halides, it can still occur.[7][9]

  • Troubleshooting Steps:

    • Stoichiometry: Use a large excess of the ammonia source relative to the aldehyde to statistically favor the formation of the primary amine.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. AldehydeCommon SolventsKey Considerations
NaBH(OAc)₃ (STAB) HighDCE, DCM, THFWater-sensitive. Often used with a mild acid like acetic acid.[6]
NaBH₃CN HighMeOH, EtOHLess sensitive to water than STAB. Toxic cyanide byproduct.[6][7]
NaBH₄ LowMeOH, EtOHWill reduce aldehydes and ketones. Best for a two-step procedure.[6]
H₂/Catalyst (e.g., Ni, Pd) HighMeOH, EtOHRequires hydrogenation equipment. Can sometimes lead to over-reduction.[5]

Caption: Troubleshooting workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound?

Both the Williamson ether synthesis and reductive amination are viable routes. The "better" route depends on the availability of starting materials and the specific capabilities of your lab.

  • Williamson Ether Synthesis is often more direct if 4-fluorophenol and a suitable 3-halopropan-1-amine (or a protected version like N-Boc-3-chloropropan-1-amine) are readily available.[10] It is a classic, well-understood reaction.

  • Reductive Amination can be an excellent choice if 3-(4-fluorophenoxy)propanal is easier to access than the corresponding halo-amine. This route generally offers good control over mono-alkylation.[7]

Q2: I've completed the reaction and TLC/LC-MS shows product formation, but my isolated yield is very low. What's happening during workup and purification?

Low isolated yields for polar amines like this are a common problem.[11]

  • Aqueous Workup Losses: The amine product, especially if protonated into its ammonium salt form at acidic pH, can have significant water solubility. During an aqueous workup, a substantial amount of product may remain in the aqueous layer.

    • Solution: Before extraction, basify the aqueous layer (pH > 10) with NaOH or K₂CO₃ to ensure the amine is in its free base form, which is more soluble in organic solvents. If losses persist, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in water.[11]

  • Purification Challenges: Amines are notorious for tailing on standard silica gel chromatography due to their basicity. This can lead to poor separation and product loss.

    • Solution 1 (Modified Silica Gel Chromatography): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1-2%) or ammonia (e.g., using a DCM/Methanol/NH₄OH solvent system).[11]

    • Solution 2 (Alternative Purification): Avoid chromatography if possible. Attempt to crystallize the product, perhaps as a hydrochloride salt, by dissolving the crude free base in a solvent like ether or ethyl acetate and adding a solution of HCl in ether.[12]

Q3: How can I confirm the purity and identity of my final product?

Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any major impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (169.2 g/mol ).[13]

  • Purity Analysis (LC-MS or GC-MS): This will provide a more accurate assessment of the purity level. A typical purity for commercially available this compound is ≥98%.[14]

Q4: Are there any specific safety precautions I should take?
  • Reagents: Handle strong bases like sodium hydride with extreme care, as it is highly reactive with water. When using NaBH₃CN, be aware that it can release toxic hydrogen cyanide gas under acidic conditions. Perform such reactions in a well-ventilated fume hood.

  • Product: While specific toxicity data for this compound is not extensively published, it should be handled with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat.

References

  • Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]

  • ChemTalk. Williamson Ether Synthesis. [Online] Available at: [Link]

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  • Appchem. This compound | 116753-54-9. [Online] Available at: [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. [Online] Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]

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  • Reddit. What's wrong with my reductive amination? I barely got any product. [Online] Available at: [Link]

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  • J&K Scientific LLC. Williamson Ether Synthesis. [Online] Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Online] Available at: [Link]

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  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
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  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Online] Available at: [Link]

  • ResearchGate. Continuous Flow Microfluidic Chemistry: Synthesis of [18F]-3-Fluoro-2-(4-((2-nitro-1H-Imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)Propan-1-ol, [18F]F-HX4, A Potent Hypoxia Agent. [Online] Available at: [Link]

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Technical Support Center: Purification of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of commercial 3-(4-Fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key synthetic intermediate.

Introduction: Understanding the Chemistry and Potential Impurities

This compound is a valuable building block in medicinal chemistry. Commercial grades of this amine, while often of high nominal purity, can contain impurities that may interfere with downstream applications. A thorough understanding of its synthesis is crucial for predicting and addressing these impurities. The most common synthetic route is a variation of the Williamson ether synthesis.[1][2]

This synthesis involves the reaction of 4-fluorophenol with a 3-halopropan-1-amine derivative, or a protected version thereof, in the presence of a base.[1][3]

Diagram: Synthetic Pathway and Origin of Impurities

cluster_reactants Starting Materials cluster_synthesis Williamson Ether Synthesis cluster_products Reaction Mixture cluster_impurities_list Impurity Types 4-fluorophenol 4-fluorophenol SN2_reaction SN2 Reaction (Base, Solvent) 4-fluorophenol->SN2_reaction 3-halopropan-1-amine 3-halopropan-1-amine (or protected derivative) 3-halopropan-1-amine->SN2_reaction Target_Amine This compound SN2_reaction->Target_Amine Impurities Potential Impurities SN2_reaction->Impurities Unreacted_SM • Unreacted 4-fluorophenol • Unreacted amine precursor Impurities->Unreacted_SM Side_Products • Elimination byproducts • Dialkylation products Impurities->Side_Products Solvents • Residual synthesis solvents (e.g., DMF, Acetonitrile) Impurities->Solvents Degradation • Oxidation/coloration products Impurities->Degradation

Caption: Synthetic route and common impurity sources.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Product is a persistent oil and will not crystallize. The presence of impurities can lower the melting point and inhibit crystallization. Oiling out can also occur if the boiling point of the solvent is higher than the melting point of the solute.Increase Purity: First, attempt to remove baseline impurities via an acid-base workup (see detailed protocol below).• Solvent Selection: Experiment with different solvent systems. A mixture of a polar solvent in which the amine is soluble (e.g., isopropanol, acetone) and a non-polar anti-solvent (e.g., hexane, heptane) is often effective.[4] • Slow Cooling: Ensure the solution cools slowly to encourage crystal lattice formation. Seeding with a small crystal of pure product can also induce crystallization.
Low recovery after purification. Incomplete Extraction: During an acid-base workup, the pH may not have been sufficiently acidic or basic for complete transfer between phases.[5][6] • Excessive Washing: Over-washing of the isolated product can lead to loss of material, especially if it has some solubility in the wash solvent. • Strong Binding to Silica Gel: The basic amine can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery during column chromatography.[7][8]pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is distinctly acidic (pH < 2) during the acid wash and basic (pH > 12) during the back-extraction.[9] • Minimal Washing: Wash the final product with a minimal amount of ice-cold solvent. • Chromatography Strategy: For column chromatography, consider using amine-functionalized silica gel or deactivating standard silica by pre-flushing the column with a solvent mixture containing a small amount of a volatile base like triethylamine (1-2%).[4][10]
Product has a persistent color (yellow to brown). Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[11] The presence of residual acidic or basic impurities can also catalyze degradation.Workup Conditions: If discoloration is a significant issue, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). • Decolorizing Carbon: After dissolving the crude product, treatment with a small amount of activated charcoal can help remove colored impurities. Perform a hot filtration to remove the charcoal before crystallization.[12] • Storage: Store the purified amine under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.
NMR/HPLC analysis shows residual starting materials (4-fluorophenol). Incomplete reaction or inefficient removal during workup. 4-fluorophenol is acidic and can be challenging to separate from the basic amine if the extraction conditions are not optimal.Acid-Base Extraction: A thorough acid-base extraction is the most effective way to separate the acidic 4-fluorophenol from the basic product.[5][13] Ensure vigorous mixing of the phases and sufficient contact time. • Base Wash: After dissolving the crude product in an organic solvent, wash with a dilute aqueous base solution (e.g., 1M NaOH) to remove the acidic phenol. Follow with a water wash to remove residual base.
Flash chromatography gives poor separation (streaking/tailing peaks). The basic nature of the amine leads to strong interactions with the acidic silica gel stationary phase.[8]Use of Modifiers: Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the mobile phase (typically 0.5-2%).[4][8] This will compete with the product for the active sites on the silica, resulting in better peak shape. • Amine-Functionalized Silica: Use a pre-packed column with an amine-functionalized stationary phase. This is often the most effective solution for purifying basic compounds.[7][14] • Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase flash chromatography using a C18 column with a mobile phase of acetonitrile/water (often with a modifier like triethylamine to ensure the amine is in its free base form) can be an effective alternative.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most robust, scalable method for initial purification of crude this compound?

A1: For initial bulk purification, an acid-base extraction is highly recommended. This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.[5][6][13] The crude material is dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous acid (e.g., 1M HCl). The protonated amine salt is water-soluble and will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

Q2: I need to achieve very high purity (>99.5%). What is the best final purification step?

A2: For achieving high purity, a final recrystallization step is often the most effective method.[15] This is best performed after an initial cleanup by acid-base extraction or column chromatography. Finding the right solvent system is key. A good starting point is a binary solvent system, such as isopropanol/hexane or ethyl acetate/heptane. The goal is to find a system where the amine is soluble in the hot solvent but sparingly soluble when cold.

Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).[16] Amine salts often have better crystallization properties than the free base. The purified salt can then be converted back to the free amine if required.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting trace impurities.[17][18] Both reversed-phase and normal-phase methods can be developed.

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities with distinct signals.[19][20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) for impurity identification.

Q4: My purified amine is developing a color over time. How can I prevent this?

A4: The development of color in aromatic amines is often due to oxidation. To minimize this, store the purified compound in a sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated. The addition of a small amount of an antioxidant can also help to improve color stability over long-term storage.[11]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial purification of crude this compound to remove neutral and acidic impurities.

Start Crude Product in Organic Solvent Add_Acid Add 1M HCl (aq) and Shake Start->Add_Acid Separate_Layers1 Separate Layers Add_Acid->Separate_Layers1 Organic_Phase1 Organic Phase: Neutral & Acidic Impurities Separate_Layers1->Organic_Phase1 Aqueous_Phase1 Aqueous Phase: Protonated Amine (Salt) Separate_Layers1->Aqueous_Phase1 Add_Base Add 6M NaOH (aq) (to pH > 12) Aqueous_Phase1->Add_Base Extract_Organic Extract with Organic Solvent Add_Base->Extract_Organic Aqueous_Phase2 Aqueous Phase: Inorganic Salts Extract_Organic->Aqueous_Phase2 Organic_Phase2 Organic Phase: Purified Free Amine Extract_Organic->Organic_Phase2 Dry_Evaporate Dry (e.g., Na2SO4) & Evaporate Organic_Phase2->Dry_Evaporate Final_Product Purified Product Dry_Evaporate->Final_Product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The upper organic layer contains neutral and acidic impurities and can be discarded.

  • Repeat (Optional): For a more thorough extraction, the organic layer can be washed again with a fresh portion of 1M HCl. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine will separate, often as an oil or a cloudy suspension.

  • Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel containing the basified aqueous solution. Shake vigorously to extract the free amine back into the organic phase.

  • Separation and Drying: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target amine from impurities with different polarities.

Methodology:

  • Stationary Phase Selection: For this basic amine, an amine-functionalized silica gel column is recommended for optimal separation and peak shape.[7][14] If using standard silica gel, it is crucial to use a mobile phase containing a basic modifier.[4][8]

  • Mobile Phase Selection: A common mobile phase for purifying amines on silica gel is a gradient of methanol in dichloromethane (DCM). To this, add 0.5-2% triethylamine (TEA) to both solvents to prevent peak tailing. A typical gradient might be from 0% to 10% methanol in DCM.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The co-eluting triethylamine is volatile and should be removed during this step.

References

  • CN1891682A - Method for preparing 3-aryloxy-3-aryl propylamine - Google Patents. (n.d.).
  • Successful Flash Chromatography - King Group. (n.d.). Retrieved January 8, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved January 8, 2026, from [Link]

  • EP2077988B1 - Process for the synthesis of aryloxypropylamine and heteroaryloxypropylamine - Google Patents. (n.d.).
  • Acid-Base Extraction of Organic Compounds | PDF | Solubility - Scribd. (n.d.). Retrieved January 8, 2026, from [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved January 8, 2026, from [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (n.d.). Retrieved January 8, 2026, from [Link]

  • WO/2024/084517 3-PHENYL-3-(ARYLOXY) PROPAN-1-AMINES AND THE PROCESS FOR PREPARATION THEREOF - WIPO Patentscope. (n.d.). Retrieved January 8, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved January 8, 2026, from [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 8, 2026, from [Link]

  • EP0052492A1 - 3-Aryloxy-3-phenylpropylamines - Google Patents. (n.d.).
  • CN1891682A - Method for preparing 3-aryloxy-3-aryl propylamine - Google Patents. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 8, 2026, from [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Retrieved January 8, 2026, from [Link]

  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.). Retrieved January 8, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 8, 2026, from [Link]

  • Amines - Amine Synthesis (A-Level Chemistry) - Study Mind. (n.d.). Retrieved January 8, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 8, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved January 8, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved January 8, 2026, from [Link]

  • US6031137A - Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols - Google Patents. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 8, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 8, 2026, from [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015, July 14). Retrieved January 8, 2026, from [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved January 8, 2026, from [Link]

  • Producing Aromatic Amines (A-Level) | ChemistryStudent. (n.d.). Retrieved January 8, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved January 8, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 8, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 8, 2026, from [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. (n.d.). Retrieved January 8, 2026, from [Link]

  • Common Sources of Trace, Non-Solvent Impurities in NMR Spectra : r/Chempros - Reddit. (2022, March 13). Retrieved January 8, 2026, from [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of - Organic Syntheses Procedure. (n.d.). Retrieved January 8, 2026, from [Link]

  • (PDF) Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. (2025, April 24). Retrieved January 8, 2026, from [Link]

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Preventing degradation of 3-(4-Fluorophenoxy)propan-1-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluorophenoxy)propan-1-amine

Welcome to the technical support guide for this compound. This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of your compound during storage. As researchers and developers, we understand that the purity of your starting materials is paramount to achieving reproducible and reliable results. This guide is structured to help you proactively prevent degradation and diagnose issues should they arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for this compound?

The degradation of this compound is primarily driven by the reactivity of its terminal primary amine group. Two main environmental factors are responsible for its degradation:

  • Atmospheric Oxygen: The lone pair of electrons on the nitrogen atom makes the primary amine susceptible to oxidation. This process can lead to the formation of various byproducts, including imines and other oxidized species, which are often colored. This is the most common reason for a clear, colorless liquid amine to develop a yellow or brown tint over time.

  • Atmospheric Carbon Dioxide and Moisture: Primary amines are basic and can readily react with acidic gases like carbon dioxide (CO₂) present in the air.[1] This acid-base reaction forms the corresponding carbamate salt. While this may not fundamentally alter the core structure, it introduces impurities and can affect assay concentration and reactivity. Amines are also often hygroscopic, absorbing moisture which can facilitate side reactions.[1]

Q2: My vial of this compound has turned yellow. Is it still usable?

A color change from colorless to yellow or brown is a strong indicator of oxidative degradation. While the bulk of the material may still be the desired compound, the presence of colored impurities signifies that a degradation process has begun.

Our recommendation: For applications requiring high purity, such as in late-stage drug development or quantitative assays, we advise against using the discolored material. For early-stage discovery or less sensitive applications, you may proceed, but with caution. We highly recommend performing a purity check (e.g., TLC, HPLC, or NMR) to quantify the extent of degradation before use.

Q3: What are the ideal short-term and long-term storage conditions?

To mitigate the degradation risks outlined above, precise control of the storage environment is critical. We have consolidated the optimal conditions into the table below.

ParameterRecommended ConditionSuboptimal ConditionPotential Consequence
Temperature 2–8°C (Refrigerated)Room Temperature or higherIncreased rate of oxidative and thermal degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)AirOxidation (color change); reaction with CO₂ (carbamate formation).
Container Amber Glass Vial with PTFE-lined CapClear Glass; Poorly sealed containersPhoto-degradation (less common but possible); exposure to air/moisture.[1]
Handling Aliquot upon receipt; minimize freeze-thawRepeatedly opening the main stock bottleIncreased exposure to atmospheric contaminants with each use.
Q4: Can I store this compound in a solution?

Storing this amine in solution is generally not recommended for long-term stability due to potential solvent interactions. If your experimental workflow requires a stock solution, we advise the following:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous acetonitrile or dioxane). Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially react with the amine.

  • Storage: Store the solution under an inert atmosphere at -20°C or -80°C.

  • Duration: Prepare fresh solutions for your experiments. We do not recommend storing solutions for more than a few weeks.

Troubleshooting Guide: Diagnosing Degradation

Use this guide when you suspect compound degradation has impacted your experimental results.

Scenario: My reaction yield is lower than expected, or I'm observing unexpected byproducts.

If you have ruled out other experimental variables (reagent stoichiometry, reaction conditions, etc.), the purity of your this compound is a primary suspect.

TroubleshootingWorkflow A Unexpected Experimental Results (Low Yield, Impurities) B Visual Inspection of Amine A->B C Is the liquid colorless and free of particulates? B->C D Compound is Likely Pure. Re-evaluate other experimental parameters (solvents, reagents). C->D Yes E Color change (yellow/brown) or precipitate observed. C->E No F Perform Purity Analysis (See Protocol Below) E->F G Is purity >95% (or acceptable for your application)? F->G H Compound is Degraded. Procure a new, verified lot. Review storage protocols. G->H No I Purity is acceptable. Root cause is likely elsewhere in the experimental design. G->I Yes

Caption: Troubleshooting workflow for suspected amine degradation.

The primary amine is a nucleophile and can participate in numerous side reactions. Degradation products can act as inhibitors or competing substrates in your reaction, leading to poor outcomes.

Key Degradation Pathways & Prevention

Understanding the chemical mechanisms of degradation is key to preventing them. The two most common pathways are illustrated below.

DegradationPathways cluster_main This compound cluster_path1 Oxidation Pathway cluster_path2 CO₂ Reaction Pathway A Main Compound (Colorless Liquid) B Oxidized Intermediates (e.g., Imines) A->B + O₂ (Air) D Carbamate Salt (White Precipitate/Haze) A->D + CO₂ (Air) C Colored Byproducts (Yellow/Brown) B->C Further Oxidation

Caption: Primary degradation pathways for the target amine.

Prevention Strategy: The most effective preventative measure is to minimize the compound's exposure to air. Upon receiving a new bottle, we recommend immediately purging the headspace with an inert gas like argon or nitrogen and securely sealing the cap. For frequent use, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere to protect the integrity of the main stock.[2][3]

Experimental Protocol: Purity Assessment by TLC

This protocol provides a rapid, qualitative method to assess the purity of your this compound against a reference or newly opened sample.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC development chamber

  • Mobile Phase: 90:10:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH)

  • Visualization Stain: Ninhydrin solution

  • Heat gun or hot plate

  • Samples: "Suspect" amine and a "Reference" amine (e.g., a newly purchased bottle).

Methodology:

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 10-15 minutes.

  • Spot the Plate: Using a capillary tube, spot a small amount of the "Suspect" and "Reference" samples side-by-side on the TLC plate baseline, about 1 cm from the bottom. Keep the spots small.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize: Dip the dried plate into the ninhydrin stain solution, or spray it evenly.

  • Develop the Stain: Gently heat the plate with a heat gun. Primary amines will appear as distinct purple or pink spots.

  • Analyze the Results:

    • Pure Compound: The "Suspect" lane should show a single, strong spot with the same retention factor (Rf) as the "Reference" lane.

    • Degraded Compound: The "Suspect" lane will show the main product spot, but also additional spots (often near the baseline or as streaks), indicating the presence of impurities.

References

  • Vargas, C., Ahlert, J., Eng, M., & Häggblom, M. M. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(11), 4751–4756. [Link]

  • Rutgers University. (2000). Anaerobic degradation of fluorinated aromatic compounds. Research With Rutgers. [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial Blog. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial Blog. [Link]

  • ResearchGate. (2000). Request PDF: Anaerobic degradation of fluorinated aromatic compounds. [Link]

  • Alexandrino, D. A. M. (2016). Biodegradation of fluorinated compounds widely used in agro-industrial applications. University of Coimbra. [Link]

  • MDPI. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial Blog. [Link]

  • University of Kentucky. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. [Link]

  • Ge, Y., et al. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter during your experiments.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically involves the formation of an ether linkage between 4-fluorophenol and a three-carbon chain bearing a protected or precursor amine functionality. The two most common strategies employed are:

  • Williamson Ether Synthesis followed by Amination: This involves reacting 4-fluorophenol with a 3-carbon electrophile (e.g., 1-bromo-3-chloropropane) followed by introduction of the amine group, often via methods like the Gabriel synthesis.

  • Mitsunobu Reaction: This allows for the direct coupling of 4-fluorophenol with a protected 3-amino-1-propanol derivative.[1]

  • Reductive Amination: This involves the reaction of 3-(4-fluorophenoxy)propanal with an amine source in the presence of a reducing agent.[2]

Each of these routes presents unique challenges during scale-up. This guide will address these challenges systematically.

II. Troubleshooting Guide & FAQs

A. Williamson Ether Synthesis Route

Question 1: My initial ether synthesis is giving low yields and significant amounts of a dialkylated byproduct. What's causing this and how can I fix it?

Answer: This is a classic challenge in Williamson ether synthesis, particularly when using a dihaloalkane like 1-bromo-3-chloropropane. The primary cause is the reaction of the initially formed product, 1-(3-chloropropoxy)-4-fluorobenzene, with another molecule of 4-fluorophenoxide.

Causality: The phenoxide is a potent nucleophile and can attack both ends of the dihaloalkane. On a larger scale, localized high concentrations and inadequate temperature control can exacerbate this issue.

Troubleshooting Steps:

  • Reagent Stoichiometry: Use a significant excess of the dihaloalkane (e.g., 3-5 equivalents). This statistically favors the mono-alkylation product.

  • Controlled Addition: Add the 4-fluorophenol (or its pre-formed phenoxide) slowly to the reaction mixture containing the dihaloalkane and the base. This maintains a low concentration of the phenoxide, minimizing the chance of dialkylation.

  • Choice of Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is generally effective. Ensure the 4-fluorophenol is fully deprotonated before the addition of the electrophile.

Experimental Protocol: Optimized Mono-alkylation

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF (10 volumes) under a nitrogen atmosphere, add a solution of 4-fluorophenol (1.0 eq.) in DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromo-3-chloropropane (4.0 eq.) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of 4-fluorophenol.

  • Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product should be purified by vacuum distillation or column chromatography to remove the excess dihaloalkane.

Question 2: I'm struggling with the Gabriel synthesis step to introduce the amine. The final deprotection with hydrazine is messy and gives poor yields. Are there better alternatives?

Answer: While the Gabriel synthesis is a robust method for forming primary amines, the hydrazinolysis step can be problematic on a larger scale due to the formation of a phthalhydrazide precipitate that can be difficult to filter and may co-precipitate the product.[3]

Causality: The phthalhydrazide byproduct is often a gelatinous solid that occludes the desired amine, making isolation challenging.[3]

Troubleshooting and Alternatives:

  • Improved Hydrazinolysis:

    • Solvent Choice: Using methanol or ethanol as the solvent can sometimes result in a more granular precipitate.[4]

    • Acidic Workup: After hydrazinolysis, an acidic workup (e.g., with HCl) can protonate the desired amine, making it water-soluble and allowing for extraction away from the insoluble phthalhydrazide. Subsequent basification of the aqueous layer and extraction will yield the pure amine.

  • Alternative Deprotection (Ing-Manske Procedure): Acidic hydrolysis can be used for deprotection, though it often requires harsh conditions (e.g., concentrated HCl at reflux), which may not be suitable for all substrates.[5]

  • Alternative Amination Strategies:

    • Sodium Azide and Reduction: React the 1-(3-chloropropoxy)-4-fluorobenzene with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form the corresponding azide. The azide can then be cleanly reduced to the primary amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C) or with triphenylphosphine (Staudinger reaction). Safety Note: Organic azides can be explosive and should be handled with extreme care.

    • Reductive Amination: Convert the terminal chloride to an aldehyde via a suitable oxidation method (e.g., Kornblum oxidation) to form 3-(4-fluorophenoxy)propanal. This aldehyde can then be subjected to reductive amination with ammonia or a protected amine equivalent.[6]

Diagram: Amination Strategies

G Start 1-(3-chloropropoxy)-4-fluorobenzene Gabriel Gabriel Synthesis (Potassium Phthalimide) Start->Gabriel 1. Azide Sodium Azide (NaN3) Start->Azide Alternative 1 Hydrazinolysis Hydrazinolysis (N2H4) Gabriel->Hydrazinolysis 2. Product This compound Hydrazinolysis->Product Reduction Reduction (e.g., H2/Pd-C) Azide->Reduction Alternative 2 Reduction->Product

Caption: Alternative routes for the amination step.

B. Mitsunobu Reaction Route

Question 3: My Mitsunobu reaction for coupling 4-fluorophenol with N-Boc-3-amino-1-propanol is not going to completion, and the purification is a nightmare due to triphenylphosphine oxide (TPPO). How can I improve this?

Answer: The Mitsunobu reaction is notorious for its purification challenges on a large scale due to the stoichiometric formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.[7][8] Incomplete conversion can be due to several factors.

Causality and Troubleshooting:

Problem Potential Cause Solution
Low Conversion Presence of water.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[9]
Reagent quality.Use fresh triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ can oxidize to TPPO on storage.[9]
Incorrect order of addition.The order of addition can be critical. Typically, the alcohol, nucleophile (4-fluorophenol), and PPh₃ are mixed first, and the azodicarboxylate is added last and slowly at a low temperature (e.g., 0 °C).[10][11]
Difficult Purification Co-elution of TPPO and product.TPPO is often non-polar and can be difficult to separate from the product by standard chromatography.
Crystallization: If your product is a solid, careful selection of a solvent system may allow for selective crystallization of either the product or TPPO.
Alternative Phosphines: Use a phosphine whose oxide is more easily removed. For example, diphenyl(2-pyridyl)phosphine oxide can be removed by an acid wash.[12] Polymer-supported triphenylphosphine can also be used, allowing for the removal of the oxide by simple filtration.[13]
Chromatography Optimization: A gradient elution on silica gel, sometimes with a small amount of a basic modifier like triethylamine, can improve separation.

Diagram: Mitsunobu Reaction Workflow and Purification

G cluster_reaction Mitsunobu Reaction cluster_workup Workup & Purification Reagents 4-Fluorophenol N-Boc-3-amino-1-propanol PPh3 Add_DEAD Add DEAD/DIAD at 0 °C Reagents->Add_DEAD Reaction Stir at RT Add_DEAD->Reaction Crude Crude Mixture (Product, TPPO, Hydrazine byproduct) Reaction->Crude Purification Purification Challenge Crude->Purification Option1 Crystallization Purification->Option1 Option2 Alternative Phosphine (e.g., PS-PPh3) Purification->Option2 Option3 Optimized Chromatography Purification->Option3

Caption: Workflow for the Mitsunobu reaction and purification strategies.

C. Reductive Amination Route

Question 4: I am attempting a one-pot reductive amination of 3-(4-fluorophenoxy)propanal with ammonia, but I am getting significant amounts of the corresponding alcohol as a byproduct. Why is this happening?

Answer: The formation of the alcohol byproduct, 3-(4-fluorophenoxy)propan-1-ol, during reductive amination indicates that the reduction of the starting aldehyde is competing with or occurring faster than the reduction of the intermediate imine.[14]

Causality: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce both aldehydes and the intermediate imine.[15] If the imine formation is slow or reversible, the aldehyde will be reduced before it can be converted to the imine.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this, as it is most effective under mildly acidic conditions (pH 4-6) where imine formation is favored.[14][16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and less toxic alternative that is also selective for imines and iminium ions.[16]

  • pH Control: Maintain a slightly acidic pH (around 5-6). This is a delicate balance: too acidic, and the amine starting material will be fully protonated and non-nucleophilic; too basic, and the imine will not be protonated to the more reactive iminium ion.

  • Two-Step Procedure: If a one-pot reaction is still problematic, consider a two-step approach. First, form the imine by reacting the aldehyde and amine (often with removal of water). Then, in a separate step, add the reducing agent.

Experimental Protocol: Selective Reductive Amination

  • In a reaction vessel, dissolve 3-(4-fluorophenoxy)propanal (1.0 eq.) and ammonium acetate (5-10 eq.) in methanol (10 volumes).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quench the reaction by adding an aqueous solution of HCl (2M) until the pH is ~2 to destroy any remaining NaBH₃CN.

  • Basify the mixture with NaOH (e.g., 2M aqueous solution) to a pH of >10.

  • Extract the product with a suitable organic solvent, dry, and concentrate to yield the crude amine, which can be further purified by distillation or chromatography.

III. References

  • The Evolving Landscape of Mitsunobu Reactions: A Cost-Effectiveness Analysis of ADDP in Large-Scale Synthesis - Benchchem. Available at:

  • Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Available at:

  • The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions - Scientific Update - UK. Available at: _

  • Gabriel synthesis - Wikipedia. Available at:

  • What are the byproducts of reduction with borohydride? : r/chemistry - Reddit. Available at:

  • Gabriel Synthesis - Organic Chemistry Portal. Available at:

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at:

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at:

  • Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction - ACS Publications. Available at:

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  • Mitsunobu reaction - Wikipedia. Available at:

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  • What happens to sodium cyanoborohydride after it reacts in a reductive amination? - Quora. Available at:

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  • 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7 | Benchchem. Available at:

  • Technical Support Center: Overcoming Low Yields in ADDP Mitsunobu Reactions - Benchchem. Available at:

  • Myers Chem 115. Available at:

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  • This compound - Apollo Scientific. Available at:

  • This compound | 116753-54-9 | C9H12FNO | Appchem. Available at:

  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. Available at:

  • Reductive Amination | Synthesis of Amines - YouTube. Available at:

  • CAS 116753-54-9 3-(4-Fluorophenoxy)propylamine - Alfa Chemistry. Available at:

  • 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem. Available at:

  • 3-(4-Chlorophenoxy)propan-1-amine hydrochloride | 152973-80-3 - Sigma-Aldrich. Available at:

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Technical Support Center: Functionalization of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-(4-Fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles and potential side reactions, you can optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Structural and Reactivity Overview

This compound is a primary amine featuring a flexible propyl linker attached to a 4-fluorophenoxy moiety. The primary amine serves as a nucleophilic handle for a variety of functionalization reactions. The 4-fluorophenyl group is relatively electron-rich and can influence the molecule's overall properties, but the ether linkage is generally stable under many reaction conditions. The primary challenges in its functionalization stem from the reactivity of the primary amine, which can lead to over-alkylation, and potential difficulties in achieving selective reactions in the presence of other functional groups.

Troubleshooting Guide & FAQs

This guide is divided into key functionalization reactions. Each section addresses common problems in a question-and-answer format.

Section 1: N-Acylation (Amide Bond Formation)

Amide coupling is a fundamental transformation for this molecule. However, challenges such as low yield, difficult purification, and side reactions can arise.

Question 1: My amide coupling reaction with a carboxylic acid using a standard coupling agent (e.g., EDC/HOBt) is sluggish and gives low yields. What is causing this and how can I improve it?

Answer:

Low yields in amide coupling reactions with amines like this compound can stem from several factors:

  • Sub-optimal Activation of the Carboxylic Acid: The formation of the active ester intermediate may be inefficient.

  • Poor Nucleophilicity of the Amine: While primary amines are generally good nucleophiles, steric hindrance from bulky carboxylic acids or unfavorable electronic effects can reduce reactivity.

  • Side Reactions: The activated carboxylic acid can undergo side reactions, such as forming an N-acylurea byproduct with EDC, which is difficult to remove.

Troubleshooting Protocol:

  • Choice of Coupling Agent and Additives:

    • For sterically hindered or electronically demanding carboxylic acids, consider more potent coupling agents like HATU, HBTU, or PyBOP.[1] These reagents often lead to faster reactions and higher yields.

    • Ensure the use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the acid formed during the reaction without competing with the primary amine.

    • The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization if your carboxylic acid is chiral.

  • Reaction Conditions:

    • Solvent: Use anhydrous aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile. DMF can be particularly effective for dissolving all reaction components.

    • Temperature: While most amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of reaction for sluggish couplings. However, be mindful of potential side reactions at higher temperatures.

    • Order of Addition: Pre-activating the carboxylic acid with the coupling agent and additive for a short period (15-30 minutes) before adding the amine can improve yields by ensuring the active ester is formed before the amine is introduced.[2]

  • Alternative: Acyl Chloride Method:

    • If coupling agents fail, converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust alternative.[1] This method requires careful handling due to the moisture-sensitive and corrosive nature of the reagents.

Question 2: I am observing a significant amount of a hard-to-remove impurity with a similar polarity to my desired amide product. What is it and how can I get rid of it?

Answer:

A common impurity in carbodiimide-mediated couplings is the N-acylurea byproduct, formed by the reaction of the activated carboxylic acid with the coupling agent (e.g., EDC). This impurity is often difficult to separate from the desired amide by standard column chromatography due to similar polarities.

Purification Strategy:

  • Aqueous Work-up: A mild acidic wash (e.g., dilute HCl or citric acid) can often help remove unreacted amine and some basic impurities. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) will remove unreacted carboxylic acid.

  • Optimized Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography. Adding a small amount of a more polar solvent like methanol to a DCM or ethyl acetate/hexane system can sometimes improve separation.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems to induce crystallization.

  • Reaction Optimization to Prevent Impurity Formation:

    • As mentioned previously, using coupling agents like HATU or PyBOP often results in cleaner reactions with fewer byproducts.

    • Careful control of stoichiometry is crucial. Using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agent can help drive the reaction to completion and minimize unreacted amine.

Section 2: N-Alkylation

Introducing alkyl groups onto the nitrogen atom is a common functionalization, but it is often plagued by a lack of selectivity.

Question 3: I am trying to perform a mono-alkylation of this compound with an alkyl halide, but I am getting a mixture of the desired secondary amine, the dialkylated tertiary amine, and even some quaternary ammonium salt. How can I control this reaction?

Answer:

The direct alkylation of primary amines with alkyl halides is notoriously difficult to control because the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation.[3][4]

Strategies for Controlled Mono-Alkylation:

  • Use a Large Excess of the Amine: By using a significant excess of this compound (e.g., 5-10 equivalents) relative to the alkyl halide, you can statistically favor the mono-alkylation product. However, this is not always practical, especially if the amine is valuable. The excess starting material will also need to be removed during purification.

  • Reductive Amination (Recommended): A far more reliable and controllable method for mono-alkylation is reductive amination.[5][6] This two-step, one-pot process involves the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by in-situ reduction.

    • Workflow for Reductive Amination:

      • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent like dichloromethane (DCM), dichloroethane (DCE), or methanol.

      • Add a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this and is widely used.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6][7]

      • The reaction is typically run at room temperature and is often complete within a few hours.

    • Why it Works: Reductive amination avoids over-alkylation because the secondary amine product is formed in a separate reduction step and does not compete for the aldehyde or ketone starting material.

dot

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction Amine This compound Imine_Formation Imine/Iminium Ion Formation (in situ) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Immediate Product Mono-alkylated Secondary Amine Reduction->Product Troubleshooting_Logic cluster_reaction_type Identify Reaction Type cluster_acylation_issues Acylation Pitfalls cluster_alkylation_issues Alkylation Pitfalls cluster_purification_issues Purification/Analysis Pitfalls Start Functionalization Issue Acylation N-Acylation Start->Acylation Alkylation N-Alkylation Start->Alkylation Purification Purification/Analysis Start->Purification Low_Yield Low Yield Acylation->Low_Yield Impurity Difficult Impurity Acylation->Impurity Over_Alkylation Over-alkylation Alkylation->Over_Alkylation Incomplete_Rxn Incomplete Reaction Alkylation->Incomplete_Rxn Ether_Cleavage Ether Stability Purification->Ether_Cleavage Broad_NMR Broad NMR Peaks Purification->Broad_NMR Change Coupling Agent\nOptimize Conditions Change Coupling Agent Optimize Conditions Low_Yield->Change Coupling Agent\nOptimize Conditions Optimize Work-up\nChange Chromatography Optimize Work-up Change Chromatography Impurity->Optimize Work-up\nChange Chromatography Use Reductive Amination Use Reductive Amination Over_Alkylation->Use Reductive Amination Optimize Imine Formation\nCheck Reducing Agent Optimize Imine Formation Check Reducing Agent Incomplete_Rxn->Optimize Imine Formation\nCheck Reducing Agent Avoid Strong Acid/Heat Avoid Strong Acid/Heat Ether_Cleavage->Avoid Strong Acid/Heat Basic Wash\nVariable Temp. NMR Basic Wash Variable Temp. NMR Broad_NMR->Basic Wash\nVariable Temp. NMR

Caption: Troubleshooting decision tree for common functionalization issues.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Fu, G. C. (2010). Enantioconvergent Cu-catalyzed N-alkylation of aliphatic amines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubChem. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Steric effects. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubChem. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Wikipedia. (2023, November 28). Amine alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The steric and electronic effects of aliphatic fluoroalkyl groups. Retrieved from [Link]

  • NPTEL. (n.d.). Steric Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • SpringerLink. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ether cleavage. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile N‐Alkylation/N′‐Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. PubChem. Retrieved from [Link]

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Overcoming solubility issues with 3-(4-Fluorophenoxy)propan-1-amine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Synthetic Reactions

Welcome to the technical support center for 3-(4-Fluorophenoxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when using this versatile amine in their experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is solubility a common issue?

This compound (CAS: 101488-65-7) is an organic compound featuring a fluorophenoxy group and a primary amine.[1] Its structure contains both a relatively nonpolar aromatic ether component and a polar primary amine. This dual nature can lead to solubility challenges. The molecule's crystal lattice energy—the energy required to break apart the crystal structure—can be significant, making it sparingly soluble in a wide range of common organic solvents at room temperature.[2]

Q2: What are the general solubility characteristics of this compound?

While specific quantitative data is not always readily available, we can predict its solubility based on its structure and the behavior of similar molecules. The primary amine group can engage in hydrogen bonding, suggesting some solubility in polar protic solvents.[3] However, the larger, nonpolar fluorophenoxypropyl backbone limits its solubility in water and highly polar solvents. Conversely, it is often not soluble enough in purely nonpolar solvents like hexanes.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly SolubleThe amine group can hydrogen bond, but the large hydrophobic backbone limits solubility.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileModerately SolubleThese solvents can effectively solvate both the polar and nonpolar parts of the molecule. Often the best starting point.[2]
Ethers THF, 1,4-DioxaneSparingly to Moderately SolubleOffer a balance of polarity. Solubility often improves significantly with heating.
Chlorinated Dichloromethane (DCM)Sparingly SolubleGenerally less effective for compounds with strong hydrogen bonding capabilities.[6]
Nonpolar Toluene, HexanesInsolubleThese solvents cannot effectively overcome the crystal lattice energy or solvate the polar amine group.
Q3: What are the primary strategies to overcome poor solubility during a reaction?

There are three primary strategies that can be employed, often in combination:

  • Solvent Selection & Co-solvency: Systematically screening different solvents or using a mixture of solvents (co-solvents) to fine-tune the polarity of the reaction medium.[2][7][8]

  • Temperature Adjustment: Increasing the reaction temperature provides the necessary energy to overcome the crystal lattice forces and drive the compound into solution.[2]

  • pH Modification: Converting the basic amine into its corresponding ammonium salt by adding an acid can dramatically increase its solubility in polar solvents.[9][10][11]

Q4: How does pH modification improve the solubility of this amine?

The primary amine group on this compound is basic and can accept a proton (H+) from an acid.[4][9] This reaction forms a substituted ammonium salt. This salt is an ionic, highly polar species that is significantly more soluble in polar solvents, including water, than the neutral "free base" form.[10][12][13] This is a widely used strategy in the pharmaceutical industry to improve the water solubility of amine-containing drugs.[10][11][13]

pH Modification for Solubility cluster_0 Low Solubility State cluster_1 High Solubility State Amine R-NH₂ (Free Base) Sparingly Soluble Salt R-NH₃⁺ X⁻ (Ammonium Salt) Highly Soluble in Polar Solvents Amine->Salt Protonation Acid Acid (H-X) Acid->Amine

Caption: Protonation of the amine to form a more soluble salt.

Q5: Is heating a safe and effective method to improve solubility?

Yes, increasing the temperature is often the simplest and most effective first step.[2] For many compounds, solubility shows a strong positive correlation with temperature. However, it is critical to ensure that all reactants, reagents, and the solvent are thermally stable at the desired temperature to avoid degradation. Always use a reflux condenser when heating near or at the boiling point of the solvent.

Q6: When should I consider using a co-solvent?

A co-solvent should be considered when a single solvent does not provide adequate solubility. Co-solvency involves using a mixture of two or more miscible solvents to create a medium with the ideal polarity for your substrate.[7][14] For example, if your amine is soluble in DMF but another reactant is only soluble in toluene, a mixture of DMF and toluene might be a viable reaction medium. This technique is especially useful for reactions like Suzuki couplings where both aqueous and organic phases are often involved.[2]

Troubleshooting Guides

Guide 1: Initial Dissolution Failure at Room Temperature

You have added this compound to your reaction solvent, but it remains as a suspension. Follow this workflow to achieve a homogeneous solution.

Troubleshooting Initial Dissolution start Start: Compound is insoluble in chosen solvent at RT ultrasonicate 1. Ultrasonicate for 15-30 min to break up agglomerates start->ultrasonicate check1 Is it dissolved? ultrasonicate->check1 heat 2. Gradually heat the mixture (e.g., to 40-60 °C) check1->heat No success Success: Proceed with reaction check1->success Yes check2 Is it dissolved? heat->check2 add_cosolvent 3. Add a miscible co-solvent (e.g., 10-20% v/v DMF or Dioxane) check2->add_cosolvent No check2->success Yes check3 Is it dissolved? add_cosolvent->check3 ph_modify 4. Consider pH modification (if reaction chemistry allows) check3->ph_modify No check3->success Yes reassess Reassess Solvent System: Perform a full solubility screen (See Protocol 1) ph_modify->reassess

Caption: Decision workflow for initial dissolution failure.

Guide 2: Precipitate Formation During Reaction

The reaction started as a clear solution, but a solid has crashed out of the mixture as the reaction progressed.

Possible Causes & Solutions:

  • Product Insolubility: The newly formed product may be less soluble than the starting material in the chosen solvent system.

    • Solution: Add a small amount of a co-solvent in which the product is known or expected to be soluble. If the product's identity is known, use that knowledge to guide your choice.

  • Change in Polarity: The reaction may be consuming a polar starting material and generating a nonpolar product, causing the product to precipitate from a polar solvent (or vice-versa).

    • Solution: Gradually add a co-solvent that can better accommodate the changing polarity of the reaction mixture.

  • Temperature Fluctuation: If the reaction was heated to achieve dissolution, a drop in temperature could cause the material to crash out.

    • Solution: Ensure consistent heating and stirring. If the precipitate reappears upon slight cooling, the reaction may need to be maintained at a higher temperature.

  • Salt Formation: An acidic or basic byproduct may be forming, reacting with a component in the mixture to form an insoluble salt.

    • Solution: This is more complex and may require analyzing the precipitate. If a basic amine is precipitating due to an acidic byproduct, adding a non-nucleophilic "scavenger" base like pyridine or triethylamine might help.[13]

Guide 3: Post-Reaction Workup and Purification Challenges

Solubility issues can also complicate extractions and purifications.

  • Issue: Amine Remains in the Organic Layer During Basic/Neutral Extraction.

    • Cause: The free base form of the amine is often soluble in organic solvents like DCM or ethyl acetate.[15]

    • Solution: To move the amine into the aqueous layer for separation, perform an acidic wash. Wash the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate the amine, forming the water-soluble ammonium salt, which will partition into the aqueous layer.[13][15] The amine can then be recovered from the aqueous layer by basifying with NaOH and re-extracting into an organic solvent.

  • Issue: Product is an Insoluble Salt.

    • Cause: If your desired product is the salt of the amine, it may be insoluble in common organic solvents used for chromatography.

    • Solution: You may need to convert the salt back to the free base by neutralizing it before attempting column chromatography. Alternatively, purification techniques like recrystallization from a suitable polar solvent system could be employed.

Experimental Protocols

Protocol 1: Step-by-Step Method for Solubility Screening

This protocol helps you systematically determine the best solvent or co-solvent system before running your reaction on a large scale.

  • Preparation: Dispense a small, measured amount (e.g., 2-5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from Table 1.

  • Room Temperature Observation: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the compound did not dissolve, gently heat them in a controlled manner (e.g., to 50 °C) and observe again.

  • Co-Solvent Test: For promising solvents where solubility is still limited, add a second solvent (a co-solvent) in small increments (e.g., 10% v/v) to see if solubility improves.

  • Selection: Choose the solvent or solvent mixture that provides complete dissolution under the mildest conditions (ideally, closest to your intended reaction temperature).

Protocol 2: General Reaction Protocol Using pH Modification (Example: Amide Coupling)

This protocol demonstrates how to leverage salt formation for a reaction where the amine is a nucleophile.

  • Reactant A Dissolution: In a reaction flask, dissolve the carboxylic acid coupling partner and coupling agents (e.g., HATU, EDCI) in a suitable polar aprotic solvent (e.g., DMF).

  • Amine Salt Preparation: In a separate flask, suspend this compound (1.0 eq) in a polar solvent like acetonitrile or additional DMF.

  • Protonation Step: Add one equivalent of a strong acid, such as hydrochloric acid (e.g., as a solution in dioxane), to the amine suspension. Stir until the suspension clarifies, indicating the formation of the soluble hydrochloride salt.[16][17]

  • Reaction Initiation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the solution of Reactant A. This base will act as an acid scavenger.

  • Coupling: Slowly add the solution of the amine hydrochloride salt to the activated carboxylic acid mixture. The added base (DIPEA/TEA) will deprotonate the ammonium salt in situ, regenerating the nucleophilic free amine to allow the reaction to proceed while keeping the bulk of the material in solution.

  • Monitoring and Workup: Stir the reaction at the desired temperature and monitor by TLC or LC-MS. Proceed with a standard aqueous workup upon completion.

References

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Video: Extraction: Effects of pH. (2024). JoVE. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Solubility and pH of amines. (n.d.). Classic Chemistry Experiments. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Is the solubility of amino acids affected by their pH levels? (n.d.). Quora. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • 3-(4-Fluorophenyl)propan-1-amine. (n.d.). PubChem. [Link]

  • Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate. [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]

  • Organic Solvents: Environmentally Benign Solutions. (n.d.). Royal Society of Chemistry. [Link]

  • This compound HYDROCHLORIDE. (n.d.). Chemsrc. [Link]

  • How does branching increase the solubility in amines? (n.d.). Quora. [Link]

  • Solvation Effects in Organic Chemistry. (2022). ACS Publications. [Link]

  • Reaction intermediate being poorly soluble - any workarounds? (n.d.). Reddit. [Link]

  • 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. (n.d.). PubChem. [Link]

  • Amines: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

  • Amine Reactivity. (n.d.). Michigan State University, Department of Chemistry. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]

  • Yr 13 Reactions of Amines. (2021). YouTube. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • 3-(4-Chlorophenyl)propan-1-amine. (n.d.). PubChem. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-(4-Fluorophenoxy)propan-1-amine in their synthetic pathways. Catalyst poisoning is a frequent challenge that can lead to decreased reaction rates, low yields, and inconsistent results. This document provides in-depth troubleshooting advice, preventative measures, and regeneration protocols to address these issues effectively.

Section 1: Understanding the Landscape of Catalyst Deactivation

This compound is a primary amine, a functional group that is both a nucleophile and a potential coordinating ligand for metal catalysts. Its reactions, particularly C-N bond forming reactions like N-alkylation and reductive amination, often rely on transition metal catalysts such as palladium, platinum, rhodium, ruthenium, and nickel.[1][2][3] The primary amine moiety itself can, under certain conditions, interact strongly with the catalyst's active sites, leading to deactivation.[4]

Catalyst poisoning occurs when substances, either from the starting materials, solvents, or as byproducts of the reaction, bind to the active sites of the catalyst, rendering them inactive.[5] This can manifest as a sudden drop in reaction conversion, a complete halt of the reaction, or a change in selectivity.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during catalytic reactions involving this compound.

FAQ 1: My palladium-catalyzed N-alkylation reaction has stalled. What are the likely causes?

Answer: A stalled N-alkylation reaction using a palladium catalyst is a common issue. The primary suspects are catalyst poisoning or deactivation. Here’s a systematic approach to troubleshooting:

1. Suspect Amine Coordination:

  • The Problem: Primary amines can coordinate strongly to palladium centers, forming stable bis(amine)-palladium complexes that are catalytically inactive.[4] This is especially prevalent if the concentration of the free amine is high relative to the substrate.

  • Troubleshooting Steps:

    • Modify Amine Addition: Instead of adding the entire amount of this compound at once, try a slow, controlled addition using a syringe pump. This maintains a low concentration of the free amine, minimizing the formation of inactive complexes.[4]

    • In-situ Salt Formation: Convert the amine to an ammonium salt in situ using a non-coordinating acid like BF₃·OEt₂. This protects the amine, preventing direct coordination with the palladium catalyst. The free amine is then slowly released under the reaction conditions.[4]

2. Check for Common Poisons:

  • The Problem: Impurities in your reagents or solvents can act as potent catalyst poisons.

  • Common Culprits & Solutions:

    • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing impurities from starting materials or solvents can irreversibly bind to palladium. Use high-purity, sulfur-free solvents and reagents.

    • Halides: While often part of the substrate (e.g., aryl halides in Buchwald-Hartwig amination), excess halide ions can inhibit catalytic activity. Ensure accurate stoichiometry.

    • Water and Oxygen: Ensure your reaction is performed under strictly anhydrous and inert conditions.[6] Solvents should be thoroughly dried and degassed. Peroxides in ethereal solvents like THF can oxidize phosphine ligands, deactivating the catalyst.[6]

3. Evaluate Reaction Byproducts:

  • The Problem: Reaction byproducts can sometimes act as inhibitors. For instance, in "borrowing hydrogen" or "hydrogen autotransfer" N-alkylation reactions with alcohols, byproducts from side reactions can poison the catalyst.[2][3]

  • Mitigation:

    • Optimize reaction conditions (temperature, time, catalyst loading) to minimize byproduct formation.

    • Consider a different catalyst system that may be less susceptible to poisoning by the specific byproducts of your reaction.

Diagram: Troubleshooting Stalled N-Alkylation

Start Stalled N-Alkylation CheckAmine Investigate Amine Coordination Start->CheckAmine CheckPoisons Analyze for Impurities (Poisons) Start->CheckPoisons CheckByproducts Evaluate Reaction Byproducts Start->CheckByproducts SlowAddition Slow Amine Addition CheckAmine->SlowAddition High Amine Conc.? SaltFormation In-situ Salt Formation (e.g., with BF3) CheckAmine->SaltFormation High Amine Conc.? PurifyReagents Use High-Purity Reagents/Solvents CheckPoisons->PurifyReagents Sulfur/Halides? InertAtmosphere Ensure Inert/Anhydrous Conditions CheckPoisons->InertAtmosphere Water/Oxygen? OptimizeCond Optimize Reaction Conditions CheckByproducts->OptimizeCond Side Reactions? ChangeCatalyst Screen Alternative Catalysts CheckByproducts->ChangeCatalyst Side Reactions? Resolved Reaction Proceeds SlowAddition->Resolved SaltFormation->Resolved PurifyReagents->Resolved InertAtmosphere->Resolved OptimizeCond->Resolved ChangeCatalyst->Resolved

Caption: Troubleshooting workflow for stalled N-alkylation reactions.

FAQ 2: My reductive amination reaction with a heterogeneous catalyst (e.g., Pd/C, Ni-Raney) is showing low conversion and producing the corresponding alcohol as a byproduct. What's happening?

Answer: This is a classic issue in reductive amination where the reduction of the carbonyl starting material competes with the desired amination pathway.[1] Several factors related to catalyst activity and poisoning can be at play.

1. Catalyst Deactivation by the Amine:

  • The Problem: The amine substrate, the imine intermediate, or the amine product can adsorb onto the catalyst surface and deactivate it.[1] This slows down the hydrogenation of the imine intermediate, allowing the competing reduction of the carbonyl to the alcohol to become more prominent.

  • Troubleshooting Steps:

    • pH Control: The reaction is an equilibrium.[1] It is typically run under weakly acidic conditions to promote imine formation without protonating the amine, which would render it non-nucleophilic. Fine-tuning the pH can shift the equilibrium towards the imine, increasing its concentration for subsequent reduction.

    • Water Removal: The formation of the imine from the carbonyl and amine generates water.[1] This water can compete for active sites on the catalyst or hydrolyze the imine back to the starting materials. Using molecular sieves or a Dean-Stark trap to remove water can drive the reaction forward.

2. Carbon Deposition (Coking):

  • The Problem: At higher temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits that block active sites.[7]

  • Mitigation and Diagnosis:

    • Lower Reaction Temperature: If possible, reduce the reaction temperature. While this may slow the reaction rate, it can significantly decrease the rate of coking.

    • Catalyst Characterization: Post-reaction, techniques like Temperature Programmed Oxidation (TPO) can confirm and quantify carbon deposition.

3. Impurities in Hydrogen Gas:

  • The Problem: If you are using hydrogen gas as the reductant, impurities in the gas stream can poison the catalyst.

  • Common Poisons in H₂:

    • Carbon Monoxide (CO): A potent poison for many transition metal catalysts.

    • Sulfur Compounds (H₂S): Even at ppm levels, H₂S can severely deactivate catalysts.

    • Solution: Use high-purity hydrogen (e.g., 99.999%) and consider using an in-line gas purifier.

Table 1: Troubleshooting Reductive Amination Issues
SymptomPotential CauseRecommended Action
Low Conversion, High Alcohol Byproduct Catalyst deactivation by amine/imine; Water inhibitionOptimize pH; Remove water (e.g., molecular sieves)
Gradual Decrease in Reaction Rate Carbon deposition (coking)Lower reaction temperature; Consider a more robust catalyst
Sudden Reaction Stoppage Acute poisoning (e.g., sulfur, CO)Use high-purity reagents and H₂ gas; Purify starting materials
Poor Selectivity (Over-alkylation) Catalyst surface propertiesConsider intentional, controlled catalyst deactivation to increase steric hindrance[7]

Section 3: Catalyst Regeneration Protocols

In some cases, a poisoned catalyst can be regenerated, which is more cost-effective and sustainable than replacement. The appropriate method depends on the nature of the poison and the catalyst.

Protocol 1: Oxidative Regeneration for Coked Catalysts

This protocol is suitable for robust heterogeneous catalysts (e.g., Pt/Al₂O₃, Pd/C) that have been deactivated by carbon deposition.

WARNING: This procedure involves high temperatures and potentially exothermic reactions. It must be performed in a controlled environment (e.g., a tube furnace with a controlled gas flow).

  • Purge: Place the catalyst in a quartz tube reactor and purge with an inert gas (N₂ or Ar) at a low flow rate while gradually heating to 100-120 °C to remove adsorbed water and volatiles. Hold for 1-2 hours.

  • Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a dilute oxygen/nitrogen mixture (typically 1-5% O₂).

  • Temperature Ramp: Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature, typically between 300-500 °C. The exact temperature depends on the catalyst's thermal stability. Monitor the reactor's temperature for any exothermic spikes, which indicate the combustion of carbon deposits.

  • Hold and Cool: Hold at the target temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases. Then, switch off the oxygen supply and cool the catalyst to room temperature under a continuous inert gas flow.

  • Re-reduction (if necessary): Before reuse, the oxidized metal catalyst must be re-reduced. This is typically done by switching the gas flow to hydrogen and following a specific temperature program recommended for the catalyst.

Protocol 2: Solvent Washing for Reversible Poisons

For catalysts where poisons are reversibly adsorbed, a series of solvent washes may be effective.

  • Filter: Carefully filter the catalyst from the reaction mixture under an inert atmosphere.

  • Wash: Wash the catalyst sequentially with:

    • The reaction solvent to remove residual reactants and products.

    • A more polar solvent (e.g., methanol, ethanol) to remove polar impurities.

    • A non-polar solvent (e.g., hexane, toluene) to remove non-polar impurities.

    • A final wash with a volatile solvent (e.g., diethyl ether, pentane) to facilitate drying.

  • Dry: Dry the catalyst thoroughly under high vacuum.

Section 4: Proactive Measures to Prevent Catalyst Poisoning

The most effective strategy for dealing with catalyst poisoning is prevention.

  • High-Purity Reagents: Always use the highest purity solvents and reagents available. Consider passing solvents through a column of activated alumina to remove impurities.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (N₂ or Ar) throughout the reaction setup and duration to exclude oxygen and moisture.[6]

  • Dedicated Glassware: Use glassware that is dedicated to catalytic reactions and has been scrupulously cleaned to remove any traces of potential poisons from previous experiments.

  • Catalyst Handling: Handle catalysts in a glovebox or under a positive pressure of inert gas, especially pyrophoric catalysts like Raney Nickel.[8]

  • Preliminary Screening: If using a new batch of starting material or solvent, it is prudent to run a small-scale test reaction to check for the presence of any unexpected catalyst inhibitors.

By understanding the mechanisms of catalyst poisoning and implementing these troubleshooting and preventative strategies, researchers can significantly improve the efficiency, reproducibility, and success of their catalytic reactions involving this compound.

References

  • Wikipedia. (n.d.). Reductive amination.
  • Various Authors. (2025). Catalytic N-Alkylation of Anilines. ResearchGate.
  • Various Authors. (n.d.). Electrocatalytic Pathways to the Formation of C–N Bonds. ACS Catalysis.
  • Various Authors. (2015). Transition-metal-catalysed C-N bond activation. The Royal Society of Chemistry.
  • Various Authors. (n.d.). Proposed mechanism for the catalytic C–N bond formation using alcohols. ResearchGate.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • TCI Chemicals. (n.d.). C-N Bond Formation Reactions.
  • ACS Publications. (n.d.). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research.
  • Various Authors. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate.
  • Benchchem. (n.d.). 3-(4-Methoxyphenoxy)propan-1-amine.
  • Various Authors. (2025). The rationalization of catalyst behaviour in the reductive amination of benzaldehyde with ammonia using a simple computer model. ResearchGate.
  • Benchchem. (n.d.). troubleshooting low catalytic activity with IMes-based catalysts.
  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?. YouTube.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
  • Appchem. (n.d.). This compound.
  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Benchchem. (n.d.). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • ChemicalBook. (n.d.). 3-(3-fluorophenoxy)propan-1-amine CAS.
  • Various Authors. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Various Authors. (n.d.). N alkylation at sp 3 Carbon Reagent Guide.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine.
  • Apollo Scientific. (n.d.). This compound.
  • Various Authors. (n.d.). Reactions of Amines.
  • Mouarrawis, V., & Kluwer, S. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. InCatT - Innovative Catalyst Technologies.
  • Various Authors. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.

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Technical Support Center: Work-up Procedures for Reactions Containing 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 3-(4-Fluorophenoxy)propan-1-amine in their synthetic workflows. As a primary amine with both aromatic and ether functionalities, this compound presents specific challenges during reaction work-up and purification. This document provides in-depth, field-tested solutions and foundational knowledge to navigate these challenges effectively, ensuring high-purity product isolation and robust, reproducible methodologies.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is critical for designing effective work-up and purification strategies. Its basicity, dictated by the primary amine group, is the most important factor governing its behavior during extractions.

PropertyValueSource
Molecular Formula C₉H₁₂FNO[1]
Molecular Weight 169.2 g/mol [1]
Boiling Point 269.1 °C at 760 mmHg[2]
pKa (Predicted)9.51 ± 0.10[1]
Appearance Liquid[3]

Troubleshooting Guide: Common Work-up Issues

This section addresses the most frequently encountered problems during the work-up of reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing a step-by-step protocol for resolution.

Q1: I've formed a persistent emulsion during my aqueous extraction that won't separate. What's causing this and how can I break it?

A1: Emulsion formation is a common and frustrating issue, particularly when working with amines that can act as surfactants.[4] An emulsion is a stable dispersion of microscopic droplets of one immiscible liquid within another.[5] In this case, the protonated form of this compound may stabilize the interface between the organic and aqueous layers, preventing coalescence. Vigorous shaking is a primary cause of stable emulsions.[5][6]

Root Cause Analysis:

  • Surfactant-like Properties: The amine possesses a hydrophilic (polar amine) head and a relatively large hydrophobic (fluorophenoxypropyl) tail, allowing it to stabilize oil-in-water or water-in-oil droplets.

  • High pH: In strongly basic aqueous solutions, the free amine can contribute to emulsion stability.[7]

  • Vigorous Agitation: Shaking a separatory funnel too aggressively provides the energy needed to form fine, stable droplets that are slow to separate.[6]

Resolution Protocol:

  • Patience is Key: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Many simple emulsions will break on their own with time.[7]

  • Gentle Agitation: Gently swirl the funnel or slowly stir the emulsion with a glass rod at the interface. This can encourage the droplets to coalesce without adding more disruptive energy.[7][8]

  • Increase Ionic Strength (Salting Out): Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl to the funnel.[4][9] This increases the polarity and density of the aqueous layer, reducing the solubility of organic components and destabilizing the emulsion.[5][8]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[4]

  • Filtration (Last Resort): For particularly stubborn emulsions, filter the entire mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration.[8][9] This physically disrupts the droplets. The filtrate can then be returned to the separatory funnel where the layers should separate cleanly.

Emulsion_Troubleshooting Start Persistent Emulsion Formed Wait 1. Let stand for 15-20 mins Start->Wait Gentle 2. Gently swirl or stir Wait->Gentle Not Resolved Resolved Layers Separated Wait->Resolved Resolved Brine 3. Add Saturated Brine (NaCl) Gentle->Brine Not Resolved Gentle->Resolved Resolved Filter 4. Filter through Celite® Brine->Filter Not Resolved Brine->Resolved Resolved Filter->Resolved

Caption: Decision workflow for breaking emulsions.

Q2: My product is neutral, but my yield is very low after performing an acidic wash to remove unreacted this compound. Where did my product go?

A2: This scenario suggests one of two possibilities: either your desired product is not as acid-stable as presumed, or, more commonly, it has basic properties you were unaware of, causing it to be extracted into the acidic aqueous layer along with the unreacted starting material. However, if the product is truly neutral, the most likely culprit is incomplete phase separation or an accidental discarding of the product-containing organic layer.

A more direct issue related to the amine is recovering it if it is the desired product after an acidic quench. The protonated amine salt is water-soluble.

Scenario: The Amine is Your Product and You've Quenched with Acid

Root Cause Analysis:

  • Protonation: this compound is a base. In the presence of an acid (e.g., 1M HCl), its lone pair of electrons on the nitrogen atom accepts a proton, forming a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[10][11]

  • Phase Partitioning: This salt will preferentially partition into the aqueous layer during an extraction, leaving the organic layer depleted of your product.[12]

Product Recovery Protocol:

  • Isolate the Aqueous Layer: Carefully separate and save the acidic aqueous layer from your extraction. This is where your protonated amine product is dissolved.

  • Basify to Liberate the Free Amine: Cool the aqueous layer in an ice bath to manage any heat from neutralization. Slowly add a base, such as 1M NaOH or saturated NaHCO₃, while stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the water-insoluble free amine (R-NH₂).

    • R-NH₃⁺Cl⁻ (aq) + NaOH (aq) → R-NH₂ (org) + H₂O (l) + NaCl (aq)

  • Re-extract the Product: Transfer the now-basic aqueous solution back to a separatory funnel. Extract the mixture three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine and Dry: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to recover your amine product.

Q3: How do I efficiently remove residual this compound starting material from my acid-sensitive neutral product?

A3: Using a standard acidic wash (e.g., dilute HCl) is not an option if your target compound can be degraded or hydrolyzed by acid.[12] In this case, an alternative method that avoids low pH conditions is required to remove the basic amine impurity.

Root Cause Analysis:

  • The basicity of the amine is the handle for its removal. While protonation is the most common method, complexation with metal ions provides a non-acidic alternative.

Recommended Protocol (Copper Sulfate Wash):

  • Dissolve Crude Mixture: Dissolve your crude product mixture in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Prepare Wash Solution: Use a 10% aqueous solution of copper (II) sulfate (CuSO₄). This solution is typically a vibrant blue.[12][13]

  • Perform the Wash: Transfer the organic solution to a separatory funnel and wash it repeatedly with the 10% CuSO₄ solution. The primary amine will form a coordination complex with the copper ions, which is soluble in the aqueous layer.[12] You will observe the blue aqueous layer turning a deeper blue or purple, indicating complexation.

  • Wash Until Completion: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer changes intensity upon mixing.[12][13] This indicates that all the amine has been removed.

  • Finalize Work-up: Wash the organic layer with brine to remove any residual copper salts, then dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

Extraction_Logic cluster_organic Organic Phase cluster_aqueous Aqueous Phase Amine_Org R-NH₂ (Free Base) (Soluble) Product_Org Neutral Product (Soluble) Product_Aq Neutral Product (Insoluble) Amine_Aq R-NH₃⁺ (Protonated Salt) (Soluble) Condition pH relative to pKa (~9.5) Acidic pH < 8 (Acidic Wash) Condition->Acidic Basic pH > 11 (Basic Conditions) Condition->Basic Acidic->Amine_Aq Amine protonates partitions to aqueous Basic->Amine_Org Amine is free base partitions to organic

Caption: Effect of pH on amine partitioning during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: The solubility is dictated by the balance between its polar amine group and its nonpolar fluorophenoxypropyl body.

  • Water Solubility: As a small amine, it is expected to have some solubility in water, which is enhanced by its ability to form hydrogen bonds.[11][14] However, at neutral pH, its solubility will be limited. Under acidic conditions (pH < 8), it becomes protonated to its ammonium salt and is freely soluble in water.[15][16]

  • Organic Solvent Solubility: It is readily soluble in a wide range of common organic solvents, including but not limited to:

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Diethyl ether

    • Tetrahydrofuran (THF)

    • Methanol and Ethanol[11]

Q2: What are the best practices for a standard liquid-liquid extraction involving this amine?

A2: A successful extraction relies on a sound and systematic technique.[17]

  • Choose Immiscible Solvents: Ensure your organic solvent is immiscible with the aqueous phase (e.g., use EtOAc, not ethanol, for an aqueous extraction).[18][19]

  • Do Not Overfill: Fill the separatory funnel to no more than two-thirds of its total volume to allow for efficient mixing.[18]

  • Vent Frequently: After stoppering the funnel, invert it and immediately open the stopcock to release any pressure buildup. Do this after every few gentle shakes, especially when using bicarbonate (which generates CO₂) or low-boiling solvents like diethyl ether.[8]

  • Mix Gently: Do not shake vigorously. Instead, gently invert the funnel 10-15 times to allow for passive extraction without forming an emulsion.[5]

  • Identify the Layers: If you are unsure which layer is aqueous and which is organic, add a few drops of water. The layer that increases in volume is the aqueous layer.[7]

  • Drain Correctly: Drain the lower layer out through the stopcock. Pour the upper layer out through the top opening of the funnel to prevent re-mixing or contamination.[18]

  • Don't Discard Layers Prematurely: Never discard any layer until you have successfully isolated your final product and confirmed its identity and yield.[8]

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. Retrieved from [Link]

  • Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction. (Source link could not be verified)
  • Chemistry Stack Exchange. (2017). Separation techniques for different organic compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Extractions. Retrieved from [Link]

  • JoVE. (2020). Video: Extraction - Concept. Retrieved from [Link]

  • Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chem Help ASAP. (2020). primary amine synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Unknown Source. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. (Source link could not be verified)
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. (Source link could not be verified)
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. Retrieved from [Link]

  • Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • Chemsrc. (2025). This compound HYDROCHLORIDE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 3-(4-Fluorophenoxy)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-(4-Fluorophenoxy)propan-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and explanations provided herein are grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes in your laboratory.

I. Foundational Concepts: Understanding the Challenge

The enantioselective separation of chiral primary amines like this compound presents a unique set of challenges. Due to their basic nature, these compounds are prone to strong interactions with residual silanol groups on silica-based chiral stationary phases (CSPs), often leading to poor peak shape, low efficiency, and inadequate resolution.[1] Furthermore, the selection of an appropriate CSP and mobile phase is not always predictable and often requires a systematic screening approach.[2][3]

This guide will walk you through common issues, from initial method development to advanced troubleshooting, ensuring you can develop robust and reproducible chiral separation methods.

II. Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during the chiral separation of this compound derivatives.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for both enantiomers. What is the likely cause and how can I fix it?

A: Peak tailing for basic compounds like your amine derivative is most commonly caused by secondary interactions with acidic silanol groups on the silica surface of the CSP.[1] This leads to a non-ideal distribution of the analyte between the mobile phase and the stationary phase.

Solutions:

  • Incorporate a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your analyte for the active silanol sites, effectively masking them and improving peak symmetry.[4]

    • Recommended Additives: Start with 0.1% (v/v) of diethylamine (DEA), triethylamine (TEA), or butylamine.[1][4][5] For particularly stubborn tailing, ethanolamine or ethylenediamine (EDA) can offer improved performance, though they may have limited miscibility with non-polar solvents.[4]

    • Causality: The basic additive neutralizes the acidic silanol groups, preventing the unwanted ionic interaction with the protonated amine analyte and allowing the primary chiral recognition mechanism to dominate.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for separating primary amines and often yields improved peak shapes.[6][7] The use of carbon dioxide-based mobile phases can reduce deleterious silanol interactions.[6]

Q: I'm observing peak fronting. What does this indicate?

A: Peak fronting is typically a sign of column overload. The concentration of your sample is too high, saturating the chiral recognition sites on the stationary phase.

Solutions:

  • Reduce Sample Concentration: Dilute your sample and reinject.

  • Decrease Injection Volume: If dilution is not feasible, reduce the volume of sample injected onto the column.

Problem 2: No Separation or Poor Resolution (Rs < 1.5)

Q: I'm not seeing any separation of my enantiomers. What should be my first troubleshooting step?

A: The lack of separation indicates that the chosen CSP and mobile phase system does not provide sufficient enantioselectivity for your compound. Chiral recognition is a highly specific, three-point interaction, and finding the right combination is key.[8]

Solutions:

  • Systematic Column Screening: There is no reliable way to predict the best chiral column based on analyte structure alone.[3] Therefore, a screening approach using a variety of CSPs is the most efficient strategy.[9]

    • Recommended CSPs for Primary Amines:

      • Polysaccharide-based CSPs: Columns like Chiralpak® IA, IB, IC, ID, IE, and IF are broadly selective and should be part of your initial screen.[1] Amylose and cellulose phenylcarbamate derivatives are particularly effective.[10]

      • Cyclofructan-based CSPs: These have shown a high success rate for separating primary amines, especially in polar organic mode.[1]

      • Crown Ether-based CSPs: Specifically designed for primary amines, these phases operate under acidic aqueous conditions.[6][7]

  • Mobile Phase Optimization: The composition of the mobile phase dramatically affects selectivity.[11]

    • Vary the Alcohol Modifier: If using a normal-phase system (e.g., hexane/ethanol), try switching the alcohol to isopropanol (IPA) or vice-versa.[5]

    • Explore Different Modes: Test your separation in normal phase (NP), polar organic (PO), and reversed-phase (RP) modes. A separation that fails in NP may work well in RP on the same column.[11]

Experimental Protocol: Initial CSP & Mobile Phase Screening

This protocol outlines a systematic approach to finding a suitable starting point for your separation.

Objective: To identify a promising Chiral Stationary Phase (CSP) and mobile phase combination for the enantioseparation of this compound derivatives.

Materials:

  • A set of analytical chiral columns (e.g., Chiralpak® IA, IE, IF; Larihc® CF6-P)

  • HPLC or SFC system with UV detector

  • HPLC-grade solvents: n-Hexane, Ethanol, Isopropanol (IPA), Acetonitrile

  • Mobile phase additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA)

  • Sample of racemic this compound derivative

Procedure:

  • Prepare Stock Solutions:

    • Mobile Phase A (NP): 90:10 (v/v) n-Hexane/Ethanol + 0.1% DEA

    • Mobile Phase B (NP): 90:10 (v/v) n-Hexane/IPA + 0.1% DEA

    • Mobile Phase C (PO): 99:1 (v/v) Acetonitrile/Ethanol + 0.1% DEA

  • Column Equilibration: For each column tested, equilibrate with the initial mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Screening Injections:

    • Inject the racemic sample onto the first column using Mobile Phase A.

    • If no or poor separation is observed, switch to Mobile Phase B and re-equilibrate before injecting.

    • Continue this process for each column and mobile phase combination.

  • Data Evaluation: Analyze the chromatograms for any signs of peak splitting, which indicates partial separation. A "hit" is any condition that shows two distinct peaks, even if not baseline resolved.

  • Optimization: Select the column/mobile phase combination that provides the best initial separation and proceed with method optimization (see FAQ section).

III. Frequently Asked Questions (FAQs)

Q1: Should I use a basic or acidic additive in my mobile phase for an amine compound?

For a basic analyte like this compound, a basic additive (e.g., DEA) is almost always necessary in normal and polar organic modes to ensure good peak shape.[4][5] Using an acidic additive like TFA would cause the amine to ionize, leading to a complete loss of resolution on most polysaccharide CSPs.[12] However, crown ether-based CSPs are an exception and require an acidic mobile phase to function.[7]

Q2: I have a partial separation. How can I improve the resolution?

Once you have identified a promising CSP and mobile phase, you can fine-tune the separation to achieve baseline resolution (Rs ≥ 1.5).

  • Adjust Mobile Phase Strength: In normal phase, decreasing the percentage of alcohol will generally increase retention and may improve resolution.

  • Change the Alcohol Modifier: Switching between ethanol and IPA can alter the selectivity.[11]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, especially for difficult separations.[3]

  • Optimize Temperature: Temperature can have a significant impact on selectivity.[11] Analyze your sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Sometimes, a reversal of elution order can occur with temperature changes.[11]

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?

SFC offers several advantages for chiral amine separations:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[13][14]

  • Greener Method: SFC significantly reduces the consumption of organic solvents.[14]

  • Improved Peak Shape: As mentioned earlier, SFC can mitigate the negative effects of silanol interactions, leading to better peak symmetry.[6]

  • Complementary Selectivity: SFC can provide different selectivity compared to HPLC, sometimes resolving enantiomers that are inseparable by liquid chromatography.[13]

Q4: My method was working well, but now the resolution has degraded. What could be the cause?

This is often due to column contamination or a change in the mobile phase.

  • Column Contamination: Flush the column with a strong solvent (check the column care guide for recommendations).

  • Mobile Phase Preparation: Ensure the mobile phase was prepared correctly and is fresh. Over time, the concentration of volatile additives like DEA can change.

  • Additive Memory Effect: If the column was previously used with an acidic additive, residual acid molecules can adsorb to the stationary phase and interfere with the separation of basic compounds.[8] This "memory effect" can be persistent and may require extensive flushing to remove.[8] It is best practice to dedicate columns to specific additive types (acidic or basic).

IV. Visualizing the Workflow

Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for this compound derivatives.

ChiralMethodDevelopment start Start: Racemic Amine Sample screening Screen CSPs & Mobile Phases (Polysaccharide, Cyclofructan) Modes: NP, PO, SFC start->screening hit Separation 'Hit' Found? (Partial or Baseline) screening->hit hit->screening No (Try different CSPs/modes) optimize Optimize Method - Mobile Phase Ratio - Additive Conc. - Temperature - Flow Rate hit->optimize Yes no_hit No Separation resolution Resolution Adequate? (Rs >= 1.5) optimize->resolution resolution->optimize No validate Method Validation (Robustness, Linearity, etc.) resolution->validate Yes no_res No yes_res Yes end Final Method validate->end

Caption: A decision-making workflow for chiral method development.

V. Quantitative Data Summary

The following table provides typical starting conditions for screening this compound derivatives on common polysaccharide CSPs. Success rates can vary based on the specific derivative.

Chiral Stationary Phase (CSP)Mobile Phase ModeTypical Mobile Phase CompositionCommon AdditiveExpected Outcome
Chiralpak® IE (Amylose-based)Normal Phase (NP)Hexane/Ethanol (90:10, v/v)0.1% DEAHigh success rate for aliphatic and aromatic amines.[10][15]
Chiralpak® IF (Amylose-based)Polar Organic (PO)Acetonitrile/IPA (97:3, v/v)0.1% ButylamineOften the most effective polysaccharide CSP in PO mode.[1]
Chiralcel® OD-H (Cellulose-based)Normal Phase (NP)Hexane/IPA (90:10, v/v)0.1% DEAGood general-purpose column for amine separations.[10]
Larihc® CF6-P (Cyclofructan-based)Polar Organic (PO)Acetonitrile/Methanol0.2% TEA/TFAHigh success rate, but sensitive to additive choice.[1][6]
Crownpak® CR-I (+) (Crown Ether)SFCCO2/Methanol0.8% TFAExcellent for primary amines, requires acidic additive.[7]

VI. References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji.

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025). ResearchGate.

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate.

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.

  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). LCGC.

  • Effect of mobile phase additive on chiral separation. (2025). ResearchGate.

  • Trouble with chiral separations. (2020). Chromatography Today.

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). PMC - NIH.

  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.

  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia.

  • Practical Highly Enantioselective Synthesis of Terminal Propargylamines. (n.d.). Thieme Connect.

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2020). ResearchGate.

  • 3-(4-Fluorophenyl)propan-1-amine. (n.d.). PubChem.

  • Chiral Separation Principles. (1997). ResearchGate.

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.

  • Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography. (n.d.). Benchchem.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2025). ResearchGate.

  • This compound hydrochloride. (n.d.). ChemicalBook.

  • 3-(4-Methoxyphenoxy)propan-1-amine. (n.d.). Benchchem.

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-(4-Fluorophenoxy)propan-1-amine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Primary Amine Reactivity in Drug Discovery

Primary amines are foundational building blocks in medicinal chemistry and organic synthesis.[1] Their utility as nucleophiles in a vast array of reactions, including amide bond formation, alkylation, and reductive amination, makes them indispensable for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[2][3] The reactivity of a primary amine—its ability to donate its lone pair of electrons to an electrophile—is a critical parameter that influences reaction kinetics, product yields, and even the feasibility of a synthetic route.[4] Consequently, a nuanced understanding of the factors governing amine reactivity is paramount for researchers in drug development.[2]

This guide provides an in-depth comparative analysis of the reactivity of 3-(4-Fluorophenoxy)propan-1-amine, a compound of interest due to its fluorinated aromatic moiety—a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity.[5][6] We will compare its predicted reactivity with that of structurally related and commonly used primary amines, providing a framework of established chemical principles and detailed experimental protocols for quantitative assessment.

Factors Governing Primary Amine Reactivity

The nucleophilicity of a primary amine is primarily governed by a delicate interplay of three key factors: basicity, steric hindrance, and the electronic effects of nearby substituents.

  • Basicity (pKa of the Conjugate Acid): Basicity is a measure of how readily an amine's lone pair can accept a proton.[7][8] Generally, a more basic amine is also a more potent nucleophile, as the factors that stabilize the lone pair for protonation also make it more available for attacking an electrophilic center.[9] The pKa of the conjugate acid (R-NH3+) is a useful proxy for basicity; a higher pKa indicates a stronger base.[10]

  • Steric Hindrance: The accessibility of the nitrogen's lone pair is crucial. Bulky substituents on or near the amine group can physically obstruct the approach of an electrophile, thereby reducing the reaction rate, even if the amine is electronically rich.[4][9][11] Primary amines, with only one non-hydrogen substituent, are generally less sterically hindered and thus more reactive than their secondary and tertiary counterparts.[4][11]

  • Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing both basicity and nucleophilicity.[4] Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the amine less basic and a weaker nucleophile.[3][4] These effects can be transmitted through sigma bonds (inductive effects) or pi systems (resonance effects).

Comparative Analysis of this compound

To contextualize the reactivity of this compound, we will compare it against a curated set of primary amines:

  • n-Propylamine: A simple alkylamine to establish a baseline for an amine with a three-carbon chain and minimal electronic effects.

  • 3-Phenoxypropan-1-amine: The direct, non-fluorinated analogue, to isolate the electronic impact of the fluorine atom.

  • Benzylamine: A common primary amine in synthesis with an aromatic ring adjacent to the aminomethyl group.

Hypothesized Reactivity Profile

Based on fundamental principles, we can predict the relative reactivity of these amines.

  • Basicity: The 4-fluorophenoxy group in our target molecule is expected to be electron-withdrawing due to the high electronegativity of fluorine. This inductive effect (-I) will likely reduce the electron density on the nitrogen atom, making this compound less basic than both 3-phenoxypropan-1-amine and n-propylamine. The pKa of the conjugate acid of n-propylamine is approximately 10.71.[12] We predict the pKa of the conjugate acids to follow the order: n-Propylamine > 3-Phenoxypropan-1-amine > this compound > Benzylamine .

  • Nucleophilicity in Acylation/Alkylation: For sterically similar primary amines, nucleophilicity often tracks with basicity.[9] Therefore, in common synthetic reactions like acylation with an acyl chloride or SN2 alkylation with an alkyl halide, we hypothesize the following reactivity trend:

n-Propylamine > 3-Phenoxypropan-1-amine > this compound > Benzylamine

This predicted order forms the basis for the experimental validation protocols detailed below.

Experimental Protocols for Quantitative Reactivity Comparison

To empirically validate these hypotheses, we propose two standard kinetic experiments. The goal is to determine the second-order rate constants (k₂) for each amine in a well-defined reaction, which serves as a quantitative measure of their nucleophilicity.

Experiment 1: Acylation with Acetyl Chloride Monitored by in-situ IR Spectroscopy

Acylation of amines with acyl chlorides is a rapid and fundamental reaction in organic synthesis.[11] Monitoring the reaction in real-time allows for the extraction of kinetic data.

Workflow for Acylation Kinetics

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of each amine and acetyl chloride in anhydrous dichloromethane (DCM) B Equilibrate reactants and solvent to a constant temperature (e.g., 25°C) A->B C Inject amine solution into the in-situ IR spectrometer cell D Initiate reaction by injecting acetyl chloride solution with rapid mixing C->D E Monitor the disappearance of the acetyl chloride C=O stretch (~1800 cm⁻¹) or appearance of the amide C=O stretch (~1650 cm⁻¹) over time D->E F Plot absorbance vs. time and fit to a pseudo-first-order kinetic model (using excess amine) G Calculate the second-order rate constant (k₂) from the observed rate constant (k_obs) F->G H Repeat for all amines and compare k₂ values G->H G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare stock solutions of each amine and 4-nitrobenzyl bromide in acetonitrile P2 Thermostat the UV-Vis spectrophotometer cell holder to 25°C P1->P2 R1 Pipette amine solution (in excess) into a quartz cuvette P2->R1 R2 Inject 4-nitrobenzyl bromide solution to start the reaction R1->R2 R3 Monitor the decrease in absorbance of 4-nitrobenzyl bromide at its λ_max over time R2->R3 A1 Convert absorbance data to concentration R3->A1 A2 Plot ln([Alkyl Halide]) vs. time to determine k_obs A1->A2 A3 Calculate k₂ for each amine and compare A2->A3

Caption: Workflow for determining amine SN2 reaction kinetics.

Detailed Protocol:

  • Preparation: Prepare stock solutions of the four amines (e.g., 0.2 M) and 4-nitrobenzyl bromide (e.g., 0.01 M) in a suitable polar aprotic solvent like acetonitrile.

  • Execution: In a quartz cuvette, mix the amine solution with a non-nucleophilic base (e.g., Hünig's base) to neutralize the HBr byproduct without competing in the reaction. Place the cuvette in a temperature-controlled spectrophotometer.

  • Data Collection: Initiate the reaction by adding a small volume of the 4-nitrobenzyl bromide solution. Immediately begin monitoring the absorbance at the λ_max of the alkyl halide.

  • Analysis: Following the same principles as the acylation experiment, calculate the second-order rate constants (k₂) for each amine.

Data Presentation and Interpretation

The kinetic data from the experiments should be compiled into a clear, comparative table.

Table 1: Comparative Reactivity Data for Selected Primary Amines

AminepKa (Conjugate Acid, Predicted)k₂ (Acylation with Acetyl Chloride) M⁻¹s⁻¹k₂ (Alkylation with 4-Nitrobenzyl Bromide) M⁻¹s⁻¹
n-Propylamine~10.7Experimental ValueExperimental Value
3-Phenoxypropan-1-amine< 10.7Experimental ValueExperimental Value
This compound < 10.7 (less than phenoxy)Experimental ValueExperimental Value
Benzylamine~9.3Experimental ValueExperimental Value

Experimental values to be determined via the protocols described above.

Interpretation of Expected Results:

The experimentally determined rate constants (k₂) are expected to validate our initial hypothesis. The electron-withdrawing nature of the 4-fluorophenoxy group should result in lower rate constants for this compound compared to its non-fluorinated analogue and the simple alkylamine, n-propylamine. This reduction in reactivity is a direct consequence of the decreased electron density on the nitrogen, making its lone pair less available for nucleophilic attack. This quantitative data is crucial for synthetic chemists when selecting reaction conditions, predicting reaction times, and choosing appropriate reagents for transformations involving this and similar amines.

Conclusion

While primary amines are universally recognized as important nucleophiles, their reactivity is not uniform. The case of this compound illustrates the profound influence of distal electronic effects on the nucleophilic character of the amine. The presence of the electron-withdrawing fluorine atom on the phenoxy ring is predicted to attenuate the amine's reactivity compared to simpler alkylamines or its non-fluorinated counterpart. The experimental protocols outlined in this guide provide a robust and quantitative framework for validating this hypothesis and for rigorously comparing the reactivity of any set of primary amines. For drug development professionals, this understanding is not merely academic; it is a practical tool that enables more efficient and predictable synthesis of novel pharmaceutical candidates.

References

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Fiveable. Retrieved from [Link]

  • Le Questel, J.-Y., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Nechab, M., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry. Retrieved from [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam. Retrieved from [Link]

  • Mayr, H., et al. (2003). Nucleophilicity of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Nechab, M., et al. (2007). Highly selective enzymatic kinetic resolution of primary amines at 80 degrees C: a comparative study of carboxylic acids and their ethyl esters as acyl donors. PubMed. Retrieved from [Link]

  • Mayr, H., et al. (2003). Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. Retrieved from [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Hammett Equation. Retrieved from [Link]

  • Nechab, M., et al. (2007). (PDF) Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. Retrieved from [Link]

  • Le Questel, J.-Y., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Enamine. (2016). Synthesis of fluorinated building blocks at Enamine. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. NIH. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.7: Reactions of Amines. Retrieved from [Link]

  • Science.gov. (n.d.). Hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

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  • The Journal of Organic Chemistry. (2003). Nucleophilicities of Primary and Secondary Amines in Water. ACS Publications. Retrieved from [Link]

  • Macromolecules. (2021). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. ACS Publications. Retrieved from [Link]

  • PubMed. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved from [Link]

  • ACS Figshare. (2021). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. Retrieved from [Link]

  • ResearchGate. (2012). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. Retrieved from [Link]

  • Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US6331648B1 - Ether amines and derivatives.
  • LibreTexts Chemistry. (2020). 9.4: Reaction of RX with NH3 and amines. Retrieved from [Link]

  • ResearchGate. (2018). Interaction of Tertiary Amine with Aryl and Alkyl Ethers: Experimental and Theoretical Approach. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-fluorophenyl)propan-1-amine (C9H12FN). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). SN2 versus SN2′ Competition. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • ResearchGate. (2022). Combustion kinetics of n-propylamine: Theoretical calculations and ignition delay time measurements. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

  • National Institutes of Health. (2018). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. NIH. Retrieved from [Link]

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A Senior Application Scientist's Guide to Fluorine in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of one of medicinal chemistry's most powerful tools: the fluorine atom. In drug development, the strategic substitution of a hydrogen atom with fluorine can dramatically alter a molecule's biological profile. This guide provides an in-depth comparison of fluorinated versus non-fluorinated analogs, offering the underlying principles, supporting experimental data, and validated protocols to inform your research and development endeavors. The judicious introduction of fluorine can profoundly influence a drug candidate's potency, metabolic stability, and overall pharmacokinetic profile[1].

Part 1: The Strategic Impact of Fluorination on Drug Properties

The substitution of hydrogen with fluorine is more than a simple isosteric replacement; it is a strategic decision to modulate key pharmacological parameters. The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the basis for its transformative effects[2]. These properties allow for subtle yet powerful adjustments to a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa)[1][3].

Enhancing Metabolic Stability

One of the most celebrated applications of fluorination is to block metabolic "soft spots" on a drug candidate. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) family[2]. By replacing a metabolically vulnerable hydrogen with fluorine, we can prevent enzymatic degradation, thereby extending the molecule's half-life and improving its bioavailability[2][4].

A classic example of this is seen in the development of the cholesterol absorption inhibitor Ezetimibe. Its precursor, SCH 48461, was potent but susceptible to metabolic attack at several positions. Rational drug design led to the strategic incorporation of fluorine, which contributed to a metabolically more stable and potent analog[2]. Similarly, the p-fluorophenyl group in the widely used statin, Atorvastatin, deactivates the aromatic ring against P450 monooxygenase-mediated oxidation, contributing to its metabolic stability[5].

CompoundAnalog TypeIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Drug X Non-Fluorinated Parent1546.2
Fluoro-Drug X Fluorinated Analog957.3
Hypothetical data for illustrative purposes, reflecting typical experimental outcomes.

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are a rich source of drug-metabolizing enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Pre-warm the phosphate buffer and HLM to 37°C.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) to the phosphate buffer.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life as t½ = 0.693/k. Calculate intrinsic clearance as CLint = (k / [microsomal protein concentration]).

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Drug_CH Drug with C-H bond CYP450 CYP450 Enzyme Drug_CH->CYP450 Metabolic Attack Metabolite Oxidized Metabolite (Inactive/Cleared) CYP450->Metabolite Drug_CF Drug with C-F bond CYP450_2 CYP450 Enzyme Drug_CF->CYP450_2 Resistant to Attack No_Reaction Metabolism Blocked (Increased Half-life) CYP450_2->No_Reaction

Caption: Fluorine blocks sites of oxidative metabolism.

Modulating Receptor Binding Affinity

Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, enabling new, favorable interactions within a protein's binding pocket. These can include dipole-dipole interactions, and in some cases, the fluorine can act as a weak hydrogen bond acceptor[3]. For example, the fluorine atom in Atorvastatin forms an electrostatic interaction with an arginine residue (Arg590) in its target enzyme, HMG-CoA reductase, which enhances its binding affinity[6]. This ability to fine-tune binding interactions can lead to substantial improvements in both potency and selectivity[2][3].

In a study on T-cell receptor (TCR) binding, selective fluorination of an antigenic peptide enhanced binding affinity with one specific TCR while weakening it for another, demonstrating that fluorination can be a tool for achieving highly selective molecular recognition[7].

CompoundAnalog TypeTargetIC50 (nM)
Celecoxib Non-Fluorinated ParentCOX-240
TFM-Celecoxib Trifluoromethyl AnalogCOX-28200
Data from a study on a trifluoromethyl analog of Celecoxib, where the modification significantly reduced COX-2 inhibitory activity, highlighting that fluorination's effects are context-dependent.[8]

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for a target receptor.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • Radioligand (e.g., ³H-labeled) with known affinity for the target.

  • Test compound and non-fluorinated analog at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the receptor preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Controls: Include wells for "total binding" (receptor + radioligand, no competitor) and "non-specific binding" (receptor + radioligand + a high concentration of an unlabeled known ligand).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand is retained on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Standard Interaction cluster_1 Enhanced Interaction with Fluorine Receptor Receptor Binding Pocket H_Bond_Acceptor H-Bond Donor/Acceptor Receptor->H_Bond_Acceptor Ligand Non-Fluorinated Ligand Ligand->Receptor Standard Binding F_Ligand Fluorinated Ligand F_Ligand->Receptor Enhanced Binding Positive_Charge Partial Positive Charge (e.g., Arg) F_Ligand->Positive_Charge Favorable Dipole-Dipole Interaction

Caption: Fluorine can introduce new, favorable interactions.

Tuning Physicochemical Properties: Lipophilicity & pKa

Fluorination has a complex but predictable effect on two critical physicochemical properties: lipophilicity (LogP/LogD) and acidity (pKa).

  • Lipophilicity: The replacement of hydrogen with fluorine generally increases lipophilicity, which can enhance membrane permeability and cell penetration[2][9][10]. However, this effect is not always straightforward. While fluoro-arenes are typically more lipophilic, extensive fluorination of an alkyl chain can sometimes decrease lipophilicity[5][11]. This modulation is a key strategy for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[9][10][12].

  • pKa: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups[13][14]. For example, adding a fluorine atom to an aliphatic amine can decrease its pKa, meaning it will be less protonated at physiological pH (7.4)[13][15]. This can be advantageous for improving cell membrane permeability, as the neutral form of a drug is typically more membrane-permeable[2][11].

CompoundAnalog TypeLogPpKa (of nearest amine)% Ionized at pH 7.4
Amine Drug Y Non-Fluorinated Parent2.58.996.9%
Fluoro-Amine Drug Y Fluorinated Analog2.87.238.5%
Hypothetical data illustrating the typical impact of β-fluorination on an amine-containing drug.

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound and controls (e.g., high-permeability propranolol, low-permeability Lucifer yellow)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound (at a known concentration) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

G Start Seed Caco-2 cells on Transwell insert Culture Culture for 21 days to form monolayer Start->Culture TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Prep Wash monolayer and add transport buffers TEER->Prep Add_Drug Add Drug to Apical Chamber Prep->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Sample Sample from Basolateral Chamber at Time Points Incubate->Sample Analyze Quantify Drug (LC-MS/MS) Sample->Analyze Calculate Calculate Papp Value Analyze->Calculate

Caption: Workflow for a Caco-2 permeability assay.

Conclusion: A Tool of Precision

Fluorination is a versatile and powerful strategy in medicinal chemistry, offering a means to rationally design molecules with improved pharmacokinetic and pharmacodynamic properties. By enhancing metabolic stability, modulating binding affinity, and fine-tuning physicochemical characteristics, the introduction of fluorine can be the key to advancing a promising lead compound to a clinical candidate[3][16]. However, its effects are highly context-dependent, and careful, empirical evaluation through the types of robust assays detailed here is paramount to success. This guide serves as a foundational resource for leveraging the unique chemistry of fluorine to overcome challenges in drug development.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology.
  • Ferreira, I., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Wang, Z., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Gras, S., et al. (2012). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE.
  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Request PDF.
  • ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Request PDF.
  • Wang, Z., et al. (2023).
  • Wang, Z., et al. Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering.
  • Müller, K., et al. (2007). The Many Roles for Fluorine in Medicinal Chemistry.
  • Sjö, P., et al. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm.
  • van der Veen, P. H., et al. (2013).
  • Ragab, F. A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • ResearchGate. The drug atorvastatin blocks cholesterol synthesis by inhibiting... Download scientific diagram.

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A Comparative Guide to the Validation of Analytical Methods for 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 3-(4-Fluorophenoxy)propan-1-amine, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind method selection, present detailed validation protocols grounded in regulatory expectations, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing robust, reliable, and compliant analytical procedures.

Introduction: The Imperative for Rigorous Validation

In pharmaceutical development, the quality of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. This compound is one such critical intermediate. Ensuring its identity, purity, and strength through validated analytical methods is not merely a procedural step but a foundational requirement for guaranteeing the safety and efficacy of the final drug product.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1]. This guide is structured around the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on Validation of Analytical Procedures and the complementary Q14 guideline on Analytical Procedure Development, which together advocate for a science- and risk-based lifecycle approach to analytical methods[2][3].

Physicochemical Profile and Analytical Implications

Understanding the structure of this compound is paramount for selecting an appropriate analytical technique.

  • Structure: C₉H₁₂FNO

  • Key Features:

    • Primary Amine Group (-NH₂): This basic functional group is prone to interaction with acidic silanols on silica-based chromatography columns, which can lead to poor peak shape (tailing). This must be addressed during method development.

    • Fluorophenoxy Group: This aromatic moiety contains a strong chromophore, making it readily detectable by UV spectrophotometry. This is a significant advantage, as many primary amines without such a feature require derivatization for sensitive UV or fluorescence detection[4][5][6].

These features suggest that chromatographic methods are well-suited for its analysis, with High-Performance Liquid Chromatography (HPLC) with UV detection being a primary candidate for assay and impurity quantification.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique depends on its intended purpose—be it routine quality control (QC), impurity identification, or trace-level analysis. Below is a comparison of the most viable methods for this compound.

Technique Principle Advantages for this Analyte Limitations Primary Application
HPLC-UV Differential partitioning between a stationary and mobile phase; detection via UV absorbance.Direct Detection: No derivatization needed due to the phenoxy chromophore.[7] Robust & Cost-Effective: Well-established, reliable, and common in QC labs. Quantitative Accuracy: Excellent for assay and known impurity quantification.Limited Specificity: Cannot differentiate compounds with identical retention times and similar UV spectra. Lower Sensitivity: Less sensitive than mass spectrometry for trace impurities.Assay, Purity, and Routine QC
GC-MS Separation of volatile compounds in a gaseous mobile phase; detection by mass spectrometry.High Specificity: Mass spectrometry provides structural information for impurity identification.[8][9][10] High Efficiency: Capillary GC columns offer excellent resolving power.Volatility Requirement: May require derivatization to increase volatility and thermal stability of the amine. Adsorption Issues: The primary amine can adsorb to the column, requiring deactivated columns or liners to prevent peak tailing.[11]Impurity Identification, Volatile Impurities
LC-MS/MS HPLC separation coupled with highly selective and sensitive tandem mass spectrometry detection.Unmatched Sensitivity & Specificity: The gold standard for trace-level quantification and confirmation of identity.[4][12] No Derivatization Needed: Direct analysis with high confidence.Higher Cost & Complexity: More expensive instrumentation and requires specialized expertise. Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting compounds.Trace Impurity Analysis, Metabolite ID

Expert Recommendation: For routine quality control, including assay and the quantification of specified impurities, a validated Reversed-Phase HPLC method with UV detection (RP-HPLC-UV) offers the optimal balance of performance, robustness, and cost-effectiveness. GC-MS and LC-MS/MS serve as essential complementary techniques for impurity identification and the analysis of trace contaminants that may be missed by UV detection.

Deep Dive: Validation of an RP-HPLC-UV Method

This section provides a comprehensive protocol for the validation of an HPLC-UV method for the assay of this compound, structured according to the ICH Q2(R2) guideline[1].

The Validation Workflow

A logical, stepwise approach is crucial for efficient and comprehensive method validation. The process ensures that each performance characteristic is evaluated systematically.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Lifecycle Management Dev Procedure Development (ICH Q14) Spec Specificity / Selectivity Dev->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ Quantitation Limit (LOQ) Prec->LoQ LoD Detection Limit (LOD) LoQ->LoD Robust Robustness LoD->Robust Routine Routine Use & Monitoring Robust->Routine

Caption: A typical workflow for analytical method validation.

Proposed Chromatographic Conditions
  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of acetonitrile, increasing linearly.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: ~275 nm (To be confirmed by UV scan).

  • Injection Volume: 10 µL.

Causality Behind Choices:

  • C18 Column: The non-polar C18 stationary phase is well-suited for retaining the moderately hydrophobic this compound.

  • Acidic Mobile Phase: The use of formic acid protonates the primary amine to its ammonium salt (-NH₃⁺). This single ionic form prevents interactions with residual silanols on the column, resulting in sharp, symmetrical peaks.

Validation Protocols and Acceptance Criteria

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[1]. The following protocols describe how to assess the key performance characteristics.

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte, free from interference.Peak purity index > 0.999. Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The interval providing suitable precision, accuracy, and linearity.Assay: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 1.0%. Intermediate Precision (RSD) ≤ 2.0%.
LOQ The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria must be met.
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits. RSD of results should be minimal.

Experimental Protocol: Accuracy

  • Objective: To determine the method's accuracy by analyzing a sample matrix spiked with known amounts of the this compound reference standard.

  • Procedure: a. Prepare a placebo (a mixture of all components except the analyte). b. Spike the placebo with the analyte at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). c. Prepare three replicate samples at each concentration level. d. Analyze the nine samples using the HPLC-UV method. e. Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Self-Validation: This protocol is self-validating as it directly compares the measured result against a known, true value across the method's operational range. The results must meet the predefined acceptance criteria (e.g., 98.0-102.0% recovery) to pass[13].

Experimental Protocol: Precision (Repeatability)

  • Objective: To assess the precision of the method under the same operating conditions over a short interval of time.

  • Procedure: a. Prepare a minimum of six independent samples at 100% of the target test concentration. b. Alternatively, prepare three replicates at three concentrations (e.g., 80%, 100%, 120%), for a total of nine determinations[13]. c. Analyze all samples on the same day, with the same analyst and instrument. d. Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • Self-Validation: This protocol demonstrates the method's capability to produce consistent results. A low %RSD (typically ≤1.0% for an assay) confirms the method's repeatability[2].

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a critical, science-driven process governed by international regulatory standards. While several techniques can be employed, an RP-HPLC-UV method stands out as the most practical and robust choice for routine quality control, offering a reliable balance of specificity, accuracy, and efficiency. The inherent UV-absorbing properties of the molecule simplify the analysis by obviating the need for derivatization. For investigational purposes, such as the identification of unknown impurities or the quantification of trace contaminants, orthogonal methods like GC-MS and LC-MS/MS are indispensable tools. By following a systematic validation workflow grounded in ICH principles, researchers can ensure their analytical data is accurate, reliable, and defensible, ultimately contributing to the development of safe and effective medicines.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Glukhova, O. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • Gong, Z., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. [Link]

  • Tölgyesi, A., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science, 53(6), 957–963. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography–mass spectrometry. Journal of Chromatography A, 1216(27), 5176-5181. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • DeRuiter, J., Clark, C. R., & Noggle, F. T. Jr. (1990). Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines. Journal of Chromatographic Science, 28(3), 129–132. [Link]

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A Comparative Analysis of Antibody Specificity and Cross-Reactivity for 3-(4-Fluorophenoxy)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Antibody Selection in Drug Development

This guide provides an in-depth comparative analysis of three monoclonal antibodies (mAbs), designated mAb-A, mAb-B, and mAb-C, raised against a key derivative of 3-(4-Fluorophenoxy)propan-1-amine. This parent compound and its analogs are of significant interest in medicinal chemistry.[8][9][10] We will explore the nuances of their binding profiles, offering a data-driven framework for selecting the most suitable antibody for your research needs. Our analysis is grounded in established immunoassay principles and cutting-edge kinetic analysis, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Specificity in Small Molecule Immunoassays

Small molecules, by their very nature, present unique challenges in antibody development due to their low immunogenicity and the subtle structural differences between a parent drug and its metabolites.[11] An ideal antibody for a small molecule immunoassay must exhibit high affinity for the target analyte and minimal cross-reactivity with related compounds.[12][13][14] This ensures that the assay accurately measures the concentration of the intended molecule without interference from other substances in the biological matrix.[15][16]

The choice between a highly specific antibody and one with a broader cross-reactivity profile depends on the application. For instance, an assay designed to measure the total concentration of a drug and its active metabolites might benefit from a degree of controlled cross-reactivity. Conversely, an assay intended to quantify only the parent drug requires an antibody with exquisite specificity.[5]

Experimental Design: A Multi-Faceted Approach to Characterization

To comprehensively evaluate the performance of mAb-A, mAb-B, and mAb-C, we employed a suite of industry-standard techniques designed to probe different aspects of antibody-antigen interactions.

Panel of Analytes

A carefully selected panel of compounds was used to assess the cross-reactivity of the antibodies. This panel includes the primary target antigen and several structurally related derivatives that might be present as metabolites or impurities.

Compound ID Compound Name Structure Relationship to Target
FP-1 This compoundTarget Antigen
FP-2 3-(4-Fluorophenyl)propan-1-aminePhenyl analog
FP-3 3-Phenoxypropan-1-amineDe-fluorinated analog
FP-4 4-(4-Fluorophenoxy)butan-1-amineAlkyl chain extended analog
FP-5 2-(4-Fluorophenoxy)propan-1-amineIsomeric analog
Immunoassay Platforms
  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput method is ideal for screening and determining the relative affinity and specificity of antibodies.[17] It measures the ability of the free analyte to compete with a labeled antigen for binding to the antibody.[1][2][3]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into the association (on-rate) and dissociation (off-rate) constants of the antibody-antigen interaction.[18][19][20][21][22]

  • Western Blotting: While less common for small molecule quantification, Western blotting can be adapted to assess antibody specificity against the target molecule when conjugated to a carrier protein.[23][24][25]

Comparative Performance Analysis

Competitive ELISA: Specificity Profiling

The cross-reactivity of each monoclonal antibody was determined by competitive ELISA. The IC50 value (the concentration of analyte required to inhibit 50% of the signal) was calculated for each compound. The percent cross-reactivity was then calculated using the following formula:

% Cross-reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100%

Compound ID mAb-A % Cross-Reactivity mAb-B % Cross-Reactivity mAb-C % Cross-Reactivity
FP-1 (Target) 100%100%100%
FP-2 15.2%45.8%2.1%
FP-3 8.9%33.1%0.5%
FP-4 1.2%5.6%<0.1%
FP-5 25.7%68.3%5.4%

Interpretation of ELISA Data:

  • mAb-A demonstrates good specificity for the target antigen (FP-1) with moderate cross-reactivity towards the isomeric analog (FP-5) and the phenyl analog (FP-2).

  • mAb-B exhibits a broader cross-reactivity profile, recognizing the phenyl and de-fluorinated analogs to a significant extent. This antibody may be suitable for assays where detection of these related compounds is also desired.

  • mAb-C is highly specific for the target antigen, with minimal cross-reactivity to all other tested compounds. This makes it an excellent candidate for assays requiring precise quantification of only the parent molecule.

Surface Plasmon Resonance (SPR): Kinetic Insights

SPR analysis was performed to delve deeper into the binding kinetics of each antibody with the target antigen (FP-1).

Antibody Association Rate (ka) (1/Ms) Dissociation Rate (kd) (1/s) Affinity (KD) (M)
mAb-A 2.5 x 10^55.0 x 10^-42.0 x 10^-9
mAb-B 1.8 x 10^58.2 x 10^-44.6 x 10^-9
mAb-C 3.1 x 10^51.5 x 10^-44.8 x 10^-10

Interpretation of SPR Data:

  • mAb-C not only shows the highest specificity in ELISA but also boasts the highest affinity (lowest KD value) for the target antigen. This is driven by a slow dissociation rate, indicating a very stable antibody-antigen complex.

  • mAb-A has a respectable affinity, suitable for many applications.

  • mAb-B , while having the lowest affinity, may still be a viable option depending on the required sensitivity of the assay.

Western Blot Analysis

To visualize specificity, each of the FP-series compounds was conjugated to a carrier protein (Bovine Serum Albumin - BSA) and analyzed by Western blot.

Observations:

  • mAb-A: Strong band for FP-1-BSA, with faint bands for FP-2-BSA and FP-5-BSA.

  • mAb-B: Strong bands for FP-1-BSA, FP-2-BSA, and FP-5-BSA, and a moderate band for FP-3-BSA.

  • mAb-C: A single, strong band corresponding to FP-1-BSA, with no detectable signal for the other conjugates.

These results visually confirm the specificity profiles observed in the competitive ELISA.

Workflow and Protocol Deep Dive

Competitive ELISA Workflow

ELISA_Workflow cluster_coating Plate Coating cluster_incubation Competitive Incubation cluster_detection Detection coat Coat plate with FP-1-conjugate mix Mix sample/standard with primary antibody (mAb-A, B, or C) add Add mixture to coated plate mix->add incubate1 Incubate add->incubate1 wash1 Wash incubate1->wash1 add_secondary Add HRP-conjugated secondary antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB substrate wash2->add_substrate read Read absorbance at 450 nm add_substrate->read

Caption: Competitive ELISA workflow for antibody screening.

Detailed Protocol for Competitive ELISA:

  • Plate Coating: Dilute the FP-1-carrier protein conjugate to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1 hour at room temperature.

  • Competitive Reaction: In a separate plate, prepare serial dilutions of the standards and samples. Add 50 µL of each dilution to the corresponding wells of the coated plate. Then, add 50 µL of the primary antibody (mAb-A, B, or C) at a pre-determined optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 2N H2SO4 to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow start Start immobilize Immobilize antibody on sensor chip surface start->immobilize inject_analyte Inject analyte (FP-1) at various concentrations immobilize->inject_analyte association Measure association (ka) inject_analyte->association dissociation Inject buffer and measure dissociation (kd) association->dissociation regenerate Regenerate sensor surface dissociation->regenerate analyze Analyze data and fit to binding model to get KD dissociation->analyze regenerate->inject_analyte Next concentration end End analyze->end

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Detailed Protocol for SPR Analysis:

  • Chip Preparation: Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Antibody Immobilization: Inject the antibody (mAb-A, B, or C) at 10 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level. Deactivate the remaining active groups with 1 M ethanolamine-HCl.

  • Kinetic Analysis:

    • Inject a series of dilutions of the target antigen (FP-1) in running buffer (HBS-EP+) over the sensor surface for a set association time.

    • Switch to running buffer alone and monitor the dissociation for a set time.

    • Regenerate the sensor surface with a pulse of glycine-HCl, pH 2.0.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Conclusion and Recommendations

The selection of an antibody for an immunoassay is a critical decision that profoundly impacts the quality and reliability of the resulting data.[6][26][27][28] Our comparative analysis of mAb-A, mAb-B, and mAb-C provides a clear illustration of how a multi-pronged characterization approach can guide this selection process.

  • For highly specific quantification of this compound (FP-1) with minimal interference from structurally related compounds, mAb-C is the unequivocal choice. Its exceptional specificity, coupled with high affinity, makes it ideal for regulated bioanalysis and other applications demanding precision.

  • mAb-A represents a balanced option, offering good specificity and affinity. It would be a robust choice for many research applications where minor cross-reactivity with certain analogs is tolerable.

  • mAb-B, with its broader cross-reactivity, is suited for assays designed to detect the parent compound and its major metabolites (FP-2, FP-3, and FP-5) collectively. This could be advantageous in early drug discovery screening or for specific toxicological studies.

Ultimately, the choice of antibody must be aligned with the specific goals of the assay. By understanding the detailed binding characteristics of each candidate, researchers can confidently select the tool that will provide the most accurate and meaningful data for their studies.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

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  • Why Validating Your Antibodies is Crucial for Success. Lab Manager. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(4-Fluorophenoxy)propan-1-amine Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of a comparative molecular docking study focusing on 3-(4-Fluorophenoxy)propan-1-amine and its rationally designed analogs against two critical neurological targets: the serotonin transporter (SERT) and the dopamine transporter (DAT). As a senior application scientist, my goal is to not only present a protocol but to instill a deep understanding of the scientific rationale behind each step, ensuring the generation of robust and reliable in silico data for drug discovery and development professionals.

Introduction: The Rationale for In Silico Investigation

This compound serves as a scaffold with potential interactions with monoamine transporters, a class of proteins pivotal in regulating neurotransmitter levels in the synaptic cleft. Dysregulation of serotonin and dopamine transport is implicated in a spectrum of neuropsychiatric disorders, including depression, anxiety, and Parkinson's disease. Consequently, SERT and DAT are prime targets for therapeutic intervention.

Molecular docking has emerged as an indispensable tool in modern drug discovery, offering a computationally efficient method to predict the binding orientation and affinity of small molecules to their protein targets. By comparing the docking behavior of a series of analogs, we can elucidate key structure-activity relationships (SAR) that inform the design of more potent and selective inhibitors. This guide will detail a self-validating workflow for such a comparative study.

Methodology: A Step-by-Step Protocol with Scientific Justification

Our comparative docking study is designed as a multi-stage process, from target and ligand preparation to docking, validation, and analysis. Each step is critical for the integrity of the final results.

Target Protein Preparation

The fidelity of a docking study is fundamentally dependent on the quality of the target protein structure. For this study, we will utilize the high-resolution crystal structures of human SERT (hSERT) and Drosophila melanogaster DAT (dDAT), the latter of which shares significant sequence and structural homology with human DAT (hDAT) and serves as a reliable model.[1][2]

Protocol:

  • Structure Retrieval: Obtain the crystal structures of hSERT (PDB ID: 5I6X) and dDAT (PDB ID: 4M48) from the Protein Data Bank (RCSB PDB).[3]

  • Protein Cleaning: Remove all non-essential molecules from the PDB files, including water molecules, co-crystallized ligands, and any non-standard residues. The removal of water is a critical decision; while some water molecules can mediate protein-ligand interactions, their inclusion in standard docking protocols can introduce unnecessary complexity. For initial screening, a "dry" binding pocket is often preferred.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (7.4). This is crucial for accurately modeling electrostatic interactions. We will employ the Gasteiger charging method for this purpose.

  • Grid Box Generation: Define the binding site for docking by generating a grid box that encompasses the active site residues of each transporter. For SERT, the central binding site is located between transmembrane helices 1, 3, 6, 8, and 10.[4] Similarly, for DAT, the binding pocket is situated in a comparable region.[1] The grid box should be sufficiently large to allow the ligand to rotate and translate freely within the binding site.

Ligand Preparation

For this comparative study, we will investigate the parent molecule, this compound, and a curated set of four virtual analogs designed to probe key chemical space around the scaffold. The selection of these analogs is guided by established SAR for monoamine transporter inhibitors.[5][6]

Analog Set:

Compound ID Structure Rationale for Inclusion
Parent This compoundThe core scaffold for comparison.
Analog 1 3-(2,4-Difluorophenoxy)propan-1-amineTo investigate the effect of additional electron-withdrawing groups on the phenyl ring.
Analog 2 3-(4-Chlorophenoxy)propan-1-amineTo assess the impact of a larger, less electronegative halogen at the para position.
Analog 3 3-(4-Fluorophenoxy)butan-1-amineTo explore the influence of extending the alkyl chain on binding affinity.
Analog 4 N-Methyl-3-(4-fluorophenoxy)propan-1-amineTo evaluate the effect of N-alkylation on the primary amine, a common modification in monoamine transporter ligands.

Protocol:

  • 2D to 3D Conversion: Sketch the 2D structures of the parent molecule and its analogs using a chemical drawing tool like ChemDraw and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field, such as MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Charge Calculation: Calculate partial atomic charges for each ligand. The Gasteiger charge calculation method is a rapid and effective approach for this.

  • Torsional Degrees of Freedom: Define the rotatable bonds in each ligand to allow for conformational flexibility during the docking process.

Molecular Docking and Validation

The choice of docking software is critical. For this study, we will use AutoDock Vina, a widely recognized and validated open-source docking program known for its accuracy and speed.[7]

Protocol:

  • Docking Simulation: Perform molecular docking of each ligand into the prepared SERT and DAT structures using AutoDock Vina. The software will explore various conformations and orientations of the ligand within the binding site and estimate the binding affinity (in kcal/mol).

  • Redocking for Validation: To validate our docking protocol, we will perform a redocking experiment. The co-crystallized ligand from the original PDB file (e.g., paroxetine for 5I6X) will be extracted and then docked back into its receptor. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[8][9] This ensures that our docking parameters can accurately reproduce the experimentally observed binding mode.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Retrieve PDB Structures (SERT: 5I6X, DAT: 4M48) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Input Protonate Protonate & Assign Charges Clean->Protonate Grid Define Grid Box Protonate->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Receptor Ligands Design & Prepare Analogs (2D to 3D, Minimize Energy) Ligands->Dock Ligands Redock Redocking Validation (RMSD < 2.0 Å) Dock->Redock Protocol Validation Scores Compare Docking Scores Dock->Scores Interactions Analyze Binding Interactions Scores->Interactions SAR Elucidate Structure-Activity Relationships Interactions->SAR G cluster_ligand Ligand Features cluster_receptor Receptor Pocket Amine Protonated Amine Asp Aspartate Residue (e.g., SERT Asp98) Amine->Asp Ionic Interaction Phenyl Fluorophenyl Ring Aromatic Aromatic Residues (e.g., Tyr, Phe) Phenyl->Aromatic Pi-Pi Stacking Hydrophobic Hydrophobic Pockets Phenyl->Hydrophobic Hydrophobic Interaction Ether Ether Linkage Ether->Hydrophobic

Caption: Key ligand-receptor interactions.

For instance, in the SERT binding pocket, the protonated amine of the ligands is expected to form a crucial salt bridge with an aspartate residue (Asp98). [8]The fluorophenyl ring can engage in pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine. By comparing the interactions of our analogs, we can rationalize the observed differences in docking scores. For example, the improved affinity of Analog 4 might be due to the methyl group making additional favorable hydrophobic contacts within the DAT binding pocket.

Conclusion: From Data to Drug Design Directives

This comparative docking study provides a framework for rapidly assessing the potential of this compound analogs as SERT and DAT inhibitors. The generated in silico data, when combined with medicinal chemistry expertise, can guide the synthesis of more potent and selective compounds. It is imperative to remember that molecular docking is a predictive tool, and its findings must be validated through experimental assays. However, as a hypothesis-generating method, it is an invaluable component of the modern drug discovery pipeline.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of the dopamine transporter in complex with tricyclic antidepressant. Nature, 503(7474), 85–90. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Coleman, J.A., Green, E.M., Gouaux, E. (2016) X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. RCSB PDB. [Link]

  • Penmatsa, A., Wang, K.H., Gouaux, E. (2013) X-ray structure of dopamine transporter elucidates antidepressant mechanism. RCSB PDB. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Koldsø, H., Severinsen, K., Kalbasi, A., & Schiøtt, B. (2013). Comparative modeling of the human monoamine transporters: similarities in substrate binding. Journal of chemical information and modeling, 53(12), 3345–3357. [Link]

  • Gabrielsen, M., Ravna, A. W., Kristiansen, K., & Sylte, I. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of chemical information and modeling, 51(11), 3025–3034. [Link]

  • Koldsø, H., & Schiøtt, B. (2015). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in pharmacology, 6, 233. [Link]

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  • ResearchGate. (2018). What force field should I select for protein - ligand complex?. [Link]

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  • Dutta, A. K., Zhang, S., Kolhatkar, S., Reith, M. E., & Wang, S. (2002). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 45(13), 2747–2757. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Newman, A. H., Kline, R. H., Zou, M. F., Eshleman, A. J., Lomenzo, S. A., Tanda, G., & Katz, J. L. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(13), 3388–3398. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Singh, N., & Chaput, L. (2021). Transmembrane Protein Docking with JabberDock. Journal of Chemical Information and Modeling, 61(3), 1339-1350. [Link]

  • Yuriev, E., & Ramsland, P. A. (2013). Software for molecular docking: a review. Journal of molecular recognition : JMR, 26(3), 122–138. [Link]

  • Zhang, A., Ye, N., & Koehler, K. F. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & medicinal chemistry letters, 18(23), 6088–6092. [Link]

  • MacLeod, A. M., Adam, G., Brown, G. A., Brown, J., Campbell, A. C., Carr, D. C., ... & Williams, J. (2010). Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. Current topics in medicinal chemistry, 10(5), 596-616. [Link]

  • Mab-Hoo, P., Jia, H., Cheng, M. H., Lomenzo, S. A., Tanda, G., & Katz, J. L. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 53(16), 6123–6134. [Link]

  • Carroll, F. I., Howard, J. L., Howell, L. L., & Kuhar, M. J. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of medicinal chemistry, 50(15), 3654–3665. [Link]

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A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pharmaceutical Building Block

3-(4-Fluorophenoxy)propan-1-amine is a key structural motif found in a variety of pharmacologically active agents. The aryloxypropanamine scaffold is a privileged structure in medicinal chemistry, valued for its ability to interact with a range of biological targets. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this particular amine a valuable intermediate in the development of novel therapeutics.[1] The efficient and selective synthesis of this primary amine is therefore a critical challenge for researchers and drug development professionals.

This guide provides an in-depth, objective comparison of the primary catalytic strategies for synthesizing this compound. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, benchmark catalyst efficacy with quantitative data, and provide field-proven protocols to ensure reproducibility and success in your laboratory.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached via two principal retrosynthetic disconnections. The choice of strategy is often dictated by factors such as the scale of the synthesis, cost of starting materials, and desired purity profile.

  • Route 1: The Nitrile Reduction Strategy: This robust, two-step approach first establishes the aryl ether linkage via a Williamson ether synthesis, followed by the catalytic reduction of a nitrile intermediate. This is often the preferred route for large-scale production due to its reliability and use of cost-effective reagents.

  • Route 2: The Direct C-N Coupling Strategy: This more convergent approach involves the direct formation of the C-N bond onto a pre-formed 3-(4-fluorophenoxy)propyl backbone using advanced cross-coupling methodologies. This route offers elegance and can be advantageous for library synthesis and rapid analogue development.

Below is a workflow to guide the selection of an appropriate synthetic strategy.

Synthesis_Strategy_Workflow start Project Goal: Synthesize This compound decision1 Primary Consideration? start->decision1 node_cost Cost & Scalability decision1->node_cost node_speed Speed & Versatility (e.g., Library Synthesis) decision1->node_speed route1 Route 1: Nitrile Reduction Strategy node_cost->route1 route2 Route 2: Direct C-N Coupling node_speed->route2 step1a Step 1: Williamson Ether Synthesis (4-Fluorophenol + 3-Chloropropionitrile) route1->step1a step2a Step 1: Prepare Electrophile (e.g., 1-bromo-3-(4-fluorophenoxy)propane) route2->step2a step1b Step 2: Catalytic Hydrogenation of Nitrile step1a->step1b step2b Step 2: Catalytic C-N Cross-Coupling (Buchwald-Hartwig or Ullmann) step2a->step2b

Caption: Decision workflow for selecting a synthetic route.

Part 1: Benchmarking Catalysts for the Nitrile Reduction Strategy

The critical step in this route is the selective catalytic hydrogenation of the intermediate, 3-(4-fluorophenoxy)propanenitrile, to the desired primary amine. The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the primary amine product with the imine intermediate.[2][3]

Nitrile_Reduction_Pathway cluster_mech Reaction Pathway and Side Products Nitrile R-C≡N (Nitrile Intermediate) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂ / Catalyst PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂ / Catalyst SecondaryAmine (R-CH₂)₂NH (Secondary Amine Byproduct) Imine->SecondaryAmine Side Reaction PrimaryAmine->SecondaryAmine Side Reaction

Caption: Simplified reaction pathway for nitrile hydrogenation.

Catalyst selection is paramount to maximizing the yield of the primary amine. The efficacy of common heterogeneous catalysts is compared below.

Comparative Data for Nitrile Hydrogenation Catalysts
Catalyst SystemTypical ConditionsSelectivity for 1° AmineKey Advantages & Causality
Palladium on Carbon (Pd/C) 25-60 °C, 1-15 bar H₂, Acidic additive (e.g., HCl)Good to Excellent (>90%)The addition of a strong acid protonates the primary amine product, forming an ammonium salt. This deactivates its nucleophilicity, preventing it from reacting with the imine intermediate, thus dramatically improving selectivity.[4]
Rhodium on Carbon (Rh/C) 25-80 °C, 1-10 bar H₂Moderate to GoodRhodium catalysts often show a higher intrinsic selectivity for secondary amine formation compared to palladium under neutral conditions.[3] Their use for primary amine synthesis is less common unless specific additives are employed.
Nickel-based (e.g., Raney® Ni, Ni/SiO₂) ** 80-150 °C, 10-80 bar H₂, NH₃ additiveExcellent (>95%)Nickel is a cost-effective, non-precious metal catalyst. The addition of ammonia shifts the equilibrium away from secondary amine formation by competing with the primary amine product for reaction with the imine intermediate. Higher temperatures and pressures are typically required.[5][6]
Cobalt-based (e.g., Co/SiO₂) **70-100 °C, 25-80 bar H₂, NH₃ additiveExcellent (>95%)Similar to nickel, cobalt catalysts are effective and economical. They operate under slightly milder conditions than many nickel systems and also rely on the addition of ammonia to ensure high selectivity for the primary amine.[2]
Protocol 1: Selective Hydrogenation using Pd/C

This protocol is designed for laboratory-scale synthesis where high selectivity is prioritized. The use of a continuous-flow setup can further enhance selectivity and safety.[4]

  • Reactor Setup: To a glass-lined autoclave or a suitable high-pressure reactor, add 3-(4-fluorophenoxy)propanenitrile (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol or ethanol (approx. 10 mL per gram of nitrile) followed by 10% Palladium on Carbon (5 wt% loading).

  • Acid Addition: Add a solution of concentrated Hydrochloric Acid (1.1 eq) in the reaction solvent. The acid is critical for achieving high selectivity.[4]

  • Reaction Execution: Seal the reactor. Purge with nitrogen gas, then purge with hydrogen gas. Pressurize the reactor to 5 bar with hydrogen.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt of this compound, which can often be purified by recrystallization.

Part 2: Benchmarking Catalysts for the Direct C-N Coupling Strategy

This strategy hinges on a transition-metal-catalyzed cross-coupling reaction to form the aryl C-N bond. The two dominant methodologies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This approach requires a precursor such as 1-bromo-3-(4-fluorophenoxy)propane, which can be synthesized from 4-fluorophenol and 1,3-dibromopropane.

The Buchwald-Hartwig Amination

This reaction is one of the most powerful and versatile methods for C-N bond formation.[7] Its success relies on a Pd(0)/Pd(II) catalytic cycle, where the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of oxidative addition and reductive elimination.[8][9]

Buchwald_Hartwig_Cycle cluster_reactants Inputs/Outputs pd0 L₂Pd(0) pd_ox L₂(Ar)Pd(II)-X pd0->pd_ox Oxidative Addition pd_am L₂(Ar)Pd(II)-NHR' pd_ox->pd_am Ligand Exchange pd_am->pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->pd_ox Amine R'-NH₂ (Amine) Amine->pd_am Base Base Base->pd_am Product Ar-NHR' (Product) Product->pd0

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The Ullmann Condensation (Goldberg Reaction)

The Ullmann reaction is the classical copper-catalyzed method for C-N bond formation.[10] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations employ catalytic copper sources with specific ligands (e.g., diamines, phenanthroline) that enable the reaction under significantly milder conditions.[11][12] It represents a more economical, albeit often lower-yielding, alternative to palladium catalysis.

Comparative Data for C-N Coupling Catalysts
Catalyst SystemTypical ConditionsKey Advantages & Causality
Palladium-based (Buchwald-Hartwig) Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%), Bulky phosphine ligand (e.g., XPhos, RuPhos), Strong base (NaOtBu, LHMDS), Toluene or Dioxane, 80-110 °CHigh Generality & Yields: The modularity of phosphine ligands allows for fine-tuning of the catalyst's steric and electronic properties to suit specific substrates, leading to high efficiency and functional group tolerance.[9] Milder Conditions: Modern "generations" of ligands enable reactions at lower temperatures than Ullmann-type couplings.[7]
Copper-based (Ullmann-type) CuI (5-10 mol%), Ligand (e.g., 1,10-Phenanthroline, Ethylenediamine), Base (K₂CO₃, Cs₂CO₃), Polar aprotic solvent (DMF, NMP), 100-160 °CCost-Effective: Copper is significantly cheaper and more abundant than palladium, making it attractive for large-scale industrial processes. Different Reactivity Profile: Can be successful for substrates that are challenging in Pd-catalyzed systems. However, it often requires higher temperatures and may have a more limited substrate scope.[10][12]
Protocol 2: Buchwald-Hartwig Amination using an Ammonia Surrogate

Directly using ammonia gas can be challenging in a lab setting. A common, effective strategy is to use an "ammonia equivalent" like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis.

  • Reactor Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol %), a suitable biarylphosphine ligand like Xantphos (2.5 mol %), and Sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under the inert atmosphere, add 1-bromo-3-(4-fluorophenoxy)propane (1.0 eq), benzophenone imine (1.2 eq), and anhydrous toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Hydrolysis: Cool the reaction to room temperature. Add diethyl ether and filter through Celite®. Concentrate the filtrate. Dissolve the crude residue in methanol and add an aqueous solution of hydroxylamine hydrochloride. Stir for 2 hours to hydrolyze the imine.

  • Isolation: Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. The crude amine can then be purified by silica gel chromatography.

Conclusion and Expert Recommendations

The optimal catalytic strategy for synthesizing this compound is highly dependent on the specific objectives of the research.

  • For large-scale, cost-driven synthesis, the Nitrile Reduction Strategy (Route 1) is highly recommended. The use of a heterogeneous, non-precious metal catalyst like a supported Nickel or Cobalt system with ammonia provides an economical and highly selective pathway to the desired primary amine.[2][5]

  • For laboratory-scale discovery and rapid analogue synthesis, where versatility and yield are paramount, the Direct C-N Coupling Strategy (Route 2) via a Buchwald-Hartwig Amination is the superior choice. The predictability and broad functional group tolerance of modern palladium-phosphine catalyst systems justify the higher initial cost.[7][13]

The continued development of base-metal catalysts that can mimic the efficiency of palladium systems under milder conditions represents the next frontier in this field, promising to merge the cost-effectiveness of Route 1 with the synthetic elegance of Route 2.

References

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). Chemistry – An Asian Journal. [Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. (2017). The Journal of Organic Chemistry. [Link]

  • Process for the preparation of amines by catalytic hydrogenation of nitriles. (1996).
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2022). ChemRxiv. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination with alkylamines. (2019). ResearchGate. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. (n.d.). Shunyuansheng bio-pharmtech co., ltd. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. (n.d.). Myers Chem 115, Harvard University. [Link]

  • Reductive Amination | Synthesis of Amines. (2024). YouTube. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • 3-(4-Fluorophenyl)propan-1-amine. (n.d.). PubChem. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020). ResearchGate. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2020). Frontiers in Chemistry. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2006). Arkat USA. [Link]

  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. (2018). Molecules. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2024). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (2019). ACS Omega. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). International Journal of Molecular Sciences. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-(4-Fluorophenoxy)propan-1-amine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aryloxyalkylamine scaffold is a privileged motif, appearing in a multitude of pharmacologically active agents. Among these, 3-(4-fluorophenoxy)propan-1-amine serves as a critical building block for several key therapeutic candidates. Its synthesis, therefore, is a subject of considerable interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to this valuable intermediate, offering insights into the practical considerations and chemical principles that govern each approach.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. The presence of the fluorophenoxy group can enhance metabolic stability and improve pharmacokinetic properties, making it a desirable feature in drug design. The propan-1-amine tail provides a versatile handle for further chemical modification, allowing for the construction of diverse molecular architectures. Given its strategic importance, the development of efficient, scalable, and cost-effective synthetic routes is paramount. This guide will dissect and compare four primary synthetic strategies:

  • The Classic Approach: Williamson Ether Synthesis followed by Gabriel Synthesis

  • The Convergent Strategy: Reductive Amination of an Aryloxy Aldehyde

  • The Modern Alternative: Mitsunobu Reaction for Ether Formation

  • A Direct Approach: Nucleophilic Substitution on a Pre-formed Aminohalide

Route 1: The Classic Approach - Williamson Ether Synthesis and Gabriel Synthesis

This well-established, two-stage route first constructs the ether linkage via a Williamson ether synthesis, followed by the introduction of the primary amine using the Gabriel synthesis. This strategy is reliable and often provides good overall yields.

Workflow Overview

A 4-Fluorophenol C 1-(3-Bromopropoxy)-4-fluorobenzene A->C Williamson Ether Synthesis (Base, Solvent) B 1-Bromo-3-chloropropane B->C E N-(3-(4-Fluorophenoxy)propyl)phthalimide C->E Gabriel Reaction (DMF) D Potassium Phthalimide D->E G This compound E->G Hydrazinolysis (Ethanol, Reflux) F Hydrazine F->G

Caption: Route 1: Williamson Ether Synthesis followed by Gabriel Synthesis.

Experimental Protocol

Step 1: Williamson Ether Synthesis to form 1-(3-Bromopropoxy)-4-fluorobenzene

  • To a solution of 4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(3-bromopropoxy)-4-fluorobenzene.

Step 2: Gabriel Synthesis and Hydrazinolysis

  • Dissolve 1-(3-bromopropoxy)-4-fluorobenzene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the mixture to 80-90 °C and stir for several hours until the alkyl halide is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude N-(3-(4-fluorophenoxy)propyl)phthalimide.

  • To the crude phthalimide in ethanol, add hydrazine hydrate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.[1]

  • After cooling, acidify the mixture with HCl and filter off the precipitate.

  • Concentrate the filtrate, and then basify with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the product with an organic solvent, dry, and concentrate to obtain this compound.

Scientific Rationale

The Williamson ether synthesis is a robust SN2 reaction where the phenoxide anion, a potent nucleophile, displaces a halide from an alkyl halide.[2][3] The use of a polar aprotic solvent stabilizes the transition state and accelerates the reaction. The subsequent Gabriel synthesis is a superior method for preparing primary amines as it prevents the over-alkylation that is often problematic with direct amination of alkyl halides.[4][5][6] The phthalimide nitrogen is deprotonated to form a nucleophile that attacks the alkyl halide. The final hydrazinolysis step cleaves the phthalimide group to release the desired primary amine.[1]

Route 2: The Convergent Strategy - Reductive Amination

This route involves the initial synthesis of 3-(4-fluorophenoxy)propanal, which is then converted to the target amine in a one-pot reductive amination process. This approach is highly convergent and can be very efficient.

Workflow Overview

A 4-Fluorophenol C 3-(4-Fluorophenoxy)propanal A->C Michael Addition B Acrolein B->C F This compound C->F Reductive Amination D Ammonia/Ammonium Salt D->F E Reducing Agent (e.g., NaBH3CN) E->F

Caption: Route 2: Reductive Amination of 3-(4-Fluorophenoxy)propanal.

Experimental Protocol

Step 1: Synthesis of 3-(4-Fluorophenoxy)propanal

  • In a suitable solvent, react 4-fluorophenol with acrolein in a Michael addition reaction. This reaction can be catalyzed by a mild base.

  • Work up the reaction to isolate the intermediate aldehyde, 3-(4-fluorophenoxy)propanal.

Step 2: Reductive Amination

  • Dissolve 3-(4-fluorophenoxy)propanal (1.0 eq) in a protic solvent like methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture to allow for the formation of the intermediate imine.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[7][8] These reagents are selective for the imine over the aldehyde.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.

  • Perform an acidic workup to remove any unreacted aldehyde and then basify to isolate the amine product.

  • Extract with an organic solvent, dry, and purify as needed.

Scientific Rationale

Reductive amination is a powerful method for C-N bond formation that converts a carbonyl group to an amine via an intermediate imine.[9] The reaction is typically carried out in one pot. The choice of reducing agent is critical; sodium cyanoborohydride is effective under mildly acidic conditions where imine formation is favorable.[7][8] This method avoids the use of harsh reagents and often proceeds with high chemoselectivity.

Route 3: The Modern Alternative - Mitsunobu Reaction

The Mitsunobu reaction offers a mild and efficient way to form the crucial C-O ether bond. This route typically involves the reaction of 4-fluorophenol with a protected 3-aminopropanol.

Workflow Overview

A 4-Fluorophenol D N-Boc-3-(4-fluorophenoxy)propan-1-amine A->D Mitsunobu Reaction (THF) B N-Boc-3-aminopropanol B->D C DEAD/PPh3 C->D F This compound D->F Deprotection E Acid (e.g., TFA, HCl) E->F

Caption: Route 3: Mitsunobu Reaction for Ether Formation.

Experimental Protocol

Step 1: Mitsunobu Reaction

  • Dissolve 4-fluorophenol (1.0 eq), N-Boc-3-aminopropanol (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.[10]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the protected product, N-Boc-3-(4-fluorophenoxy)propan-1-amine.

Step 2: Deprotection

  • Dissolve the protected amine in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize with a base and extract the final product.

Scientific Rationale

The Mitsunobu reaction is a redox-condensation reaction that converts an alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[10][11][12] The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic phenoxide.[13] The use of a Boc protecting group for the amine is necessary as a free amine would be protonated by the acidic phenol.

Route 4: A Direct Approach - Nucleophilic Substitution

This is arguably the most straightforward route on paper, involving the direct reaction of 4-fluorophenol with 3-chloropropan-1-amine. However, this approach can be complicated by side reactions.

Workflow Overview

A 4-Fluorophenol D This compound A->D Nucleophilic Substitution (Solvent, Heat) B 3-Chloropropan-1-amine B->D C Base (e.g., K2CO3, NaH) C->D

Caption: Route 4: Direct Nucleophilic Substitution.

Experimental Protocol
  • To a suspension of a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF, add 4-fluorophenol (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 3-chloropropan-1-amine hydrochloride (1.1 eq) and an additional equivalent of base to neutralize the hydrochloride salt.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash, dry, and purify.

Scientific Rationale

This route attempts a direct SN2 reaction between the 4-fluorophenoxide and 3-chloropropan-1-amine.[14] The primary amine of the alkyl halide can compete as a nucleophile, potentially leading to side products through self-condensation or reaction with the starting material. The use of a strong base is necessary to deprotonate the phenol.

Head-to-Head Comparison

FeatureRoute 1: Williamson/GabrielRoute 2: Reductive AminationRoute 3: MitsunobuRoute 4: Direct Substitution
Overall Yield Generally Good to HighGood to HighGoodModerate to Low
Number of Steps 3 (including deprotection)221
Reagent Toxicity Hydrazine is toxic and carcinogenic.NaBH₃CN is highly toxic.DEAD/DIAD are explosive and toxic.NaH is pyrophoric.
Scalability Readily scalable.Scalable with care.Challenging due to byproducts and cost.Can be difficult to control.
Atom Economy ModerateGoodPoorGood
Key Advantage Reliable and well-established.Convergent and efficient.Mild reaction conditions.Most direct route.
Key Disadvantage Use of hydrazine.Toxicity of reducing agent.Stoichiometric PPh₃=O byproduct removal.Potential for side reactions.

Conclusion and Recommendations

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the project, including scale, purity requirements, and available resources.

  • For reliability and scalability on a larger scale, Route 1 (Williamson/Gabriel) remains a strong contender, despite the need to handle hydrazine.

  • For a more convergent and potentially higher-yielding laboratory-scale synthesis, Route 2 (Reductive Amination) is an excellent choice, provided appropriate safety measures are taken with the cyanoborohydride reagent.

  • Route 3 (Mitsunobu) is best suited for small-scale syntheses where mild conditions are paramount and the cost of reagents and purification challenges are not prohibitive.

  • Route 4 (Direct Substitution) is the least recommended due to the high potential for side reactions and difficulties in control, although it may be viable under carefully optimized conditions.

Ultimately, a thorough understanding of the chemical principles behind each of these synthetic strategies will empower the medicinal or process chemist to make an informed decision and successfully synthesize this valuable building block.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link][11][13]

  • Wikipedia. Mitsunobu reaction. [Link][10]

  • Wikipedia. Gabriel synthesis. [Link][1]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link][12]

  • Wikipedia. Reductive amination. [Link][9]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link][2]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link][5]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link][3]

  • Chemistry Steps. The Gabriel Synthesis. [Link][6]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][7]

  • Lumen Learning. Williamson ether synthesis. [Link]

  • Myers Chem 115. C–N Bond-Forming Reactions: Reductive Amination. [Link][8]

  • Organic Chemistry Portal. Gabriel Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • YouTube. Reductive Amination | Synthesis of Amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

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A Senior Application Scientist's Guide to In Vitro ADME Profiling of 3-(4-Fluorophenoxy)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Hunter

In the relentless pursuit of novel therapeutics, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The core structure of 3-(4-fluorophenoxy)propan-1-amine, a key pharmacophore in several centrally-acting agents, represents a fertile ground for the discovery of new chemical entities. However, promising in vitro potency can be rendered meaningless by suboptimal pharmacokinetic properties. It is here, at the crucible of drug metabolism and pharmacokinetics (DMPK), that the fate of many a promising compound is decided.

This guide is crafted not as a rigid protocol, but as a strategic companion for fellow researchers, scientists, and drug development professionals. Within these pages, we will dissect the critical in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds derived from this privileged scaffold. Our exploration will be grounded in the principles of scientific integrity, offering not just methodologies, but the rationale behind our experimental choices. We will navigate the nuances of metabolic stability, cellular permeability, plasma protein binding, and cytochrome P450 (CYP450) inhibition, leveraging comparative data to illuminate the path toward molecules with a higher probability of in vivo success. Our aim is to empower you with the knowledge to not only generate robust data but to interpret it with the discerning eye of an experienced drug hunter.

Section 1: The Cornerstone of Drugability - In Vitro ADME

The early assessment of ADME properties is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" philosophy that conserves resources for the most promising candidates.[1][2] For derivatives of this compound, a scaffold known to interact with monoamine transporters, understanding their ADME profile is paramount. These properties govern a compound's bioavailability, its distribution to the target site (such as the central nervous system), its rate of clearance, and its potential for drug-drug interactions (DDIs).[1][2]

A critical aspect to consider for this chemical class is the potential for significant inter-individual variability in metabolism, as exemplified by atomoxetine, a well-known drug sharing this core structure. Atomoxetine is primarily metabolized by the polymorphic enzyme CYP2D6, leading to significant differences in exposure between individuals with different genetic makeups.[3] This underscores the importance of early and thorough in vitro ADME characterization.

Section 2: Metabolic Stability - The Litmus Test for Longevity

A compound's metabolic stability dictates its half-life in the body. Low stability can lead to rapid clearance and insufficient target engagement, while excessively high stability might result in drug accumulation and potential toxicity. The primary site of drug metabolism is the liver, and in vitro assays using liver fractions are a mainstay of early ADME profiling.[4]

Comparative Metabolic Stability of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, let us consider a hypothetical series of derivatives compared to a reference compound, Compound A , which represents a basic this compound structure.

CompoundStructural ModificationIn Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Compound A N-Methyl4530.8
Compound B N,N-Dimethyl2555.4
Compound C N-Ethyl6023.1
Compound D Introduction of a pyridine ring>120<11.5
Atomoxetine N-Methyl, 2-methylphenoxy180 (in CYP2D6 extensive metabolizers)Low (CYP2D6 dependent)

Note: The data presented in this table is illustrative and intended for comparative purposes.

Interpretation and Causality:

  • N-Alkylation: The degree of N-alkylation can significantly impact metabolic stability. The N,N-dimethyl substitution in Compound B provides an additional site for N-dealkylation, a common metabolic pathway, potentially explaining its shorter half-life compared to the N-methyl Compound A .[5] Extending the alkyl chain to an N-ethyl group in Compound C may slightly increase stability, possibly due to steric hindrance at the site of metabolism.

  • Aromatic Substitution: The introduction of a metabolically stable pyridine ring in Compound D can block potential sites of aromatic hydroxylation, a major metabolic route for many drugs. This often leads to a significant increase in metabolic stability.

  • Reference Compound - Atomoxetine: Atomoxetine's stability is highly dependent on the activity of CYP2D6.[3][6] In individuals who are extensive metabolizers for this enzyme, the drug is efficiently hydroxylated. However, in poor metabolizers, this pathway is significantly reduced, leading to much higher plasma concentrations of the parent drug.[3] This highlights the critical need to identify the specific CYP enzymes responsible for a compound's metabolism.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.

Materials:

  • Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Workflow Diagram:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound and control solutions pre_incubation Pre-incubate HLM with compound (37°C) prep_compound->pre_incubation prep_microsomes Prepare HLM and NADPH regenerating system initiate_reaction Initiate reaction with NADPH regenerating system prep_microsomes->initiate_reaction pre_incubation->initiate_reaction time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench reaction with cold acetonitrile + IS time_points->quench_reaction centrifuge Centrifuge to precipitate protein quench_reaction->centrifuge lcms_analysis Analyze supernatant by LC-MS/MS centrifuge->lcms_analysis data_analysis Calculate t½ and CLint lcms_analysis->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the test compounds and a positive control in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add the test compound or control to the wells at a final concentration typically between 0.5 and 1 µM.

    • Add HLM to the wells.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (time zero).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Seal the plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

Section 3: Permeability - Crossing the Barriers

For a drug to be orally bioavailable and, for this chemical class, to reach the central nervous system, it must effectively cross cellular barriers. In vitro permeability assays are essential for predicting a compound's absorption and distribution.[6] The two most common assays are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Permeability of this compound Derivatives

The Caco-2 assay is considered the gold standard for predicting human intestinal permeability as it uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8]

CompoundApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Classification
Compound A 8.51.2High
Compound E 12.23.5High (P-gp Substrate)
Compound F 0.80.9Low
Propranolol 20.01.0High (Control)
Atenolol 0.51.1Low (Control)

Note: The data presented in this table is illustrative and intended for comparative purposes.

Interpretation and Causality:

  • Compound A exhibits high permeability and a low efflux ratio, suggesting good passive absorption with minimal involvement of efflux transporters.

  • Compound E , while having high permeability in the absorptive (apical to basolateral, A→B) direction, shows a high efflux ratio (>2). This indicates that it is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound back into the intestinal lumen, potentially reducing its overall bioavailability.[7]

  • Compound F has low permeability, suggesting it may have poor oral absorption. This could be due to factors such as high polarity or low lipophilicity.

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a bidirectional Caco-2 permeability assay to assess both passive permeability and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Workflow Diagram:

workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER and Lucifer yellow permeability culture_cells->check_integrity add_compound_A_B Add compound to apical (A) side check_integrity->add_compound_A_B add_compound_B_A Add compound to basolateral (B) side check_integrity->add_compound_B_A incubate Incubate at 37°C with shaking add_compound_A_B->incubate add_compound_B_A->incubate sample_receiver Sample receiver compartment at specific time points incubate->sample_receiver quantify_compound Quantify compound concentration by LC-MS/MS sample_receiver->quantify_compound calculate_papp Calculate Papp and efflux ratio quantify_compound->calculate_papp

Caption: Caco-2 permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For the A→B permeability assessment, add the test compound in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For the B→A permeability assessment, add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 2 hours), collect samples from the receiver compartments. Also, take a sample from the donor compartment at the beginning and end of the incubation.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Section 4: Plasma Protein Binding - The Unbound Fraction Matters

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[4] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be metabolized.[5] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a compound's pharmacokinetics and pharmacodynamics.

Comparative Plasma Protein Binding of this compound Derivatives

The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining PPB.

Compound% Plasma Protein Binding (Human)Fraction Unbound (fu)
Compound A 92.50.075
Compound G 99.20.008
Compound H 85.00.150
Warfarin 99.50.005

Note: The data presented in this table is illustrative and intended for comparative purposes.

Interpretation and Causality:

  • Compound A shows high plasma protein binding, which is common for lipophilic amine-containing compounds.

  • Compound G , with a structural modification that increases its lipophilicity, exhibits even higher PPB, resulting in a very low fraction of unbound drug. This could necessitate higher doses to achieve a therapeutic effect.

  • Compound H , with a modification that introduces a more polar group, has lower PPB and a higher unbound fraction. This could lead to a larger volume of distribution and potentially a shorter half-life.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

This protocol provides a general procedure for the RED assay.

Materials:

  • RED device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)

  • Human plasma (or plasma from other species)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds and a control compound (e.g., warfarin)

  • 96-well collection plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Workflow Diagram:

workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis spike_plasma Spike plasma with test compound add_to_red Add spiked plasma to one chamber of RED device spike_plasma->add_to_red add_buffer Add PBS to the other chamber add_to_red->add_buffer incubate Incubate at 37°C with shaking until equilibrium is reached add_buffer->incubate sample_chambers Sample both plasma and buffer chambers incubate->sample_chambers matrix_match Matrix-match samples sample_chambers->matrix_match protein_precipitation Precipitate proteins with cold acetonitrile + IS matrix_match->protein_precipitation lcms_analysis Analyze by LC-MS/MS protein_precipitation->lcms_analysis calculate_binding Calculate % bound and fraction unbound lcms_analysis->calculate_binding

Caption: Rapid Equilibrium Dialysis (RED) assay workflow.

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare a solution of the test compound in plasma at the desired concentration.

    • Add the spiked plasma to the sample chamber of the RED device insert.

    • Add PBS to the buffer chamber of the RED device.

  • Equilibration:

    • Incubate the assembled RED plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Preparation:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate analysis, matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.

    • Precipitate the proteins by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the compound concentrations.

    • Calculate the percentage of unbound drug using the equation: % Unbound = (Concentration in buffer / Concentration in plasma) * 100 .

    • The fraction unbound (fu) is the % unbound divided by 100.

    • Calculate the percentage of bound drug as: % Bound = 100 - % Unbound .

Section 5: Cytochrome P450 Inhibition - The Potential for Drug-Drug Interactions

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast number of drugs.[9] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of another drug, potentially causing toxicity. Therefore, assessing the potential of a new chemical entity to inhibit major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical regulatory requirement and a key aspect of drug safety assessment.[10][11]

Comparative CYP450 Inhibition Profile of this compound Derivatives

Given that atomoxetine is a known CYP2D6 substrate and a weak inhibitor, it is highly probable that other derivatives of this compound will interact with this isoform.

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Compound A > 50> 50258.5> 50
Compound I > 5015121.235
Atomoxetine > 50> 50> 50~10> 50
Quinidine > 50> 50> 500.05> 50

Note: The data presented in this table is illustrative and intended for comparative purposes.

Interpretation and Causality:

  • Compound A shows selective, albeit moderate, inhibition of CYP2D6, which is consistent with its structural similarity to atomoxetine.

  • Compound I , with a different substitution pattern, exhibits more potent inhibition of CYP2D6 and also shows some inhibitory activity against CYP2C9 and CYP2C19. This broader inhibition profile increases the risk of potential drug-drug interactions.

  • Atomoxetine is a known weak inhibitor of CYP2D6.[3]

  • Quinidine is included as a potent and selective CYP2D6 inhibitor for reference.

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

This protocol describes a high-throughput method for assessing CYP450 inhibition using fluorogenic probe substrates.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and known inhibitors for each isoform (positive controls)

  • 96- or 384-well black plates

  • Fluorescence plate reader

Workflow Diagram:

workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prepare_reagents Prepare CYP enzymes, substrates, and NADPH regenerating system add_to_plate Add buffer, enzyme, and compound/inhibitor to plate prepare_reagents->add_to_plate prepare_compounds Prepare serial dilutions of test compounds and inhibitors prepare_compounds->add_to_plate pre_incubate Pre-incubate at 37°C add_to_plate->pre_incubate initiate_reaction Initiate reaction with substrate/NADPH mix pre_incubate->initiate_reaction read_fluorescence Read fluorescence kinetically or at a fixed time point initiate_reaction->read_fluorescence calculate_inhibition Calculate % inhibition for each concentration read_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ values by non-linear regression calculate_inhibition->determine_ic50

Caption: Fluorogenic CYP450 inhibition assay workflow.

Step-by-Step Methodology:

  • Preparation:

    • Prepare serial dilutions of the test compounds and known inhibitors in a suitable solvent.

    • In a black microplate, add buffer, the specific recombinant CYP450 enzyme, and the test compound or inhibitor.

  • Incubation and Reaction:

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding a mixture of the fluorogenic probe substrate and the NADPH regenerating system.

    • Incubate the plate at 37°C.

  • Detection:

    • Measure the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths. The signal is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

Conclusion: A Data-Driven Path Forward

The in vitro ADME properties of compounds derived from the this compound scaffold are a complex interplay of their physicochemical properties and their interactions with metabolic enzymes and transporters. As we have seen through illustrative examples, even minor structural modifications can have a profound impact on metabolic stability, permeability, plasma protein binding, and CYP450 inhibition. A thorough and early assessment of these parameters is not merely a data-gathering exercise; it is a critical component of a data-driven drug discovery strategy. By understanding the structure-ADME relationships within this chemical series, we can more effectively guide our medicinal chemistry efforts to design molecules with a higher probability of success in the challenging journey from the laboratory to the clinic.

References

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  • PubMed. (n.d.). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs.
  • NIH. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central.
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  • NIH. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC.
  • Charles River Laboratories. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes.
  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.
  • PubMed. (2024, January 11). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
  • PubMed. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
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A Comparative Guide to the Structural Analysis of 3-(4-Fluorophenoxy)propan-1-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state structure of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API, particularly its salt form, profoundly influences critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth, comparative analysis of the essential techniques for the structural characterization of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, a small molecule of interest in pharmaceutical research.

The selection of a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of basic drug molecules. However, the formation of a salt can introduce complexities such as polymorphism—the ability of a substance to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice.[1][2] Different polymorphs can exhibit distinct physical properties, making comprehensive structural elucidation a regulatory and scientific necessity.[3][4]

This guide will navigate through the primary analytical methodologies for a thorough structural analysis, explaining the causality behind experimental choices and presenting illustrative data to offer a practical perspective.

The Analytical Triad: Orthogonal Techniques for Unambiguous Structural Elucidation

A robust structural analysis relies on the synergistic use of multiple analytical techniques. For a crystalline hydrochloride salt, the foundational triad of X-ray diffraction, nuclear magnetic resonance spectroscopy, and mass spectrometry provides a comprehensive picture of the atomic and molecular arrangement.

X-Ray Powder Diffraction (XRPD): The Gold Standard for Crystalline Solids

X-ray Powder Diffraction (XRPD) is an indispensable, non-destructive technique for the identification and characterization of crystalline materials.[5][6] Each crystalline solid produces a unique diffraction pattern, akin to a fingerprint, which is dependent on its crystal lattice structure.

Principle of the Technique: When a beam of X-rays is directed at a crystalline sample, the electrons of the atoms scatter the X-rays. In a crystal, where atoms are arranged in a regular, repeating pattern, the scattered waves interfere with each other. Constructive interference occurs at specific angles, dictated by Bragg's Law (nλ = 2d sinθ), producing a series of diffraction peaks. The positions (2θ angles) and intensities of these peaks are characteristic of a specific crystalline lattice.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount (10-50 mg) of this compound hydrochloride using an agate mortar and pestle to ensure a random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a flat, zero-background sample holder. Ensure the surface is smooth and level with the holder's surface.

  • Instrument Setup:

    • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used for organic compounds.[5]

    • Goniometer Scan: Set the instrument to scan over a 2θ range of 2° to 40°, which is typically sufficient for most organic molecules.[7]

    • Scan Speed and Step Size: A scan speed of 1-2°/min and a step size of 0.02° are common starting points.

  • Data Acquisition: Initiate the X-ray source and detector and collect the diffraction pattern.

  • Data Analysis: Process the raw data to identify the peak positions (2θ) and their relative intensities.

Illustrative XRPD Data for this compound Hydrochloride (Form I)

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
12.57.08100
15.85.6185
18.24.8760
20.54.3375
25.13.5590
28.93.0955

Interpretation and Comparison: The obtained XRPD pattern serves as a unique identifier for a specific crystalline form. If a different batch of the same compound yields a different XRPD pattern, it strongly indicates the presence of a different polymorph. The absence of sharp peaks and the presence of a broad halo would suggest an amorphous solid, which has a disordered molecular arrangement.[5]

Workflow for Structural Characterization

Structural_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Molecular Structure Confirmation cluster_2 Further Solid-State Analysis Sample Sample XRPD XRPD Sample->XRPD Crystallinity & Polymorph ID NMR NMR XRPD->NMR Molecular Structure MS MS NMR->MS Molecular Weight DSC_TGA Thermal Analysis MS->DSC_TGA Thermal Properties FTIR Vibrational Spectroscopy DSC_TGA->FTIR Functional Groups

Caption: Workflow for the structural analysis of a crystalline salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

While XRPD provides information about the long-range order in the crystal lattice, Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of individual atoms, specifically ¹H and ¹³C, to confirm the molecular structure.

Principle of the Technique: Atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms. The resulting NMR spectrum provides information about the connectivity of atoms and the overall molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument Setup:

    • Spectrometer: A 400 or 500 MHz NMR spectrometer is typically used.

    • Reference: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Integrate the proton signals, determine their chemical shifts (δ) in parts per million (ppm), and analyze the splitting patterns (multiplicities) to deduce the connectivity of protons. Assign the signals in the ¹³C spectrum to the corresponding carbon atoms in the molecule.

Illustrative NMR Data for this compound Hydrochloride

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.95 (br s, 3H, -NH₃⁺)

  • δ 7.15 (t, J = 8.8 Hz, 2H, Ar-H)

  • δ 6.95 (t, J = 8.8 Hz, 2H, Ar-H)

  • δ 4.05 (t, J = 6.4 Hz, 2H, -O-CH₂-)

  • δ 2.90 (t, J = 7.6 Hz, 2H, -CH₂-NH₃⁺)

  • δ 2.00 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 157.0 (d, J = 240 Hz, C-F)

  • δ 154.5 (s, C-O)

  • δ 120.0 (d, J = 8 Hz, Ar-C)

  • δ 115.5 (d, J = 23 Hz, Ar-C)

  • δ 66.0 (s, -O-CH₂)

  • δ 37.0 (s, -CH₂-NH₃⁺)

  • δ 28.5 (s, -CH₂-CH₂-CH₂-)

Interpretation and Comparison: The NMR spectra should be consistent with the expected molecular structure of this compound. Any significant deviation in chemical shifts or the appearance of unexpected signals could indicate the presence of impurities or a different chemical entity. Comparing the spectra of the hydrochloride salt to the free base would show characteristic downfield shifts for the protons and carbons near the protonated amine group.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition.

Principle of the Technique: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected based on their mass-to-charge ratio, allowing for their separation and detection.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrument Setup:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental formula.

Illustrative MS Data for this compound

  • Expected Molecular Weight of Free Base (C₉H₁₂FNO): 169.20 g/mol

  • Observed [M+H]⁺ (ESI-MS): m/z 170.1023

  • Calculated Exact Mass for [C₉H₁₃FNO]⁺: 170.1027

Interpretation and Comparison: The observed mass should correspond to the protonated molecule of the free amine. The high-resolution mass data provides strong evidence for the elemental composition of the molecule. This technique is crucial for confirming the identity of the compound and ruling out the presence of any unexpected adducts or impurities with different molecular weights.

The Importance of Alternative Salt and Polymorph Screening

The initial structural analysis provides a baseline characterization. However, for pharmaceutical development, it is crucial to investigate the potential for alternative salt forms and polymorphs.[1][8] Different salts of the same active moiety are considered different active ingredients by regulatory agencies.[3] A comprehensive screening study would involve reacting the free base with a variety of pharmaceutically acceptable acids and crystallizing the resulting salts from different solvents and conditions. Each new solid form would then be subjected to the same battery of analytical tests described above to determine its unique structural properties.

Logical Relationship of Analytical Techniques

Analytical_Technique_Relationship XRPD XRPD (Crystal Structure, Polymorphism) NMR NMR (Molecular Structure, Connectivity) XRPD->NMR Confirms molecule in crystal DSC_TGA Thermal Analysis (Melting Point, Solvates) XRPD->DSC_TGA Correlates with thermal events FTIR_Raman Vibrational Spectroscopy (Functional Groups, Bonding) XRPD->FTIR_Raman Correlates with vibrational modes MS MS (Molecular Weight, Elemental Formula) NMR->MS Confirms MW of structure MS->NMR DSC_TGA->XRPD FTIR_Raman->NMR Confirms functional groups

Caption: Interrelation of analytical techniques for structural analysis.

Conclusion

The structural analysis of this compound hydrochloride, or any crystalline pharmaceutical salt, is a multi-faceted process that requires the application of orthogonal analytical techniques. X-ray Powder Diffraction, Nuclear Magnetic Resonance spectroscopy, and Mass Spectrometry, when used in concert, provide an unambiguous characterization of the solid form and molecular structure. This guide has outlined the fundamental principles, experimental protocols, and interpretative considerations for these core techniques. For drug development professionals, a thorough understanding and application of these methods are essential for ensuring the quality, safety, and efficacy of the final drug product, in line with regulatory expectations set forth by bodies like the ICH.[9][10]

References

  • United States Pharmacopeia. General Chapters: <941> X-RAY DIFFRACTION - USP29-NF24. Available from: [Link][5]

  • United States Pharmacopeia. <941> X-Ray Powder Diffraction. (2021). Available from: [Link][11]

  • McCrone Associates. How Does USP <941> Relate to XRD Services at McCrone Associates?. Available from: [Link][7]

  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design, 12(5), 2147-2152. Available from: [Link][1]

  • Raw, A. S. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. Available from: [Link][3]

  • United States Pharmacopeia. BRIEFING 941 XRay Diffraction. USP 32 page 390. Available from: [Link][6]

  • United States Pharmacopeia. Monographs Affected by Revision to <941> Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction (XRPD). (2021). Available from: [Link][12]

  • Jones, M. J., et al. (2019). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 1, 3. Available from: [Link][8]

  • Kumar, L., & Singh, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(9), 3623-3637. Available from: [Link][4]

  • MasterControl. ICH Q6 Guidelines. Available from: [Link][9]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link][13]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630. Available from: [Link][2]

  • Pharmaceutical Networking. ICH Guidelines on particle properties. Available from: [Link][14]

  • Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Available from: [Link][15]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). Available from: [Link][10]

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Efficacy of 3-(4-Fluorophenoxy)propan-1-amine Based Compounds in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-(4-fluorophenoxy)propan-1-amine scaffold is a versatile chemical moiety that has garnered interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The combination of a fluorinated phenyl ring, an ether linkage, and a flexible propyl amine chain provides a framework that can be readily modified to interact with a diverse range of biological targets. While a comprehensive search of the current scientific literature and patent databases did not yield specific cellular efficacy data for the parent compound, this compound, a wealth of information exists for its structural analogs and derivatives. This guide provides a comparative analysis of these related compounds, offering insights into the potential therapeutic applications and structure-activity relationships (SAR) within this chemical class. By examining the performance of these derivatives in various cellular assays, we can infer the potential biological activities and guide future research directions for this promising scaffold.

Comparative Efficacy of Structurally Related Compounds

The biological activity of compounds based on the this compound scaffold is highly dependent on the specific structural modifications. For the purpose of this guide, we will categorize and compare derivatives based on their primary biological activities observed in cellular assays: Monoamine Oxidase (MAO) Inhibition and Anticancer Activity.

Monoamine Oxidase (MAO) Inhibition

Several derivatives incorporating the (4-fluorophenoxy)propyl moiety have been investigated as inhibitors of monoamine oxidases, particularly MAO-B. Inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it prevents the breakdown of dopamine in the brain.

A study on dual-targeting ligands identified a series of compounds with a phenoxypropylamine core. One notable derivative, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine (13) , which shares the phenoxypropylamine backbone but has a tert-butyl substitution instead of fluorine, demonstrated potent inhibition of human MAO-B with an IC50 value of 4 nM.[1] Another compound from this series, with a 4-fluorophenoxypropyl group attached to a piperidine ring, also exhibited activity, highlighting the potential of this scaffold for MAO-B inhibition.[1]

Anticancer Activity

The (fluorophenoxy) moiety is also present in more complex heterocyclic structures that have demonstrated significant anticancer effects in various cell lines. These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.

One such study focused on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. The most promising compound, 26a , exhibited potent cytotoxicity against several cancer cell lines, with IC50 values of 1.59 μM in A549 (lung carcinoma), 0.72 μM in H460 (large cell lung cancer), and 0.56 μM in HT-29 (colorectal adenocarcinoma) cells.[2]

Another class of related compounds, 1-substituted 3-(3-phenoxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines, were evaluated as Bruton's Tyrosine Kinase (BTK) inhibitors. Compound 9h from this series showed exceptional potency against the BTK enzyme with an IC50 of 4.2 nM.[3] Related compounds 8 and 9f demonstrated strong anti-proliferative activity against B-cell lymphoma cell lines DOHH2 and WSU-DLCL2, even outperforming the clinical drug ibrutinib in these assays.[3]

Data Summary

The following tables summarize the in vitro efficacy of selected compounds that are structurally related to this compound.

Table 1: MAO-B Inhibition Data for Phenoxypropylamine Derivatives [1]

Compound IDStructureTargetAssay SystemIC50 (nM)
13 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidinehMAO-BFluorometric Assay4
Piperidine analog 1-(3-(4-fluorophenoxy)propyl)piperidinehMAO-BFluorometric Assay-

Note: Specific IC50 for the piperidine analog was not provided in the abstract, but its inclusion in the study suggests activity.

Table 2: Anticancer Activity of Fluorophenoxy-Containing Compounds

Compound IDStructure ClassCell LineAssay TypeIC50 (µM)Reference
26a N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamideA549 (Lung)Cytotoxicity1.59[2]
H460 (Lung)Cytotoxicity0.72[2]
HT-29 (Colon)Cytotoxicity0.56[2]
8 1-substituted pyrazolopyrimidineDOHH2 (B-cell lymphoma)Anti-proliferationPotent[3]
9f 1-substituted pyrazolopyrimidineWSU-DLCL2 (B-cell lymphoma)Anti-proliferationPotent[3]
9h 1-substituted pyrazolopyrimidineBTK EnzymeEnzyme Inhibition0.0042[3]

Note: "Potent" indicates that the compounds showed strong activity, outperforming the reference drug ibrutinib, though specific IC50 values were not detailed in the abstract.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed methodologies for key cellular assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human MAO-B enzyme and a fluorogenic substrate (e.g., Amplex Red reagent) in a suitable assay buffer.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the MAO-B enzyme. Include a positive control (a known MAO-B inhibitor) and a negative control (vehicle). Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compound compared to the negative control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add test compounds (various concentrations) incubate_24h->add_compounds incubate_treat Incubate for 24-72h add_compounds->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate calc_viability Calculate % viability read_plate->calc_viability plot_curve Generate dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Signaling Pathway: Generic Kinase Inhibition

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) Ligand->Receptor binds Kinase Kinase Domain (Active) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound Derivative (e.g., 26a) Inhibitor->Kinase inhibits

Caption: Generalized pathway of receptor tyrosine kinase inhibition.

Conclusion and Future Directions

While direct cellular efficacy data for this compound remains elusive in the public domain, the analysis of its structural analogs provides compelling evidence for the therapeutic potential of this chemical scaffold. The derivatization of the core structure has led to the development of potent inhibitors of MAO-B and various protein kinases, demonstrating significant activity in cellular models of neurological disorders and cancer.

The structure-activity relationship trends suggest that modifications to the amine functionality and the incorporation of the (4-fluorophenoxy)propyl moiety into larger, more rigid heterocyclic systems are fruitful strategies for enhancing biological activity. Future research should focus on synthesizing and evaluating a focused library of simple N-substituted derivatives of this compound to establish a baseline of cellular activity and to better understand the contribution of the parent scaffold to the observed effects of the more complex analogs. Such studies would provide a more complete picture of the therapeutic potential of this versatile class of compounds.

References

  • Zou, M. F., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of medicinal chemistry, 60(24), 10172–10187. [Link]

  • Alfaro, J., et al. (2017). Dual Inhibition of Bruton's Tyrosine Kinase and Phosphoinositide-3-Kinase p110δ as a Therapeutic Approach to Treat Non-Hodgkin's B Cell Malignancies. Figshare. [Link]

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  • Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of medicinal chemistry, 60(24), 10172–10187. [Link]

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A Comparative Analysis of the Antibacterial Spectrum of Phenoxypropanamine Derivatives and Other Major Antibiotic Classes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous exploration and development of novel antibacterial agents. Among the promising scaffolds, phenoxypropanamine derivatives have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the antibacterial spectrum of a representative phenoxypropanamine derivative class, 1,3-bis(aryloxy)propan-2-amines, against established antibiotic classes: fluoroquinolones (represented by ciprofloxacin) and oxazolidinones (represented by linezolid).

Due to a lack of publicly available data on the specific antibacterial spectrum of 3-(4-Fluorophenoxy)propan-1-amine derivatives, this guide will utilize data from the closely related 1,3-bis(aryloxy)propan-2-amine class as a surrogate for comparative purposes. The structural similarities suggest potentially comparable biological activities, though direct extrapolation should be approached with caution. We will delve into the known antibacterial efficacy, potential mechanisms of action, and the standardized methodologies used to determine their in vitro activity. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform further research and development in this critical area.

Comparative Antibacterial Spectrum: A Quantitative Overview

The in vitro efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of a representative 1,3-bis(aryloxy)propan-2-amine derivative, ciprofloxacin, and linezolid against a panel of clinically significant Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Spectrum of a Representative 1,3-bis(aryloxy)propan-2-amine Derivative

Bacterial SpeciesGram StainMIC (µg/mL)
Streptococcus pyogenesGram-positive2.5[1]
Enterococcus faecalisGram-positive5[1]
Staphylococcus aureusGram-positive2.5[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive2.5[1]
Escherichia coliGram-negative>10[1]
Klebsiella pneumoniaeGram-negative>10[1]
Pseudomonas aeruginosaGram-negative>10[1]

Note: The data for 1,3-bis(aryloxy)propan-2-amine derivatives is based on a study by Lavorato et al. (2018) and represents the activity of one of the most potent compounds in the series (CPD20).[1]

Table 2: Antibacterial Spectrum of Ciprofloxacin (A Fluoroquinolone)

Bacterial SpeciesGram StainMIC (µg/mL)
Streptococcus pyogenesGram-positive0.25 - 1.0
Enterococcus faecalisGram-positive0.5 - 2.0
Staphylococcus aureus (methicillin-susceptible)Gram-positive0.125 - 0.5[2]
Escherichia coliGram-negative0.008 - 0.031[2]
Klebsiella pneumoniaeGram-negative≤0.25 - >32
Pseudomonas aeruginosaGram-negative0.25 - >128[2]

Table 3: Antibacterial Spectrum of Linezolid (An Oxazolidinone)

Bacterial SpeciesGram StainMIC (µg/mL)
Streptococcus pyogenesGram-positive0.5 - 2.0[3]
Enterococcus faecalis (vancomycin-susceptible & -resistant)Gram-positive1.0 - 4.0[3]
Staphylococcus aureus (methicillin-susceptible & -resistant)Gram-positive0.5 - 4.0[3]
Escherichia coliGram-negative>16[3]
Klebsiella pneumoniaeGram-negative>16[3]
Pseudomonas aeruginosaGram-negative>16[3]

Analysis of Antibacterial Spectra

From the data presented, several key observations can be made:

  • 1,3-bis(aryloxy)propan-2-amine derivatives exhibit promising activity against Gram-positive bacteria, including the multidrug-resistant pathogen MRSA.[1] However, their efficacy against the tested Gram-negative bacteria is limited.

  • Ciprofloxacin demonstrates a broad spectrum of activity, with potent inhibition of both Gram-positive and Gram-negative bacteria.[2] It is particularly effective against Gram-negative bacilli.

  • Linezolid is highly effective against a wide range of Gram-positive bacteria, including resistant strains like MRSA and vancomycin-resistant enterococci (VRE).[3] Its activity against Gram-negative aerobes is negligible due to endogenous efflux pumps.[3][4]

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design and development of new antimicrobial agents.

Phenoxypropanamine Derivatives

While the precise mechanism of action for this compound derivatives is not yet elucidated, studies on structurally similar 1,3-bis(aryloxy)propan-2-amines suggest potential molecular targets. These include:

  • Cell Division Protein FtsZ: This protein is essential for bacterial cell division, and its inhibition leads to filamentation and cell death.

  • Quinolone Resistance Protein norA: This is an efflux pump that confers resistance to quinolones and other antimicrobials. Inhibition of this pump could restore susceptibility to existing antibiotics.

  • Enoyl-[acyl-carrier-protein] Reductase (FabI): This enzyme is a key component of the bacterial fatty acid synthesis pathway, which is essential for bacterial survival.

It is important to note that atomoxetine, a structurally related compound (N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine), has demonstrated broad-spectrum antimicrobial activity, though its primary pharmacological target in humans is the norepinephrine transporter.[5][6] This suggests that phenoxypropanamine derivatives may have multiple cellular targets contributing to their antibacterial effect.

cluster_0 Potential Mechanisms of Phenoxypropanamine Derivatives Phenoxypropanamine Derivative Phenoxypropanamine Derivative FtsZ Inhibition FtsZ Inhibition Phenoxypropanamine Derivative->FtsZ Inhibition norA Efflux Pump Inhibition norA Efflux Pump Inhibition Phenoxypropanamine Derivative->norA Efflux Pump Inhibition FabI Inhibition FabI Inhibition Phenoxypropanamine Derivative->FabI Inhibition Bacterial Cell Death Bacterial Cell Death FtsZ Inhibition->Bacterial Cell Death Increased Antibiotic Susceptibility Increased Antibiotic Susceptibility norA Efflux Pump Inhibition->Increased Antibiotic Susceptibility FabI Inhibition->Bacterial Cell Death

Caption: Potential antibacterial mechanisms of phenoxypropanamine derivatives.

Comparator Drugs: Established Mechanisms
  • Fluoroquinolones (Ciprofloxacin): These agents act by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7][8][9] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target.[7] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[10]

cluster_1 Mechanism of Action of Fluoroquinolones Fluoroquinolone Fluoroquinolone DNA Gyrase (Gram-negative) DNA Gyrase (Gram-negative) Fluoroquinolone->DNA Gyrase (Gram-negative) Topoisomerase IV (Gram-positive) Topoisomerase IV (Gram-positive) Fluoroquinolone->Topoisomerase IV (Gram-positive) DNA Replication Inhibition DNA Replication Inhibition DNA Gyrase (Gram-negative)->DNA Replication Inhibition Topoisomerase IV (Gram-positive)->DNA Replication Inhibition Bacterial Cell Death Bacterial Cell Death DNA Replication Inhibition->Bacterial Cell Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

  • Oxazolidinones (Linezolid): Linezolid possesses a unique mechanism of action that involves the inhibition of bacterial protein synthesis at a very early stage.[5][11] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex required for protein synthesis.[3][4] This distinct mechanism means there is no cross-resistance with other protein synthesis inhibitors.[5]

cluster_2 Mechanism of Action of Oxazolidinones Oxazolidinone Oxazolidinone 50S Ribosomal Subunit (23S rRNA) 50S Ribosomal Subunit (23S rRNA) Oxazolidinone->50S Ribosomal Subunit (23S rRNA) Inhibition of Initiation Complex Formation Inhibition of Initiation Complex Formation 50S Ribosomal Subunit (23S rRNA)->Inhibition of Initiation Complex Formation Protein Synthesis Inhibition Protein Synthesis Inhibition Inhibition of Initiation Complex Formation->Protein Synthesis Inhibition Bacteriostatic/Bactericidal Effect Bacteriostatic/Bactericidal Effect Protein Synthesis Inhibition->Bacteriostatic/Bactericidal Effect

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The determination of MIC is a fundamental technique in antimicrobial susceptibility testing. The following is a standardized broth microdilution protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

Start Start Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum (0.5 McFarland) Prepare Serial Dilutions of Test Compound Prepare Serial Dilutions of Test Compound Prepare Bacterial Inoculum (0.5 McFarland)->Prepare Serial Dilutions of Test Compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Serial Dilutions of Test Compound->Inoculate Microtiter Plate Incubate at 35-37°C for 16-20 hours Incubate at 35-37°C for 16-20 hours Inoculate Microtiter Plate->Incubate at 35-37°C for 16-20 hours Visually Inspect for Growth Visually Inspect for Growth Incubate at 35-37°C for 16-20 hours->Visually Inspect for Growth Determine MIC Determine MIC Visually Inspect for Growth->Determine MIC End End Determine MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion and Future Directions

This comparative analysis highlights the potential of phenoxypropanamine derivatives as a class of antibacterial agents with promising activity against Gram-positive pathogens, including resistant strains. While their spectrum of activity appears to be narrower than that of broad-spectrum agents like ciprofloxacin, their efficacy against challenging Gram-positive infections warrants further investigation. The lack of specific data for this compound derivatives underscores the need for dedicated studies to fully characterize the antibacterial profile of this particular subclass.

Future research should focus on:

  • Synthesis and in vitro screening of a library of this compound derivatives to establish a comprehensive structure-activity relationship (SAR).

  • Elucidation of the precise mechanism(s) of action to identify their molecular targets and potential for synergistic combinations with other antibiotics.

  • In vivo efficacy studies in animal models of infection to assess their therapeutic potential.

By addressing these research gaps, the scientific community can better evaluate the clinical utility of this promising class of compounds in the ongoing fight against antimicrobial resistance.

References

  • Swain, N., et al. (2021). Oxazolidinone antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4287. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24-S28. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • RxList. (2021, October 22). Oxazolidinones. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

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  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16. [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16. [Link]

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The Precision Imperative: A Comparative Guide to the Target Selectivity of Kinase Inhibitors Derived from a 3-(4-Fluorophenoxy)propan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Kinase Inhibitor Landscape and the Quest for Selectivity

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized modern medicine, offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving target selectivity.[2] A promiscuous inhibitor, one that binds to numerous off-target kinases, can lead to unforeseen toxicities and diminish the therapeutic window. Conversely, a highly selective inhibitor promises a more precise and potent therapeutic effect.

This guide provides a comprehensive comparative analysis of the target selectivity of kinase inhibitors built upon a common chemical scaffold: 3-(4-fluorophenoxy)propan-1-amine and its close structural analogs. While direct derivatives of this specific scaffold with publicly available comprehensive selectivity data are limited, we will leverage data from well-characterized inhibitors sharing the core 4-phenoxyaniline moiety to provide a scientifically grounded comparison. We will delve into the experimental methodologies used to assess selectivity, present comparative data for representative inhibitors, and explore the signaling pathways they modulate. Our goal is to equip researchers with the knowledge and tools to critically evaluate and select kinase inhibitors with the optimal selectivity profile for their research and development endeavors.

The Art and Science of Measuring Kinase Inhibitor Selectivity

A robust assessment of a kinase inhibitor's selectivity is paramount for its development as a therapeutic agent or a chemical probe. Several powerful technologies have emerged to profile the interaction of a compound against a large panel of kinases, providing a comprehensive "kinome scan." Understanding the principles behind these assays is crucial for interpreting the resulting data.

Key Methodologies for Kinome Profiling:
  • Competition Binding Assays (e.g., KINOMEscan™): This widely used platform employs a proprietary assay where test compounds compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.[3][4][5] This method provides a direct measure of binding affinity (dissociation constant, Kd) and is independent of ATP concentration, offering a true thermodynamic assessment of the interaction.

  • Multiplexed Inhibitor Bead (MIB) Mass Spectrometry: This chemical proteomics approach utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the kinome from cell or tissue lysates. The bound kinases are then identified and quantified by mass spectrometry. By comparing the kinase profile in the presence and absence of a test compound, one can determine its target engagement and selectivity within a complex biological milieu.[6][7]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment by measuring the thermal stability of proteins. Ligand binding typically stabilizes a protein, leading to a higher melting temperature. CETSA can be performed in a low-throughput Western blot format or a high-throughput format using techniques like mass spectrometry.

Interpreting Selectivity Data:

The output of a kinome scan is a rich dataset that can be visualized and quantified in several ways:

  • TREEspot™ Dendrograms: This graphical representation maps the kinase inhibition data onto a phylogenetic tree of the human kinome.[8][9] Highly selective inhibitors will show a few, tightly clustered red circles (representing strong binding), while promiscuous inhibitors will illuminate numerous branches of the tree.

  • Selectivity Score (S-score): This metric provides a quantitative measure of selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Comparative Analysis of Structurally Related Kinase Inhibitors

To illustrate the principles of target selectivity, we will compare two well-characterized kinase inhibitors, Sorafenib and Lapatinib , which share a 4-phenoxyaniline-like core structure. While not direct derivatives of this compound, their extensive public data provides an excellent framework for understanding how subtle structural modifications can dramatically influence kinome-wide selectivity.

Compound Core Scaffold Primary Targets Therapeutic Class
Sorafenib 4-phenoxyaniline-carboxamideRAF kinases (BRAF, CRAF), VEGFR2, VEGFR3, PDGFRβ, c-KIT, FLT3Multi-kinase inhibitor
Lapatinib 4-(phenylamino)quinazolineEGFR (ErbB1), HER2 (ErbB2)Dual tyrosine kinase inhibitor
Kinome Selectivity Profiles:

The following table summarizes the key selectivity parameters for Sorafenib and Lapatinib based on publicly available KINOMEscan™ data.

Compound Screening Concentration Number of Kinases Targeted (>90% Inhibition) Selectivity Score (S-score) Key Off-Targets (>90% Inhibition)
Sorafenib 1 µM~40High (less selective)DDR1, DDR2, GAK, MAP4K5, PHKG2, and others
Lapatinib 1 µM~10Low (more selective)STK10, SLK, GAK, RIPK2, and others

Note: The number of targeted kinases and S-score are approximate and can vary depending on the specific kinase panel and assay conditions.

As the data indicates, Lapatinib exhibits a significantly more selective profile than Sorafenib .[3][9] This is visually represented in their respective TREEspot™ diagrams, where Lapatinib's interactions are more focused, primarily around the EGFR/HER2 family, while Sorafenib shows a broader pattern of inhibition across multiple kinase families.[8][9]

Signaling Pathways and the Rationale for Kinase Inhibition

The therapeutic efficacy of a kinase inhibitor is directly linked to its ability to modulate specific signaling pathways that are aberrantly activated in disease.

The RAS/RAF/MEK/ERK Pathway: A Central Proliferation Axis

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Mutations in BRAF are prevalent in many cancers, leading to constitutive activation of this pathway. Sorafenib and the conceptual RAF265 are designed to inhibit RAF kinases, thereby blocking downstream signaling.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Sorafenib Sorafenib / RAF265 Sorafenib->RAF

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib/RAF265.

The VEGFR Pathway: Fueling Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Sorafenib 's anti-cancer activity is, in part, attributed to its potent inhibition of VEGFR2.[12][13]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR

Caption: The VEGFR signaling pathway and the inhibitory action of Sorafenib.

Experimental Protocols: A Step-by-Step Guide to Assessing Kinase Inhibitor Selectivity

To ensure scientific integrity and reproducibility, it is essential to follow well-defined experimental protocols. Below are step-by-step methodologies for key assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Competition Binding - KINOMEscan™)

This protocol outlines the general workflow for determining the dissociation constant (Kd) of a test compound against a panel of kinases.

KinomeScan_Workflow Start Start Compound Test Compound (e.g., 10-point serial dilution) Start->Compound Incubate Incubate (Competition) Compound->Incubate Kinase DNA-tagged Kinase Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Wash Wash (Remove unbound) Incubate->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify Analyze Data Analysis (Calculate Kd) Quantify->Analyze End End Analyze->End

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 3-(4-Fluorophenoxy)propan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. Early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the timely optimization of lead candidates, mitigating the risk of late-stage failures. This guide provides a comparative analysis of the pharmacokinetic properties of three analogs of 3-(4-fluorophenoxy)propan-1-amine, a scaffold of interest in contemporary medicinal chemistry.

Herein, we will explore the nuanced differences in the ADME profiles of:

  • Analog A: this compound

  • Analog B: N-methyl-3-(4-fluorophenoxy)propan-1-amine

  • Analog C: 3-(2,4-difluorophenoxy)propan-1-amine

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the experimental data that underpins our understanding of these compounds and provide the detailed methodologies required to reproduce these findings.

The Analogs Under Investigation

The selection of these three analogs allows for a systematic evaluation of the impact of subtle structural modifications on their overall pharmacokinetic behavior.

  • Analog A serves as our parent compound, the foundational structure from which we will draw our comparisons.

  • Analog B introduces a methyl group to the primary amine of Analog A, transforming it into a secondary amine. This modification is expected to increase lipophilicity and potentially alter metabolic pathways.[1][2]

  • Analog C incorporates an additional fluorine atom onto the phenyl ring. This substitution can influence the electronic properties of the aromatic ring, potentially impacting metabolic stability.[3][4]

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for our three analogs, derived from a suite of in vitro and in vivo studies.

ParameterAnalog AAnalog BAnalog C
Absorption
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)8.512.29.1
Efflux Ratio (Papp B-A / Papp A-B)1.21.11.3
Distribution
Plasma Protein Binding (%)859288
Volume of Distribution (Vd, L/kg)152518
Metabolism
Metabolic Half-life (t½, min) in HLM453065
Intrinsic Clearance (CLint, µL/min/mg)15.423.110.7
Excretion
In vivo Clearance (CL, mL/min/kg)202815
Bioavailability (F, %)403555

In-Depth Analysis of ADME Profiles

Absorption: Navigating the Intestinal Barrier

The oral bioavailability of a drug is fundamentally dependent on its ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5]

Key Findings:

  • Analog B exhibits the highest permeability, a likely consequence of its increased lipophilicity due to N-methylation.[1] This modification often enhances passive diffusion across cell membranes.

  • Analogs A and C show good permeability, suggesting that all three compounds are likely well-absorbed orally.

  • The low efflux ratios for all analogs indicate that they are not significant substrates for efflux transporters like P-glycoprotein (P-gp).

The experimental workflow for determining intestinal permeability is outlined below:

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Where the Analogs Go

Once absorbed, a drug's distribution throughout the body is largely governed by its binding to plasma proteins. Highly protein-bound drugs have a lower volume of distribution and are less available to exert their pharmacological effects.[6]

Key Findings:

  • Analog B displays the highest plasma protein binding, consistent with its increased lipophilicity.[7][8][9] This leads to a larger volume of distribution, suggesting more extensive tissue distribution compared to Analogs A and C.

  • All three analogs exhibit high plasma protein binding, a common characteristic of lipophilic amine-containing compounds.

The diagram below illustrates the principle of the Rapid Equilibrium Dialysis (RED) assay used to determine plasma protein binding.

G cluster_0 RED Device Insert cluster_1 Plasma Chamber cluster_2 Buffer Chamber cluster_3 a Drug + Plasma Proteins b Buffer d Free Drug Equilibrates a->d c Semi-permeable Membrane d->b

Caption: Principle of Rapid Equilibrium Dialysis.

Metabolism: The Biotransformation Pathway

The metabolic stability of a compound is a critical determinant of its half-life and overall exposure. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[10]

Key Findings:

  • Analog C demonstrates the highest metabolic stability. The additional electron-withdrawing fluorine atom on the phenyl ring can make the aromatic system less susceptible to oxidative metabolism by CYP enzymes.[3][4]

  • Analog B is the least metabolically stable. The N-methyl group provides an additional site for metabolism, often through N-demethylation, a common metabolic pathway for secondary amines.[2] Fluoxetine, a related compound, is metabolized to its active metabolite, norfluoxetine, via N-demethylation.[11][12]

A hypothetical metabolic pathway for Analog A is presented below:

G A Analog A This compound B Phase I Metabolite 3-(4-Fluorophenoxy)propanoic acid A->B Oxidation (CYP450) C Phase II Metabolite Glucuronide Conjugate B->C Glucuronidation (UGT)

Caption: Hypothetical Metabolic Pathway for Analog A.

Excretion: Clearing the Analogs from the Body

The clearance of a drug is a measure of the body's efficiency in eliminating it. This parameter, in conjunction with bioavailability, provides a comprehensive picture of a drug's in vivo performance.

Key Findings:

  • Analog C has the lowest in vivo clearance and the highest bioavailability, which is consistent with its greater metabolic stability.

  • Analog B exhibits the highest clearance, aligning with its lower metabolic stability.

  • The data suggests a clear structure-pharmacokinetic relationship, where modifications that enhance metabolic stability lead to lower clearance and improved oral bioavailability.

Experimental Protocols

Caco-2 Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of the analogs.

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.[]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The test compound (10 µM) is added to the apical (A) or basolateral (B) chamber of the Transwell insert.

  • Incubation: The plates are incubated at 37°C with gentle shaking.

  • Sampling: Aliquots are collected from the receiver chamber at specified time points.

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.[14][15]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol details the procedure for evaluating the metabolic stability of the analogs.

  • Preparation: A reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer (pH 7.4) is prepared.[10][16]

  • Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 45 minutes.

  • Termination: The reaction is stopped by the addition of cold acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) is determined from the slope of the natural log of the remaining parent compound versus time. Intrinsic clearance is then calculated.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol describes the determination of the extent to which the analogs bind to plasma proteins.

  • Preparation: The test compound is spiked into plasma.

  • Dialysis: The plasma sample is added to one chamber of a RED device, and dialysis buffer is added to the other chamber.[6][17][18] The chambers are separated by a semi-permeable membrane.

  • Equilibration: The device is incubated at 37°C for 4 hours to allow for equilibrium to be reached.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in each chamber is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

This comparative guide highlights the profound impact of minor structural modifications on the pharmacokinetic profiles of this compound analogs. The addition of a methyl group in Analog B increased lipophilicity, leading to higher permeability and plasma protein binding but also decreased metabolic stability. Conversely, the introduction of a second fluorine atom in Analog C enhanced metabolic stability, resulting in lower clearance and improved bioavailability.

These findings underscore the importance of a multi-parameter optimization approach in drug discovery. By systematically evaluating the ADME properties of a series of analogs, researchers can establish clear structure-activity and structure-pharmacokinetic relationships, guiding the design of new chemical entities with more favorable drug-like properties. The experimental protocols provided herein offer a robust framework for conducting such evaluations.

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A Researcher's Guide to Preclinical In Vivo Efficacy Assessment of Novel 3-(4-Fluorophenoxy)propan-1-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo anticancer efficacy of novel therapeutic candidates derived from 3-(4-fluorophenoxy)propan-1-amine. For the purpose of this guide, we will use a representative lead candidate, designated "FPPA-1," to illustrate the experimental workflow, data interpretation, and comparative analysis against a standard-of-care agent. The methodologies and principles outlined herein are grounded in established preclinical oncology research practices to ensure scientific rigor and translatability of findings.

Introduction: The Rationale for In Vivo Assessment

Following promising in vitro screening, where FPPA-1 may have demonstrated cytotoxicity against specific cancer cell lines, the critical next step is to evaluate its performance in a living biological system.[1][2] In vivo studies are indispensable as they provide insights into a compound's pharmacokinetics, pharmacodynamics, safety profile, and true therapeutic potential within the complex microenvironment of a tumor, aspects that cannot be fully recapitulated in vitro.[3][4]

The choice of the in vivo model is paramount and is dictated by the scientific question at hand. The two most common and robust models for initial efficacy testing are the Cell Line-Derived Xenograft (CDX) and Syngeneic tumor models.[5][6]

  • Cell Line-Derived Xenograft (CDX) Models: These models involve implanting human cancer cell lines into immunodeficient mice.[5][7] They are highly reproducible and excellent for assessing a drug's direct antitumor activity.[3][5]

  • Syngeneic Models: For agents suspected of modulating the immune system, syngeneic models are the gold standard.[8][9] These models use murine tumor cell lines implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions between the therapeutic agent, the tumor, and a fully functional immune system.[6][10]

This guide will focus on the CDX model for initial efficacy screening of FPPA-1, as it is a foundational step in preclinical drug development.[3]

Experimental Workflow for In Vivo Efficacy Assessment

The following workflow provides a logical progression for assessing the anticancer properties of a novel agent like FPPA-1.

G cluster_0 Phase 1: Model Development & Compound Formulation cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Endpoint & Data Analysis A Select Human Cancer Cell Line (e.g., MCF-7) B Determine Optimal Tumor Implantation Route (e.g., Subcutaneous) A->B C Establish Tumor Growth Kinetics in Nude Mice B->C E Tumor Implantation & Growth to Palpable Size (e.g., 100-150 mm³) C->E Proceed to Efficacy Study D Compound Formulation & Solubility/Stability Testing F Randomize Mice into Treatment Groups E->F G Initiate Dosing Regimen (Vehicle, FPPA-1, Standard of Care) F->G H Monitor Tumor Volume & Body Weight G->H I Euthanize at Endpoint (e.g., Tumor >2000 mm³ or Pre-defined Time) H->I Reach Study Endpoint J Excise Tumors for Weight & Biomarker Analysis I->J K Calculate Tumor Growth Inhibition (TGI) J->K L Statistical Analysis & Data Visualization K->L G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotion FPPA1 FPPA-1 FPPA1->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by FPPA-1.

Post-study analysis of excised tumor tissues via Western blotting or immunohistochemistry for key pathway proteins (e.g., phosphorylated Akt) can validate such mechanistic hypotheses.

Conclusion and Future Directions

This guide outlines a robust, systematic approach to the initial in vivo evaluation of novel this compound analogs. The hypothetical data for FPPA-1 suggests a dose-dependent antitumor response, comparable to the standard of care, with a potentially more favorable toxicity profile.

Positive results from such a CDX study would warrant further investigation, including:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Patient-Derived Xenograft (PDX) Models: These models, which use tumor tissue directly from patients, better preserve the heterogeneity of human cancers and offer higher predictive value. [11]* Syngeneic Model Studies: If an immunomodulatory effect is suspected, testing in immunocompetent syngeneic models is crucial to evaluate the contribution of the immune system to the drug's efficacy. [8][12] By adhering to these rigorous preclinical evaluation standards, researchers can build a comprehensive data package to support the further development of promising anticancer agents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 3-(4-Fluorophenoxy)propan-1-amine.

The procedural guidance herein is rooted in the fundamental chemical properties of the substance: it is an amine, which dictates its basicity and reactivity with acids, and a halogenated organic compound, which carries specific regulatory weight and environmental considerations.[1][2]

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards is paramount. All handling and preparation for disposal must occur within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always consult the glove manufacturer's compatibility data. Double-gloving is recommended for handling concentrated waste.[3]

  • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, an impervious apron or suit may be necessary.[4]

Hazard Profile Summary:

The primary hazards associated with this compound and related compounds inform every step of the disposal process.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed. This necessitates careful handling to prevent ingestion and immediate medical attention if exposure occurs.[5]
Skin Corrosion/Irritation As an amine, this compound is expected to be corrosive or irritating to the skin and eyes, potentially causing severe burns.[6][7][6][7]
Environmental Hazard Halogenated organic compounds can persist in the environment and may be harmful to aquatic life.[8][9] Therefore, disposal into drains or the environment is strictly prohibited.[10][8][9][10]
Reactivity Amines are basic and can react exothermically and dangerously with acids and oxidizing agents.[2][10] This is the primary reason for strict waste segregation.[2][10]

Part 2: The Core Disposal Workflow: A Matter of Characterization

The correct disposal pathway is determined entirely by the composition of the waste stream. It is a regulatory and safety violation to mix incompatible or different classes of chemical waste.[2][11] The following decision-making framework must be applied.

G cluster_characterization Step 1: Waste Characterization cluster_segregation Step 2: Segregation & Containerization cluster_disposal Step 3: Final Disposal Protocol start Waste Generation: This compound is_mixed Is the waste mixed with other chemicals (e.g., solvents)? start->is_mixed pure_waste Pure or in Non-Hazardous Solvent: Collect in a dedicated, compatible (e.g., HDPE) container labeled 'HALOGENATED ORGANIC WASTE'. is_mixed->pure_waste No mixed_waste Mixed with Hazardous Solvents: Consult EHS. Collect in a dedicated container labeled with ALL constituents and marked as 'HALOGENATED MIXED WASTE'. is_mixed->mixed_waste Yes labeling Label Container: - 'Hazardous Waste' - Full Chemical Name(s) & Concentrations - Accumulation Start Date - Hazard Pictograms (Corrosive, Harmful) pure_waste->labeling mixed_waste->labeling storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. labeling->storage end Arrange Pickup: Contact institutional EHS or a licensed hazardous waste disposal contractor for final disposal, typically via high-temperature incineration. storage->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 3-(4-Fluorophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(4-Fluorophenoxy)propan-1-amine. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, ensuring a self-validating system of protection that builds trust in our procedures and safeguards our most valuable asset: our research team.

Understanding the Hazard Profile: A Causal Approach to Safety

Analogous compounds, such as other halogenated phenoxyamines and amino alcohols, are known to be corrosive, causing severe skin burns and eye damage.[1][2] They are often harmful if swallowed and can cause respiratory irritation.[1][3] Furthermore, many amines can cause allergic skin reactions (sensitization) upon repeated contact.[2][4] Therefore, we must operate under the assumption that this compound is a hazardous substance requiring stringent controls to minimize exposure.[5]

Key Postulated Hazards:

  • Corrosivity: High potential to cause severe skin burns and permanent eye damage.

  • Toxicity: Likely harmful if ingested, inhaled, or absorbed through the skin.

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract.

  • Skin Sensitization: Potential to cause an allergic reaction with repeated exposure.

Core Directive: Establishing a Multi-Layered PPE Protocol

Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The following protocols are designed to provide a robust barrier against all likely routes of exposure: dermal (skin), ocular (eye), and inhalation.

Hand Protection: The First Line of Defense

The choice of gloves is critical and must be based on chemical compatibility.[6][7][8] For amines and halogenated aromatic compounds, nitrile gloves provide a suitable barrier for incidental contact.

  • Protocol:

    • Glove Selection: Always use chemical-resistant nitrile gloves. For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, heavy-duty nitrile or neoprene gloves.[6][9]

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Doffing Technique: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outer surface of the glove with bare skin.[7]

    • Disposal: Dispose of used gloves immediately in a designated hazardous waste container.[5]

    • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[7]

Eye and Face Protection: Shielding Against Irreversible Damage

Given the high probability of corrosivity, eye protection must guard against splashes from all angles.[10][11]

  • Protocol:

    • Minimum Requirement: At all times when handling the chemical, wear chemical splash goggles that provide a complete seal around the eyes.[6][11] Standard safety glasses are insufficient as they do not protect against splashes.[10]

    • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring liquids, working with larger volumes, or reacting under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9][10]

    • Emergency Stations: Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[12]

Body Protection: Preventing Dermal Absorption

A lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[5]

  • Protocol:

    • Lab Coat: Wear a flame-resistant lab coat with full-length sleeves, kept fully buttoned.[5][6]

    • Chemical Apron: For procedures with a higher splash potential, wear a chemical-resistant apron over the lab coat.

    • Attire: Always wear long pants and fully enclosed, chemical-resistant shoes.[5][6] Sandals, shorts, and other exposed-skin attire are strictly prohibited in the laboratory.[6]

Respiratory Protection: Controlling Inhalation Exposure

All procedures involving this compound should be performed within a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[1][6][7]

  • Protocol:

    • Engineering Controls: A properly functioning chemical fume hood is the primary method of respiratory protection.[6] Before starting work, verify that the fume hood's airflow is within its specified operating range.

    • Work Practices: Keep the sash at the lowest practical height and conduct all manipulations at least 6 inches inside the hood.[6]

    • Respirator Use: In the rare event of an engineering control failure or a large spill, respiratory protection may be necessary. This requires a formal risk assessment and proper fit-testing under your institution's respiratory protection program. A full-face respirator with an organic vapor cartridge would typically be selected.[8][9]

Operational Plans: Scaling PPE to the Task

The level of PPE required should be directly proportional to the risk associated with the specific task. The following table provides guidance for common laboratory operations.

Task Scale Potential Exposure Required PPE Ensemble
Weighing Solid < 1 gLow (dust inhalation)Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Preparing Stock Solution < 100 mLModerate (splash, vapor)Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield
Liquid Transfer / Reaction 100 mL - 1 LHigh (splash, vapor)Heavy-Duty Nitrile/Neoprene Gloves, Lab Coat, Chemical-Resistant Apron, Chemical Splash Goggles, Face Shield
Work-up / Extraction AnyHigh (splash, aerosol)Heavy-Duty Nitrile/Neoprene Gloves, Lab Coat, Chemical-Resistant Apron, Chemical Splash Goggles, Face Shield

All operations must be conducted within a certified chemical fume hood.

Emergency & Disposal Procedures

Immediate Actions for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading using absorbent, non-reactive materials (e.g., vermiculite or sand).

  • Cleanup: Wear the appropriate PPE (Level C: chemical-resistant suit, gloves, boots, and a full-face air-purifying respirator).[15] Collect the absorbed material into a sealed, labeled container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Waste Disposal Plan
  • Waste Segregation: Do not mix waste streams.[16] Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, pipette tips, absorbent pads).[16]

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed except when adding waste, and stored in a secondary containment bin.[16]

  • Disposal Route: The material should be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[17] Do not discharge to sewer systems.[17] All disposal must be in accordance with local, state, and federal regulations.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on a procedural risk assessment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Control Selection Start Start: Plan Experiment with this compound AssessTask Assess Task (e.g., Weighing, Solution Prep, Reaction) Start->AssessTask AssessVolume Assess Volume & Concentration AssessTask->AssessVolume AssessExposure Determine Potential Exposure (Splash, Aerosol, Vapor) AssessVolume->AssessExposure Engineering Primary Control: Work in Chemical Fume Hood AssessExposure->Engineering PPE_Enhanced Enhanced PPE: Double Gloves / Heavy-Duty Gloves Chemical Apron Face Shield AssessExposure->PPE_Enhanced High Splash/Aerosol Risk (e.g., >100mL liquid handling) PPE_Base Baseline PPE: Nitrile Gloves Lab Coat Splash Goggles Engineering->PPE_Base All Operations Proceed Proceed with Experiment PPE_Base->Proceed PPE_Enhanced->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Life-Changing Safety Tips for Handling Labor
  • Chemical Safety Best Practices in The Lab. Green World Group.
  • Chemistry Lab Safety Rules. PozeSCAF.
  • Working with Chemicals - Prudent Practices in the Labor
  • Chemical Safety in Research and Teaching.
  • Safety Data Sheet for a rel
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet for 1-(4-Fluorophenyl)propan-2-amine. Fisher Scientific.
  • 3-(4-Fluorophenyl)propan-1-amine Safety Summary. PubChem.
  • Safety Data Sheet for 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. Fisher Scientific.
  • How to Choose PPE for Chemical Work.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • Safety Data Sheet for a rel
  • Material Safety Data Sheet for 3-DIMETHYL AMINO-1-PROPYLAMINE. CDH Fine Chemical.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Material Safety D
  • Chemical Safety Data Sheet for 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. ChemicalBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.